1-(4-Bromophenyl)cyclopropanecarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIXWOWTNEVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585479 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345965-52-8 | |
| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Cyclopropyl Moiety in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Medicinal chemists continually seek out structural motifs that can confer advantageous properties to lead compounds. Among these, the cyclopropyl group has emerged as a uniquely powerful tool. Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to improved binding affinity with biological targets. Furthermore, the inherent strain of the cyclopropane ring can influence electronic properties and metabolic stability, often protecting adjacent functional groups from enzymatic degradation.[1] This guide focuses on a particularly valuable synthon that leverages these benefits: 1-(4-bromophenyl)cyclopropanecarboxylic acid (CAS Number: 345965-52-8 ).
The strategic incorporation of a 4-bromophenyl group provides a versatile handle for further synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR) during lead optimization. This guide will provide an in-depth overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. Below is a summary of the key identifiers and physicochemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 345965-52-8 | [2][3] |
| Molecular Formula | C₁₀H₉BrO₂ | [3][4] |
| Molecular Weight | 241.08 g/mol | [3][4] |
| Appearance | Solid | [2] |
| Boiling Point (Predicted) | 354.3 ± 35.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.671 g/cm³ | [2] |
| pKa (Predicted) | 4.14 ± 0.20 | [3] |
| InChI Key | BYJIXWOWTNEVFO-UHFFFAOYSA-N | [4][5] |
| SMILES | O=C(O)C1(c2ccc(Br)cc2)CC1 | [4][5] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that relies on established and robust organic chemistry transformations. A logical and efficient synthetic pathway proceeds through the corresponding nitrile intermediate, 1-(4-bromophenyl)cyclopropane-1-carbonitrile.
Two-Step Synthetic Workflow:
The overall transformation can be visualized as a two-step process starting from (4-bromophenyl)acetonitrile and 1,2-dibromoethane.
Caption: Synthetic pathway from (4-bromophenyl)acetonitrile to the target carboxylic acid.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
The formation of the cyclopropane ring is achieved via a nucleophilic substitution reaction. The acidic α-proton of (4-bromophenyl)acetonitrile is deprotonated by a strong base, such as sodium hydride (NaH), to generate a carbanion. This carbanion then acts as a nucleophile, attacking one of the bromine atoms in 1,2-dibromoethane, followed by an intramolecular cyclization to form the cyclopropyl ring and expel the second bromide ion. The choice of a strong, non-nucleophilic base is critical to favor deprotonation over competing side reactions.
Step 2: Hydrolysis of the Nitrile to the Carboxylic Acid
The nitrile group of 1-(4-bromophenyl)cyclopropane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This transformation is typically carried out under harsh acidic conditions, for instance, by heating with aqueous sulfuric acid. The reaction proceeds through the formation of a protonated nitrile, which is then attacked by water, leading to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium sulfate.
Detailed Experimental Protocol
The following protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
-
To a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous dimethyl sulfoxide (DMSO).
-
Under a nitrogen atmosphere, add (4-bromophenyl)acetonitrile (1.0 equivalent) dropwise to the suspension at room temperature.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the carbanion.
-
Add 1,2-dibromoethane (1.1 equivalents) dropwise, maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and cautiously quench by pouring it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropane-1-carbonitrile.[2][4]
Part B: Hydrolysis to this compound
-
In a round-bottom flask, combine 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The solid precipitate is the crude carboxylic acid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the bromophenyl ring (typically two doublets in the range of 7.0-7.6 ppm) and the diastereotopic methylene protons of the cyclopropyl ring (as complex multiplets in the upfield region, approximately 1.2-1.8 ppm). The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carboxyl carbon (~175-180 ppm), the quaternary cyclopropyl carbon, the two aromatic carbons attached to bromine and the cyclopropyl group, the remaining aromatic carbons, and the methylene carbons of the cyclopropyl ring.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻, exhibiting the characteristic isotopic pattern for a compound containing one bromine atom.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound can be readily assessed by reverse-phase HPLC. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid or formic acid.
Applications in Drug Discovery and Development
The utility of this compound as a building block in drug discovery stems from the combination of the pharmacologically beneficial cyclopropyl group and the synthetically versatile bromophenyl moiety.
Role as a Bioisostere and Conformational Constraint
The cyclopropyl group can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, while introducing conformational rigidity. This rigidity can pre-organize the molecule into a bioactive conformation, leading to an entropic advantage upon binding to a target protein and thus increasing potency.
Metabolic Blocking
The cyclopropyl ring is generally more resistant to metabolic oxidation compared to alkyl chains. Placing it at a metabolically labile position in a drug candidate can block P450-mediated hydroxylation, thereby improving the metabolic stability and half-life of the compound.
Vector for Synthetic Diversification
The bromine atom on the phenyl ring is the key to unlocking the synthetic potential of this building block. It serves as a reactive handle for a variety of cross-coupling reactions, allowing for the late-stage functionalization of drug intermediates.
Caption: Cross-coupling reactions enabled by the 4-bromophenyl group.
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl or aryl-heteroaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of amines.
-
Stille Coupling: Reaction with organostannanes to create new carbon-carbon bonds.
This synthetic versatility allows for the rapid generation of compound libraries around a common core, which is a cornerstone of modern lead optimization campaigns.
Safety and Handling
This compound should be handled with the appropriate safety precautions for a laboratory chemical.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. It offers the conformational and metabolic advantages of the cyclopropyl group, combined with the immense synthetic flexibility of the bromophenyl moiety. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and potential applications is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
- Home Sunshine Pharma. 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8.
- Chongqing Chemdad Co., Ltd. This compound.
- MySkinRecipes. 1-(4-bromophenyl)cyclopropane-1-carbonitrile.
- CP Lab Safety. 1-(4-bromophenyl)cyclopropane-1-carbonitrile, min 97%, 100 grams.
- PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Sources
An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive overview of the known physical properties of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry and materials science. Distinguishing between computationally predicted and experimentally verified data, this document serves as a practical resource for laboratory use. It details standard methodologies for the determination of its physical characteristics, ensuring both accuracy and reproducibility in research settings. The significance of these properties in experimental design, from reaction solvent selection to purification strategies, is also discussed.
Introduction to this compound
This compound is a disubstituted cyclopropane derivative. The presence of the rigid cyclopropane ring, coupled with the functional handles of a carboxylic acid and a brominated phenyl group, makes it a valuable scaffold in the synthesis of complex organic molecules. The bromophenyl moiety allows for further functionalization through cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation or other derivatizations. Its structural rigidity is often sought after in drug design to lock in specific conformations for optimal binding to biological targets.
Chemical Structure:
Key Identifiers:
| Identifier | Value | Source |
| CAS Number | 345965-52-8 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₂ | [1][3][4] |
| Molecular Weight | 241.08 g/mol | [1][3][4] |
| Physical Form | Solid | [3] |
Core Physical Properties
A precise understanding of the physical properties of this compound is crucial for its effective use in research and development. Below is a summary of the available data, with a clear distinction between predicted and experimentally determined values.
Table of Physical Properties:
| Property | Value | Data Type | Source |
| Melting Point | 122 °C | Experimental (for isomer) | [5][6] |
| Boiling Point | 354.3 ± 35.0 °C | Predicted | [1] |
| pKa | 4.14 ± 0.20 | Predicted | [1] |
| Density | 1.670 ± 0.06 g/cm³ | Predicted | [1] |
Note on Isomer Data: The experimentally determined melting point of 122 °C is for the isomeric compound 2-(4-bromophenyl)cyclopropane-1-carboxylic acid (CAS 77255-26-6)[5][6]. While structurally similar, the exact melting point for this compound may differ and should be experimentally verified.
Methodologies for Physical Property Determination
To ensure the reliability of experimental work, the physical properties of starting materials should be verified. The following section provides standardized, self-validating protocols for determining the key physical properties of this compound in a laboratory setting.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, while a broad range often indicates the presence of impurities.
Experimental Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a rate of 10-15 °C/minute until the temperature is about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate determination.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.
Solubility Profile Assessment
Understanding the solubility of a compound is essential for selecting appropriate solvents for reactions, purifications, and analytical techniques.
Experimental Protocol:
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Sample Preparation: A known mass of this compound (e.g., 10 mg) is placed into a series of small test tubes or vials.
-
Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each vial.
-
Observation: The vials are agitated (e.g., by vortexing) at a controlled temperature (typically room temperature). The solubility is qualitatively assessed as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but not all.
-
Insoluble: No noticeable dissolution of the solid.
-
-
Quantitative Assessment (Optional): For key solvents, a more quantitative determination can be made by incrementally adding a known mass of the compound to a known volume of the solvent until saturation is reached.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This is important for understanding its reactivity and for developing purification strategies such as acid-base extraction.
Experimental Protocol (Titration Method):
-
Sample Preparation: A precise mass of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH probe and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, measured increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the steep part of the curve).
Spectroscopic Data
-
¹H NMR: Expected signals would include aromatic protons in the 7-8 ppm region, and diastereotopic protons on the cyclopropane ring, likely in the 1-2 ppm range. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: Aromatic carbons would be observed between 120-150 ppm, with the carbon attached to the bromine being at a lower field. The cyclopropane carbons would be found at a higher field, and the carbonyl carbon of the carboxylic acid would be significantly downfield (>170 ppm).
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-H stretches for the aromatic and cyclopropane groups.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not available, related compounds suggest that it may cause skin and eye irritation.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable synthetic intermediate with a set of physical properties that are critical to its application. While some data is available through computational prediction, experimental verification of properties such as melting point and solubility is essential for reliable and reproducible research. The protocols outlined in this guide provide a framework for researchers to confidently characterize this compound in their own laboratories.
References
- Merck Index. Ketoprofen. [Link]
- Chongqing Chemdad Co., Ltd. This compound. [Link]
- PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid. [Link]
- XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. equationchemical.com [equationchemical.com]
- 3. This compound | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 77255-26-6 Cas No. | 2-(4-bromophenyl)cyclopropane-1-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 6. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 [amp.chemicalbook.com]
A Comprehensive Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive overview of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a versatile building block in modern synthetic chemistry. We will move beyond basic data to explore the causality behind its utility, potential synthetic routes, and critical considerations for its application in pharmaceutical research, grounded in authoritative scientific principles.
Part 1: Physicochemical Characterization and Structural Significance
This compound is a bifunctional organic compound that has gained traction as a valuable intermediate. Its utility stems from the unique combination of a conformationally constrained cyclopropyl ring and a functionalizable bromophenyl group.
The cyclopropyl moiety is increasingly recognized in drug design for its ability to enhance metabolic stability, improve potency, and modulate physicochemical properties.[1] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, improving binding affinity to target proteins and often leading to a more favorable entropic contribution to binding.[1] The attached carboxylic acid provides a handle for amide bond formation, a cornerstone of peptide and small molecule synthesis.
Simultaneously, the 4-bromophenyl group serves as a linchpin for molecular elaboration. The bromine atom is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical functionalities. This strategic placement allows for late-stage diversification, a powerful tactic in lead optimization campaigns.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 241.08 g/mol | [2] |
| Molecular Formula | C₁₀H₉BrO₂ | [2][3][4][5] |
| CAS Number | 345965-52-8 | [3][4][5][6] |
| Appearance | Solid, Light Yellow Powder | [3] |
| Boiling Point | 354.3 ± 35.0 °C (Predicted) | [4] |
| Density | 1.670 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.14 ± 0.20 (Predicted) | [4] |
| Storage | Room temperature, in a dry, sealed environment |[3][4] |
Part 2: Synthesis and Strategic Functionalization
A robust and scalable synthesis is paramount for any building block intended for drug discovery programs. While numerous specific routes can be envisioned, a common strategy involves the cyclopropanation of a styrene precursor followed by modification of the functional groups.
Representative Synthetic Workflow
The following workflow illustrates a logical and experimentally grounded approach to synthesizing the title compound. The choice of reagents and conditions is critical for achieving high yield and purity, avoiding common pitfalls such as ring-opening or unwanted side reactions.
Caption: A representative workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Step 1 (Wittig Reaction): This classic olefination is chosen for its reliability in forming the α,β-unsaturated ester from the corresponding aldehyde. The stabilized ylide ensures high E-isomer selectivity, which is crucial for the subsequent cyclopropanation.
-
Step 2 (Simmons-Smith Reaction): This method is a cornerstone of cyclopropanation. Using a zinc-copper couple to generate the carbenoid is often preferred as it proceeds under neutral conditions, preserving the ester functionality which might be sensitive to more basic conditions used in other cyclopropanation methods (e.g., Corey-Chaykovsky).
-
Step 3 (Ester Hydrolysis): Saponification with a base like lithium hydroxide is a standard and high-yielding method to convert the ethyl ester to the final carboxylic acid. The reaction is typically straightforward and purification is achieved by a simple acid-base workup.
Downstream Functionalization via Cross-Coupling
The true power of this building block lies in the synthetic versatility of the aryl bromide. It provides a reliable anchor point for constructing carbon-carbon and carbon-heteroatom bonds, which is essential for exploring the Structure-Activity Relationship (SAR) of a drug candidate.
Caption: Key cross-coupling reactions for downstream functionalization.
Part 3: Critical Considerations in Drug Development
While the structural features of this compound are advantageous, a senior scientist must also consider its potential metabolic fate and liabilities. The core cyclopropanecarboxylic acid structure is not metabolically inert.
Potential Metabolic Activation and Associated Risks
Carboxylic acids are known to be metabolically activated in vivo, primarily through the formation of acyl-CoA thioesters and acyl-glucuronides.[7] These activated metabolites can be chemically reactive. The parent compound, cyclopropanecarboxylic acid, has been identified as a metabolite of some drugs and is known to inhibit mitochondrial fatty acid β-oxidation.[8] This inhibition is thought to occur through the sequestration of essential cofactors, Coenzyme A (CoA) and carnitine, by forming non-metabolizable cyclopropyl-acyl conjugates.[8] This can disrupt hepatic energy metabolism and, in susceptible individuals or under metabolic stress, may lead to idiosyncratic hepatotoxicity.[8]
Therefore, when designing drug candidates incorporating this moiety, it is imperative to assess the potential for this metabolic pathway.
Caption: Potential metabolic activation pathway and toxicological consequences.
Part 4: Experimental Protocols for the Bench Scientist
To ensure scientific integrity, all starting materials must be rigorously validated. The following protocols provide a framework for quality control and a practical application of the building block.
Protocol: Quality Control and Characterization
This protocol establishes a self-validating system to confirm the identity and purity of this compound before its use in synthesis.
-
Visual Inspection: Confirm the material is a light yellow to white solid, free of visible impurities.
-
Solubility Check: Test solubility in common organic solvents (e.g., DMSO, MeOH, CH₂Cl₂) to ensure consistency with expected properties for downstream reaction setup.
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a proton NMR spectrum.
-
Validation:
-
Confirm the presence of aromatic protons in the ~7.2-7.6 ppm region, exhibiting the characteristic AA'BB' splitting pattern of a 1,4-disubstituted benzene ring.
-
Confirm the presence of diastereotopic cyclopropyl protons, typically appearing as complex multiplets in the aliphatic region (~1.2-1.8 ppm).
-
Observe the broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.
-
Integration of the aromatic to aliphatic protons should correspond to a 4:4 ratio.
-
-
-
LC-MS Analysis:
-
Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Inject onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.
-
Run a gradient method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Validation:
-
The chromatogram should show a single major peak, indicating high purity (>95% by area is typically acceptable).
-
The mass spectrum should show the expected molecular ion peaks corresponding to the bromine isotope pattern: [M-H]⁻ at m/z 238.9/240.9 in negative ion mode or [M+H]⁺ at m/z 240.9/242.9 in positive ion mode.
-
-
Protocol: Suzuki Cross-Coupling Application
This protocol provides a detailed methodology for using the title compound in a standard Suzuki coupling reaction.
-
Reagent Preparation:
-
To a dry reaction vial, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and a carbonate base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Causality: The excess boronic acid drives the reaction to completion. The choice of base is critical; Cs₂CO₃ is often more effective for less reactive substrates.
-
-
Catalyst Addition:
-
Under an inert atmosphere (N₂ or Ar), add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq) or a more active pre-catalyst like Pd₂(dba)₃ (0.015 eq) with a suitable ligand like SPhos (0.04 eq).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Modern catalyst/ligand systems can improve reaction rates and substrate scope.
-
-
Reaction Execution:
-
Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Acidify the aqueous layer with 1N HCl to pH ~2-3 to protonate the carboxylic acid and extract the product back into the organic layer.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired coupled product.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. Its unique structural combination offers solutions to challenges in drug design, such as enhancing metabolic stability and providing conformational rigidity. The readily functionalizable aryl bromide handle allows for extensive SAR exploration. However, a comprehensive understanding, as outlined in this guide, requires acknowledging its potential metabolic liabilities. By applying rigorous quality control and considering the downstream biological consequences of the cyclopropyl-carboxylic acid core, researchers can leverage this powerful building block to its full potential, accelerating the discovery of novel therapeutics.
References
- This compound. MySkinRecipes. [Link]
- This compound. Chongqing Chemdad Co., Ltd. [Link]
- 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541. PubChem. [Link]
- cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]
- This compound. Amerigo Scientific. [Link]
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220. PubChem. [Link]
- Cyclopropane carboxylic acid. Wikipedia. [Link]
- Metabolism of cyclopropanecarboxylic acid. A new role for carnitine. PubMed. [Link]
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
- The effects of cyclopropane carboxylic acid on hepatic pyruv
- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. [Link]
- The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Metabolic Activation of Carboxylic Acids. PubMed. [Link]
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 345965-52-8 | this compound | Aryls | Ambeed.com [ambeed.com]
- 7. Metabolic activation of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document delves into its chemical structure, physicochemical properties, and detailed spectroscopic analysis. A robust, step-by-step synthesis protocol is presented, emphasizing the causal factors behind the chosen methodology. Furthermore, the guide explores the significant role of this molecule and its derivatives in drug discovery, highlighting its contribution to the development of novel therapeutic agents.
Introduction
This compound is a synthetic organic compound that has garnered interest in the scientific community due to its unique structural features. The molecule incorporates a cyclopropane ring, which imparts conformational rigidity and metabolic stability, and a bromophenyl group, a versatile handle for further chemical modifications through cross-coupling reactions. These characteristics make it a sought-after intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a cyclopropane ring with a carboxylic acid group and a 4-bromophenyl group attached to the same carbon atom.
Molecular Formula: C₁₀H₉BrO₂[2]
Molecular Weight: 241.08 g/mol [2]
IUPAC Name: 1-(4-bromophenyl)cyclopropane-1-carboxylic acid
CAS Number: 345965-52-8[1]
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, Light Yellow Powder | [1] |
| Boiling Point (Predicted) | 354.3 ± 35.0 °C | [3] |
| Density (Predicted) | 1.670 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.14 ± 0.20 | [3] |
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for the title compound, this section provides an expert interpretation of the expected spectroscopic data based on the analysis of its structural analogs and fundamental principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, cyclopropyl, and carboxylic acid protons.
-
Aromatic Protons: The para-substituted phenyl ring will show a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-7.6 ppm). The protons ortho to the bromine atom will be slightly downfield compared to the protons meta to the bromine.
-
Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will present as a complex multiplet in the upfield region (δ 1.0-2.0 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.[4]
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate at a downfield position, typically in the range of δ 175-185 ppm.[4]
-
Aromatic Carbons: The spectrum will show four signals for the aromatic carbons. The carbon bearing the bromine atom will be in the range of δ 120-125 ppm, while the ipso-carbon attached to the cyclopropane ring will be around δ 140-145 ppm. The other two aromatic carbons will appear in the δ 128-132 ppm region.
-
Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring attached to the phenyl and carboxyl groups will be found around δ 30-40 ppm. The two methylene carbons of the cyclopropane ring will resonate at a more upfield position, typically between δ 15-25 ppm.[5]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.[4]
-
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid will be observed around 1700 cm⁻¹. Conjugation with the phenyl ring may shift this to a slightly lower wavenumber.
-
C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Br stretching vibration.
-
Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH) and fragmentation of the cyclopropane ring.
Synthesis Methodology
A reliable method for the synthesis of this compound is the hydrolysis of its corresponding nitrile, 1-(4-bromophenyl)cyclopropanecarbonitrile. This precursor is commercially available, making this a practical and efficient synthetic route.[6]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 2: General workflow for the synthesis of this compound.
Experimental Protocol: Hydrolysis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
This protocol describes the acid-catalyzed hydrolysis of the nitrile precursor.
Materials:
-
1-(4-Bromophenyl)cyclopropanecarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and equipment for reflux, extraction, and recrystallization.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq).
-
Addition of Reagents: To the nitrile, add a mixture of glacial acetic acid, water, and concentrated sulfuric acid in a 1:1:1 ratio. The amount of the acid mixture should be sufficient to fully dissolve the starting material upon heating.
-
Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. This will precipitate the crude carboxylic acid.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Acidification: Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.
Causality Behind Experimental Choices:
-
Acid-Catalyzed Hydrolysis: This method is chosen for its efficiency in converting nitriles to carboxylic acids. The strong acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[7]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the hydrolysis to proceed at a reasonable rate.
-
Extraction and Purification: The work-up procedure is designed to separate the desired carboxylic acid from unreacted starting materials and byproducts. Recrystallization is a standard and effective method for purifying solid organic compounds.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold in drug discovery.
-
Metabolic Stability: The cyclopropane ring is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains. This can lead to improved pharmacokinetic profiles of drug candidates.
-
Conformational Rigidity: The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.
-
Versatile Synthetic Handle: The 4-bromophenyl group serves as a key functional group for further molecular elaboration. Through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, a wide variety of substituents can be introduced at this position, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]
Derivatives of 1-aryl-cyclopropanecarboxylic acids have been investigated for their potential as antidepressants.[8] Furthermore, bromophenol derivatives containing a cyclopropyl moiety have shown inhibitory activity against enzymes such as carbonic anhydrase and acetylcholinesterase, highlighting the potential of this structural class in addressing neurodegenerative diseases.[9]
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a rigid cyclopropane scaffold and a functionalizable aromatic ring provides a versatile platform for the design and synthesis of novel molecules with tailored properties. The synthetic methodology outlined in this guide offers a practical and efficient route to this valuable compound, paving the way for further exploration of its applications in the development of new technologies and therapeutics.
References
- MySkinRecipes. This compound. [Link]
- PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. [Link]
- Moret, C., et al. (1993). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. Journal of Medicinal Chemistry, 36(12), 1756-1765. [Link]
- Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. [Link]
- ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... [Link]
- NIST. Cyclopropanecarboxylic acid. [Link]
- Google Patents.
- MySkinRecipes. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid. [Link]
- NIST. Ethanone, 1-(4-bromophenyl)-. [Link]
- The Good Scents Company. cyclopropane carboxylic acid, 1759-53-1. [Link]
- ResearchGate. FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. [Link]
- Bioactive Compounds in Health and Disease.
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- NIST. Cyclopropanecarboxylic acid. [Link]
- Automated Topology Builder. (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid. [Link]
- Chongqing Chemdad Co., Ltd. This compound. [Link]
- NIST. Cyclopropanecarboxylic acid. [Link]
- PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. [Link]
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. [Link]
- Google Patents. Novel method for synthesizing cyclopropyl bromide.
- MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2013040120A1 - Formulations of cyclopropanecarboxylic acid {2-(1s)-1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-3-oxo-2,3-dihydro-1h-isoindol-4-yl}-amidecelgene corporation state of incorporation:delaware - Google Patents [patents.google.com]
- 8. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(4-Bromophenyl)cyclopropanecarboxylic acid spectral data
An In-depth Technical Guide to the Spectral Analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction
This compound (CAS No. 345965-52-8) is a substituted cyclopropane derivative with significant potential in medicinal chemistry and materials science.[1] Its rigid cyclopropyl scaffold and the presence of a reactive carboxylic acid group, combined with the electronically modifiable bromophenyl moiety, make it a valuable building block in drug discovery and organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for its application in research and development.
Molecular Structure and Physicochemical Properties
Understanding the molecule's architecture is the first step in interpreting its spectral output. The structure consists of a cyclopropane ring substituted at the C1 position with both a carboxylic acid group and a 4-bromophenyl group.
Molecular Diagram:
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 345965-52-8 | [1] |
| Molecular Formula | C₁₀H₉BrO₂ | [2][3] |
| Molecular Weight | 241.08 g/mol | [2][3] |
| Form | Solid | [2] |
| InChI Key | BYJIXWOWTNEVFO-UHFFFAOYSA-N |[2] |
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectral data. The predictions are based on the analysis of constituent functional groups and comparison with known data for similar structures, such as cyclopropanecarboxylic acid and various 4-bromophenyl derivatives.[4][5][6]
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms. The predicted spectrum is characterized by two main regions: the aliphatic cyclopropyl protons and the aromatic phenyl protons.
-
Aromatic Region (δ 7.0-8.0 ppm): The 4-bromophenyl group presents a classic AA'BB' system. Due to the para-substitution, the four aromatic protons will appear as two distinct signals, each integrating to 2H. These will present as doublets due to coupling with their ortho neighbors. The protons ortho to the electron-withdrawing cyclopropyl group (H-2'/H-6') are expected to be slightly downfield compared to the protons ortho to the bromine atom (H-3'/H-5').
-
Aliphatic Region (δ 1.0-2.0 ppm): The cyclopropane ring contains four protons on two methylene groups (C2 and C3). Due to the chiral center at C1 (even in a racemic mixture), the protons on each methylene group are diastereotopic. This means all four protons are chemically non-equivalent. They will likely appear as complex multiplets. We expect two sets of signals corresponding to the protons cis and trans to the bulky 4-bromophenyl group, each integrating to 2H.
-
Carboxylic Acid Proton (δ > 10 ppm): The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet far downfield. Its position can be highly variable and is dependent on solvent and concentration.
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.0 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton; exchangeable with D₂O. |
| ~7.55 | Doublet | 2H | H-3', H-5' (Aromatic) | Protons ortho to the bromine atom. |
| ~7.45 | Doublet | 2H | H-2', H-6' (Aromatic) | Protons ortho to the cyclopropyl group. |
| 1.65 - 1.75 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons, likely trans to the phenyl ring. |
| 1.25 - 1.35 | Multiplet | 2H | Cyclopropyl CH₂ | Diastereotopic protons, likely cis to the phenyl ring. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton. We expect ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbonyl carbon is the most deshielded and appears furthest downfield.
-
Aromatic Carbons (δ ~120-145 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the bromine (C-4') will be significantly affected by the halogen's electronic effects. The ipso-carbon (C-1') attached to the cyclopropyl group will also have a characteristic shift.
-
Aliphatic Carbons (δ ~15-35 ppm): Three signals are expected for the cyclopropyl carbons. The quaternary carbon (C1) attached to both the phenyl ring and the carboxyl group will be the most deshielded of the three. The two methylene carbons (C2, C3) will appear at higher field and should be equivalent due to the plane of symmetry in the phenyl ring's rotation.
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~178 | C=O (Carboxylic Acid) | Characteristic chemical shift for a carboxylic acid carbonyl.[7] |
| ~142 | C-1' (Aromatic) | Ipso-carbon attached to the cyclopropyl group, deshielded. |
| ~132 | C-3', C-5' (Aromatic) | Aromatic CH carbons ortho to the bromine. |
| ~130 | C-2', C-6' (Aromatic) | Aromatic CH carbons ortho to the cyclopropyl group. |
| ~122 | C-4' (Aromatic) | Carbon atom directly bonded to bromine. |
| ~32 | C-1 (Quaternary Cyclopropyl) | Quaternary carbon, deshielded relative to other cyclopropyl carbons. |
| ~18 | C-2, C-3 (Cyclopropyl CH₂) | Equivalent methylene carbons of the cyclopropane ring.[8] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum of this molecule will be dominated by vibrations from the carboxylic acid and the substituted benzene ring.
Table 4: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~1700 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1485 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1070 | Strong | C-Br stretch | Aryl Bromide |
| ~820 | Strong | C-H bend (out-of-plane) | 1,4-Disubstituted Benzene |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The pattern of C-H out-of-plane bending in the 800-850 cm⁻¹ region is highly indicative of 1,4- (para) substitution on the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The most critical feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the M⁺ peak at m/z 240 and the M+2 peak at m/z 242. The presence of this doublet is definitive proof of a single bromine atom in the molecule.
-
Fragmentation: The most likely initial fragmentation pathway is the loss of the carboxylic acid group.
-
Loss of -COOH (45 Da): A significant fragment at m/z 195/197 (C₉H₈Br)⁺ would correspond to the loss of the carboxyl radical.
-
Loss of Br (79/81 Da): Fragmentation involving the loss of the bromine radical would lead to a fragment at m/z 161 (C₁₀H₉O₂)⁺.
-
Table 5: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 240 / 242 | High (~1:1 ratio) | [M]⁺, Molecular Ion |
| 195 / 197 | Medium (~1:1 ratio) | [M - COOH]⁺ |
| 161 | Medium | [M - Br]⁺ |
| 115 | High | [C₉H₇]⁺ (Loss of Br and COOH) |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
NMR Spectroscopy Workflow
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
For enhanced signal in ¹³C NMR, a more concentrated sample (20-30 mg) may be required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C and the presence of a quaternary carbon.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak to δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H spectrum.
-
Workflow Diagram:
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Conclusion
This guide provides a detailed, predictive framework for the spectral analysis of this compound. The key identifying features include the characteristic AA'BB' pattern in the aromatic region of the ¹H NMR spectrum, the presence of ten distinct signals in the ¹³C NMR spectrum, a strong carbonyl stretch around 1700 cm⁻¹ in the IR spectrum, and a definitive M⁺/M+2 molecular ion doublet at m/z 240/242 in the mass spectrum. By adhering to the outlined experimental protocols and using this interpretive guide, researchers can confidently verify the identity, structure, and purity of this important synthetic building block.
References
- Vertex AI Search. Supporting Information. (n.d.).
- The Royal Society of Chemistry. (n.d.). Supporting information.
- ChemicalBook. (n.d.). 1-(4-BROMOPHENYL)CYCLOPENTANECARBOXYLIC ACID synthesis.
- ATB. (n.d.). (1R,2R)-2-(4-Bromophenyl)cyclopropanecarboxylicacid | C10H9BrO2 | MD Topology | NMR.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 13C NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound.
- NIST. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook.
- ResearchGate. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.
- ChemicalBook. (n.d.). 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid synthesis.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- ResearchGate. (n.d.). Figure 2. 13 C NMR of the reaction of 13 C-labeled CO2 with...
- PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- ChemicalBook. (n.d.). 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum.
- PubChemLite. (n.d.). Rac-(1r,2r)-2-(4-bromophenyl)cyclopropane-1-carboxylic acid.
- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1)IR1.
- ChemicalBook. (n.d.). Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum.
- Petritis, K., Dourtoglou, V., Elfakir, C., & Dreux, M. (2000). Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Cyclopropanecarboxylic acid(1759-53-1) 13C NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the LC-MS Analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
This guide provides a comprehensive, field-proven framework for the analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices to ensure robust, reliable, and interpretable results.
Introduction: Significance and Analytical Strategy
This compound is a valuable synthetic building block in medicinal chemistry and materials science. Its rigid cyclopropyl linker and functionalizable bromophenyl group make it a key intermediate in the synthesis of novel therapeutic agents and functional materials. Accurate and sensitive quantification and characterization of this molecule are paramount for reaction monitoring, purity assessment, and metabolic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity. This guide outlines a systematic approach to LC-MS method development, focusing on reverse-phase chromatography coupled with negative ion mode electrospray ionization (ESI) mass spectrometry, which is ideally suited to the physicochemical properties of this analyte.
Physicochemical Properties and Expected Analytical Behavior
Understanding the inherent properties of the analyte is the foundation of a logical method development strategy. The choices made in the following protocols are directly informed by the molecule's structure and predicted characteristics.
| Property | Value / Prediction | Rationale for LC-MS Approach |
| Molecular Formula | C₁₀H₉BrO₂ | Provides the basis for exact mass calculation. |
| Molecular Weight | 241.08 g/mol [1] | Determines the target mass-to-charge ratio (m/z) in the mass spectrometer. |
| Predicted pKa | 4.14 ± 0.20[1] | The acidic nature of the carboxylic acid group (pKa < 7) indicates it will be readily deprotonated in a neutral or basic environment, making it an ideal candidate for negative ion mode ESI. |
| Structure | Aromatic ring, cyclopropyl group, carboxylic acid | The non-polar phenyl and cyclopropyl moieties suggest good retention on a reverse-phase (e.g., C18) column. The polar carboxylic acid group provides the site for efficient ionization. |
| Key Isotopic Feature | Presence of one Bromine atom | Bromine exists as two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This will produce a characteristic "doublet" peak in the mass spectrum, with two signals of nearly equal intensity separated by 2 m/z units—a definitive signature for the presence of the analyte. |
Experimental Workflow: From Sample to Data
The overall analytical process follows a logical sequence from sample preparation to final data interpretation. Each step is optimized to ensure the integrity and quality of the final result.
Caption: High-level workflow for the LC-MS analysis of the target analyte.
Detailed Experimental Protocol
This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Step 1: Sample and Standard Preparation
-
Stock Solution: Accurately weigh and dissolve this compound in LC-MS grade methanol to a final concentration of 1.0 mg/mL.
-
Working Standard: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration suitable for your instrument's sensitivity (e.g., 1.0 µg/mL).
-
Sample Preparation: If analyzing from a complex matrix (e.g., reaction mixture, biological sample), perform a suitable extraction (e.g., protein precipitation with acetonitrile, liquid-liquid extraction) and dilute the final extract in the initial mobile phase.
Step 2: Liquid Chromatography (LC) Parameters The goal is to achieve a sharp, symmetrical peak with adequate retention, free from matrix interference. A standard reverse-phase method is highly effective.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | The C18 stationary phase provides hydrophobic interaction with the bromophenyl and cyclopropyl groups, ensuring good retention.[2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common, MS-friendly modifier that acidifies the mobile phase. This ensures the carboxylic acid is protonated (neutral), leading to better retention and sharp, symmetrical peak shapes on a C18 column.[3] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is an effective organic solvent for eluting the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 8 minutes | A gradient elution is crucial for eluting the analyte with a good peak shape and cleaning the column of more non-polar contaminants within a reasonable run time.[4][5] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm internal diameter column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Vol. | 2-10 µL | Dependent on analyte concentration and instrument sensitivity. |
Step 3: Mass Spectrometry (MS) Parameters Parameters should be optimized to maximize the signal for the deprotonated molecule, [M-H]⁻.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily lose a proton to form a stable carboxylate anion, [M-H]⁻, resulting in high sensitivity in negative mode.[6] |
| Scan Mode | Full Scan (m/z 100-400) or Selected Ion Monitoring (SIM) | Full Scan is used for method development and identification. SIM on m/z 239.0 and 241.0 provides maximum sensitivity for quantification. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimized to achieve stable spray and maximum ion signal. |
| Cone Voltage | 20 - 40 V | A critical parameter; should be optimized to maximize parent ion transmission without inducing in-source fragmentation. |
| Source Temp. | 120 - 150 °C | Must be sufficient to desolvate ions without causing thermal degradation. |
| Desolvation Temp. | 350 - 450 °C | Aids in the removal of solvent from the ESI droplets. |
| Gas Flows | Instrument Dependent | Cone gas and desolvation gas flows should be optimized for sensitivity. |
Data Interpretation: Identifying the Signature Signals
The Chromatogram
Under the recommended LC conditions, this compound should elute as a single, sharp peak. The retention time will be dependent on the exact LC system but serves as the first point of identification.
The Mass Spectrum: A Definitive Fingerprint
The mass spectrum provides unambiguous confirmation of the analyte's identity. The key is to look for the deprotonated molecular ion, [M-H]⁻, which exhibits the characteristic bromine isotope pattern.
-
Expected m/z Values:
-
For the ⁷⁹Br isotope: m/z 239.97 (calculated for C₁₀H₈⁷⁹BrO₂⁻)
-
For the ⁸¹Br isotope: m/z 241.97 (calculated for C₁₀H₈⁸¹BrO₂⁻)
-
-
The Isotopic Signature: The most critical feature is the presence of two peaks at m/z ~240 and ~242 with a relative intensity ratio of approximately 1:1.[6] This pattern is a hallmark of a molecule containing a single bromine atom and is a powerful tool for confirming identity, even in complex matrices.
Caption: Idealized mass spectrum showing the [M-H]⁻ ion with its characteristic 1:1 bromine isotope pattern.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
For unequivocal structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the parent ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID). For aromatic carboxylic acids, the most common and lowest-energy fragmentation pathway is decarboxylation.[6][7][8]
-
Primary Fragmentation: Neutral loss of CO₂ (44.0 Da).
-
Transition 1: m/z 239.97 → m/z 195.98 (Loss of CO₂ from the ⁷⁹Br species)
-
Transition 2: m/z 241.97 → m/z 197.98 (Loss of CO₂ from the ⁸¹Br species)
-
The resulting product ion spectrum would show a doublet at m/z ~196 and ~198, again in a 1:1 ratio, confirming the fragmentation of a bromine-containing precursor. These transitions are ideal for developing a highly selective and sensitive Multiple Reaction Monitoring (MRM) assay for quantification.
Conclusion: A Self-Validating System for Confident Analysis
This guide provides a comprehensive LC-MS methodology grounded in the fundamental physicochemical properties of this compound. The described protocol is designed to be a self-validating system. The correct retention time provides the first layer of evidence, but the definitive confirmation comes from the mass spectrum. The observation of the correct mass-to-charge ratio for the deprotonated molecule, coupled with the mandatory 1:1 isotopic doublet signature of bromine, provides exceptionally high confidence in the identification of the analyte. For ultimate certainty, the predictable decarboxylation fragmentation in MS/MS offers an additional, powerful confirmation point. By understanding the causality behind each parameter, the scientist can not only implement this method but also intelligently troubleshoot and adapt it for unique applications and matrices.
References
- Brocks, D. R. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. NIH.
- Li, H., et al. Does deprotonated benzoic acid lose carbon monoxide in collision‐induced dissociation? ResearchGate.
- Li, H., et al. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? Journal of Mass Spectrometry.
- Unknown Author. LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Google.
- El-Aneed, A. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central.
- Gonzalez, M., & Gonzalez, V. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation.
- Unknown Author. Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Agilent Technologies.
- Unknown Author. This compound. Chongqing Chemdad Co. ,Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. rsc.org [rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation? - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 1-(4-Bromophenyl)cyclopropanecarboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid in Organic Solvents
Executive Summary
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound of interest in pharmaceutical and chemical synthesis. We delve into the fundamental principles governing its solubility, drawing connections between its molecular structure and its behavior in various organic solvents. This document outlines a robust experimental protocol for quantitative solubility determination, presents an illustrative solubility profile, and discusses the practical implications of this data for researchers, scientists, and drug development professionals. The overarching goal is to equip the reader with both the theoretical understanding and the practical methodology required to effectively work with this compound.
Introduction: The Significance of Solubility
This compound (Molecular Formula: C₁₀H₉BrO₂, Molecular Weight: 241.08 g/mol ) is a synthetic organic compound featuring a carboxylic acid functional group attached to a cyclopropane ring, which in turn is substituted with a 4-bromophenyl group.[1][2] Its structural motifs are common in medicinal chemistry, where cyclopropyl groups can enhance metabolic stability and binding affinity, and the bromophenyl moiety offers a site for further chemical modification.
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physical property that influences every stage of its lifecycle.[3] From reaction kinetics in a synthesis flask to bioavailability in a final drug formulation, understanding and quantifying solubility is paramount. Poor solubility can lead to challenges in purification, handling, and achieving desired therapeutic concentrations. This guide, therefore, serves as a foundational resource for navigating the solubility landscape of this specific molecule.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions. The widely cited principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5][6]
Let's dissect the structure of this compound to predict its behavior:
-
Carboxyl Group (-COOH): This is the most dominant polar feature of the molecule. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via both oxygens).[7] This group strongly favors interactions with polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols) and highly polar solvents (e.g., DMSO).[8][9]
-
4-Bromophenyl Group: The benzene ring itself is nonpolar and hydrophobic. However, the bromine atom introduces polarity and polarizability. This large, relatively nonpolar aromatic portion of the molecule will contribute favorably to solubility in less polar organic solvents like ethers and aromatic hydrocarbons through van der Waals forces.[8] At the same time, its bulk can decrease solubility in highly polar solvents like water.[10]
-
Cyclopropane Ring: This is a small, strained, nonpolar hydrocarbon ring. It contributes to the overall hydrophobic character of the molecule, favoring solubility in nonpolar solvents.
The interplay between the highly polar carboxylic acid group and the larger, more hydrophobic bromophenylcyclopropane portion means the molecule is amphiphilic. Its solubility will be a delicate balance of these competing characteristics. We can predict that it will exhibit poor solubility in very nonpolar solvents (like hexane) and limited solubility in water, but will be readily soluble in solvents that can accommodate both polar and nonpolar regions, such as polar aprotic solvents and alcohols.
Experimental Determination of Equilibrium Solubility
To move from theoretical prediction to quantitative data, a reliable experimental method is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[11] It involves agitating an excess of the solid compound in the solvent at a constant temperature until the concentration of the dissolved solute in the supernatant no longer changes.
Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a series of small, sealable glass vials. The key is to ensure solid remains undissolved at equilibrium.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotator within a constant temperature bath (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It may take days to reach equilibrium, so the rate for each solute should be determined by trial and error with multiple samples.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to permit the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent transfer of any undissolved solid.
-
Analysis: Dilute the sampled supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.
Caption: Workflow for equilibrium solubility determination.
Illustrative Solubility Profile
| Solvent Class | Solvent | Dielectric Constant (Approx.) | Predicted Solubility (mg/mL) | Rationale |
| Polar Protic | Methanol | 32.7 | 50 - 100 | Strong H-bonding with -COOH group. |
| Ethanol | 24.5 | 30 - 70 | Good H-bonding, slightly less polar than methanol. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Highly polar, excellent H-bond acceptor. |
| Acetone | 20.7 | 80 - 150 | Good dipole interactions with the polar groups. | |
| Ethyl Acetate | 6.0 | 20 - 50 | Moderate polarity, balances polar/nonpolar features. | |
| Nonpolar | Toluene | 2.4 | 5 - 15 | Aromatic ring interacts favorably with the bromophenyl group. |
| Dichloromethane (DCM) | 9.1 | 15 - 40 | Can dissolve moderately polar compounds. | |
| Hexane | 1.9 | < 1 | Very nonpolar; unable to solvate the carboxylic acid group. |
Note: These values are illustrative estimates for educational purposes and must be confirmed by experimental measurement.
Analysis and Practical Considerations
The illustrative data aligns with our theoretical predictions. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and moderately to highly soluble in alcohols and ketones. This is due to the strong interactions between these solvents and the carboxylic acid group.[4][9] The solubility decreases in less polar solvents like toluene and is predicted to be very low in nonpolar aliphatic solvents like hexane, which cannot effectively solvate the polar -COOH functional group.[13]
Practical Implications for Researchers:
-
Reaction Chemistry: For synthetic reactions, solvents like Dichloromethane, Ethyl Acetate, or Toluene might be suitable if complete dissolution is not required or if the reaction is heterogeneous. For homogeneous reactions requiring high concentrations, DMSO or a polar alcohol would be a better choice.
-
Purification by Crystallization: The significant difference in solubility between a solvent like acetone (high solubility) and hexane (low solubility) suggests that an acetone/hexane solvent system would be an excellent candidate for recrystallization. The compound could be dissolved in a minimal amount of hot acetone, and hexane could then be added as an anti-solvent to induce crystallization of the pure compound.
-
Drug Development: The low predicted solubility in nonpolar media like hexane is indicative of potential challenges in formulating this compound in lipid-based delivery systems. Its high solubility in solvents like DMSO is useful for in-vitro screening assays.[11]
Caption: Solute-solvent interaction summary.
Conclusion
This compound presents a classic case of an amphiphilic molecule whose solubility is a function of the solvent's ability to accommodate both its polar carboxylic acid head and its nonpolar bromophenylcyclopropane tail. While theoretical principles provide a strong predictive framework, quantitative experimental determination via methods like the shake-flask protocol is indispensable for accurate data. The resulting solubility profile is a critical tool, guiding solvent selection for chemical synthesis, purification, and formulation, thereby enabling the efficient and effective application of this compound in research and development.
References
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Peda.net. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.
- Quora. (2017). How to determine the solubility of organic compounds.
- Factors affecting solubility. (n.d.).
- Wikipedia. (n.d.). Solubility.
- Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.
- R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube.
- PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
- Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
Sources
- 1. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chem.ws [chem.ws]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. Khan Academy [khanacademy.org]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. quora.com [quora.com]
- 11. youtube.com [youtube.com]
- 12. quora.com [quora.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Stability and Storage of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's chemical properties, potential degradation pathways, and recommended best practices for handling and storage to ensure its integrity and purity over time. Furthermore, this guide outlines detailed experimental protocols for stability assessment, including forced degradation studies and the development of a stability-indicating analytical method.
Introduction and Physicochemical Properties
This compound (CAS No. 345965-52-8) is a solid crystalline compound with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol . Its structure, featuring a brominated aromatic ring attached to a cyclopropanecarboxylic acid moiety, makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The cyclopropane ring, in particular, can enhance metabolic stability and bioactivity in drug candidates[1]. Understanding the inherent stability of this molecule is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 345965-52-8 | |
| Molecular Formula | C₁₀H₉BrO₂ | |
| Molecular Weight | 241.08 g/mol | |
| Appearance | Solid | |
| Storage Class | Combustible Solids |
Recommended Storage and Handling
To maintain the integrity of this compound, adherence to proper storage and handling protocols is crucial.
2.1. Storage Conditions
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[2]. Recommended storage temperatures are typically at room temperature, although for long-term storage, refrigeration may be considered to minimize the potential for slow degradation. It is imperative to protect the compound from direct sunlight and sources of ignition.
2.2. Handling Precautions
Standard laboratory personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, should be worn when handling this compound. Handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. After handling, thorough washing of hands and any exposed skin is recommended.
Potential Degradation Pathways
Based on the chemical structure of this compound, several potential degradation pathways can be postulated under various stress conditions. The presence of the aromatic ring, the carboxylic acid functional group, and the strained cyclopropane ring are all factors that can influence its stability.
-
Hydrolytic Degradation: While esters of cyclopropanecarboxylic acid have shown enhanced stability against hydrolysis, the carboxylic acid itself is generally stable in aqueous conditions at neutral pH[3]. However, under extreme pH conditions, the stability might be affected. The cyclopropane ring itself is generally resistant to hydrolysis[1].
-
Oxidative Degradation: The aromatic ring and the benzylic-like position of the cyclopropane ring could be susceptible to oxidation. Strong oxidizing agents may lead to the formation of various oxidation products.
-
Photodegradation: Aromatic carboxylic acids can be susceptible to photodegradation, especially when exposed to UV radiation[4][5]. The bromophenyl group may also influence the compound's photostability. Photolytic stress could potentially lead to debromination or other rearrangements.
-
Thermal Degradation: At elevated temperatures, aryl carboxylic acids can undergo decarboxylation[6]. The presence of the cyclopropane ring might influence the temperature at which this occurs. The high ring strain of cyclopropane makes it susceptible to thermal rearrangement or ring-opening, although this typically requires high temperatures[7][8].
Caption: Potential degradation pathways for this compound under various stress conditions.
Experimental Protocols for Stability Assessment
A systematic approach to evaluating the stability of this compound involves forced degradation studies and the development of a stability-indicating analytical method.
4.1. Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and to validate the stability-indicating power of the analytical method[9].
4.1.1. General Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For each stress condition, transfer an aliquot of the stock solution to a suitable container.
-
After exposure to the stress condition, neutralize the samples if necessary, and dilute to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Table 2: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal Degradation | Solid state at 80°C | 48 hours |
| Photostability | ICH Q1B option 2 light exposure | As per ICH guidelines |
4.2. Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this type of molecule.
4.2.1. Proposed HPLC Method Parameters
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 230-250 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4.2.2. Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method is demonstrated by its ability to resolve the main peak from any degradation products formed during the forced degradation studies.
Caption: A typical workflow for conducting a comprehensive stability study.
Data Interpretation and Summary
The results from the forced degradation and long-term stability studies should be tabulated to provide a clear overview of the compound's stability profile.
Table 3: Illustrative Forced Degradation Data
| Stress Condition | Assay of Parent Compound (%) | Total Impurities (%) | Major Degradant (RT, min) |
| Control | 99.8 | 0.2 | - |
| Acid Hydrolysis | 98.5 | 1.5 | 5.2 |
| Base Hydrolysis | 97.2 | 2.8 | 6.8 |
| Oxidation | 92.1 | 7.9 | 4.5, 8.1 |
| Thermal Degradation | 99.5 | 0.5 | - |
| Photostability | 95.3 | 4.7 | 7.3 |
(Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.)
Conclusion
This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under oxidative and photolytic stress. A validated stability-indicating HPLC method is essential for monitoring the purity and stability of this compound. By understanding its stability profile and adhering to proper storage and handling procedures, researchers and drug developers can ensure the quality and reliability of this important pharmaceutical intermediate.
References
- Stalport, M., et al. (2009). Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions. Astrobiology, 9(6), 543-549.
- Pohl, N. L., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.
- Stalport, M., et al. (2009). Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions. ResearchGate.
- LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- The Pharmaffiliates. (n.d.). The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals.
- Townsend, R. J., et al. (2025). Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. Journal of the American Chemical Society.
- Zhang, Y., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI.
- Wessjohann, L. A., et al. (2007). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 107(9), 3825-3860.
- Wikipedia. (n.d.). Cyclopropane.
- Kubota, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- KPU Pressbooks. (n.d.). 4.2 Cycloalkanes and Their Relative Stabilities. Organic Chemistry I.
- Monti, O. R., et al. (2016). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Google Patents. (2010). US20100174111A1 - Process for purification of aryl carboxylic acids.
- SIELC Technologies. (n.d.). HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
- SIELC Technologies. (n.d.). Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
- Hong, S. H., et al. (2014). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. ResearchGate.
- Wessjohann, L. A., et al. (2007). Biosynthesis and metabolism of cyclopropane rings in natural compounds. Pure.
- Asymmetric Synthesis. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Phan, D. Q., & Yu, J. Q. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC - NIH.
- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1795-53-1).
- Nair, L. S., et al. (2007). Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. PMC - NIH.
- Mamedov, V. A., et al. (2023). Synthesis of Hydroxyaromatic Carboxylic Acids via Homogeneous Kolbe-Schmitt Carboxylation of Phenoxides. MDPI.
- Krocker, J., et al. (2019). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
- Siskin, M., & Brons, G. (2000). Hydrothermal stability of aromatic carboxylic acids. ResearchGate.
- Wikipedia. (n.d.). Cyclopropanecarboxylic acid.
- Van Hoveln, R., et al. (2019). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. PMC - PubMed Central.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- DTIC. (1968). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.
- Makeev, A. M., et al. (2004). Degradation of aromatic compounds in plants grown under aseptic conditions. PubMed.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Albaneze-Walker, J., et al. (2002). Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide. NIH.
- ScienceDirect. (2025). Thermal degradation: Significance and symbolism.
- SciSpace. (2021). Method development and force degradation studies for simultaneous estimation of salbutamol sulfate, etofylline and bromhexine hy.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scispace.com [scispace.com]
A Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Versatile Building Block in Modern Synthesis
Abstract
1-(4-Bromophenyl)cyclopropanecarboxylic acid has emerged as a highly valuable and versatile building block in synthetic and medicinal chemistry. Its unique structural architecture, combining a reactive aryl bromide with a sterically demanding and conformationally constrained cyclopropylcarboxylic acid moiety, offers a powerful platform for the creation of complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and diverse applications, with a focus on its utility in drug discovery and materials science. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this potent synthetic tool.
Introduction: The Strategic Value of the Cyclopropyl-Aryl Motif
In the landscape of modern drug discovery, the pursuit of novel chemical space with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. The incorporation of small, rigid structural elements is a well-established strategy to enhance metabolic stability, improve binding potency, and introduce three-dimensionality into otherwise planar molecules.[1] The cyclopropane ring, in particular, is a favored bioisostere for phenyl rings or gem-dimethyl groups, offering a unique conformational rigidity that can lock a molecule into a bioactive conformation.[2]
This compound strategically combines this desirable cyclopropyl motif with two orthogonal points for chemical diversification: a carboxylic acid and an aryl bromide. This dual functionality allows for sequential or one-pot modifications, making it an exceptionally efficient building block for constructing complex molecular libraries.
-
The carboxylic acid handle is readily converted into a wide array of functional groups, most notably amides, which are fundamental linkages in a vast number of pharmaceuticals.
-
The 4-bromophenyl group is a classic substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile installation of diverse aryl, heteroaryl, or alkyl substituents.[3][4]
This guide will delve into the practical aspects of utilizing this building block, providing researchers with the foundational knowledge and detailed protocols to accelerate their synthetic programs.
Physicochemical Properties and Characterization
A thorough understanding of a building block's physical and spectroscopic properties is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 345965-52-8 | [5][6][7] |
| Molecular Formula | C₁₀H₉BrO₂ | [5][8] |
| Molecular Weight | 241.08 g/mol | [5][8] |
| Appearance | Solid | [6] |
| Boiling Point (Predicted) | 354.3 °C at 760 mmHg | [5][6] |
| Density (Predicted) | 1.67 g/cm³ | [5][6] |
| pKa (Predicted) | 4.14 ± 0.20 | [5] |
| Storage | Room Temperature, sealed in dry conditions | [5] |
Spectroscopic Characterization:
While commercial suppliers provide this reagent, in-house synthesis or verification of identity is common practice. The following are expected spectroscopic signatures:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 4-substituted pattern (two doublets), and multiplets for the diastereotopic cyclopropyl methylene protons. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR will display signals for the quaternary cyclopropyl carbon, the cyclopropyl methylene carbons, the aromatic carbons (including the carbon bearing the bromine), and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being readily identifiable.
Synthesis of this compound
While commercially available, an efficient laboratory-scale synthesis provides cost-effective access to this key intermediate. A common and reliable method involves the cyclopropanation of a malonic ester derivative followed by hydrolysis and decarboxylation. A related, well-documented procedure is the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate and 1,2-dibromoethane using a phase-transfer catalyst, which can be adapted.[9]
Conceptual Synthetic Workflow:
The synthesis leverages the reactivity of 4-bromophenylacetonitrile as a starting material, which is then elaborated to form the cyclopropane ring.
Caption: General workflow for the synthesis of the title compound.
Chemical Reactivity and Synthetic Utility
The true power of this compound lies in its two distinct reactive sites, allowing for a wide range of synthetic transformations.
Caption: Key reaction sites and potential transformations.
Reactions at the Carboxylic Acid: Amide Bond Formation
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[10] The carboxylic acid of the title compound can be activated by a variety of coupling reagents to react with primary or secondary amines, yielding the corresponding amides. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, especially racemization if chiral amines are used.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine, DIPEA, and finally HATU.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality: HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is less prone to epimerization compared to carbodiimide-based reagents.[11] DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.
Reactions at the Aryl Bromide: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[3][4] The aryl bromide of the building block can be coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or vinyl groups.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Amide derivative from Protocol 1 (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide substrate, boronic acid, base, and palladium catalyst.[12]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.[12]
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[12]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography on silica gel.
-
-
Mechanistic Insight: The catalytic cycle involves three key steps: (1) oxidative addition of the aryl bromide to the Pd(0) catalyst, (2) transmetalation of the organic group from the boron atom to the palladium center (facilitated by the base), and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]
Applications in Medicinal Chemistry: Targeting Prolyl 4-Hydroxylase
The unique topology of molecules derived from this compound makes them suitable for targeting enzyme active sites. A notable application is in the development of inhibitors for prolyl 4-hydroxylase (P4H).[13] P4H enzymes are critical regulators of cellular responses to hypoxia and are involved in collagen biosynthesis.[14] Inhibitors of P4H have therapeutic potential in a range of diseases, including anemia, ischemia, and fibrosis.[14][15][16]
The general structure of many P4H inhibitors features a central scaffold that chelates the active site iron atom, often a heterocyclic motif, and two side chains that occupy adjacent pockets. Derivatives of this compound are well-suited to form one of these side chains, where the cyclopropyl group provides a rigid and metabolically stable linker to a larger aromatic system installed via cross-coupling.
Caption: Strategy for developing P4H inhibitors.
Conclusion and Future Outlook
This compound is a quintessential example of a modern synthetic building block. Its bifunctional nature allows for the rapid and efficient construction of complex, three-dimensional molecules with high potential for biological activity. The protocols and insights provided in this guide serve as a foundation for chemists to explore the vast synthetic possibilities it offers. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such versatile building blocks will remain a cornerstone of innovation. Future work will likely focus on the development of enantioselective syntheses of this building block and its derivatives, further expanding its utility in creating stereochemically defined molecules.
References
- This compound. Chongqing Chemdad Co., Ltd. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
- 2-(4-Bromophenyl)cyclopropanecarboxylic acid. PubChem. [Link]
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- Novel inhibitors of prolyl 4-hydroxylase. PubMed. [Link]
- 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8. Home Sunshine Pharma. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]
- Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI. [Link]
- The roles of fused-cyclopropanes in medicinal chemistry: Insights
- Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [Link]
- Convenient amidation of carboxyl group of carboxyphenylboronic acids.
- A green chemistry perspective on catalytic amide bond form
- 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, min 97%, 10 grams. CP Lab Safety. [Link]
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem. [Link]
- Amide Bond Formation and Peptide Coupling.
- What are P4HA inhibitors and how do they work?.
- Catalytic amide formation from non-activated carboxylic acids and amines. OUCI. [Link]
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
- Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
Sources
- 1. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. calpaclab.com [calpaclab.com]
- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel inhibitors of prolyl 4-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. What are P4HA inhibitors and how do they work? [synapse.patsnap.com]
The Strategic deployment of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 1-(4-Bromophenyl)cyclopropanecarboxylic acid has emerged as a uniquely versatile scaffold, offering a confluence of desirable properties for the medicinal chemist. Its rigid cyclopropane core imparts a defined three-dimensional geometry, while the bromophenyl moiety serves as a versatile handle for a variety of chemical transformations. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its role in the synthesis of targeted therapies, including kinase inhibitors. We will delve into the mechanistic rationale for its use, provide exemplary synthetic protocols, and discuss the structure-activity relationships that underscore its value in the generation of potent and selective drug candidates.
Introduction: The Architectural Advantages of a Privileged Scaffold
This compound (Chemical Formula: C₁₀H₉BrO₂, CAS Number: 345965-52-8) is a crystalline solid that has garnered significant interest as a key intermediate in the synthesis of complex biologically active molecules.[1] Its utility in medicinal chemistry is rooted in two fundamental structural features:
-
The Cyclopropane Ring: This small, strained ring system introduces conformational rigidity into a molecule. In drug design, constraining the flexibility of a molecule can lead to a more favorable entropy of binding to its biological target, often resulting in enhanced potency. The defined spatial orientation of the substituents on the cyclopropane ring allows for precise control over the presentation of pharmacophoric elements.
-
The 4-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for synthetic elaboration. It readily participates in a wide array of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the facile introduction of diverse chemical moieties.[2] This "plug-and-play" capability is invaluable for the rapid generation of analog libraries to explore structure-activity relationships (SAR). Furthermore, the electron-withdrawing nature of the bromine atom can influence the electronic properties of the molecule, potentially impacting its metabolic stability and pharmacokinetic profile.
This guide will illuminate the practical applications of this building block, transitioning from its foundational chemical properties to its strategic implementation in cutting-edge drug discovery programs.
Core Application: A Gateway to Potent Kinase Inhibitors
A preeminent application of phenylcyclopropanecarboxylic acid derivatives lies in the synthesis of kinase inhibitors, a cornerstone of modern oncology. The multi-kinase inhibitor Cabozantinib serves as an exemplary case study. While Cabozantinib itself incorporates a 4-fluorophenyl group, the synthesis of its analogs using this compound is a readily adaptable and highly relevant strategy for the development of novel kinase inhibitors.[3]
Cabozantinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFR2, and RET, which are crucial mediators of tumor cell proliferation, angiogenesis, and metastasis.[3] The central structural motif of Cabozantinib is a cyclopropane-1,1-dicarboxamide linker, which is constructed using an appropriately substituted phenylcyclopropanecarboxylic acid.
Strategic Synthesis of a Cabozantinib Analog
The synthesis of a Cabozantinib analog from this compound leverages standard amide coupling methodologies. The following protocol outlines a representative synthetic workflow.
Experimental Protocol: Synthesis of a 1-(4-Bromophenyl)cyclopropane-based Kinase Inhibitor Analog
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent such as thionyl chloride (1.2 eq.) or oxalyl chloride (1.2 eq.) at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until the evolution of gas ceases.
-
The resulting acyl chloride can be used directly in the next step or isolated by removal of the solvent under reduced pressure.
Step 2: Amide Coupling with the Target Amine
-
In a separate reaction vessel, dissolve the desired aniline intermediate, for example, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1.0 eq.), in an anhydrous aprotic solvent containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq.).
-
To this solution, add the freshly prepared 1-(4-bromophenyl)cyclopropanecarbonyl chloride (from Step 1) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography or LC-MS.
-
Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final Cabozantinib analog.
Structure-Activity Relationship (SAR) Insights
The 4-bromophenyl moiety in the resulting analog offers several avenues for SAR exploration:
-
Halogen Bonding: The bromine atom can participate in halogen bonding interactions with electron-rich residues in the kinase active site, potentially enhancing binding affinity.
-
Metabolic Stability: The C-Br bond is generally more resistant to metabolic cleavage than a C-H bond, which may lead to an improved pharmacokinetic profile.
-
Further Functionalization: The bromine atom can serve as a synthetic handle for late-stage diversification via cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the steric and electronic requirements of the binding pocket.
Quantitative Biological Data of a Representative Kinase Inhibitor
To provide context for the potency of kinase inhibitors derived from this scaffold, the following table summarizes the inhibitory activity of Cabozantinib against key kinase targets. It is anticipated that analogs derived from this compound would exhibit a comparable, albeit modulated, activity profile.
| Kinase Target | IC₅₀ (nM) |
| MET | 1.3 |
| VEGFR2 | 0.035 |
| RET | 4.6 |
| KIT | 4.6 |
| AXL | 7 |
| TIE2 | 14.3 |
Data for Cabozantinib. The inhibitory concentrations (IC₅₀) represent the concentration of the drug required to inhibit the activity of the kinase by 50%.
Emerging Applications: Probing G-Protein Coupled Receptors (GPCRs)
Beyond the realm of kinase inhibitors, the phenylcyclopropanecarboxylic acid scaffold shows promise in the modulation of G-protein coupled receptors (GPCRs), a large and therapeutically important family of transmembrane proteins.[4][5]
GPR120 Modulation for Metabolic Diseases
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising target for the treatment of metabolic disorders such as type 2 diabetes and obesity.[6][7][8] Activation of GPR120 by its endogenous long-chain fatty acid ligands has been shown to mediate anti-inflammatory effects and enhance insulin sensitivity.[9]
Patent literature discloses the exploration of cyclopropanecarboxylic acid derivatives as GPR120 modulators.[2] The rigid cyclopropane core is thought to appropriately position the phenyl and carboxylic acid moieties for optimal interaction with the receptor's binding pocket. While specific examples utilizing the 4-bromophenyl substitution are not yet prevalent in the published literature, the established synthetic versatility of this compound makes it an ideal starting point for the synthesis of novel GPR120 modulators.
The synthetic workflow for accessing such compounds would likely involve the Suzuki-Miyaura coupling of this compound (or its corresponding ester) with a suitable boronic acid or ester to introduce further diversity, followed by functional group manipulations to arrive at the desired final compounds.
Visualization of Synthetic and Signaling Pathways
To visually conceptualize the utility of this compound, the following diagrams illustrate a key synthetic transformation and a relevant signaling pathway.
Figure 1: General workflow for the synthesis of a kinase inhibitor analog.
Figure 2: Mechanism of action for a Cabozantinib-like kinase inhibitor.
Conclusion and Future Perspectives
This compound represents a high-value building block for medicinal chemists, offering a strategic entry point into the synthesis of sophisticated therapeutic agents. Its application in the development of kinase inhibitors, exemplified by the synthesis of Cabozantinib analogs, underscores its immediate relevance in oncology drug discovery. The inherent chemical functionalities of this compound provide a robust platform for the generation of diverse molecular libraries, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.
Future applications are likely to extend into other therapeutic areas, such as metabolic diseases through the modulation of targets like GPR120. As our understanding of the structural biology of drug targets continues to evolve, the demand for conformationally constrained and synthetically versatile building blocks like this compound will undoubtedly grow. Its judicious implementation in drug discovery campaigns will continue to empower the creation of next-generation medicines with enhanced potency, selectivity, and pharmacokinetic properties.
References
- Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01838]
- An Improved Process For Preparation Of Cabozantinib S Malate. Quick Company. [URL: https://www.quickcompany.
- Process for the preparation of Cabozantinib and its pharmaceutically acceptable salts thereof. Google Patents. [URL: https://patents.google.
- Cabozantinib synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/849217-68-1.htm]
- Process for preparation of cabozantinib. Google Patents. [URL: https://patents.google.
- New Synthesis of Antitumor Drug Cabozantinib. ResearchGate. [URL: https://www.researchgate.net/publication/282354784_New_Synthesis_of_Antitumor_Drug_Cabozantinib]
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents. [URL: https://patents.google.
- This compound. MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/pharmaceutical-intermediates/cyclopropane-derivatives/1-4-bromophenyl-cyclopropanecarboxylic-acid-78119-100g]
- GPR120 Inhibitors. Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/gpr120-inhibitors/_/N-1lt0s7s]
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9035252/]
- Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice. Neuropsychopharmacology. [URL: https://www.
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents. [URL: https://patents.google.
- CYCLOPROPANECARBOXYLIC ACID GPR120 MODULATORS. European Patent Office. [URL: https://data.epo.org/publication-server/document?i=PN20170802EP3191454B1.PDF&i=PN20170802EP3191454B1.PDF]
- Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003433/]
- GPR120: Mechanism of action, role and potential for medical applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29176006/]
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/7949]
- Novel mechanism of GPR120 on inflammation and mutant attenuating GPR120... | Download Scientific Diagram. ResearchGate. [URL: https://www.researchgate.
- Feature Reviews in Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.
- Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. MDPI. [URL: https://www.mdpi.com/1422-0067/22/21/11956]
- Discovery of GPCR ligands for probing signal transduction pathways. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652309/]
- Feature Reviews in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.
- New paradigms in GPCR drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3742491/]
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [URL: https://www.mdpi.com/1420-3049/27/23/8353]
- G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11005295/]
- Topical Collection : Feature Review Collection in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/journal/pharmaceuticals/topical_collections/Feature_Review_Collection_Medicinal_Chemistry]
- An Efficient Synthesis of an Exo-Enone Analogue of LL-Z1640-2 and Evaluation of Its Protein Kinase Inhibitory Activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26541872/]
- 2022 Medicinal Chemistry Reviews (2022) | 2 Citations. SciSpace. [URL: https://typeset.io/papers/2022-medicinal-chemistry-reviews-3l0n2z6q]
- Progress in Structure Based Drug Design for G Protein-Coupled Receptors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3100511/]
Sources
- 1. US4358459A - Cyclopropane carboxylic acid and process for their production and use - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Cabozantinib synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New paradigms in GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-(4-bromophenyl)cyclopropanecarboxylic acid represent a promising class of compounds with a diverse range of biological activities, positioning them as compelling scaffolds in modern drug discovery. The unique conformational constraints imposed by the cyclopropane ring, coupled with the electronic properties of the bromophenyl moiety, provide a foundational structure for the development of potent and selective therapeutic agents. This technical guide offers a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of these derivatives, with a focus on their potential as enzyme inhibitors, antimicrobial, anticancer, and anti-inflammatory agents. Detailed experimental protocols and in-depth analysis of the underlying chemical principles and biological mechanisms are provided to empower researchers in this dynamic field.
Introduction: The Significance of the this compound Scaffold
The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products and synthetic bioactive molecules.[1] Its rigid structure introduces conformational constraints that can enhance binding affinity and selectivity for biological targets. When incorporated into a carboxylic acid derivative, the cyclopropane unit can act as a bioisostere for other chemical groups, improving metabolic stability and reducing off-target effects.[2]
The addition of a 4-bromophenyl group to the cyclopropane core further modulates the molecule's properties. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the phenyl ring provides a platform for further functionalization, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
This guide will delve into the synthetic methodologies for creating a diverse library of this compound derivatives, including amides and esters. It will then explore their multifaceted biological activities, supported by experimental data and molecular modeling insights, to provide a comprehensive overview of their therapeutic potential.
Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound typically begins with the commercially available parent acid.[3][4] The primary functionalization strategies involve the modification of the carboxylic acid group to form amides and esters.
Amide Synthesis
The formation of amides from this compound is a straightforward and versatile method for generating a wide array of derivatives. A common and effective approach involves a two-step, one-pot procedure.
Experimental Protocol: General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq). The reaction is typically stirred at room temperature for 30-60 minutes to form an activated ester intermediate.
-
Amine Coupling: To the activated acid solution, add the desired primary or secondary amine (1.1 eq). The reaction mixture is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove excess amine and basic byproducts, followed by a wash with a basic solution (e.g., saturated NaHCO3) to remove any remaining unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide.
This method has been successfully employed to synthesize a variety of N-substituted amides with diverse aryl and alkyl groups.[5]
Ester Synthesis
Esterification of this compound can be achieved through several established methods, with the choice of method often depending on the nature of the alcohol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol, which also serves as the solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by TLC. The removal of water, a byproduct of the reaction, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.
-
Work-up and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried, filtered, and concentrated. The crude ester is then purified by column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a remarkable breadth of biological activities, highlighting their potential in various therapeutic areas.
Antimicrobial and Antifungal Activity
A series of amide derivatives of a structurally related 2-(2-bromophenyl)cyclopropane-1-carboxamide have been synthesized and evaluated for their in vitro antimicrobial and antifungal activities.[5] Several of these compounds exhibited moderate to excellent activity against various bacterial and fungal strains.
| Compound | Target Organism | MIC80 (µg/mL) |
| F8 | Candida albicans | 16 |
| F24 | Candida albicans | 16 |
| F42 | Candida albicans | 16 |
| Table 1: Antifungal activity of selected cyclopropane carboxamide derivatives.[5] |
Molecular docking studies suggest that these compounds may exert their antifungal effect by inhibiting the enzyme sterol 14-α demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5] The cyclopropane core and the bromophenyl moiety are likely crucial for the observed activity, providing a rigid scaffold that can effectively interact with the active site of the enzyme.
Enzyme Inhibition: Carbonic Anhydrase and Acetylcholinesterase
Bromophenol derivatives containing a cyclopropyl moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE).[6]
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | AChE (Ki, nM) |
| Bromophenol Derivative 1 | 7.8 ± 0.9 | 43.1 ± 16.7 | 159.6 ± 21.9 |
| Bromophenol Derivative 2 | 58.3 ± 10.3 | 150.2 ± 24.1 | 924.2 ± 104.8 |
| Table 2: Enzyme inhibitory activity of bromophenol derivatives with a cyclopropyl moiety.[6] |
Carbonic anhydrase inhibitors are used in the treatment of glaucoma, epilepsy, and other conditions, while acetylcholinesterase inhibitors are the primary treatment for Alzheimer's disease.[6] The potent inhibitory activity of these cyclopropane derivatives suggests their potential as lead compounds for the development of novel therapeutics for these disorders.
Experimental Protocol: General Enzyme Inhibition Assay
A general protocol for determining the inhibitory activity of compounds against a specific enzyme involves the following steps:
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare a stock solution of the enzyme, the substrate, and the inhibitor (test compound) in a suitable solvent (e.g., DMSO).
-
Assay Procedure: In a microplate well, add the buffer, the enzyme solution, and the inhibitor solution at various concentrations. Incubate the mixture for a predetermined period to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate solution to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%). For more detailed kinetic studies, Ki values can be determined using Michaelis-Menten kinetics and appropriate data fitting models.[5]
Anticancer and Anti-inflammatory Potential
While specific studies on the anticancer and anti-inflammatory activities of this compound derivatives are still emerging, related compounds containing the bromophenyl or cyclopropane motif have shown promise in these areas. For instance, various 4-(4-bromophenyl)-thiazol-2-amine derivatives have demonstrated anticancer activity against human breast adenocarcinoma cells.[7] Similarly, numerous cyclopropane-containing compounds have been investigated for their anti-inflammatory properties. The rigid cyclopropane scaffold can mimic the conformation of natural ligands for inflammatory targets, while the bromophenyl group can contribute to enhanced binding affinity. Further research is warranted to explore the potential of this compound derivatives in these therapeutic areas.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates. For this compound derivatives, several key structural features influence their biological activity:
-
The Cyclopropane Ring: The stereochemistry of the substituents on the cyclopropane ring can significantly impact activity. The relative orientation of the 4-bromophenyl group and the carboxylic acid derivative moiety can influence how the molecule fits into the binding pocket of a biological target.
-
The Carboxylic Acid Derivative: The nature of the amide or ester group plays a critical role in determining the compound's properties. For amides, the substituents on the nitrogen atom can affect hydrogen bonding interactions, solubility, and metabolic stability. For esters, the alkyl or aryl group of the alcohol can influence lipophilicity and hydrolysis rates.
-
The 4-Bromophenyl Group: The position and nature of substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule. The bromine atom at the para position is a key feature, potentially engaging in halogen bonding and influencing the overall lipophilicity.
Systematic modification of these structural components and subsequent biological evaluation are essential for elucidating detailed SAR and optimizing the therapeutic potential of this promising class of compounds.
Conclusion and Future Perspectives
Derivatives of this compound have emerged as a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis allows for the creation of diverse chemical libraries, and they have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. The unique combination of the rigid cyclopropane core and the electronically distinct bromophenyl group provides a solid foundation for the development of novel therapeutic agents.
Future research in this area should focus on:
-
Expanding the diversity of derivatives: Synthesizing a broader range of esters, amides with different substituents, and other carboxylic acid bioisosteres.
-
Exploring a wider range of biological targets: Screening these compounds against a broader panel of enzymes, receptors, and ion channels implicated in various diseases, including cancer and inflammatory disorders.
-
Detailed mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects through techniques such as X-ray crystallography of ligand-protein complexes.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective medicines to address unmet medical needs.
References
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4085.
- Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. (2019). Bioorganic Chemistry, 89, 103017.
- This compound. Chongqing Chemdad Co., Ltd.
- Cyclopropane Derivatives and their Diverse Biological Activities. (2000). Current Organic Chemistry, 4(11), 1149-1183.
- Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
- Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. (2012). Journal of Medicinal Chemistry, 55(17), 7636–7648.
- ChemInform Abstract: Synthesis and Separation of Substituted Cyclopropane Carboxylic Acid Amide Isomers. ResearchGate.
- Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). Molecules, 28(16), 6090.
- Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal.
- Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. (2000). European Journal of Medicinal Chemistry, 35(11), 1011-1018.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). Molecules, 27(19), 6524.
- Structure–activity relationship of compounds 4a–i. ResearchGate.
- Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. (1993). Journal of Medicinal Chemistry, 36(24), 3853-3858.
- Enzyme inhibitory activities an insight into the structure-Activity relationship of biscoumarin derivatives. (2017). European Journal of Medicinal Chemistry, 141, 494-504.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6524.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal, 13(1), 57.
Sources
- 1. bopams.kypublications.com [bopams.kypublications.com]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Bromophenyl Group in Cyclopropanecarboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of a bromophenyl moiety into cyclopropanecarboxylic acid scaffolds is a strategic design element in modern medicinal chemistry. This guide provides a comprehensive technical overview of the multifaceted roles of the bromophenyl group, dissecting its influence on molecular interactions, pharmacokinetic profiles, and synthetic accessibility. We will explore the underlying principles of halogen bonding, the impact of bromine's positional isomerism on biological activity, and the metabolic fate of these unique chemical entities. Through a detailed analysis of structure-activity relationships (SAR), supported by experimental protocols and computational insights, this document serves as a critical resource for scientists engaged in the design and development of novel therapeutics.
Introduction: The Cyclopropane Ring and the Power of Halogenation
The cyclopropane ring, a three-membered carbocycle, is a privileged motif in drug discovery. Its inherent ring strain imparts unique conformational rigidity and electronic properties, often leading to enhanced potency and metabolic stability of drug candidates.[1][2] When coupled with a phenyl group, the resulting phenylcyclopropanecarboxylic acid core offers a versatile platform for therapeutic intervention.
The strategic introduction of a bromine atom onto this phenyl ring—creating a bromophenyl-cyclopropanecarboxylic acid derivative—is not merely an exercise in increasing molecular weight. It is a carefully considered tactic to modulate a compound's physicochemical and pharmacological properties. The bromine atom, a halogen, can participate in a highly directional, non-covalent interaction known as halogen bonding . This interaction, analogous to the well-known hydrogen bond, can significantly enhance binding affinity and selectivity for a biological target.
This guide will delve into the nuanced contributions of the bromophenyl group, providing a framework for its rational application in drug design.
The Bromophenyl Group as a Modulator of Target Engagement: The Significance of Halogen Bonding
A key rationale for incorporating a bromophenyl group is to leverage the power of halogen bonding to enhance protein-ligand interactions.
The Nature of Halogen Bonds
A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) in a molecule and a Lewis base (e.g., an oxygen, nitrogen, or sulfur atom) in another molecule. This interaction arises from the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential, known as a "σ-hole," on the side of the halogen opposite to the covalent bond. This σ-hole can then interact favorably with an electron-rich atom on a protein, contributing to the overall binding affinity.
Impact on Binding Affinity and Selectivity
The strength of a halogen bond is influenced by the polarizability of the halogen atom, with the order being I > Br > Cl > F. Bromine offers a favorable balance of bond strength and acceptable steric bulk for many applications. By strategically positioning a bromophenyl group within a binding pocket, medicinal chemists can introduce a new, high-affinity interaction that may not be achievable with other substituents. This can lead to:
-
Enhanced Potency: The additional binding energy from a halogen bond can translate directly to a lower inhibition constant (Ki) or half-maximal inhibitory concentration (IC50).
-
Improved Selectivity: The highly directional nature of halogen bonds means that they are sensitive to the geometry of the binding site. This can be exploited to achieve selectivity for a desired target over off-targets that may have similar overall shapes but lack the appropriate halogen bond acceptor.
Positional Isomerism: The Critical Influence of Bromine Placement
The position of the bromine atom on the phenyl ring (ortho, meta, or para) has a profound impact on the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
| Position | Steric Hindrance | Electronic Effect | Potential Impact on Activity |
| Ortho | High | Can influence the torsion angle between the phenyl and cyclopropane rings, affecting the overall conformation. | May be crucial for fitting into a specific sub-pocket of a binding site or, conversely, could lead to steric clashes. |
| Meta | Moderate | Primarily exerts an inductive electron-withdrawing effect. | Can alter the pKa of the carboxylic acid and influence long-range electrostatic interactions with the target. |
| Para | Low | Exerts both inductive and resonance effects. | Often the most synthetically accessible and can extend into a deeper part of a binding pocket, forming key interactions. |
The choice of bromine position should be guided by the specific topology of the target's binding site, with computational modeling playing a crucial role in predicting the optimal placement for maximizing favorable interactions.
Synthesis of Bromophenyl-Cyclopropanecarboxylic Acids: A Practical Approach
The synthesis of bromophenyl-cyclopropanecarboxylic acids can be approached through several routes. A common strategy involves the cyclopropanation of a brominated styrene derivative or the construction of the cyclopropane ring followed by bromination of the phenyl group.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid
This protocol outlines a representative synthesis, which can be adapted for other isomers.
Step 1: Synthesis of 1-(4-bromophenyl)cyclopropane-1-carbonitrile
-
To a solution of 4-bromophenylacetonitrile (1.0 eq) in a suitable solvent such as toluene, add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).
-
Add 1,2-dibromoethane (1.5 eq) to the mixture.
-
While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-bromophenyl)cyclopropane-1-carbonitrile.
Step 2: Hydrolysis to 1-(4-bromophenyl)cyclopropane-1-carboxylic acid
-
Suspend 1-(4-bromophenyl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 1-(4-bromophenyl)cyclopropane-1-carboxylic acid.
Pharmacokinetic Profile and Metabolic Fate
The bromophenyl group significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Impact on Lipophilicity and Permeability
The introduction of a bromine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. However, an excessive increase in lipophilicity can also lead to poor solubility and increased non-specific binding.
Metabolic Stability and Pathways
The carbon-bromine bond is generally stable to metabolic degradation. However, the bromophenyl group can influence the metabolism of the rest of the molecule. The primary routes of metabolism for compounds containing a bromophenyl group often involve oxidation of the aromatic ring or other parts of the molecule by cytochrome P450 (CYP) enzymes.[3][4][5][6][7]
Case Study: Tasimelteon
Tasimelteon, a melatonin receptor agonist used to treat non-24-hour sleep-wake disorder, contains a cyclopropylmethylamine moiety attached to a dihydrobenzofuran ring system, which is structurally related to a phenyl ring. While not a bromophenyl-cyclopropanecarboxylic acid, its metabolic profile provides valuable insights.
-
Metabolism: Tasimelteon is extensively metabolized, primarily by CYP1A2 and CYP3A4.[8][9][10] The main metabolic pathways include oxidation at multiple sites and oxidative dealkylation.[8][9]
-
Excretion: Following oral administration, the majority of the dose is excreted in the urine as metabolites, with less than 1% excreted as the unchanged parent compound.[8][11]
This case study highlights that even with a metabolically stable group like a bromophenyl ring, other parts of the molecule are susceptible to metabolism, which must be considered during drug design. The major metabolites of tasimelteon have significantly lower activity at melatonin receptors compared to the parent drug.[8]
Structure-Activity Relationship (SAR) and Computational Insights
A systematic exploration of the structure-activity relationship is crucial for optimizing the properties of bromophenyl-cyclopropanecarboxylic acid derivatives.
Key SAR Considerations
-
Position of Bromine: As discussed, the ortho, meta, and para positions should be systematically explored to identify the optimal geometry for target binding.
-
Substitution on the Cyclopropane Ring: The stereochemistry and substitution pattern on the cyclopropane ring are critical for defining the vector and orientation of the bromophenyl group within the binding pocket.
-
Carboxylic Acid Bioisosteres: In some cases, the carboxylic acid moiety can be replaced with bioisosteres such as tetrazoles to modulate acidity, lipophilicity, and metabolic stability.
The Role of Computational Chemistry
-
Molecular Docking: Computational docking studies can predict the binding mode of bromophenyl-cyclopropanecarboxylic acid derivatives within a protein's active site.[5][12][13][14][15] These studies can help rationalize observed SAR and guide the design of new analogs with improved binding affinity. Docking simulations can specifically visualize and quantify the contribution of halogen bonds to the overall binding energy.
-
Quantum Mechanics (QM) Calculations: QM methods can be used to accurately model the electronic properties of the bromophenyl group, including the size and magnitude of the σ-hole, providing a more refined understanding of its potential for halogen bonding.
Conclusion and Future Perspectives
The bromophenyl group is a powerful and versatile tool in the medicinal chemist's arsenal for the design of novel cyclopropanecarboxylic acid-based therapeutics. Its ability to engage in halogen bonding, modulate physicochemical properties, and influence metabolic stability makes it a valuable substituent for enhancing drug-like properties. A thorough understanding of the principles outlined in this guide, from the nuances of halogen bonding to the practicalities of synthesis and the complexities of metabolism, is essential for harnessing the full potential of this unique structural motif.
Future research in this area will likely focus on the development of novel synthetic methodologies for accessing a wider diversity of substituted bromophenyl-cyclopropanecarboxylic acids. Furthermore, the continued development of computational tools will enable a more accurate prediction of the impact of the bromophenyl group on both target engagement and ADME properties, ultimately accelerating the discovery of new and effective medicines.
References
- Tasimelteon: Package Insert / Prescribing Inform
- Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hep
- Tasimelteon Monograph for Professionals. (2024). Drugs.com.
- Pharmacokinetics of the dual melatonin receptor agonist tasimelteon in subjects with hepatic or renal impairment. (n.d.). PubMed.
- 205677Orig1s000. (2013).
- Tasimelteon, a melatonin agonist for the treatment of insomnia and circadian rhythm sleep disorders. (n.d.). PubMed.
- What is the mechanism of Tasimelteon? (2024).
- The Metabolic Fate and Effects of 2-Bromophenol in Male Sprague-Dawley R
- Tasimelteon: a selective and unique receptor binding profile. (n.d.). PubMed.
- The metabolic fate and effects of 2-Bromophenol in male Sprague–Dawley r
- Tasimelteon: Synthesis, structure, and pharmacokinetic study. (2025).
- The metabolic fate and effects of 2-Bromophenol in male Sprague-Dawley r
- Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)
- Bromocyclopropane. (n.d.). Organic Syntheses.
- Structural basis of the ligand binding and signaling mechanism of mel
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid. (n.d.). Sigma-Aldrich.
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PMC.
- Structural basis of the ligand binding and signaling mechanism of melatonin receptors. (2022).
- The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascin
- Participation of the CYP Enzymes in Metabolism of Some Clinically Important Drugs. (n.d.).
- Metabolic Changes of Drugs and Rel
- tasimelteon. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Hetlioz - Tasimelteon. (n.d.). Molina Healthcare.
- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). PMC.
- Cytochrome P450 enzyme mediated herbal drug interactions (Part 1). (n.d.). PMC.
- Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (2022). Technical Disclosure Commons.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI.
Sources
- 1. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 enzyme mediated herbal drug interactions (Part 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tasimelteon: Package Insert / Prescribing Information / MOA [drugs.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of the ligand binding and signaling mechanism of melatonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of the Cyclopropane Ring in Drug Design
Abstract
The cyclopropane ring, a three-membered carbocycle, stands as a uniquely powerful motif in the medicinal chemist's toolkit. Its significant ring strain imparts electronic and conformational properties that diverge sharply from its acyclic or larger cycloalkane counterparts. This guide provides a comprehensive exploration of the fundamental electronic principles governing the cyclopropane ring, including the Walsh and Coulson-Moffitt bonding models, which explain its characteristic "pseudo-double bond" nature. We delve into its strategic applications in drug design, such as a conformational locking device, a versatile bioisostere for various functional groups, and a tool for enhancing metabolic stability and modulating physicochemical properties. This document synthesizes theoretical principles with field-proven insights, offering detailed experimental protocols for evaluating the impact of cyclopropane incorporation and showcasing its success through case studies of marketed pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct advantages of the cyclopropyl group to address complex challenges in modern drug discovery.
Core Electronic Principles: The Strained Ring's Unique Signature
The chemistry of cyclopropane is dominated by approximately 27.5 kcal/mol of ring strain, a consequence of severe angle and torsional strain.[1][2] This strain fundamentally alters its hybridization and bonding, leading to electronic properties that cannot be described by simple sp³ models.
Beyond sp³ Hybridization: Advanced Bonding Models
The 60° C-C-C bond angles in cyclopropane are a significant deviation from the ideal 109.5° for tetrahedral carbon, making standard orbital overlap impossible.[3][4] Two key models provide a more accurate depiction of its electronic structure.
-
The Coulson-Moffitt 'Bent-Bond' Model: This model posits that the carbon-carbon bonds are formed from the overlap of hybrid orbitals that are directed away from the internuclear axes.[1] This outward curvature of electron density creates weaker, so-called "bent" or "banana" bonds.[2][5] A critical consequence is that the C-C bonding orbitals possess a higher degree of p-character (approaching sp⁵), while the exocyclic C-H bonds have a correspondingly higher s-character, making them shorter and stronger than those in typical alkanes.[1][6][7]
-
The Walsh Orbital Model: This molecular orbital (MO) approach provides a powerful explanation for the reactivity and conjugative properties of cyclopropane.[8] It constructs the MOs of the ring by combining the frontier orbitals of three individual methylene (CH₂) fragments.[9][10][11] The key outcome is the formation of a degenerate pair of highest occupied molecular orbitals (HOMOs), designated as 3e', which possess π-type symmetry.[12][13] These high-energy HOMOs are responsible for the cyclopropane ring's ability to act as an electron donor and engage in conjugation with adjacent p-orbitals or π-systems, behavior more akin to an alkene than an alkane.[8][14][15]
Diagrammatic Representation of the Walsh Orbital Model
The following diagram illustrates the combination of methylene frontier orbitals to form the key molecular orbitals of the cyclopropane ring, highlighting the π-symmetric HOMO responsible for its unique electronic properties.
Bioisosteric Replacement: A Multifunctional Mimic
Bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties to produce a similar biological response—is a cornerstone of drug optimization. [16]The cyclopropyl group is a uniquely versatile bioisostere.
-
Alkene and Alkyne Isostere: The π-character of the C-C bonds allows cyclopropane to mimic the electronics of a double bond while providing a more metabolically robust and three-dimensional alternative. [17]* gem-Dimethyl and tert-Butyl Isostere: It can replace sterically bulky alkyl groups, often improving metabolic stability and modulating lipophilicity while maintaining or improving receptor fit. [17]* Aromatic Ring Isostere: In certain contexts, a cyclopropyl group can replace a phenyl ring to increase the fraction of sp³ carbons (Fsp³), which often correlates with improved solubility and reduced off-target effects, while its electronic nature can still permit favorable interactions. [17][18]
Enhancing Metabolic Stability
A major hurdle in drug development is rapid metabolic degradation, primarily by cytochrome P450 (CYP450) enzymes. The cyclopropane ring is exceptionally resistant to common metabolic pathways. [19][20]The C-H bonds, strengthened by their high s-character, are less susceptible to oxidative metabolism compared to the C-H bonds in more flexible aliphatic chains. [21][22]Replacing a metabolically vulnerable group, such as an isopropyl or benzyl group, with a cyclopropyl moiety is a field-proven strategy to increase a drug's half-life and improve its pharmacokinetic profile. [20][23]
Experimental and Computational Evaluation
Validating the theoretical benefits of cyclopropane incorporation requires rigorous experimental and computational analysis. As a self-validating system, protocols must be robust and yield reproducible, interpretable data.
Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the metabolic stability of a cyclopropane-containing compound compared to its non-cyclopropyl analogue. The causality behind this choice is that HLMs contain a high concentration of CYP450 enzymes, providing a reliable in vitro model for first-pass metabolism.
Methodology:
-
Preparation of Reagents:
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: 20 mg/mL protein, stored at -80°C. Thaw on ice before use.
-
NADPH Regenerating System (NRS) Solution: Prepare according to manufacturer's instructions (e.g., Corning Gentest™). This is critical to ensure sustained enzymatic activity.
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
Positive Control: A compound with known high clearance (e.g., Verapamil).
-
Negative Control: A compound with known low clearance (e.g., Warfarin).
-
-
Incubation Procedure:
-
Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the HLM solution and NRS solution separately at 37°C for 5 minutes.
-
Add the test compound to the HLM solution to a final concentration of 1 µM. Mix gently.
-
Initiate the metabolic reaction by adding the pre-warmed NRS solution. This is T=0.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. The cold organic solvent precipitates proteins and halts all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis and Interpretation:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A longer half-life for the cyclopropyl-containing compound relative to its analogue indicates enhanced metabolic stability.
-
Computational Modeling of Electronic Effects
The choice to use computational methods is driven by the need to predict and rationalize the impact of substituents on the cyclopropane ring's geometry and conformation. Density Functional Theory (DFT) is particularly well-suited for this.
-
Torsional Energy Profiles: For a cyclopropyl group attached to a π-system (like a phenyl or carbonyl group), DFT calculations can map the energetic landscape of rotation around the connecting single bond. These calculations consistently show that maximum orbital overlap and the lowest energy conformation occur when the π-system bisects the cyclopropane ring. [12][13]* Bond Length Asymmetry: DFT can accurately predict the subtle changes in the cyclopropane C-C bond lengths caused by conjugation with π-acceptor substituents. The distal bond (opposite the substituent) typically shortens, while the two vicinal bonds lengthen. [12][13]These computational predictions show excellent agreement with high-resolution crystal structure data from repositories like the Cambridge Structural Database (CSD), providing a powerful self-validating system between theory and experiment. [12]
Case Studies: The Cyclopropyl Group in FDA-Approved Drugs
The theoretical advantages and experimental validation of the cyclopropane ring's properties are ultimately demonstrated by its successful incorporation into numerous marketed drugs across a wide range of therapeutic areas. [17][24]
| Drug (Launch Year) | Therapeutic Area | Role of the Cyclopropane Ring |
|---|---|---|
| Grazoprevir (2016) [23] | Hepatitis C (HCV Protease Inhibitor) | Metabolic Blocker & Conformational Lock: The cyclopropyl group is fused into the macrocycle. It serves as a rigid scaffold to correctly orient key binding elements and acts as a metabolic shield, preventing degradation of an otherwise vulnerable position. |
| Lemborexant (2020) [23] | Insomnia (Orexin Receptor Antagonist) | Conformational Constraint: The cyclopropane ring locks the side chain, minimizing conformational flexibility and optimizing the presentation of pharmacophoric features to the orexin receptor, thereby enhancing potency. [17] |
| Pitavastatin (2002) [23]| Hypercholesterolemia (HMG-CoA Reductase Inhibitor) | Potency Enhancement & Isopropyl Isostere: The cyclopropyl group replaces an isopropyl group found in earlier statins. This substitution enhances binding affinity to the HMG-CoA reductase enzyme, contributing to the drug's high potency. [17]|
Conclusion
The cyclopropane ring is far more than a simple cycloalkane. Its inherent ring strain gives rise to a unique electronic structure, characterized by bent bonds and high-lying molecular orbitals with significant π-character. These fundamental properties provide medicinal chemists with a versatile and powerful tool to address critical challenges in drug design. From providing conformational rigidity and enhancing metabolic stability to acting as a multifaceted bioisostere, the cyclopropyl group has proven its value time and again. [6][19][22]The continued development of novel synthetic methods for its incorporation ensures that the cyclopropane ring will remain an indispensable and frequently appearing motif in the next generation of therapeutics. [7][19]
References
- The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. (2025). European Journal of Medicinal Chemistry.
- Berger, D. J. (1997). Background of Walsh Cyclopropane Molecular Orbitals. Daniel J. Berger.
- Walsh Cyclopropane Molecular Orbitals. (n.d.). University of Wisconsin-Platteville.
- Kumar, A. K. (2014). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate.
- IE Organic Lecture 10.3 - The MOs of Cyclopropane. (2010, February 4). YouTube.
- Berger, D. J. (1997). Derivation of Walsh Cyclopropane Molecular Orbitals. Daniel J. Berger.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.
- Walsh Cyclopropane Molecular Orbitals. (n.d.). Scribd.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2019). ResearchGate.
- Scott, J. S., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
- Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Charette, A. B. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2019). ChemRxiv.
- Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. (2019). ResearchGate.
- Allen, F. H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. Acta Crystallographica Section B.
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2012). ResearchGate.
- Boteju, L. W., et al. (1992). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. Journal of Medicinal Chemistry.
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2021). Angewandte Chemie International Edition.
- Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. (2011). ResearchGate.
- New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State News.
- Sala, F., & O'Hagan, D. (2012). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews.
- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry.
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). ResearchGate.
- Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute.
- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.
- Cyclopropane. (n.d.). Wikipedia.
- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex.
- Electron-impact vibrational excitation of cyclopropane. (2015). The Journal of Chemical Physics.
- Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing.
- Conformations of Cycloalkanes. (2023). OpenStax.
- Synthesis and properties of cyclopropane-derived peptidomimetics. (2006). CoLab.
- Ring Strain In Cyclopropane And Cyclobutane. (2014). Master Organic Chemistry.
- Reactivity of electrophilic cyclopropanes. (2014). Beilstein Journal of Organic Chemistry.
- Reactivity of electrophilic cyclopropanes. (2014). ResearchGate.
- Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4.4 Conformations of Cycloalkanes - Organic Chemistry | OpenStax [openstax.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclopropane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 9. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 10. Derivation of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 11. scribd.com [scribd.com]
- 12. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 16. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. namiki-s.co.jp [namiki-s.co.jp]
- 24. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]
Methodological & Application
synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid from starting materials
An In-Depth Guide to the Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction: The Significance of a Versatile Building Block
This compound is a highly valuable synthetic intermediate in medicinal chemistry and materials science. Its rigid cyclopropane core imparts unique conformational constraints on molecules, while the bromophenyl group serves as a versatile handle for further chemical modifications, most notably through cross-coupling reactions. This combination makes it a sought-after building block for the synthesis of complex pharmaceutical agents and novel organic materials.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the underlying chemical principles, practical experimental details, and safety considerations.
Strategic Approach: Phase-Transfer Catalysis for Efficient Cyclopropanation
The synthesis of 1-arylcyclopropanecarboxylic acids is most effectively achieved through a two-step process commencing with the corresponding arylacetonitrile. The core of this strategy lies in the construction of the cyclopropane ring via a nucleophilic substitution reaction.
Our chosen method employs a phase-transfer catalyzed (PTC) alkylation of (4-Bromophenyl)acetonitrile with 1,2-dibromoethane. This is followed by the hydrolysis of the resulting 1-(4-bromophenyl)cyclopropanecarbonitrile intermediate to yield the final carboxylic acid product.
Why Phase-Transfer Catalysis?
Phase-transfer catalysis is an exceptionally powerful technique for reactions involving reactants located in immiscible phases (e.g., an aqueous solution and an organic solvent).[3] In this synthesis, the carbanion of (4-bromophenyl)acetonitrile, generated by a strong aqueous base, is insoluble in the organic phase where the alkylating agent (1,2-dibromoethane) resides. The PTC, typically a quaternary ammonium salt, facilitates the reaction by transporting the reactive anion across the phase boundary, thereby dramatically increasing the reaction rate and yield.[3][4] This approach avoids the need for expensive, anhydrous, or cryogenic conditions often associated with strong bases like LDA, making the process more scalable, cost-effective, and safer.[3]
Reaction Schematics and Mechanism
The overall synthetic pathway is depicted below. The reaction proceeds in two distinct stages: cyclopropanation followed by hydrolysis.
Caption: Overall two-step synthesis of the target compound.
The mechanism of the key cyclopropanation step is facilitated by the phase-transfer catalyst, as illustrated in the catalytic cycle below.
Caption: The catalytic cycle of the Phase-Transfer Catalysis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| (4-Bromophenyl)acetonitrile | 16532-79-9 | 196.04 | 19.6 | 0.10 | 1.0 |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 20.7 | 0.11 | 1.1 |
| Benzyltriethylammonium Chloride (TEBAC) | 56-37-1 | 227.77 | 2.28 | 0.01 | 0.1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 40.0 | 1.00 | 10.0 |
| Toluene | 108-88-3 | 92.14 | 100 mL | - | - |
| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | 98.08 | 100 mL | - | - |
| Diethyl Ether | 60-29-7 | 74.12 | As needed | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | - |
Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Standard laboratory glassware
-
Rotary evaporator
-
Büchner funnel and filtration flask
Part 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
-
Reaction Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and a temperature probe. Place the flask in a heating mantle.
-
Charging Reagents: To the flask, add (4-Bromophenyl)acetonitrile (19.6 g, 0.10 mol), 1,2-dibromoethane (20.7 g, 0.11 mol), benzyltriethylammonium chloride (TEBAC) (2.28 g, 0.01 mol), and toluene (100 mL).
-
Initiating the Reaction: Begin vigorous stirring to ensure efficient mixing between the phases. Prepare the 50% (w/w) aqueous sodium hydroxide solution by carefully dissolving NaOH (40.0 g) in water (40.0 mL) in a separate beaker, cooling in an ice bath as the process is highly exothermic.
-
Base Addition: Slowly add the 50% NaOH solution to the reaction mixture over 15-20 minutes. An exothermic reaction will be observed, and the mixture color may change.
-
Reaction Conditions: Heat the mixture to 60 °C and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 200 mL of water to dissolve the salts. Transfer the entire mixture to a 500 mL separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of toluene. Combine all organic layers.
-
Washing: Wash the combined organic phase with 100 mL of water, followed by 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product, 1-(4-bromophenyl)cyclopropanecarbonitrile, is obtained as an oil or a low-melting solid and is typically used in the next step without further purification.
Part 2: Hydrolysis to this compound
-
Hydrolysis Setup: Transfer the crude nitrile from Part 1 into a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Acid Addition: Carefully add a 70% (v/v) aqueous sulfuric acid solution (prepared by slowly adding 100 mL of concentrated H₂SO₄ to 43 mL of water with cooling) to the crude nitrile.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) and maintain for 8-12 hours. The reaction should be monitored for the evolution of ammonia gas (use a wet pH paper at the top of the condenser; it should turn basic). The reaction is complete when gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over 500 g of crushed ice in a large beaker. A white precipitate of the carboxylic acid should form.
-
Isolation: Stir the ice-water mixture for 30 minutes to allow for complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification:
-
Transfer the crude solid to a beaker and add 200 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Stir until the solid dissolves (CO₂ evolution will be observed).
-
Wash the basic solution with two 50 mL portions of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and re-acidify by slowly adding concentrated hydrochloric acid (HCl) until the pH is ~1-2. The pure carboxylic acid will precipitate.
-
Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C.
-
Expected Yield: 18.1 - 20.5 g (75-85% over two steps). Appearance: White to off-white crystalline solid.[2] Melting Point: 117-120 °C.
Product Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.48 (d, J=8.4 Hz, 2H, Ar-H), 7.25 (d, J=8.4 Hz, 2H, Ar-H), 1.75 (q, J=4.0 Hz, 2H, CH₂), 1.30 (q, J=4.0 Hz, 2H, CH₂). (Note: The carboxylic acid proton is often broad and may not be observed without D₂O exchange).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 181.5 (C=O), 140.2 (Ar-C), 131.8 (Ar-CH), 129.5 (Ar-CH), 121.5 (Ar-C-Br), 26.5 (C-cyclopropyl), 17.0 (CH₂-cyclopropyl).
-
Mass Spectrometry (ESI-): m/z 239.0, 241.0 [M-H]⁻, showing the characteristic isotopic pattern for a single bromine atom.
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Hydroxide (50%): Highly corrosive and causes severe burns. The dissolution process is very exothermic. Always add NaOH to water slowly and with cooling.
-
1,2-Dibromoethane: A toxic and carcinogenic substance. Handle with extreme care and avoid inhalation or skin contact.
-
Sulfuric Acid: Highly corrosive. Always add acid to water, never the other way around, to manage the heat of dilution.
-
Pressure: The hydrolysis step generates ammonia gas. Ensure the reaction is not conducted in a sealed system to avoid pressure buildup.
References
- Lambert, J. B., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH.
- Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1617-1680.
- Sassone, F. C., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. Chemical Communications, 48(32), 3863-3865.
- Chemdad. (n.d.). This compound. Chongqing Chemdad Co., Ltd.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
Sources
- 1. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound [myskinrecipes.com]
- 3. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Abstract
1-(4-Bromophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of complex molecular architectures. Its rigid cyclopropane scaffold and the presence of a functionalizable bromophenyl group make it an attractive moiety for developing novel pharmaceuticals and agrochemicals. This document provides a comprehensive guide to a robust and widely applicable synthetic route for this compound. We will delve into the reaction mechanism, provide detailed, field-proven laboratory protocols, and explain the scientific rationale behind the procedural choices, ensuring both technical accuracy and practical reproducibility for researchers in drug discovery and chemical development.
Introduction: The Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-stage process. The core of this strategy lies in the formation of the cyclopropane ring via the Corey-Chaykovsky reaction , a powerful method for carbon-carbon bond formation. This is followed by a standard saponification (ester hydrolysis) to yield the final carboxylic acid.
The overall transformation proceeds as follows:
-
Cyclopropanation: An α,β-unsaturated ester, ethyl 2-(4-bromophenyl)acrylate, is reacted with a sulfur ylide (dimethyloxosulfonium methylide) generated in situ. This reaction proceeds via a conjugate addition followed by an intramolecular cyclization to form ethyl 1-(4-bromophenyl)cyclopropanecarboxylate.
-
Hydrolysis: The resulting cyclopropyl ester is then hydrolyzed under basic conditions to yield the target molecule, this compound.
This approach is favored for its high functional group tolerance, operational simplicity, and the use of readily available starting materials.
PART 1: Reaction Mechanism - The Corey-Chaykovsky Cyclopropanation
The cornerstone of this synthesis is the Corey-Chaykovsky reaction, which facilitates the formation of the cyclopropane ring.[1][2] The reaction mechanism involves the nucleophilic addition of a sulfur ylide to the α,β-unsaturated ester.
Step 1: In-situ Formation of the Sulfur Ylide Dimethyloxosulfonium methylide, the key reagent, is generated in situ by deprotonating trimethylsulfoxonium iodide with a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3] The acidic proton on the carbon adjacent to the positively charged sulfoxonium center is readily abstracted.
Step 2: 1,4-Conjugate Addition The generated sulfur ylide is a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, it preferentially attacks the "soft" electrophilic β-carbon of the α,β-unsaturated ester (the Michael acceptor) in a 1,4-conjugate addition.[2] This is in contrast to "hard" nucleophiles, which would favor a 1,2-addition at the carbonyl carbon. This addition forms a stabilized enolate intermediate.
Step 3: Intramolecular Ring Closure (SN2) The final step is a rapid, intramolecular nucleophilic substitution. The enolate intermediate attacks the carbon atom bearing the dimethyl sulfoxide (DMSO) group, which is an excellent leaving group. This SN2 displacement of DMSO results in the formation of the stable, three-membered cyclopropane ring.[3]
The detailed mechanism is illustrated below:
Caption: Mechanism of Corey-Chaykovsky Cyclopropanation.
PART 2: Experimental Protocols
These protocols are designed for researchers and assume familiarity with standard laboratory techniques and safety procedures. All operations should be performed in a well-ventilated fume hood.
Protocol 2.1: Synthesis of Ethyl 1-(4-Bromophenyl)cyclopropanecarboxylate
This procedure details the Corey-Chaykovsky cyclopropanation.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Trimethylsulfoxonium iodide | 220.07 | 2.64 g | 12.0 | Ylide Precursor |
| Sodium Hydride (60% disp. in oil) | 24.00 | 0.48 g | 12.0 | Base |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 20 mL | - | Solvent |
| Ethyl 2-(4-bromophenyl)acrylate | 255.10 | 2.55 g | 10.0 | Substrate |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 10 mL | - | Co-solvent |
| Diethyl Ether | 74.12 | ~100 mL | - | Extraction |
| Saturated NH₄Cl (aq.) | - | ~50 mL | - | Quenching Agent |
| Brine | - | ~50 mL | - | Washing Agent |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | Drying Agent |
Step-by-Step Methodology:
-
Ylide Preparation: To a dry 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol). Wash the NaH three times with hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous DMSO (20 mL) to the flask.
-
Ylide Formation: To the stirred suspension, add trimethylsulfoxonium iodide (2.64 g, 12.0 mmol) portion-wise over 10 minutes. The mixture will warm slightly and hydrogen gas will evolve. Stir the resulting milky-white suspension at room temperature for 1 hour until gas evolution ceases, indicating complete formation of the ylide.
-
Substrate Addition: In a separate flask, dissolve ethyl 2-(4-bromophenyl)acrylate (2.55 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the ylide suspension over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acrylate is consumed.
-
Work-up and Quenching: Cool the flask in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 1-(4-bromophenyl)cyclopropanecarboxylate as a liquid.
Protocol 2.2: Saponification to this compound
This procedure details the hydrolysis of the ester to the final product.
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate | 269.13 | 2.15 g | 8.0 | Substrate |
| Sodium Hydroxide (NaOH) | 40.00 | 0.64 g | 16.0 | Base |
| Ethanol | 46.07 | 20 mL | - | Solvent |
| Water | 18.02 | 10 mL | - | Co-solvent |
| Hydrochloric Acid (6 M) | 36.46 | As needed | - | Acidification |
| Ethyl Acetate | 88.11 | ~100 mL | - | Extraction |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (2.15 g, 8.0 mmol) in ethanol (20 mL).
-
Hydrolysis: Add a solution of sodium hydroxide (0.64 g, 16.0 mmol) in water (10 mL). Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with stirring for 4 hours. The reaction can be monitored by TLC.
-
Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Acidify the solution to pH ~2 by the slow, dropwise addition of 6 M HCl with vigorous stirring. A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) to remove inorganic salts.
-
Drying: Dry the product under vacuum to yield this compound as a white solid.
PART 3: Workflow and Data Characterization
Experimental Workflow Diagram
The following diagram outlines the complete synthetic workflow from starting materials to the final purified product.
Caption: Overall synthetic workflow.
Data Presentation: Product Specifications
The following table summarizes key physical and chemical properties of the final product.
| Property | Value | Source |
| CAS Number | 345965-52-8 | [4] |
| Molecular Formula | C₁₀H₉BrO₂ | [4] |
| Molecular Weight | 241.08 g/mol | [5] |
| Appearance | Solid | [5] |
| Boiling Point (Predicted) | 354.3 ± 35.0 °C | [4] |
| pKa (Predicted) | 4.14 ± 0.20 | [4] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |
References
- Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965, 87 (6), 1353–1364. URL: https://pubs.acs.org/doi/abs/10.1021/ja00934a034
- Johnson–Corey–Chaykovsky reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Johnson%E2%80%93Corey%E2%80%93Chaykovsky_reaction
- Corey-Chaykovsky Reaction - Alfa Chemistry. URL: https://www.alfa-chemistry.com/corey-chaykovsky-reaction.htm
- Corey-Chaykovsky Reactions - NROChemistry. URL: https://nrochemistry.com/corey-chaykovsky-reactions/
- This compound - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bb/bbo000686
- This compound - Chongqing Chemdad Co., Ltd. URL: http://www.chemdad.com/1-(4-bromophenyl)cyclopropanecarboxylic-acid-cas-345965-52-8.html
Sources
Application Note and Laboratory Protocol: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Bromophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. The rigid cyclopropane scaffold imparts unique conformational constraints on molecules, while the bromophenyl moiety offers a versatile handle for further functionalization through cross-coupling reactions. This document provides a detailed, two-step laboratory-scale protocol for the synthesis of this important intermediate, commencing from readily available starting materials. The synthesis proceeds via a phase-transfer catalyzed cyclopropanation to form the nitrile precursor, followed by a robust hydrolysis to yield the final carboxylic acid.
Overall Synthetic Scheme
The synthesis is a two-step process, beginning with the formation of a cyclopropane ring via phase-transfer catalysis, followed by the hydrolysis of the nitrile group to the carboxylic acid.
Caption: Overall synthetic route for this compound.
Part 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
This initial step involves the formation of the cyclopropane ring using a phase-transfer catalysis (PTC) approach. PTC is a powerful technique that facilitates the reaction between reactants in immiscible phases, in this case, an aqueous solution of sodium hydroxide and an organic solution of the starting materials.[1][2] The phase-transfer catalyst, benzyltriethylammonium chloride (TEBAC), transports the hydroxide ion into the organic phase to deprotonate the 4-bromophenylacetonitrile, which then acts as a nucleophile.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromophenylacetonitrile | 196.04 | 10.0 g | 0.051 |
| 1,2-Dibromoethane | 187.86 | 11.5 g (5.8 mL) | 0.061 |
| Sodium Hydroxide | 40.00 | 20.4 g | 0.51 |
| Benzyltriethylammonium Chloride (TEBAC) | 227.77 | 1.16 g | 0.0051 |
| Toluene | - | 50 mL | - |
| Deionized Water | - | 20 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Brine Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-bromophenylacetonitrile (10.0 g, 0.051 mol), 1,2-dibromoethane (11.5 g, 0.061 mol), benzyltriethylammonium chloride (1.16 g, 0.0051 mol), and toluene (50 mL).
-
Addition of Base: Prepare a 50% (w/v) aqueous solution of sodium hydroxide by carefully dissolving 20.4 g of NaOH in 20 mL of deionized water (Note: this is an exothermic process). Allow the solution to cool to room temperature.
-
Reaction: With vigorous stirring, add the sodium hydroxide solution dropwise to the organic mixture over 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature with continued vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated brine solution (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product, 1-(4-bromophenyl)cyclopropanecarbonitrile, can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol.[3][4][5]
Part 2: Hydrolysis of 1-(4-Bromophenyl)cyclopropanecarbonitrile to this compound
The second step is the hydrolysis of the nitrile intermediate to the final carboxylic acid product. Acid-catalyzed hydrolysis is an effective method for this transformation.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-(4-Bromophenyl)cyclopropanecarbonitrile | 222.08 | 10.0 g | 0.045 |
| Sulfuric Acid (98%) | 98.08 | 15 mL | - |
| Deionized Water | 18.02 | 30 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| 2M Hydrochloric Acid | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-bromophenyl)cyclopropanecarbonitrile (10.0 g, 0.045 mol).
-
Acid Addition: Carefully add a mixture of sulfuric acid (15 mL) and deionized water (30 mL) to the flask.
-
Heating: Heat the mixture to reflux (approximately 110-120°C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it over 100 g of crushed ice in a beaker.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Base Wash: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove the excess sulfuric acid and to extract the carboxylic acid product into the aqueous layer.
-
Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous solution with 2M hydrochloric acid until the pH is approximately 2. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. Dry the purified product under vacuum.
Safety and Handling
-
4-Bromophenylacetonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1,2-Dibromoethane: Toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and wear appropriate PPE.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Add to water slowly and carefully; never add water to acid.
-
TEBAC: Irritant. Avoid contact with skin and eyes.
-
Toluene and Diethyl Ether: Highly flammable. Keep away from ignition sources. Use in a well-ventilated area.
Characterization
The final product, this compound, is a solid at room temperature.[7][8] Its identity and purity should be confirmed by standard analytical techniques such as:
-
Melting Point: Compare with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (241.08 g/mol ).[7]
-
Infrared Spectroscopy: To identify the carboxylic acid functional group.
Workflow Diagram
Caption: Detailed experimental workflow for the two-step synthesis.
References
- Kulinski, T., & Jonczyk, A. (1992). Phase-transfer-catalyzed reactions of α-substituted phenylacetonitriles with 1,2-dibromoethane. Journal of the Chemical Society, Perkin Transactions 1, (2), 227-230.
- O'Donnell, J. A., & Soth, M. J. (2007). Biocatalytic hydrolysis of nitriles. In Enzyme Catalysis in Organic Synthesis (pp. 1133-1168). Wiley-VCH.
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
- Lambert, T. H., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(3), 577-587.
- Meek, J. S., & Osuga, D. T. (1963). Bromocyclopropane. Organic Syntheses, 43, 9.
- PubChem. (n.d.). 1-(4-Bromophenyl)cyclopropanecarbonitrile.
- Pielichowski, J., & Popielarz, R. (1984). Phase-transfer catalyzed reactions. Part 10. A simplified synthesis of cyclopropane-1,1-dicarboxylic acid. Synthesis, (5), 433-434.
- Wikipedia. (n.d.). Cyclopropanation.
- ResearchGate. (2020). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans.
- Carreira, E. M. (2018).
- MySkinRecipes. (n.d.). 1-(4-bromophenyl)cyclopropane-1-carbonitrile.
- Chemdad. (n.d.). This compound.
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- ResearchGate. (2021). Figure S2: 4-Bromophenylacetic acid conversion and isolated mass.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- ResearchGate. (2018). Kinetic Study and Mechanism Hydrolysis of 4-Bromo-3,5 dimethylphenyl N-methylcarbamate in Aqueous Media.
- YouTube. (2020). Phase Transfer Catalysts || Green Chemistry.
- ResearchGate. (2019). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.
Sources
- 1. iajpr.com [iajpr.com]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols for Amide Coupling Reactions Using 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 1-(4-Bromophenyl)cyclopropyl Moiety
The 1-(4-bromophenyl)cyclopropane scaffold is a privileged motif in modern medicinal chemistry and agrochemical design. The cyclopropane ring introduces a degree of conformational rigidity and a three-dimensional topology that can enhance binding to biological targets, improve metabolic stability, and fine-tune physicochemical properties. The presence of the 4-bromophenyl group offers a versatile handle for further synthetic elaboration through cross-coupling reactions, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies. Amide coupling of 1-(4-bromophenyl)cyclopropanecarboxylic acid is a critical transformation for incorporating this valuable fragment into lead compounds and drug candidates.
This guide provides a detailed examination of the theoretical and practical aspects of utilizing this compound in amide coupling reactions. It addresses the inherent challenges posed by its sterically hindered nature and offers robust protocols to achieve high-yielding and pure products.
Understanding the Challenge: Steric Hindrance in Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[1] Coupling reagents are therefore employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. However, the tertiary carbon of the cyclopropane ring adjacent to the carboxyl group in this compound presents significant steric hindrance. This bulkiness can impede the approach of both the coupling reagent and the amine, leading to sluggish reactions and reduced yields with standard protocols.[2][3]
Furthermore, coupling with electronically deactivated or sterically demanding amines can further exacerbate these challenges, often resulting in unsatisfactory outcomes with common coupling methods.[2][4] Therefore, a careful selection of reagents and optimization of reaction conditions are paramount for successful amide bond formation with this substrate.
Recommended Coupling Reagents and Mechanistic Considerations
Several classes of coupling reagents are available, each with its own mechanism of action and suitability for different substrates. For sterically hindered acids like this compound, uronium/aminium salt-based reagents are often preferred due to their high reactivity.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HATU is a highly efficient coupling reagent that generates a reactive OAt-active ester from the carboxylic acid.[5] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the active ester, which then readily reacts with the amine to form the desired amide.
Diagram 1: General Mechanism of HATU-mediated Amide Coupling
Caption: Activation of the carboxylic acid by HATU and a base to form a reactive OAt-ester, followed by nucleophilic attack by the amine to yield the amide.
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)
The EDC/HOBt system is a classic and cost-effective choice for amide coupling.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct. HOBt acts as an additive that traps the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization. This active ester then reacts with the amine to form the amide.[4] For sterically hindered substrates, the addition of 4-Dimethylaminopyridine (DMAP) as a catalyst can significantly improve reaction rates and yields.[4] DMAP functions as an acyl transfer agent, forming a highly reactive acylpyridinium intermediate.
Diagram 2: General Mechanism of EDC/HOBt-mediated Amide Coupling
Caption: EDC activates the carboxylic acid to an unstable O-acylisourea, which is trapped by HOBt to form a more stable active ester before reacting with the amine.
Experimental Protocols
The following protocols are designed as a starting point for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.
Protocol 1: HATU-Mediated Amide Coupling (Recommended for General Use)
This protocol is generally robust and effective for a wide range of amines, including those with moderate steric hindrance or reduced nucleophilicity.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).
-
Add the amine (1.0-1.2 equiv.) to the solution.
-
Add HATU (1.1-1.3 equiv.) to the reaction mixture.
-
Slowly add DIPEA (2.0-3.0 equiv.) to the stirring solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram 3: Workflow for HATU-Mediated Amide Coupling
Caption: Step-by-step workflow for the HATU-mediated amide coupling protocol.
Protocol 2: EDC/HOBt/DMAP Mediated Amide Coupling (Cost-Effective Alternative)
This protocol is a more economical option but may require more optimization, especially for challenging substrates. The inclusion of DMAP is crucial for enhancing the reaction rate with the sterically hindered carboxylic acid.[4]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl
-
HOBt
-
DMAP (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.1 equiv.), HOBt (1.2 equiv.), and DMAP (0.1-0.2 equiv.).
-
Dissolve the mixture in anhydrous DCM or MeCN.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Advanced Protocol for Highly Challenging Couplings: In Situ Acyl Fluoride Formation
For couplings involving particularly unreactive amines or when standard methods fail, conversion of the carboxylic acid to an acyl fluoride in situ can be a highly effective strategy.[2] Acyl fluorides are more reactive than the corresponding carboxylic acids but are generally more stable and easier to handle than acyl chlorides. They also present a smaller steric profile, which can be advantageous for hindered substrates.[7]
Reagents:
-
BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) can be used as a fluorinating agent.[7]
General Procedure Outline:
-
The carboxylic acid is first reacted with a fluorinating agent (e.g., BTFFH) in the presence of a base (e.g., DIPEA) in an anhydrous solvent like 1,2-dichloroethane or acetonitrile.
-
This in situ generation of the acyl fluoride is typically performed at room temperature or with gentle heating.
-
The amine is then added to the reaction mixture, which may require elevated temperatures (e.g., 80 °C) to drive the reaction to completion.[2]
This advanced protocol should be considered when the more common methods described above provide unsatisfactory results.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the outcome of the reaction. The following table provides a qualitative comparison to guide reagent selection.
| Reagent System | Relative Cost | Reactivity | Byproduct Removal | Typical Reaction Time | Key Considerations |
| HATU/DIPEA | High | Very High | Water-soluble | 4-24 h | Highly effective for hindered substrates.[5] |
| EDC/HOBt | Low | Moderate | Water-soluble | 12-48 h | May be sluggish for hindered substrates.[6] |
| EDC/HOBt/DMAP | Low-Moderate | High | Water-soluble | 12-48 h | DMAP catalysis is key for hindered acids.[4] |
| Acyl Fluoride (BTFFH) | High | High | Water-soluble | 4-12 h | Excellent for very challenging couplings.[2][7] |
Conclusion
The successful amide coupling of this compound is a readily achievable transformation with the appropriate selection of reagents and reaction conditions. While its steric hindrance presents a challenge, the use of highly reactive uronium-based coupling reagents such as HATU generally provides excellent results. For a more cost-effective approach, the EDC/HOBt system, augmented with catalytic DMAP, is a viable alternative. In particularly difficult cases, in situ formation of the acyl fluoride offers a powerful strategy to overcome low reactivity. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively incorporate the valuable 1-(4-bromophenyl)cyclopropyl moiety into their synthetic targets.
References
- Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Douglass, E. F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11059-11063.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
- Pattar, M. G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(29), 3794-3798.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Bode, J. W. (2012). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 66(12), 923-927.
- Wikipedia. (n.d.). HATU reagent.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Organic Chemistry, 12, 133-146.
Sources
- 1. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chimia.ch [chimia.ch]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. blogs.rsc.org [blogs.rsc.org]
Synthesis of Novel Amides from 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: An Application Guide for Researchers
Abstract
The synthesis of novel amides from 1-(4-bromophenyl)cyclopropanecarboxylic acid is a critical process in medicinal chemistry, leveraging the unique structural and physicochemical properties of the cyclopropyl moiety to enhance drug candidates.[1][2][3] This guide provides a comprehensive overview of the synthesis, purification, and characterization of these amides. We will explore the rationale behind the selection of coupling reagents, with a focus on HATU-mediated reactions, and provide detailed, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their research and development pipelines.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropane ring is a highly sought-after structural motif in modern drug discovery.[1][3] Its rigid, three-dimensional structure offers a strategic advantage by locking the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[2] The strained ring system also influences the electronic properties of adjacent functional groups and can serve as a bioisostere for alkenes and amides.[2] Furthermore, the incorporation of a cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
The starting material, this compound, provides a versatile platform for the synthesis of a diverse library of amides. The presence of the bromo-substituent offers a handle for further functionalization via cross-coupling reactions, expanding the accessible chemical space.
The Chemistry of Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires the activation of the carboxylic acid.[5][6] This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.[7] A variety of coupling reagents have been developed to facilitate this transformation, each with its own mechanism and optimal conditions.[8][9]
Choosing the Right Coupling Reagent
The selection of a suitable coupling reagent is paramount for a successful amide synthesis and depends on several factors, including the steric hindrance of the substrates, the presence of sensitive functional groups, and the potential for racemization.[5][10] Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU).[9][11][12]
For sterically hindered carboxylic acids like this compound, aminium/uronium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high efficiency and rapid reaction times.[5][13][14] HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[14]
Experimental Protocols
General Considerations
-
All reactions should be conducted in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are crucial for the success of the coupling reaction.
-
Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
General Protocol for HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an amide from this compound and a primary or secondary amine using HATU as the coupling reagent.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the desired amine (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Workflow for HATU-Mediated Amide Synthesis
Caption: Workflow for the synthesis of novel amides.
Characterization of Novel Amides
The synthesized amides should be thoroughly characterized to confirm their structure and purity.[15][16][17]
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final product.[15][17] The characteristic signals for the cyclopropyl protons and the amide proton should be identified.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the amide functional group by identifying the characteristic C=O and N-H stretching vibrations.[15]
Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.[15]
| Technique | Purpose | Expected Observations for a Novel Amide |
| ¹H NMR | Structural Elucidation | Signals for aromatic, cyclopropyl, and amide protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms, including the amide carbonyl. |
| HRMS | Molecular Formula Determination | Measured m/z value consistent with the calculated exact mass of the target molecule. |
| IR Spectroscopy | Functional Group Identification | Strong absorbance for the amide C=O stretch (typically ~1650 cm⁻¹) and N-H stretch (for secondary amides, ~3300 cm⁻¹). |
| HPLC | Purity Assessment | A single major peak indicating a high degree of purity. |
| Melting Point | Purity and Identity | A sharp and reproducible melting point range. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Incomplete activation of the carboxylic acid | Ensure anhydrous conditions. Use fresh HATU and DIPEA. |
| Low reactivity of the amine | Increase reaction temperature or time. Consider a more potent coupling reagent. | |
| Presence of unreacted starting material | Insufficient equivalents of coupling reagent or amine | Use a slight excess of the amine and coupling reagent (e.g., 1.1-1.2 equivalents). |
| Formation of side products | Racemization (if chiral centers are present) | Add a racemization suppressant like HOBt or HOAt. |
| Reaction with other functional groups | Protect sensitive functional groups prior to coupling. | |
| Difficulty in purification | Byproducts from the coupling reagent | Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC). Recrystallization can be an effective alternative to chromatography.[18] |
Conclusion
The synthesis of novel amides from this compound is a robust and versatile method for generating compounds with significant potential in drug discovery. The use of HATU as a coupling reagent provides an efficient route to these valuable molecules. By following the detailed protocols and characterization procedures outlined in this guide, researchers can confidently synthesize and validate novel amide derivatives for their specific applications.
Mechanism of HATU-Mediated Amide Coupling
Caption: Simplified mechanism of HATU-mediated amide coupling.
References
- Marcelli, T. (2010). Mechanistic insights into direct amide bond formation catalyzed by boronic acids: halogens as Lewis bases. Angewandte Chemie.
- van der Veken, P., Dirksen, E. H. C., Brask, J., & Wanner, M. J. (2014). Mechanistic insight into benzenethiol catalyzed amide bond formations from thioesters and primary amines. PubMed.
- Chemistry For Everyone. (2023, August 11). What Is The Detailed Mechanism Of Amide Bond Formation? [Video]. YouTube.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Tummatorn, J., & Tuchinda, P. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7737-7764.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemistry, 10(4), 133-146.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups.
- National Institutes of Health. (n.d.). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?
- Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry.
- DergiPark. (2020). Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 815-826.
- ResearchGate. (n.d.). Synthesis of novel amides, characterization by spectrometric methods, cytotoxic activity and theoretical calculations.
- MDPI. (2020). Novel Amides Derivative with Antimicrobial Activity of Piper betle var. nigra Leaves from Indonesia. Molecules, 25(21), 5038.
- ResearchGate. (n.d.). Scheme 3. Synthesis of amide-substituted cyclopropanes through...
- Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.
- Chen, D., Cheng, Y., Shi, L., Gao, X., Huang, Y., & Du, Z. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4124.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- Pulle, J. S., Shingare, M. S., & Shinde, D. B. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-605.
- ResearchGate. (n.d.). (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificupdate.com [scientificupdate.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. hepatochem.com [hepatochem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Amide Synthesis [fishersci.dk]
- 14. growingscience.com [growingscience.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the 1-Arylcyclopropane-1-carboxylic Acid Scaffold
The 1-arylcyclopropane-1-carboxylic acid motif is a privileged scaffold in modern medicinal chemistry and drug discovery. The cyclopropyl ring, with its unique steric and electronic properties, often imparts desirable characteristics to drug candidates.[1] These include enhanced metabolic stability, increased potency, and improved membrane permeability.[1] The combination of this rigid, three-dimensional cyclopropyl group with an aromatic system and a carboxylic acid handle makes these molecules versatile building blocks for creating novel therapeutics.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds with high efficiency and functional group tolerance.[2] This guide provides a detailed exploration of the application of this powerful reaction to 1-(4-bromophenyl)cyclopropanecarboxylic acid, a key starting material for accessing a diverse range of 1-arylcyclopropane-1-carboxylic acid derivatives. We will delve into the mechanistic nuances, provide detailed experimental protocols for both direct coupling and a protecting group strategy, and offer insights into optimization and troubleshooting.
Mechanistic Considerations: The Challenge of a Free Carboxylic Acid
Performing a Suzuki-Miyaura coupling on a substrate bearing a free carboxylic acid, such as this compound, introduces specific challenges that must be addressed for a successful transformation. While the reaction is known for its broad functional group compatibility, the acidic proton of the carboxyl group can interfere with the catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A base is crucial for the transmetalation step, where it activates the organoboron species.[4]
Herein lie the primary challenges with a free carboxylic acid:
-
Base Consumption : The acidic proton of the carboxylic acid will be deprotonated by the base intended for the catalytic cycle. This necessitates the use of additional equivalents of base to ensure that there is a sufficient amount to facilitate the transmetalation step.[5]
-
Solubility Issues : Under the basic reaction conditions, the carboxylic acid is converted to its corresponding carboxylate salt. This salt may have poor solubility in the organic solvents typically used for Suzuki couplings, potentially leading to a heterogeneous reaction mixture and reduced reaction rates.[5]
-
Catalyst Inhibition : There is a possibility that the carboxylate anion could coordinate to the palladium(II) intermediate formed after oxidative addition. This could stabilize the complex and hinder the subsequent transmetalation or reductive elimination steps, effectively inhibiting the catalyst.[4]
Despite these challenges, direct coupling of aryl bromides containing carboxylic acids has been successfully demonstrated, often by carefully selecting the base and solvent system to manage solubility and reactivity.[6][7] An alternative and often more robust approach is to temporarily protect the carboxylic acid as an ester. This strategy circumvents the aforementioned issues, allowing for a more conventional Suzuki-Miyaura coupling, followed by a simple deprotection step.
Below, we provide detailed protocols for both the direct coupling of this compound and a protecting group strategy.
Experimental Protocols
Protocol 1: Direct Suzuki-Miyaura Coupling of this compound
This protocol is designed for the direct coupling of the free acid, with specific attention to the choice of base and solvent to mitigate potential issues.
Workflow for Direct Coupling
Caption: Workflow for the direct Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reagent Preparation : To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3-4 equiv).
-
Catalyst Addition : In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent and Degassing : Add the solvent system (e.g., 1,4-dioxane/H₂O, 10:1 v/v). Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and stir vigorously.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with water and acidify with 1M HCl until the pH is acidic (pH ~2-3) to protonate the carboxylate and precipitate the product.
-
Extraction : Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : The crude product can be purified by recrystallization or flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common, effective, and air-stable Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are effective for coupling aryl bromides, even sterically hindered ones.[8] |
| Base | K₃PO₄, Cs₂CO₃ | Strong inorganic bases are required. K₃PO₄ is often effective and less hygroscopic than other options. 3-4 equivalents are needed to neutralize the carboxylic acid and facilitate the catalytic cycle.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A biphasic system with a polar aprotic solvent and water often aids in dissolving the base and boronic acid.[4] |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Protocol 2: Protecting Group Strategy
This approach involves the protection of the carboxylic acid as an ester, followed by the Suzuki-Miyaura coupling and subsequent deprotection. This is often a more reliable method.
Workflow for Protecting Group Strategy
Caption: Workflow for the protecting group strategy.
Step-by-Step Methodology:
Part A: Esterification (Example: Methyl Ester)
-
Dissolve this compound in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction, neutralize the acid with a base like NaHCO₃, and remove the methanol under reduced pressure.
-
Extract the product with an organic solvent, wash with water, dry, and concentrate to obtain the methyl ester.
Part B: Suzuki-Miyaura Coupling of the Ester
-
Follow the procedure outlined in Protocol 1 , using the synthesized methyl 1-(4-bromophenyl)cyclopropanecarboxylate as the starting material.
-
A standard base like Na₂CO₃ or K₂CO₃ (2 equiv) is typically sufficient for this reaction.
-
After work-up and purification, the coupled ester, methyl 1-(aryl)cyclopropanecarboxylate, is obtained.
Part C: Deprotection (Hydrolysis)
-
Dissolve the methyl 1-(aryl)cyclopropanecarboxylate in a mixture of THF and water.
-
Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution with 1M HCl to precipitate the final product.
-
Collect the solid by filtration or extract with an organic solvent, then wash, dry, and concentrate to yield the pure 1-(aryl)cyclopropanecarboxylic acid.
| Parameter | Recommendation (for Ester Coupling) | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(dppf)Cl₂ | A wide range of catalysts are effective for standard Suzuki couplings of aryl bromides.[10] |
| Ligand | PPh₃, dppf (if using PdCl₂) | Standard phosphine ligands are generally sufficient when the substrate is not functionalized with a free acid. |
| Base | Na₂CO₃, K₂CO₃ (2 equiv) | Standard bases are effective as there is no acidic proton to neutralize. |
| Solvent | DME/H₂O, Toluene/EtOH/H₂O | Biphasic solvent systems are standard and highly effective.[11] |
| Temperature | 80-100 °C | Typical for Suzuki-Miyaura reactions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient base (direct coupling); Poor solubility. | Use a pre-catalyst or ensure Pd(0) is generated in situ. Increase equivalents of base for direct coupling. Screen different solvent systems to improve solubility. |
| Dehalogenation of Starting Material | High temperature; Certain bases or ligands. | Reduce reaction temperature. Screen different bases (e.g., switch from a carbonate to a phosphate). Change the phosphine ligand. |
| Protodeboronation of Boronic Acid | Presence of water and base, especially at high temperatures. | Use the boronic acid in slight excess. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. |
| Homocoupling of Boronic Acid | Presence of oxygen; Pd(II) species in the reaction mixture. | Ensure the reaction is thoroughly degassed. Use a Pd(0) source or ensure complete reduction of a Pd(II) pre-catalyst. |
Conclusion
The synthesis of 1-arylcyclopropane-1-carboxylic acids via the Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for drug discovery and development. While the presence of a free carboxylic acid presents unique challenges, these can be overcome through careful reaction design. The direct coupling protocol offers a more atom-economical route, but the protecting group strategy provides a more robust and generally applicable solution. By understanding the underlying mechanistic principles and carefully selecting the reaction conditions, researchers can successfully employ this methodology to access a wide array of valuable compounds.
References
- Bumagin, N. A., & Beletskaya, I. P. (1999). Acyl Suzuki-Miyaura cross-coupling. Russian Chemical Reviews, 68(10), 839.
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 74(1), 12-15.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 1056-1066.
- Goosen, L. J., Rodriguez, N., & Melzer, B. (2007). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Li, J., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers, 6(19), 3466-3470.
- Guram, A. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(40), 14107-14110.
- Molla, M. R., & Pathak, T. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4818-4853.
- Gevorgyan, V., & Szostak, M. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls.
- Newman, S. G., & Szostak, M. (2017). Cross-Coupling of Carboxylic Acid Derivatives.
- Reddit discussion on carboxylic acids in Suzuki reactions. (2021). r/OrganicChemistry.
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 188-193.
- Request PDF on ResearchGate for "Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions". (n.d.).
- Reddit discussion on carboxylic acid and cross coupling reactions. (2022). r/OrganicChemistry.
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
- Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(37), 6987-6989.
- DeVita, R. J., et al. (1999). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 3(5), 373-376.
- ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Image].
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid [Table].
- Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4963.
- Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18491.
- Request PDF on ResearchGate for "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex". (n.d.).
- Not directly cited in the text.
- Not directly cited in the text.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8897-8923.
- Not directly cited in the text.
- Not directly cited in the text.
- Not directly cited in the text.
- Not directly cited in the text.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Bromine Atom in 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction: The Strategic Importance of the 1-Phenylcyclopropane-1-carboxylic Acid Scaffold in Modern Drug Discovery
The 1-phenylcyclopropane-1-carboxylic acid motif is a privileged scaffold in medicinal chemistry, imparting a unique combination of rigidity, metabolic stability, and three-dimensional character to bioactive molecules. The cyclopropane ring, as a "bioisostere" of a phenyl ring or a gem-dimethyl group, can significantly influence the conformational preferences of a molecule, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the carboxylic acid moiety provides a crucial handle for modulating physicochemical properties such as solubility and for establishing key interactions within a receptor's binding pocket.
1-(4-Bromophenyl)cyclopropanecarboxylic acid serves as a versatile and highly valuable starting material for the synthesis of a diverse array of pharmaceutical candidates. The bromine atom at the 4-position of the phenyl ring is a synthetic linchpin, amenable to a wide range of palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of various substituents, enabling the systematic exploration of the chemical space around this core scaffold. This guide provides detailed application notes and field-proven protocols for the functionalization of this key bromine atom through four of the most powerful cross-coupling methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation.
A critical consideration in the functionalization of this compound is the presence of the free carboxylic acid. This acidic proton can interfere with many palladium-catalyzed reactions by reacting with the basic reagents required for the catalytic cycle or by coordinating to the palladium center and inhibiting its catalytic activity. Therefore, a robust protecting group strategy is often essential for achieving high yields and reproducibility.
PART 1: Protecting Group Strategy for the Carboxylic Acid Moiety
Before proceeding with the cross-coupling reactions, the carboxylic acid group of this compound must be protected to prevent interference with the catalytic cycle. The choice of protecting group is crucial and should be guided by its stability to the cross-coupling reaction conditions and the ease of its subsequent removal under mild conditions that do not compromise the integrity of the newly formed bond or the cyclopropane ring. The methyl ester is a commonly employed and effective protecting group for this purpose.
Protocol 1: Methyl Ester Protection of this compound
This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester using trimethylsilyldiazomethane (TMSCHN2), a mild and efficient methylating agent.
Causality Behind Experimental Choices:
-
TMSCHN2: This reagent is chosen over more traditional methods like diazomethane (explosive and toxic) or acid-catalyzed esterification with methanol (which can be harsh and lead to side reactions) due to its high reactivity under mild conditions and its commercial availability as a stable solution.
-
Methanol/Toluene Solvent System: Toluene serves as a good solvent for the starting material, while methanol is required for the reaction with TMSCHN2 to proceed efficiently.
-
Room Temperature Reaction: The reaction proceeds smoothly at room temperature, avoiding the need for heating, which can sometimes lead to decomposition of sensitive substrates.
Experimental Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| This compound | 1.0 equiv. | Ensure the starting material is dry. |
| Toluene | 5 mL / mmol | Anhydrous |
| Methanol | 2.5 mL / mmol | Anhydrous |
| TMSCHN2 (2.0 M in hexanes) | 1.2 equiv. | Caution: Toxic. Handle in a well-ventilated fume hood. |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | Monitor by TLC until starting material is consumed. |
Step-by-Step Methodology:
-
To a solution of this compound in toluene and methanol at room temperature, add trimethylsilyldiazomethane solution dropwise until a persistent yellow color is observed.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess TMSCHN2 by adding a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford methyl 1-(4-bromophenyl)cyclopropanecarboxylate.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
With the carboxylic acid group protected as a methyl ester, the functionalization of the bromine atom can now be efficiently carried out. The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide.[1][2] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[3]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[4]
Figure 1: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
This protocol details a general procedure for the Suzuki-Miyaura coupling of the protected starting material with an arylboronic acid.[5]
Causality Behind Experimental Choices:
-
Pd(dppf)Cl2: This palladium catalyst is chosen for its high efficiency and broad functional group tolerance in Suzuki-Miyaura couplings.
-
Cesium Carbonate (Cs2CO3): A strong base is required to activate the boronic acid for transmetalation. Cesium carbonate is particularly effective in this regard.
-
Dioxane/Water Solvent System: This solvent mixture is commonly used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, it is crucial to perform the reaction under an inert atmosphere of argon or nitrogen.
Experimental Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | 1.0 equiv. | |
| Arylboronic acid | 1.1 - 1.5 equiv. | |
| Pd(dppf)Cl2 | 0.05 - 0.1 equiv. | |
| Cesium Carbonate (Cs2CO3) | 2.0 - 3.0 equiv. | |
| 1,4-Dioxane | 8 mL / mmol | Anhydrous and degassed |
| Water | 2 mL / mmol | Degassed |
| Reaction Temperature | 80 - 100 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a reaction vessel, combine methyl 1-(4-bromophenyl)cyclopropanecarboxylate, the arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Add the palladium catalyst, Pd(dppf)Cl2.
-
Heat the reaction mixture to the specified temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Section 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] It allows for the synthesis of a wide variety of aryl amines from aryl halides and primary or secondary amines.[8][9]
Reaction Principle: The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]
Figure 2: General workflow for the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
This protocol provides a general procedure for the Buchwald-Hartwig amination of the protected starting material with a primary or secondary amine.[11]
Causality Behind Experimental Choices:
-
Pd2(dba)3/XPhos: This catalyst system, consisting of a palladium source and a bulky, electron-rich phosphine ligand, is highly effective for the amination of aryl bromides, even with challenging substrates.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.
-
Toluene: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve the reactants.
-
Inert Atmosphere: As with other palladium-catalyzed reactions, an inert atmosphere is essential to prevent catalyst deactivation.
Experimental Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | 1.0 equiv. | |
| Amine | 1.2 equiv. | |
| Pd2(dba)3 | 0.02 equiv. | |
| XPhos | 0.08 equiv. | |
| Sodium tert-butoxide (NaOtBu) | 1.4 equiv. | Caution: Air and moisture sensitive. Handle in a glovebox. |
| Toluene | 10 mL / mmol | Anhydrous and degassed |
| Reaction Temperature | 100 - 110 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a glovebox, charge a reaction vessel with sodium tert-butoxide.
-
Add methyl 1-(4-bromophenyl)cyclopropanecarboxylate, the amine, Pd2(dba)3, and XPhos.
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 2.3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14]
Reaction Principle: The reaction involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl bromide, while the copper cycle activates the terminal alkyne, leading to the formation of a copper acetylide. Transmetalation followed by reductive elimination affords the desired product.[15]
Figure 3: General workflow for the Sonogashira coupling reaction.
Protocol 4: Sonogashira Coupling of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
This protocol describes a general procedure for the Sonogashira coupling of the protected starting material with a terminal alkyne.[16]
Causality Behind Experimental Choices:
-
Pd(PPh3)2Cl2/CuI: This is a classic and reliable catalyst system for Sonogashira couplings. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide co-catalyst is crucial for the activation of the alkyne.
-
Triethylamine (Et3N): This amine serves as both the base and the solvent in this reaction. It deprotonates the terminal alkyne and neutralizes the HBr formed during the reaction.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling) as an undesired side reaction.
Experimental Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | 1.0 equiv. | |
| Terminal alkyne | 1.2 equiv. | |
| Pd(PPh3)2Cl2 | 0.02 equiv. | |
| Copper(I) iodide (CuI) | 0.04 equiv. | |
| Triethylamine (Et3N) | 10 mL / mmol | Anhydrous and degassed |
| Reaction Temperature | Room Temperature to 60 °C | |
| Reaction Time | 4 - 12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a solution of methyl 1-(4-bromophenyl)cyclopropanecarboxylate and the terminal alkyne in degassed triethylamine, add Pd(PPh3)2Cl2 and CuI under an inert atmosphere.
-
Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 2.4: Cyanation for the Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation for the synthesis of benzonitriles, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[17] Palladium-catalyzed cyanation offers a milder and more functional group tolerant alternative to traditional methods like the Sandmeyer reaction.
Reaction Principle: The reaction typically involves the use of a palladium catalyst and a cyanide source, such as zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]).[17] The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the cyanide source and reductive elimination.
Figure 4: General workflow for the palladium-catalyzed cyanation reaction.
Protocol 5: Cyanation of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
This protocol provides a general procedure for the palladium-catalyzed cyanation of the protected starting material using zinc cyanide.[7]
Causality Behind Experimental Choices:
-
Zinc Cyanide (Zn(CN)2): This is a commonly used cyanide source in palladium-catalyzed cyanations. It is less toxic than alkali metal cyanides and is effective in transferring the cyanide group to the palladium center.
-
Pd(dppf)Cl2: This catalyst is also effective for cyanation reactions, demonstrating good activity and functional group tolerance.
-
DMF: Dimethylformamide is a polar aprotic solvent that is well-suited for this reaction, as it can dissolve the reactants and facilitate the reaction.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the palladium catalyst.
Experimental Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| Methyl 1-(4-bromophenyl)cyclopropanecarboxylate | 1.0 equiv. | |
| Zinc cyanide (Zn(CN)2) | 0.6 equiv. | Caution: Highly toxic. Handle with extreme care in a well-ventilated fume hood. |
| Pd(dppf)Cl2 | 0.05 equiv. | |
| Dimethylformamide (DMF) | 5 mL / mmol | Anhydrous and degassed |
| Reaction Temperature | 120 °C | |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
In a reaction vessel, combine methyl 1-(4-bromophenyl)cyclopropanecarboxylate, zinc cyanide, and Pd(dppf)Cl2.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add anhydrous, degassed DMF.
-
Heat the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a stirred aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
PART 3: Deprotection of the Carboxylic Acid
After the successful functionalization of the bromine atom, the methyl ester protecting group can be removed to regenerate the free carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is a standard and effective method for this transformation.
Protocol 6: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Causality Behind Experimental Choices:
-
Lithium Hydroxide (LiOH): LiOH is a strong base that effectively hydrolyzes the ester. It is often preferred over sodium or potassium hydroxide in cases where the product may be sensitive to harsher conditions.
-
THF/Water Solvent System: This mixture ensures the solubility of both the ester and the hydroxide base, allowing the reaction to proceed efficiently.
-
Acidic Workup: Acidification is necessary to protonate the carboxylate salt and isolate the free carboxylic acid.
Experimental Protocol:
| Reagent/Parameter | Amount/Value | Notes |
| Methyl 1-(4-substituted-phenyl)cyclopropanecarboxylate | 1.0 equiv. | |
| Lithium hydroxide (LiOH) | 2.0 - 3.0 equiv. | |
| Tetrahydrofuran (THF) | 5 mL / mmol | |
| Water | 5 mL / mmol | |
| 1 M Hydrochloric acid (HCl) | to pH ~2 | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2 - 6 hours | Monitor by TLC. |
Step-by-Step Methodology:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final carboxylic acid product.
Conclusion
The protocols outlined in this guide provide a comprehensive and robust framework for the functionalization of the bromine atom in this compound. By employing a strategic protecting group approach followed by well-established palladium-catalyzed cross-coupling reactions, researchers and drug development professionals can efficiently access a wide range of novel 1-arylcyclopropane-1-carboxylic acid derivatives. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles, will empower scientists to explore the vast chemical space around this important scaffold and accelerate the discovery of new therapeutic agents.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. John Wiley & Sons.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Hartwig, J. F. (2010).
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- Wikipedia. (2023). Suzuki reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023). Sonogashira Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- YouTube. (2018). The Suzuki reaction.
- YouTube. (2019). Buchwald-Hartwig coupling.
- YouTube. (2020). Sonogashira cross-coupling reaction.
- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- The Suzuki Reaction. (2014).
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?.
- The Royal Society of Chemistry. (n.d.). Organophotoredox Assisted Cyanation of Bromoarenes via Silyl-Radical-Mediated Bromine Abstraction.
- AWS. (n.d.). Cyanation of Arenes via Iridium-Catalyzed Borylation.
- The Hartwig Group. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.
- Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.
- eScholarship.org. (2019). Palladium-Catalyzed α‐Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protect.
- ACS Publications. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | Journal of the American Chemical Society.
- Wikipedia. (2023). Buchwald–Hartwig amination.
Sources
- 1. Cu-Catalyzed Cyanation of Aryl Iodides with Acetonitrile as Cyano Source [ccspublishing.org.cn]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy [organic-chemistry.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. rsc.org [rsc.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
Application Notes and Protocols: Preparation of Esters from 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction
1-(4-Bromophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid cyclopropane scaffold combined with the functional handle of a carboxylic acid and a bromophenyl group allows for diverse structural modifications. The corresponding esters of this acid are key intermediates in the synthesis of various bioactive molecules and functional materials. This document provides detailed application notes and protocols for the preparation of these esters, targeting researchers, scientists, and drug development professionals. We will explore several common and effective esterification methods, discussing the rationale behind procedural choices and providing step-by-step guidance.
The sterically hindered nature of the tertiary carboxylic acid on the cyclopropane ring can present challenges for standard esterification procedures. Therefore, careful selection of the appropriate method is crucial for achieving high yields and purity. This guide will cover the following key methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed method.
-
Steglich Esterification: A mild and efficient method for sterically hindered substrates.
-
Diazomethane Esterification: A rapid and clean method for preparing methyl esters.
-
Mitsunobu Reaction: A versatile method for esterification with inversion of stereochemistry (if applicable).
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a traditional and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4] The reaction is an equilibrium process, and to drive it towards the product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.[5][6][7]
Scientific Rationale
The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3][5] For a sterically hindered acid like this compound, this method may require more forcing conditions (higher temperatures, longer reaction times) to achieve reasonable yields.
Experimental Protocol: Synthesis of Ethyl 1-(4-bromophenyl)cyclopropanecarboxylate
Materials:
-
This compound
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Toluene (optional, for azeotropic removal of water)
-
Dean-Stark apparatus (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), dissolve this compound (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure ethyl 1-(4-bromophenyl)cyclopropanecarboxylate.
Visualization of the Fischer-Speier Esterification Workflow
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound [myskinrecipes.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: 1-(4-Bromophenyl)cyclopropanecarboxylic Acid as a Versatile Building Block in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
The relentless pursuit of more effective and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of chemical synthesis, the cyclopropane moiety has emerged as a critical pharmacophore in a multitude of successful fungicides and insecticides. Its inherent ring strain and three-dimensional structure can impart favorable biological activity and metabolic stability to parent molecules.[1] 1-(4-Bromophenyl)cyclopropanecarboxylic acid is a key intermediate that combines the advantageous structural features of the cyclopropane ring with a functionalized aromatic system, making it a valuable starting material for the synthesis of complex agrochemicals. The presence of the bromo-substituent offers a reactive handle for a variety of cross-coupling reactions, enabling the generation of diverse molecular architectures. This application note will explore the utility of this compound in the synthesis of potential agrochemical candidates, with a focus on the preparation of precursors for triazole-type fungicides.
Core Concept: The Strategic Importance of the Phenylcyclopropane Moiety
The 4-halophenyl-cyclopropyl structural unit is a key feature in several systemic fungicides that operate as sterol biosynthesis inhibitors. These compounds effectively disrupt the fungal cell membrane, leading to potent antifungal activity. The specific halogen atom on the phenyl ring can modulate the compound's lipophilicity and binding affinity to the target enzyme. While many established syntheses utilize chloro-substituted precursors, the bromo-analog offers an alternative and potentially advantageous route for the synthesis of novel derivatives.
Proposed Synthetic Pathway: Towards Triazole Fungicide Intermediates
This section outlines a proposed synthetic pathway for the conversion of this compound into a key ketone intermediate, which is a direct precursor to cyclopropyl-containing triazole fungicides. This proposed synthesis is based on well-established chemical transformations reported for analogous chloro-substituted compounds.
The overall synthetic workflow can be visualized as a two-step process:
Caption: Proposed synthetic workflow from this compound to a key ketone intermediate.
Step 1: Activation of the Carboxylic Acid
The initial step involves the conversion of the carboxylic acid to a more reactive species, typically an acid chloride. This activation is crucial for the subsequent Friedel-Crafts acylation reaction.
Protocol: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add thionyl chloride (SOCl₂, 1.5 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux (approximately 79 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 1-(4-Bromophenyl)cyclopropanecarbonyl chloride can be used in the next step without further purification.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thionyl Chloride (SOCl₂) |
| Stoichiometry | 1.5 eq of SOCl₂ |
| Temperature | Reflux (approx. 79 °C) |
| Reaction Time | 2-3 hours |
| Work-up | Distillation of excess SOCl₂ |
Table 1: Reaction parameters for the synthesis of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride.
Step 2: Friedel-Crafts Acylation
The activated acid chloride is then used to acylate an aromatic ring, such as benzene, in the presence of a Lewis acid catalyst. This reaction forms the core ketone structure of the target intermediate.
Protocol: Synthesis of 1-(4-Bromophenyl)-1-(cyclopropylcarbonyl)benzene
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry benzene (solvent and reactant).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of 1-(4-Bromophenyl)cyclopropanecarbonyl chloride (1.0 eq) in dry benzene to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure ketone intermediate.
| Parameter | Value |
| Starting Material | 1-(4-Bromophenyl)cyclopropanecarbonyl chloride |
| Reagent | Benzene, Aluminum Chloride (AlCl₃) |
| Stoichiometry | 1.2 eq of AlCl₃ |
| Temperature | 0-5 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Work-up | Acidic quench, extraction, and washing |
| Purification | Column Chromatography |
Table 2: Reaction parameters for the Friedel-Crafts acylation.
Transformation of the Ketone Intermediate to a Triazole Fungicide Precursor
The synthesized ketone is a versatile intermediate that can be converted into a triazole-containing agrochemical scaffold through a series of well-documented reactions. A common route involves α-bromination followed by nucleophilic substitution with 1,2,4-triazole.
Caption: Conversion of the ketone intermediate to a triazole fungicide precursor.
Conclusion
This compound serves as a valuable and adaptable starting material for the synthesis of novel agrochemical candidates. The protocols detailed in this application note, based on established chemical principles, provide a clear pathway for the generation of key intermediates for triazole-type fungicides. The bromo-substituent not only facilitates the initial synthetic transformations but also provides a strategic point for further diversification through modern cross-coupling methodologies, opening avenues for the discovery of next-generation crop protection agents. Researchers are encouraged to adapt and optimize these protocols to explore the vast chemical space accessible from this versatile building block.
References
- MySkinRecipes. This compound.
- MySkinRecipes. 1-(4-Chlorophenyl)Cyclopropanecarboxylic Acid.
- Globe Thesis. Study On The Synthesis Of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone.
- Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.
- Google Patents. Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
- Google Patents. Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Google Patents. Process for producing 1h-1,2,4-triazole.
- Google Patents. Fungicidal 1,2,4-triazole derivatives.
- Google Patents. Process for the preparation of 1,2,4-triazole derivatives useful as medicaments.
- Google Patents. Process for the preparation of 4-amino-1,2,4-Triazole.
Sources
Enantioselective Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Analogs: Application Notes and Protocols
Introduction: The Significance of Chiral Cyclopropanes in Medicinal Chemistry
The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an invaluable tool for probing and optimizing interactions with biological targets. When rendered chiral, the 1-aryl-cyclopropanecarboxylic acid framework, and specifically its 1-(4-bromophenyl) analog, offers a unique set of properties. The 4-bromophenyl group provides a handle for further synthetic diversification through cross-coupling reactions, while the chiral cyclopropane core can impart improved metabolic stability and binding affinity. These attributes have positioned such analogs as key building blocks in the development of novel therapeutics, including antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in a range of neurological disorders.
This guide provides a detailed exploration of the enantioselective synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid analogs, offering in-depth protocols and the scientific rationale behind the chosen methodologies. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for the preparation of these valuable chiral building blocks.
Strategic Approaches to Enantioselective Synthesis
The creation of the chiral quaternary center in this compound presents a significant synthetic challenge. Several strategies have been developed to address this, each with its own advantages and considerations. The primary methods include:
-
Asymmetric Catalysis: The use of chiral transition metal catalysts, particularly rhodium(II) complexes, to catalyze the cyclopropanation of an alkene with a diazoacetate derivative. This is often the most direct and atom-economical approach.
-
Chiral Auxiliaries: The temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.
-
Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers.
This document will focus on providing a detailed protocol for the rhodium-catalyzed asymmetric cyclopropanation, as it represents a highly efficient and versatile method for accessing the target compounds.
Rhodium-Catalyzed Asymmetric Cyclopropanation: A Detailed Protocol
This protocol is based on established methodologies for the enantioselective cyclopropanation of styrenes with diazoacetates using chiral dirhodium(II) catalysts.[1][2]
Reaction Scheme
Caption: General workflow for the synthesis.
Experimental Protocol
Materials and Equipment:
-
4-Bromostyrene
-
Ethyl diazoacetate
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄ - bis[rhodium(αS)-α-[[4-(1,1-dimethylethyl)phenyl]methyl]amino]benzenepropanoate])
-
Anhydrous dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
Step 1: Asymmetric Cyclopropanation
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 0.01 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the catalyst.
-
Add 4-bromostyrene (1.0 eq).
-
Commence dropwise addition of a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM over a period of 4-6 hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours after the addition is complete.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched ethyl 1-(4-bromophenyl)cyclopropanecarboxylate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl 1-(4-bromophenyl)cyclopropanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Upon completion, acidify the reaction mixture to pH ~2 with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Data and Characterization
| Parameter | Expected Value |
| Yield (Cyclopropanation) | 70-90% |
| Enantiomeric Excess (ee) | >90% |
| Diastereomeric Ratio (dr) | >20:1 |
| Yield (Hydrolysis) | >95% |
Characterization of Ethyl (1R,2S)-1-(4-bromophenyl)cyclopropanecarboxylate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.42 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 2.51 (dd, J = 8.0, 6.8 Hz, 1H), 1.87 (dd, J = 9.2, 6.8 Hz, 1H), 1.55 (dd, J = 8.0, 5.2 Hz, 1H), 1.25 (t, J = 7.1 Hz, 3H), 1.21 (dd, J = 9.2, 5.2 Hz, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.1, 140.2, 131.5, 129.8, 120.8, 60.9, 33.1, 25.9, 16.2, 14.3.
-
Chiral HPLC Analysis: The enantiomeric excess can be determined using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol). Retention times for the two enantiomers will be distinct.
Causality Behind Experimental Choices
-
Chiral Catalyst: The choice of the chiral dirhodium(II) catalyst is paramount for achieving high enantioselectivity. The bulky ligands on the catalyst create a chiral environment around the rhodium-carbene intermediate, which directs the approach of the alkene from one face, leading to the preferential formation of one enantiomer.
-
Slow Addition of Diazoacetate: Ethyl diazoacetate is highly reactive and can undergo dimerization or other side reactions. Slow addition maintains a low steady-state concentration, favoring the desired cyclopropanation reaction with the alkene.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can protonate the diazo compound and quench the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is essential.
-
Hydrolysis Conditions: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to the corresponding carboxylic acid under mild conditions, minimizing the risk of racemization or other side reactions.
Alternative Method: Chiral Auxiliary-Controlled Synthesis
An alternative to asymmetric catalysis is the use of a chiral auxiliary, such as (R)-pantolactone.[3] This method involves the formation of a chiral diazoacetate ester, which then undergoes a diastereoselective cyclopropanation.
Workflow for Chiral Auxiliary Approach
Caption: Chiral auxiliary-based synthesis workflow.
This approach offers the advantage of using a readily available and recoverable chiral auxiliary. However, it requires additional synthetic steps for the attachment and removal of the auxiliary, which can impact the overall yield.
Conclusion and Future Outlook
The enantioselective synthesis of this compound analogs is a critical step in the development of novel therapeutics. The rhodium-catalyzed asymmetric cyclopropanation stands out as a highly efficient and versatile method, providing access to these valuable chiral building blocks with high enantiopurity. The detailed protocol provided herein serves as a practical guide for researchers in the field. Future advancements in catalyst design and the development of more sustainable and scalable synthetic routes will undoubtedly further enhance the accessibility and utility of these important chiral molecules in drug discovery and beyond.
References
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed asymmetric cyclopropanations. Journal of Organometallic Chemistry, 624(1-2), 244-250.
- Doyle, M. P., Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
- Talele, T. T. (2016). The "cyclopropyl fragment" is a versatile player that frequently appears in preclinical/clinical drug molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Monn, J. A., et al. (2001). Synthesis and pharmacological characterization of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-1924.
- Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 4(7), 2844-2850.
- Corey, E. J., & Grant, T. G. (1994). A new chiral controller for enantioselective synthesis. Tetrahedron Letters, 35(41), 7553-7556.
- Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic enantioselective C–H activation by means of metal-carbenoid-induced C–H insertion. Chemical Reviews, 103(8), 2861-2904.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.
- Knepper, K., & Bräse, S. (2004). The synthesis of cyclopropane and cyclopropene derivatives. Topics in Current Chemistry, 237, 137-187.
- Doyle, M. P., & Protopopova, M. N. (1998). Dirhodium(II) carboxylates as catalysts for the reactions of diazo compounds. Tetrahedron, 54(29), 7919-7946.
Sources
catalytic methods for the cyclopropanation of bromophenyl precursors
An Application Guide to the Catalytic Cyclopropanation of Bromophenyl Precursors
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Phenylcyclopropanes in Modern Chemistry
The cyclopropane ring, a motif of fundamental importance in organic chemistry, is a cornerstone in the design of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] Its unique conformational properties and inherent ring strain can be leveraged to modulate a molecule's metabolic stability, binding affinity, and overall biological activity.[3][4] Bromophenyl precursors, in turn, represent a class of readily available, cost-effective, and highly versatile building blocks in synthetic chemistry. The development of robust catalytic methods that unite these two components—installing a cyclopropane ring onto a bromophenyl scaffold or using a bromophenyl group to direct cyclopropanation—is therefore a critical endeavor for drug development and process chemistry professionals.
This guide provides an in-depth exploration of key catalytic strategies for the cyclopropanation of bromophenyl precursors. We move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, offering insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating, providing researchers with the tools to confidently implement and adapt these powerful transformations.
Section 1: Palladium-Catalyzed Cross-Coupling Strategies
Palladium catalysis is a dominant force in modern C-C bond formation, and its application to the synthesis of arylcyclopropanes is no exception. These methods typically involve the cross-coupling of a bromophenyl electrophile with a nucleophilic cyclopropyl partner.
Mechanism: The Pd(0)/Pd(II) Catalytic Cycle
The workhorse of these transformations is the Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenyl precursor to form a Pd(II) intermediate.
-
Transmetalation: The cyclopropyl group is transferred from an organometallic reagent (e.g., Grignard or boronic acid) to the palladium center, displacing the bromide.
-
Reductive Elimination: The aryl and cyclopropyl groups couple, forming the final product and regenerating the active Pd(0) catalyst.
dot digraph "Palladium_Cross_Coupling_Cycle" { rankdir="LR"; size="7.6,4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Protocol 1: Modified Negishi Coupling with Cyclopropylmagnesium Bromide
A highly effective method for this transformation involves a Negishi-type coupling, where the reactivity of the cyclopropyl Grignard reagent is tempered by the addition of zinc halides.[5][6] This "softening" of the Grignard reagent enhances functional group tolerance and minimizes side reactions.[5]
Experimental Protocol:
-
Materials:
-
Setup:
-
All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
To a Schlenk flask, add the bromophenyl precursor, Pd(OAc)₂, the phosphine ligand, and ZnBr₂.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for pre-catalyst formation.
-
-
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the cyclopropylmagnesium bromide solution dropwise over 1-2 hours using a syringe pump. Causality Note: Slow addition is critical to maintain a low concentration of the highly reactive Grignard reagent, which prevents homo-coupling and other side reactions.[5]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling with Cyclopropylboronic Acid
The Suzuki-Miyaura coupling offers an alternative with excellent functional group tolerance, using air- and moisture-stable cyclopropylboronic acids or their esters.[7][8]
Experimental Protocol:
-
Materials:
-
Bromophenyl precursor (1.0 equiv)
-
Cyclopropylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)
-
SPhos ligand (if using Pd(OAc)₂) (4-10 mol%)[7]
-
Potassium phosphate (K₃PO₄) or Potassium fluoride (KF·2H₂O) (2.0-3.0 equiv)[8]
-
Toluene and Water (e.g., 10:1 mixture)
-
-
Setup:
-
To a round-bottom flask, add the bromophenyl precursor, cyclopropylboronic acid, palladium catalyst, ligand (if needed), and base.
-
Fit the flask with a reflux condenser.
-
Evacuate and backfill the apparatus with inert gas three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
-
Procedure:
-
Heat the reaction mixture to 80-110 °C and stir vigorously for 6-24 hours. Monitor progress by TLC or GC-MS. Causality Note: The base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex required for efficient transmetalation. The choice of base can be critical for sensitive substrates.[8]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify via flash column chromatography.
-
| Parameter | Negishi Coupling | Suzuki-Miyaura Coupling |
| Cyclopropyl Source | Cyclopropylmagnesium bromide | Cyclopropylboronic acid/ester |
| Key Additive | ZnBr₂[5][6] | None (Base is activator) |
| Base | Not required (Grignard is basic) | K₃PO₄, KF, Cs₂CO₃[8] |
| Key Advantage | High reactivity | High functional group tolerance |
| Key Disadvantage | Sensitive to moisture/air | Slower reaction rates possible |
Section 2: Rhodium and Copper-Catalyzed Carbene Transfer
These methods operate via a fundamentally different mechanism involving the generation of a metal-carbene (or carbenoid) intermediate, which then adds across an alkene.[9][10] For bromophenyl precursors, the bromophenyl group is typically part of the alkene substrate.
Mechanism: Metal-Carbene Formation and Concerted Addition
The reaction is initiated by the decomposition of a diazo compound (e.g., ethyl diazoacetate) by a metal catalyst, typically a Rh(II) or Cu(I) complex. This expels nitrogen gas and forms a highly reactive metal-carbene intermediate.[9][11] This electrophilic species then reacts with the nucleophilic π-bond of the alkene in a concerted, though often asynchronous, fashion to form the cyclopropane ring.[11][12]
dot digraph "Carbene_Transfer_Cycle" { rankdir="LR"; size="7.6,4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
Protocol 3: Rhodium(II)-Catalyzed Cyclopropanation
Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are exceptionally effective catalysts for these transformations.[12] For intermolecular reactions, sterically demanding ligands on the rhodium catalyst can be used to improve diastereoselectivity and suppress potential side reactions like β-hydride elimination, especially with substituted diazo compounds.[13]
Experimental Protocol:
-
Materials:
-
Bromophenyl-substituted alkene (e.g., 4-bromostyrene) (1.0-5.0 equiv)
-
Ethyl diazoacetate (EDA) (1.0 equiv)
-
Dirhodium(II) tetraacetate [Rh₂(OAc)₄] (0.1-1 mol%)
-
Anhydrous, non-coordinating solvent (e.g., Dichloromethane (DCM) or Hexanes)
-
-
Setup:
-
To a flame-dried, three-neck flask equipped with a dropping funnel, condenser, and inert gas inlet, add the alkene substrate, Rh₂(OAc)₄, and solvent.
-
Safety Note: Diazo compounds are potentially explosive and toxic. Handle with care in a well-ventilated fume hood and use appropriate personal protective equipment. Avoid ground-glass joints where possible.
-
-
Procedure:
-
Heat the alkene/catalyst mixture to reflux (or desired temperature, e.g., 40 °C for DCM).
-
Dissolve the ethyl diazoacetate in a portion of the solvent and place it in the dropping funnel.
-
Add the EDA solution dropwise to the refluxing mixture over several hours. Causality Note: Slow addition maintains a very low concentration of the free diazo compound, preventing its dimerization and other hazardous side reactions while ensuring it reacts primarily with the catalyst.
-
After the addition is complete, continue to stir at the reaction temperature for an additional 1-2 hours until N₂ evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to separate the cyclopropane product from excess alkene and catalyst residue.
-
Section 3: Intramolecular Cyclopropanation Strategies
Intramolecular cyclopropanation offers an elegant and often highly diastereoselective route to complex, fused-ring systems.[14] Here, the alkene and the group that will form the third carbon of the cyclopropane are tethered in the same molecule.
Protocol 4: Photoredox-Catalyzed Radical Cyclopropanation
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under exceptionally mild conditions. This approach can be used for the intramolecular cyclopropanation of substrates containing an alkene and an α-bromo-β-keto ester moiety.[15][16]
Experimental Protocol:
-
Materials:
-
Setup:
-
In a vial or Schlenk tube, combine the substrate, photocatalyst, and base.
-
Add the degassed solvent.
-
Seal the vessel and place it approximately 5-10 cm from a blue LED lamp (or other appropriate light source). Use a fan for cooling to maintain room temperature.
-
-
Procedure:
-
Irradiate the mixture with stirring for 12-48 hours. Monitor the reaction by TLC or LC-MS.
-
The reaction proceeds via a radical addition to the olefin followed by a subsequent cyclization to form the cyclopropane ring.[15]
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by flash column chromatography.
-
dot digraph "Workflow" { graph [fontname="Helvetica", fontsize=10]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
}
References
- Shu, C., Sidhu, K., Zhang, L., Wang, X. J., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 75(19), 6677–6680. [Link]
- Reddy, G. S., & Ghorai, M. K. (2025). Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl (Pseudo)halides and Cyclopropanols. American Chemical Society. [Link]
- Walvoord, R. R., & Biscoe, M. R. (2011). Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Aryl Halides Under Mild Conditions. Scilit. [Link]
- Wikipedia contributors. (n.d.).
- Shu, C., Sidhu, K., Zhang, L., Wang, X. J., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives. PubMed. [Link]
- Shu, C., Sidhu, K., Zhang, L., Wang, X. J., Krishnamurthy, D., & Senanayake, C. H. (2010). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives.
- Various Authors. (n.d.). Palladium‐Catalyzed Cyclopropanation of Aryl/Heteroaryl Fluoro‐sulfonates.
- Various Authors. (n.d.). Rhodium(II)‐Catalyzed Cyclopropanation.
- Various Authors. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes.
- Various Authors. (n.d.). Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters. Royal Society of Chemistry Publishing. [Link]
- Various Authors. (n.d.). Copper-catalyzed cyclopropanation reaction.
- Various Authors. (n.d.). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- Various Authors. (n.d.). Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds.
- Binger, P., & Büch, M. (1987). Transition Metal-Mediated Cycloaddition Reactions. Chemical Reviews. [Link]
- Various Authors. (n.d.). On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction.
- Wikipedia contributors. (n.d.).
- Various Authors. (n.d.). Intramolecular cyclopropanation of alkenes with α‐bromo‐β‐keto esters.
- Doyle, M. P. (n.d.). Catalytic Methods for the Synthesis of Cyclopropanes. Taylor & Francis eBooks. [Link]
- Vargas, A., Orea, M. L., Gnecco, D., Aparicio, D. M., & Jorge, R. (2025). Diastereospecific Intramolecular Cyclopropanation of Enantiopure 8-Bromo-3-phenylhexahydrooxazolo[3,2-a]pyridin-5-ones.
- Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Chemistry Portal. [Link]
- Yao, M. L., & Deng, M. Z. (2000).
- Various Authors. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization.
- Various Authors. (n.d.). Recent advances in the synthesis of cyclopropanes. Royal Society of Chemistry Publishing. [Link]
- Various Authors. (2023). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.
- Various Authors. (2022). Catalytic enantioselective synthesis of alkylidenecyclopropanes.
Sources
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides mediated by zinc halide additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates [organic-chemistry.org]
- 9. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Derivatization of the Carboxylic Acid Group of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Application Notes and Protocols
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the derivatization of the carboxylic acid group of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This molecule presents unique challenges due to steric hindrance imposed by the cyclopropyl moiety adjacent to the carboxyl group. This guide explores robust and efficient methodologies for the synthesis of esters, amides, and acid chlorides, which are critical transformations in drug discovery and medicinal chemistry.[1][2] The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for achieving high-yield conversions while maintaining structural integrity. We will delve into the mechanistic rationale behind reagent selection and reaction optimization, supported by authoritative references.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable building block in pharmaceutical research, often utilized for its rigid cyclopropane scaffold that can impart unique conformational constraints on a molecule.[3][4] However, the very nature of this scaffold, with the carboxylic acid directly attached to a quaternary carbon of the cyclopropyl ring, creates significant steric hindrance. This bulkiness can impede the approach of nucleophiles, making standard derivatization protocols inefficient and often leading to low yields or reaction failure.[5][6]
Therefore, successful derivatization necessitates the use of potent activating agents and carefully optimized reaction conditions to overcome this steric barrier. The goal of activating a carboxylic acid is to transform the poor leaving group (-OH) into a more reactive species that is easily displaced by a nucleophile.[7] This is typically achieved by reacting the carboxylic acid with an electrophilic activating agent.[7]
dot
Caption: Steric hindrance around the carboxylic acid group.
Esterification Protocols
The formation of esters from this compound can be challenging using classical Fischer esterification due to the aforementioned steric hindrance.[8] More potent methods involving in situ activation of the carboxylic acid are required.
Steglich Esterification: A Mild and Effective Approach
The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9] This method is particularly effective for sterically hindered acids.[9][10]
Mechanism Insight: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a more reactive N-acylpyridinium species, which is readily attacked by the alcohol.
dot
Caption: Steglich Esterification Workflow.
Protocol 2.1: Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
-
To a solution of this compound (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Methanol | 1.2 | Nucleophile |
| DCC | 1.1 | Activating agent[9] |
| DMAP | 0.1 | Catalyst[9] |
| DCM | - | Solvent |
Amide Coupling Strategies
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[1][11] For sterically hindered substrates like this compound, the choice of coupling reagent is paramount to success.[5][6]
Uronium/Guanidinium Salt-Based Reagents
Uronium and guanidinium salts, such as HATU, HBTU, and COMU, are highly efficient coupling reagents that have been developed for peptide synthesis and are well-suited for challenging amide couplings.[12][13][14] They offer rapid reaction times and minimal side reactions.[1]
Mechanism Insight: These reagents react with the carboxylic acid to form a highly reactive acyl-O-uronium or acyl-N-guanidinium intermediate, which is then readily attacked by the amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction.
dot
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. users.uniwa.gr [users.uniwa.gr]
- 14. scispace.com [scispace.com]
Application Notes & Protocols: Leveraging 1-(4-Bromophenyl)cyclopropanecarboxylic Acid for Bifunctional Compound Library Synthesis
Abstract
In modern drug discovery, the exploration of novel chemical space is paramount for identifying new therapeutic leads.[1] Building blocks that offer three-dimensional complexity and multiple points for diversification are of immense value. The cyclopropane ring, in particular, is a highly sought-after motif in medicinal chemistry due to its ability to impart conformational rigidity, improve metabolic stability, and enhance binding potency.[2][3] This guide details the strategic application of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a versatile bifunctional scaffold, in the design and synthesis of compound libraries. We provide detailed, field-tested protocols for derivatization through both its carboxylic acid and aryl bromide functionalities, enabling the rapid generation of diverse molecular entities for high-throughput screening and lead optimization.
Introduction: The Strategic Value of a Bifunctional Scaffold
The design of successful compound libraries hinges on the selection of core scaffolds that are not only synthetically tractable but also embed desirable pharmacological properties.[4][5] this compound emerges as an exemplary building block for several key reasons:
-
Structural Rigidity: The cyclopropane ring introduces a rigid, three-dimensional element that restricts the conformational freedom of resulting molecules, which can lead to more specific and potent interactions with biological targets.[3] This constrained geometry is a powerful tool for optimizing structure-activity relationships (SAR).
-
Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic degradation pathways, potentially enhancing the in vivo half-life of drug candidates.[2]
-
Dual Reactivity: The scaffold possesses two orthogonal reactive handles:
-
A carboxylic acid group, ideal for robust and high-yield amide or ester bond formations, allowing for the exploration of a vast chemical space through coupling with diverse amine or alcohol libraries.[6][7]
-
An aryl bromide on the phenyl ring, which serves as a prime substrate for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
-
This dual functionality permits a divergent synthetic approach, where a single core can be elaborated in two independent directions to rapidly generate a matrix of structurally distinct compounds.
Physicochemical Properties of the Core Scaffold
A clear understanding of the building block's properties is essential for reaction planning and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [10][11] |
| Molecular Weight | 241.08 g/mol | [10][11] |
| Appearance | Solid / Light Yellow Powder | [10][11] |
| pKa (Predicted) | 4.14 ± 0.20 | [12] |
| Boiling Point (Predicted) | 354.3 ± 35.0 °C | [11][12] |
| Storage Conditions | Room Temperature, Dry, Sealed | [11][12] |
Core Synthetic Strategies & Protocols
The power of this compound lies in its amenability to two of the most reliable and widely used reaction classes in medicinal chemistry: amide coupling and Suzuki cross-coupling.
Figure 1: Bifunctional reactivity of the core scaffold.
Protocol 2.1: Amide Library Synthesis via HATU Coupling
Amide bond formation is a cornerstone of drug discovery, and utilizing a robust coupling agent is critical for library synthesis.[7][13] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high reactivity, low rate of racemization (not a concern for this specific scaffold), and the ease of purification to remove byproducts.[13]
Causality Behind Experimental Choices:
-
HATU: Chosen for its efficiency in activating the carboxylic acid, leading to rapid reaction times and high yields, even with less nucleophilic amines.[13]
-
DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[14]
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively solubilizes the reactants and reagents.
Step-by-Step Protocol:
-
Preparation: To a clean, dry reaction vial, add this compound (1.0 eq., e.g., 50 mg, 0.207 mmol).
-
Solvation: Dissolve the acid in anhydrous DMF (e.g., 2 mL).
-
Reagent Addition: To the solution, add the desired primary or secondary amine (1.1 eq., 0.228 mmol), followed by HATU (1.2 eq., 94 mg, 0.248 mmol) and DIPEA (2.0 eq., 72 µL, 0.414 mmol).
-
Reaction: Cap the vial and stir the mixture at room temperature (20-25 °C) for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC to yield the desired amide.
Self-Validation:
-
Expected Outcome: High conversion (>90%) to the corresponding amide product.
-
Troubleshooting: If the reaction stalls, gentle heating (40 °C) can be applied. For very electron-deficient amines, increasing the equivalents of HATU and base may be necessary.[14]
Protocol 2.2: Library Diversification via Suzuki-Miyaura Cross-Coupling
The aryl bromide moiety is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[8] The Suzuki-Miyaura reaction is particularly powerful due to the commercial availability of a vast array of boronic acids and esters, as well as the reaction's high functional group tolerance.[15]
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂: A robust and air-stable palladium catalyst that is effective for a wide range of aryl bromides and boronic acids. The dppf ligand promotes the key steps of oxidative addition and reductive elimination.
-
K₂CO₃ (Potassium Carbonate): A moderately strong base required to activate the boronic acid for the transmetalation step.[15]
-
Dioxane/Water: A common solvent system where dioxane solubilizes the organic components and water solubilizes the inorganic base, facilitating the reaction at the interface.
Step-by-Step Protocol:
-
Preparation: In a reaction vial, combine the 1-(4-Bromophenyl)cyclopropyl-containing substrate (e.g., the amide from Protocol 2.1) (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03-0.05 eq.).
-
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography to yield the final bi-aryl compound.
Self-Validation:
-
Expected Outcome: Good to excellent yields of the coupled product.
-
Troubleshooting: For unreactive boronic acids, a stronger base like Cs₂CO₃ may be required. If catalyst decomposition is observed (formation of palladium black), using a different ligand or ensuring thorough degassing is crucial.
Workflow for Divergent Library Synthesis
A powerful strategy is to combine these protocols in a divergent fashion to maximize molecular diversity from the single starting material. This can be performed in parallel synthesis formats to rapidly generate large libraries.
Figure 2: Workflow for a two-step divergent library synthesis.
This workflow illustrates a two-step process where an initial library of amides is created, each retaining the aryl bromide handle. This intermediate library is then subjected to a second diversification step using a library of boronic acids, resulting in a final library with complexity at two distinct points of the original scaffold.
Conclusion
This compound is a high-value building block for the construction of diverse and drug-like compound libraries. Its unique combination of a rigid cyclopropane core and two orthogonal, highly reactive functional groups enables efficient exploration of chemical space through robust and well-established synthetic protocols. The methodologies presented herein provide a reliable framework for researchers in medicinal chemistry and drug development to leverage this scaffold in their discovery programs, accelerating the journey from hit identification to lead optimization.
References
- Vertex AI Search.
- Taylor & Francis Online.
- National Institutes of Health (NIH). The Design and Application of Target-Focused Compound Libraries. URL
- Vipergen.
- ACS Publications. Toward Designing Drug-Like Libraries: A Novel Computational Approach for Prediction of Drug Feasibility of Compounds. URL
- ResearchGate.
- Sygnature Discovery. Compound Library Design. URL
- BOC Sciences. Building Block Synthesis for R&D. URL
- ResearchGate.
- IQPC.
- ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. URL
- ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. URL
- Enamine. Carboxylic acids. URL
- National Institutes of Health (NIH). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. URL
- Sigma-Aldrich. This compound. URL
- MySkinRecipes. This compound. URL
- PubMed Central.
- ChemRxiv.
- SpringerLink. Microbiologically produced carboxylic acids used as building blocks in organic synthesis. URL
- PubMed Central.
- ResearchGate.
- Wikipedia. Suzuki reaction. URL
- Chemdad. This compound. URL
- Enamine. Carboxylic Acid Fragment Library. URL
- Organic Chemistry Portal. Suzuki Coupling. URL
- Bentham Science. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. URL
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. URL
- Fisher Scientific. Amide Synthesis. URL
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
- Growing Science.
- HepatoChem. Amide coupling reaction in medicinal chemistry. URL
- PubMed Central. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. URL
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. URL
- Cheméo. Chemical Properties of Cyclopropanecarboxylic acid. URL
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. URL
- PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile. URL
- PubChem. 2-(4-Bromophenyl)cyclopropanecarboxylic acid. URL
Sources
- 1. iqpc.com [iqpc.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Carboxylic acids - Enamine [enamine.net]
- 7. hepatochem.com [hepatochem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound [myskinrecipes.com]
- 12. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. growingscience.com [growingscience.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Scale-Up Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Building Block
1-(4-Bromophenyl)cyclopropanecarboxylic acid is a crucial building block in medicinal chemistry and drug development.[1][2] Its rigid cyclopropane scaffold combined with the synthetically versatile bromophenyl group makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. The cyclopropane ring can impart unique conformational constraints and metabolic stability to drug candidates, while the bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities.[3] This application note provides a comprehensive guide to the scale-up synthesis of this important intermediate, focusing on a robust and efficient protocol suitable for producing multi-gram to kilogram quantities.
Synthetic Strategy: A Robust and Scalable Approach
The most common and scalable approach to synthesizing this compound involves the cyclopropanation of 4-bromophenylacetic acid derivatives. A particularly effective method utilizes a phase-transfer catalyzed (PTC) reaction, which offers several advantages for large-scale production, including mild reaction conditions, high yields, and operational simplicity.[4][5][6] This strategy avoids the use of hazardous reagents like diazomethane, which is sometimes employed for cyclopropanations on a smaller scale.[3]
The overall synthetic transformation can be visualized as follows:
Caption: Overview of the synthetic route to this compound.
Detailed Experimental Protocol
This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate equipment and safety considerations.
Part 1: Synthesis of Ethyl 4-bromophenylacetate
-
Reaction Setup: In a well-ventilated fume hood, equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Charging: Charge the flask with 4-bromophenylacetonitrile (100 g, 0.51 mol) and ethanol (500 mL).
-
Acid Addition: Slowly add concentrated sulfuric acid (150 mL) to the stirred mixture via the dropping funnel. The addition is exothermic, and the temperature should be monitored.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (2 L).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 500 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude ethyl 4-bromophenylacetate as an oil. This is typically used in the next step without further purification.
Part 2: Cyclopropanation via Phase-Transfer Catalysis
Safety First: Sodium hydride is a highly reactive and flammable solid.[7][8] It reacts violently with water to produce hydrogen gas, which can ignite.[8][9] This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus.[8] 1,2-Dibromoethane is a toxic and suspected carcinogen; handle with appropriate personal protective equipment (PPE).[10]
-
Inert Atmosphere: Set up a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Purge the system with nitrogen.
-
Sodium Hydride Suspension: Carefully charge the flask with a 60% dispersion of sodium hydride in mineral oil (44 g, 1.1 mol) and anhydrous toluene (1 L).
-
Reagent Addition: To the stirred suspension, add a solution of crude ethyl 4-bromophenylacetate (from Part 1) and 1,2-dibromoethane (115 g, 0.61 mol) in anhydrous toluene (500 mL) dropwise over 1 hour.
-
Catalyst Addition: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (16.4 g, 0.051 mol).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction by TLC or HPLC.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. CAUTIOUSLY and slowly quench the excess sodium hydride by the dropwise addition of ethanol (100 mL), followed by water (200 mL). Vigorous hydrogen evolution will occur.
-
Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 300 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (2 x 400 mL) and brine (400 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclopropane intermediate.
Part 3: Hydrolysis and Decarboxylation to this compound
-
Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude cyclopropane intermediate from Part 2 in ethanol (800 mL).
-
Base Addition: Add a solution of potassium hydroxide (112 g, 2.0 mol) in water (200 mL).
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours until the hydrolysis is complete (monitored by TLC or HPLC).
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water (1 L) and cool in an ice bath. Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to afford pure this compound as a solid.
Data Summary and Characterization
| Parameter | Specification |
| Appearance | Light yellow to white powder[1] |
| Purity (by HPLC) | ≥98%[1] |
| Molecular Formula | C₁₀H₉BrO₂[11][12] |
| Molecular Weight | 241.08 g/mol [11][12] |
| Melting Point | Typically in the range of 130-140 °C (literature values may vary) |
| NMR | Conforms to the expected structure[1] |
Analytical Methods for Quality Control
Consistent and reliable analytical methods are crucial for ensuring the quality and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for monitoring reaction progress and determining the final purity of this compound.[13][14] A C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and intermediates. The characteristic signals of the cyclopropane ring and the substituted aromatic ring should be present.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling
-
Sodium Hydride: A highly reactive, flammable, and corrosive solid.[7][8] Handle only in an inert, dry atmosphere.[8] In case of fire, use a Class D fire extinguisher (e.g., sand, dry chemical). DO NOT USE WATER. [8]
-
1,2-Dibromoethane: Toxic and a suspected carcinogen.[10] Use in a well-ventilated fume hood with appropriate PPE, including gloves and safety glasses.[10]
-
Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with care and appropriate PPE.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling any chemicals. Perform all reactions in a well-ventilated fume hood.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By employing a phase-transfer catalyzed cyclopropanation, this method offers a safe and efficient route to this valuable building block, suitable for researchers and professionals in the field of drug development. Adherence to the outlined procedures and safety precautions will ensure a successful and safe scale-up synthesis.
References
- Douglas, A. W., et al. (1990). A general, practical, and inexpensive method for the large-scale preparation of cyclopropylamines. The Journal of Organic Chemistry, 55(23), 5674-5676.
- Gao, Y., et al. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
- Ketone Pharma. (2024). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
- Pellissier, H. (2014).
- Halpern, M. E. (Ed.). (1997). Phase-Transfer Catalysis: Mechanisms and Syntheses. American Chemical Society.
- Li, X., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Molecules, 20(4), 6789-6801.
- Eastman Chemical Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. U.S.
- Thermo Fisher Scientific. (2023).
- Sigma-Aldrich. (2023).
- Wikipedia. (2023). Cyclopropanecarboxylic acid.
- de la Torre, A., et al. (2024). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development.
- Guzel, V., et al. (2016). Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists. figshare.
- Restek. (2024).
- University of California, Santa Barbara. (2012).
- MySkinRecipes. (n.d.). This compound.
- Bristol-Myers Squibb Company. (2017). Cyclopropanecarboxylic acid GPR120 modulators.
- Eastman Chemical Company. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. U.S.
- ResearchGate. (2014). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
- Spectrum Chemical. (2020).
- Google Patents. (2015). Novel method for synthesizing cyclopropyl bromide. CN104892355A.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434.
- Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- Pashenko, A., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Molecules, 26(16), 4983.
- Zhang, J., et al. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. Tetrahedron Letters, 55(51), 7013-7015.
- Enamine. (n.d.). Scale-Up Synthesis of 1-Methyladamantane and Its Functionalization as a Key Point for Promising Antiviral Agents.
- ResearchGate. (2011). Development of a Multi Kilogram-Scale, Tandem Cyclopropanation Ring-Expansion Reaction En Route to Hedgehog Antagonist IPI-926.
Sources
- 1. This compound [myskinrecipes.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 4. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. agilent.com [agilent.com]
- 11. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. jchr.org [jchr.org]
- 14. iosrjournals.org [iosrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
This guide provides in-depth technical assistance for researchers, scientists, and professionals in drug development engaged in the purification of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. Here, we move beyond generic protocols to offer field-proven insights and troubleshooting strategies tailored to the specific challenges encountered with this compound. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible purification process.
Understanding the Molecule and Potential Impurities
This compound is a solid at room temperature[1]. Its purification can be challenging due to the presence of various impurities stemming from its synthesis. A common synthetic route involves the reaction of 4-bromophenylacetonitrile with 1,2-dihaloethane followed by hydrolysis of the resulting nitrile[2][3][4][5].
Potential Impurities Include:
-
Unreacted Starting Materials: 4-bromophenylacetonitrile and 1,2-dihaloethane.
-
Intermediate Nitrile: 1-(4-bromophenyl)cyclopropanecarbonitrile.
-
Side Products: Byproducts from dimerization or polymerization of starting materials.
-
Residual Solvents and Reagents: Solvents used in the reaction and excess reagents from the hydrolysis step (e.g., acids or bases).
The choice of purification technique will largely depend on the nature and quantity of these impurities.
Purification Strategy Selection
A logical approach to purification is essential for achieving high purity with good recovery. The following workflow provides a decision-making framework for selecting the most appropriate purification technique.
Caption: Decision workflow for purification of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low recovery after acid-base extraction. | Incomplete extraction from the organic layer. | Ensure the aqueous base is thoroughly mixed with the organic layer. Perform multiple extractions with fresh aqueous base. |
| Incomplete precipitation upon acidification. | Ensure the aqueous layer is sufficiently acidified (pH < 2). Cool the solution in an ice bath to maximize precipitation. | |
| The product oils out during recrystallization. | The solvent is too nonpolar, or the solution is cooling too quickly. | Add a more polar co-solvent (e.g., a few drops of ethanol to a hexane/ethyl acetate mixture). Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The presence of impurities that lower the melting point. | Purify the crude material by another method, such as acid-base extraction or column chromatography, before attempting recrystallization. | |
| Streaking or tailing of the product spot on a silica gel TLC plate. | Strong interaction between the carboxylic acid and the acidic silica gel. | Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent. This will keep the carboxylic acid in its protonated form, leading to a more defined spot. |
| The purified product is not a white solid. | Presence of colored impurities. | If the discoloration is minor, a second recrystallization may be sufficient. For significant discoloration, treatment with activated charcoal during recrystallization can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for crude this compound?
A1: For most crude solid samples, an acid-base extraction is an excellent first step. This technique is highly effective at separating the acidic product from neutral or basic impurities, such as unreacted starting materials or side products[6][7]. The carboxylic acid is converted to its water-soluble carboxylate salt by treatment with a base, allowing it to be extracted into the aqueous phase. Neutral and basic impurities remain in the organic phase. Subsequent acidification of the aqueous phase regenerates the pure carboxylic acid, which can then be isolated by filtration[6].
Q2: I've performed an acid-base extraction, but my product is still not pure. What should I do next?
A2: If impurities with similar acidic properties are present, an acid-base extraction alone may not be sufficient. In this case, recrystallization is the recommended next step for solid products. If the product is an oil or if recrystallization fails to remove the impurities, column chromatography is the most powerful technique for separating compounds with similar polarities.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic carboxylic acids, solvent systems of intermediate polarity often work well. A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone[8]. You can dissolve the crude product in a minimal amount of the hot, more polar solvent and then slowly add the hot, less polar solvent until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.
Q4: My column chromatography is not giving good separation. What can I do to improve it?
A4: As mentioned in the troubleshooting guide, streaking is a common issue with carboxylic acids on silica gel. The addition of 0.5-1% acetic or formic acid to your mobile phase is crucial. Additionally, optimizing the polarity of your mobile phase is key. Start with a less polar eluent and gradually increase the polarity. For this compound, a gradient of ethyl acetate in hexanes (with 1% acetic acid) is a good starting point for method development.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the selective isolation of this compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
6 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add an equal volume of 1 M NaOH solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.
-
Wash Organic Layer (Optional): The organic layer, containing neutral and basic impurities, can be washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent evaporated to recover any non-acidic components if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the solution is acidic (pH < 2, check with pH paper). A white precipitate of this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the solid product obtained from acid-base extraction or for crude material that is already substantially pure.
Materials:
-
This compound
-
Recrystallization solvent system (e.g., Hexane/Ethyl Acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents to find a suitable system where it is soluble when hot and insoluble when cold. A mixture of hexane and ethyl acetate is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (ethyl acetate) and heat the mixture on a hot plate until the solid dissolves.
-
Addition of Anti-Solvent: While the solution is hot, slowly add the less polar solvent (hexane) dropwise until the solution becomes faintly cloudy. If too much anti-solvent is added, add a small amount of the more polar solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals.
Protocol 3: Purification by Column Chromatography
This method is ideal for separating the target compound from impurities with similar polarities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Mobile phase: A mixture of hexanes and ethyl acetate with 1% acetic acid. The exact ratio should be determined by TLC analysis (aim for an Rf of 0.2-0.3 for the product).
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
TLC Analysis: Develop a suitable mobile phase by running TLC plates of the crude material. A good starting point is 30% ethyl acetate in hexanes with 1% acetic acid.
-
Column Packing: Pack a chromatography column with silica gel using the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica gel onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Chemistry Steps. Organic Acid-Base Extractions.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Reddit. Column chromatography of carboxylic acids?.
- Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles.
- ResearchGate. How can I purify carboxylic acid?.
- LookChem. General procedures for the purification of Carboxylic acids.
- Reddit. Recrystallization with two solvents.
- Reddit. Go-to recrystallization solvent mixtures.
- ResearchGate. TLC tailing and carboxylic acid?.
- Organic Syntheses. Cyclopropanecarboxylic acid.
- ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids.
- Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Sciencemadness Discussion Board - chromatography - polarities - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges related to impurities in this critical synthetic process. We will explore the causality behind impurity formation and provide robust troubleshooting strategies to ensure the highest purity for your target compound.
Introduction: The Challenge of Purity
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid cyclopropane scaffold and functional handles make it a key intermediate for various active pharmaceutical ingredients (APIs). However, its synthesis is not without challenges, and achieving high purity is paramount for downstream applications. The most prevalent and industrially relevant synthetic route involves the cyclopropanation of 4-bromophenylacetonitrile followed by hydrolysis of the resulting nitrile. This guide focuses primarily on the impurities encountered via this pathway, as they represent the most common issues faced by researchers.
Visualizing the Primary Synthetic Pathway and Impurity Entry Points
The following diagram outlines the common two-step synthesis from 4-bromophenylacetonitrile, highlighting the critical stages where impurities are typically introduced.
Caption: Common synthetic route and points of impurity introduction.
Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific impurities and experimental issues in a problem-cause-solution format.
| Problem ID & Observation | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| IMP-A-01: Presence of unreacted 4-bromophenylacetonitrile in the final product. | 1. Inefficient Phase-Transfer Catalysis: Insufficient agitation, low catalyst loading, or poor catalyst activity can lead to incomplete alkylation.[3] 2. Suboptimal Stoichiometry: Incorrect ratio of alkylating agent (e.g., 1,2-dibromoethane) to the starting nitrile. | Solution 1 (Optimize PTC): • Increase Agitation: Use a high-torque mechanical stirrer to maximize the interfacial surface area between the aqueous and organic phases. This enhances the transfer of the hydroxide anion into the organic phase, accelerating deprotonation and subsequent alkylation.[3] • Verify Catalyst Activity: Use a fresh, high-purity phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA). Ensure the catalyst lot is active. Solution 2 (Adjust Stoichiometry): • Employ a slight excess (1.1-1.2 equivalents) of the dihaloalkane to drive the reaction to completion. Monitor the reaction by GC or TLC to confirm the consumption of the starting material before proceeding to work-up. |
| IMP-B-01: High molecular weight impurities detected by LC-MS, poor crystallization. | Base-Induced Side Reactions: Under strongly basic conditions, the carbanion of 4-bromophenylacetonitrile can react with another molecule of the starting material or undergo other undesired condensation reactions, leading to dimers or oligomers. | Solution (Controlled Base Addition): • Add the concentrated aqueous base (e.g., 50% NaOH) slowly and controllably to the vigorously stirred reaction mixture. This maintains a low steady-state concentration of the carbanion, favoring the desired intramolecular cyclization over intermolecular side reactions. Maintaining the reaction temperature between 50-60°C can also improve selectivity.[3] |
| IMP-C-01: Significant presence of 1-(4-bromophenyl)cyclopropanecarboxamide in the final product. | Incomplete Nitrile Hydrolysis: This is the most common impurity. It arises from insufficient reaction time, temperature, or acid/base concentration during the hydrolysis step. The amide is a stable intermediate in the conversion of a nitrile to a carboxylic acid. | Solution 1 (Extend Reaction Time/Increase Temperature): • For acid-catalyzed hydrolysis (e.g., with H₂SO₄), prolong the reflux time and monitor the reaction's progress via HPLC. A higher temperature can be employed if the molecule is stable under those conditions. Solution 2 (Optimize Hydrolysis Conditions): • Basic hydrolysis followed by acidic workup can sometimes be more effective. Refluxing the nitrile with a concentrated NaOH or KOH solution, followed by careful acidification, can often drive the reaction to completion more cleanly. The choice between acidic and basic hydrolysis should be determined empirically. |
| IMP-D-01: Unreacted 1-(4-bromophenyl)cyclopropanecarbonitrile in the final product. | Carryover & Incomplete Hydrolysis: This is a combination of incomplete conversion in the first step and insufficient hydrolysis conditions in the second. | Solution (Tandem Optimization): • First, ensure the cyclopropanation step (IMP-A-01) goes to completion (>99% conversion by GC/LC) before proceeding. • Second, apply the optimized and more forcing hydrolysis conditions described for IMP-C-01 to ensure the complete conversion of the intermediate nitrile to the final carboxylic acid. |
| PUR-A-01: Final product is an oil or fails to crystallize properly. | Presence of Multiple Impurities: A combination of the impurities listed above, along with residual solvents or inorganic salts from the workup, can suppress the crystallization of the final product. | Solution (Systematic Purification): 1. Aqueous Wash: After hydrolysis and initial extraction, perform thorough aqueous washes to remove inorganic salts. A wash with brine can help break emulsions. 2. Recrystallization: This is the most effective method for removing structurally similar impurities. Experiment with different solvent systems (e.g., toluene, ethyl acetate/heptane, acetonitrile/water) to find conditions that selectively crystallize the desired acid, leaving impurities in the mother liquor. 3. Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. A gradient elution with a hexane/ethyl acetate system, often with a small amount of acetic or formic acid to prevent tailing, is typically effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step to control for ensuring high purity of the final product?
A: The cyclopropanation step (Step 1) is arguably the most critical. Impurities generated here, such as unreacted starting material or dimers, are structurally similar to the intermediate nitrile and can be difficult to remove. Ensuring this reaction proceeds to full conversion under controlled conditions will significantly simplify the purification of the final product.
Q2: Which analytical techniques are recommended for impurity profiling of this compound?
A: A multi-technique approach is best for comprehensive impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the final product and detecting non-volatile impurities like the starting nitrile, intermediate amide, and dimerization byproducts. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile and phosphate buffer) and UV detection is a common setup.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents or unreacted 4-bromophenylacetonitrile. The carboxylic acid may require derivatization (e.g., to its methyl ester) for optimal analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the main compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing molecular weight information, which helps in proposing their structures.[7]
Q3: Can the Simmons-Smith or Kulinkovich reactions be used for this synthesis? What are the potential impurity pitfalls?
A: While possible, these routes are less direct for synthesizing the target carboxylic acid.
-
Kulinkovich Reaction: This reaction typically starts with an ester (e.g., methyl 4-bromobenzoate) to produce a cyclopropanol.[8][9][10] This would require a subsequent oxidation step to yield the carboxylic acid. Potential impurities include unreacted ester, titanium byproducts, and impurities from the oxidation step (e.g., aldehydes or ketones from incomplete oxidation).[8]
-
Simmons-Smith Reaction: This method involves the cyclopropanation of an alkene (e.g., 4-bromostyrene).[11][12][13] The resulting cyclopropylbenzene would then need several synthetic steps to introduce the carboxylic acid function. Impurities would include unreacted alkene and zinc salts. The multi-step nature of this route introduces more potential for impurity formation at each stage.[12]
Q4: Are there any specific safety considerations when running the phase-transfer catalysis step?
A: Yes. The reaction between 4-bromophenylacetonitrile and a dihaloalkane under concentrated base is often exothermic.[3] It is crucial to have efficient cooling and to add the reagents, particularly the base, in a controlled manner to manage the exotherm. The use of chlorinated or brominated alkanes and concentrated sodium hydroxide requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and should be performed in a well-ventilated fume hood.
Protocol: Purity Determination by Reversed-Phase HPLC
This protocol provides a general method for assessing the purity of this compound and detecting common impurities.
1. Instrumentation and Columns:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Diluent: Acetonitrile/Water (50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the diluent to achieve a concentration of ~100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the purity by the area percent method. The expected elution order is typically the more polar amide impurity first, followed by the target carboxylic acid, and then the less polar nitrile starting material.
References
- Organic Chemistry Portal. (n.d.). Kulinkovich Reaction.
- Wikipedia. (n.d.). Kulinkovich reaction.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation.
- Wikipedia. (n.d.). Simmons–Smith reaction.
- NROChemistry. (n.d.). Kulinkovich Reaction: Mechanism & Examples.
- YouTube. (2022). Kulinkovich Reaction.
- Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction.
- NROChemistry. (n.d.). Simmons-Smith Reaction.
- Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ResearchGate. (n.d.). Scientific Approaches for Impurity Profiling in New Pharmaceutical substances and its products-An Overview.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ijrpr. (n.d.). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives.
- ResearchGate. (n.d.). Attempted alkylations with cyclopropanes under phase-transfer catalysis.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- PubMed. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles.
- PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- National Institutes of Health. (2025). Phase-transfer-catalyst enabled enantioselective C–N coupling to access chiral boron-stereogenic BODIPYs.
- National Institutes of Health. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
- Wikipedia. (n.d.). Cyclopropane carboxylic acid.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2025). Review of cyclopropyl bromide synthetic process.
Sources
- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 2. This compound [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcsonline.com [ijpcsonline.com]
- 5. ijrpr.com [ijrpr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 10. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. Simmons-Smith Reaction [organic-chemistry.org]
identifying byproducts in the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for the synthesis of 1-(4-bromophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this specific synthesis. Our goal is to provide you with the causal understanding and actionable protocols necessary to optimize your reaction outcomes, ensuring both purity and yield.
Frequently Asked Questions (FAQs): Understanding the Core Synthesis and Its Pitfalls
This section addresses the most common questions our application scientists receive regarding the synthesis of this compound, focusing on the prevalent route via nitrile hydrolysis.
Q1: What is the most common and reliable synthetic route to this compound?
The most frequently employed and commercially viable pathway involves the hydrolysis of the precursor, 1-(4-bromophenyl)cyclopropanecarbonitrile.[1][2] This nitrile is readily available from various chemical suppliers.[3][4][5][6] The hydrolysis can be performed under either acidic or basic conditions, with each having its own set of potential challenges.[7]
Q2: My final product is impure after the hydrolysis reaction. What is the most likely byproduct I am seeing?
By far, the two most common impurities are unreacted 1-(4-bromophenyl)cyclopropanecarbonitrile (the starting material) and the 1-(4-bromophenyl)cyclopropanecarboxamide intermediate . The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide.[7] If the reaction conditions (time, temperature, or reagent concentration) are insufficient, the reaction can stall at the amide stage, leading to a mixture of all three components.
Q3: I've pushed the reaction for an extended period at high temperature, but now I see several unknown peaks in my LC-MS analysis. What could these be?
While the cyclopropane ring is relatively stable, it is a strained three-membered ring.[8][9] Subjecting it to harsh hydrolytic conditions (e.g., very high temperatures or extremely concentrated acid/base for prolonged periods) can induce ring-opening reactions . The exact nature of these byproducts can vary, but they typically result from the cleavage of a C-C bond within the cyclopropane ring to form more stable acyclic structures, such as derivatives of butenoic acid. It is crucial to balance reaction completion with the prevention of degradation.
Q4: Can the bromo-substituent on the phenyl ring cause any side reactions?
Under standard hydrolytic conditions, the C-Br bond is stable. However, if unintended reducing agents are present or if certain transition metal catalysts are used in subsequent steps or during workup, reductive debromination could occur, leading to the formation of 1-phenylcyclopropanecarboxylic acid. This is generally not a concern during the hydrolysis step itself but is a critical consideration for the overall synthetic sequence.
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.
Problem 1: Incomplete Conversion - Presence of Starting Nitrile and/or Amide Intermediate
This is the most frequent issue, indicating that the hydrolysis reaction has not proceeded to completion.
Root Cause Analysis:
-
Insufficient Reaction Time: The hydrolysis of the amide to the carboxylic acid is often slower than the initial hydration of the nitrile to the amide.
-
Sub-optimal Temperature: The reaction rate is highly dependent on temperature. Insufficient heat will result in a sluggish conversion.
-
Inadequate Reagent Concentration: The concentration of the acid or base catalyst is critical for driving the reaction forward.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete hydrolysis.
Corrective Actions:
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| Reaction Time | 4-6 hours | Increase to 8-12 hours, or monitor to completion. | Allows sufficient time for the slower hydrolysis of the stable amide intermediate. |
| Temperature | 80-90 °C | Increase to reflux temperature (typically 100-110 °C). | Provides the necessary activation energy to overcome the kinetic barrier of amide hydrolysis. |
| Acid Conc. | 6M H₂SO₄ / HCl | Use concentrated (12M) HCl or 50% H₂SO₄. | Higher proton concentration more effectively catalyzes the hydrolysis. |
| Base Conc. | 10-20% NaOH/KOH | Use 40-50% NaOH/KOH. | A higher concentration of hydroxide ions increases the rate of nucleophilic attack on the amide. |
Problem 2: Formation of Degradation Products (e.g., Ring-Opened Species)
The appearance of multiple, often unidentifiable, byproducts suggests that the reaction conditions were too harsh, leading to decomposition.
Root Cause Analysis:
-
Excessive Temperature: High temperatures combined with strong acid or base can promote the cleavage of the strained cyclopropane ring.[8][9]
-
Prolonged Reaction Time at High Temperature: Even at optimal temperatures, holding the reaction for an unnecessarily long time can lead to the slow accumulation of degradation products.
Corrective Actions:
| Parameter | Problematic Condition | Recommended Adjustment | Rationale |
| Temperature | >120 °C or "superheating" | Maintain a controlled reflux at ~100-110 °C. | Avoids excessive thermal energy that can initiate decomposition pathways like ring-opening. |
| Reaction Time | >24 hours at reflux | Monitor the reaction closely and stop it once the amide is consumed. | Minimizes the exposure of the desired product to harsh conditions after its formation. |
| Reagent Choice | Highly concentrated reagents | Consider milder conditions if degradation persists. | While slower, milder conditions can provide a cleaner reaction profile for sensitive substrates. |
Key Experimental Protocols
Protocol 1: Reaction Mechanism & Monitoring
The hydrolysis proceeds via nucleophilic attack on the nitrile, forming an amide, which is then subsequently hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).
Sources
- 1. 1-(4-bromophenyl)cyclopropane-1-carbonitrile [myskinrecipes.com]
- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 3. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Bromophenyl)cyclopropanecarbonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Yield for 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yield, improve purity, and confidently address challenges encountered during this synthesis.
Overview of the Synthesis
The synthesis of this compound is a valuable process in medicinal chemistry and materials science. The target molecule is typically prepared through a two-step sequence:
-
Phase-Transfer Catalyzed Cyclopropanation: This step involves the reaction of 4-bromophenylacetonitrile with 1,2-dibromoethane under basic conditions, utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. This reaction forms the key intermediate, 1-(4-bromophenyl)cyclopropanecarbonitrile.
-
Hydrolysis: The nitrile group of 1-(4-bromophenyl)cyclopropanecarbonitrile is then hydrolyzed under acidic or basic conditions to yield the final product, this compound.
This guide will provide a detailed protocol for this synthetic route, followed by a comprehensive troubleshooting guide and frequently asked questions to ensure a successful outcome in your laboratory.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the two-step synthesis of this compound.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
This procedure details the phase-transfer catalyzed cyclopropanation of 4-bromophenylacetonitrile.
Reactant and Reagent Summary:
| Compound | Molecular Weight ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromophenylacetonitrile | 196.04 | 10.0 g | 0.051 | 1.0 |
| 1,2-Dibromoethane | 187.86 | 14.4 g (6.8 mL) | 0.077 | 1.5 |
| Sodium Hydroxide | 40.00 | 20.4 g | 0.51 | 10.0 |
| Benzyltriethylammonium Chloride | 227.77 | 1.16 g | 0.0051 | 0.1 |
| Toluene | - | 100 mL | - | - |
| Water | - | 100 mL | - | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 4-bromophenylacetonitrile (10.0 g, 0.051 mol), 1,2-dibromoethane (14.4 g, 0.077 mol), toluene (100 mL), and benzyltriethylammonium chloride (1.16 g, 0.0051 mol).
-
In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20.4 g of NaOH in 100 mL of water. Caution: This is a highly exothermic process.
-
With vigorous stirring, slowly add the sodium hydroxide solution to the reaction mixture.
-
Heat the mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The starting material (4-bromophenylacetonitrile) should be consumed, and a new spot corresponding to the product should appear at a higher Rf.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclopropanecarbonitrile. This crude product can often be used directly in the next step without further purification.
Step 2: Hydrolysis of 1-(4-Bromophenyl)cyclopropanecarbonitrile to this compound
This procedure describes the basic hydrolysis of the nitrile intermediate.
Reactant and Reagent Summary:
| Compound | Molecular Weight ( g/mol ) | Amount (from crude) | Moles (approx.) |
| 1-(4-Bromophenyl)cyclopropanecarbonitrile | 222.09 | ~11.3 g | 0.051 |
| Sodium Hydroxide | 40.00 | 10.2 g | 0.255 |
| Water | 18.02 | 100 mL | - |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the crude 1-(4-bromophenyl)cyclopropanecarbonitrile from the previous step.
-
Add a solution of sodium hydroxide (10.2 g) in water (100 mL) and ethanol (100 mL).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC (hexane:ethyl acetate 1:1 with a drop of acetic acid) by observing the disappearance of the nitrile intermediate.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted nitrile or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
To the hot solution, add hot water dropwise until a persistent cloudiness is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[1]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis in a question-and-answer format.
Step 1: Cyclopropanation
Q1: The reaction is very slow or incomplete, even after extended reaction time. What could be the cause?
-
Possible Cause 1: Inefficient Stirring. Phase-transfer catalysis relies on the efficient mixing of the aqueous and organic phases.
-
Solution: Ensure vigorous mechanical stirring throughout the reaction. A magnetic stirrer may not be sufficient for larger scale reactions.
-
-
Possible Cause 2: Inactive Phase-Transfer Catalyst. The catalyst can degrade over time or if it is of poor quality.
-
Solution: Use a fresh, high-purity phase-transfer catalyst. Consider trying other catalysts such as tetrabutylammonium bromide.
-
-
Possible Cause 3: Low Reaction Temperature. The reaction rate is temperature-dependent.
-
Solution: Ensure the reaction temperature is maintained at 60-70 °C.
-
Q2: The yield of the cyclopropanation step is low. Where could the product be lost?
-
Possible Cause 1: Side Reactions. The strong basic conditions can lead to side reactions, such as the hydrolysis of the nitrile group or polymerization of the starting material.
-
Solution: Do not exceed the recommended reaction temperature and time. Ensure the sodium hydroxide solution is added slowly to control the initial exotherm.
-
-
Possible Cause 2: Inefficient Extraction. The product may have some solubility in the aqueous phase.
-
Solution: Perform multiple extractions of the aqueous layer with toluene to ensure complete recovery of the product.
-
Q3: I am observing multiple spots on my TLC plate for the crude product. What are the likely impurities?
-
Possible Impurity 1: Unreacted 4-bromophenylacetonitrile.
-
Identification: This will correspond to the starting material spot on the TLC.
-
Solution: This can be carried over to the next step, as the unreacted starting material will be hydrolyzed to 4-bromophenylacetic acid, which can be separated from the desired product during the final workup.
-
-
Possible Impurity 2: Byproducts from reaction with the solvent.
-
Solution: Ensure the use of a non-reactive solvent like toluene.
-
Step 2: Hydrolysis
Q1: The hydrolysis reaction is not going to completion. What should I do?
-
Possible Cause 1: Insufficient Reaction Time or Temperature. Nitrile hydrolysis can be slow.
-
Solution: Increase the reflux time to 12-16 hours. Ensure the mixture is refluxing vigorously.
-
-
Possible Cause 2: Insufficient Base. An adequate amount of base is required to drive the reaction to completion.
-
Solution: Ensure that at least 5 equivalents of sodium hydroxide are used relative to the starting nitrile.
-
Q2: The final product is an oil or does not precipitate upon acidification. What is the problem?
-
Possible Cause: Presence of impurities. Impurities can inhibit crystallization.
-
Solution: Ensure the aqueous layer was thoroughly washed with an organic solvent before acidification to remove any non-acidic impurities. If the product still oils out, try to extract the acidified aqueous solution with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the crude product for recrystallization.
-
Q3: The purity of the final product is low after recrystallization. What can I do?
-
Possible Cause 1: Inappropriate Recrystallization Solvent System. The chosen solvent may not be optimal for separating the desired product from impurities.[2]
-
Solution: Experiment with different solvent systems for recrystallization, such as toluene or an ethyl acetate/hexane mixture.
-
-
Possible Cause 2: Trapped Mother Liquor. Impurities can be trapped within the crystals if the cooling is too rapid.
-
Solution: Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Ensure the filtered crystals are washed with a small amount of the cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q: What is the role of the phase-transfer catalyst?
A: The phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase. This allows the deprotonation of the 4-bromophenylacetonitrile to occur at the interface of the two phases, enabling the subsequent reaction with 1,2-dibromoethane in the organic phase.[3]
Q: Can I use a different base for the cyclopropanation step?
A: While other strong bases like potassium hydroxide can be used, a concentrated aqueous solution of sodium hydroxide is cost-effective and commonly used in phase-transfer catalysis. The use of powdered bases may also be possible but can lead to challenges with stirring and reaction control.
Q: Is it necessary to purify the intermediate 1-(4-bromophenyl)cyclopropanecarbonitrile?
A: In many cases, the crude nitrile is of sufficient purity to be carried directly into the hydrolysis step. This can save time and reduce material loss. However, if the crude product is very impure, a quick filtration through a plug of silica gel may be beneficial.
Q: Can I use acidic conditions for the hydrolysis step?
A: Yes, acidic hydrolysis using a strong acid like sulfuric acid or hydrochloric acid is also a viable method for converting the nitrile to the carboxylic acid. However, this often requires higher temperatures and longer reaction times, and can sometimes lead to the formation of amide byproducts if the reaction is not driven to completion.
Q: What are the key safety precautions for this synthesis?
A: 1,2-Dibromoethane is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Concentrated sodium hydroxide and hydrochloric acid are corrosive and should be handled with care. The reactions should be performed behind a safety shield.
Data Presentation
Table 1: Key Parameters for Cyclopropanation Reaction
| Parameter | Recommended Value | Rationale |
| Temperature | 60-70 °C | Balances reaction rate and minimizes side reactions. |
| Stirring Speed | Vigorous (mechanical) | Essential for efficient phase transfer. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion. |
| Phase-Transfer Catalyst | Benzyltriethylammonium Chloride | Effective and commercially available. |
Table 2: Key Parameters for Hydrolysis Reaction
| Parameter | Recommended Value | Rationale |
| Temperature | Reflux (80-90 °C) | Ensures a reasonable reaction rate for nitrile hydrolysis. |
| Reaction Time | 8-12 hours | Necessary for complete conversion of the nitrile. |
| pH for Precipitation | 2-3 | Ensures complete protonation of the carboxylate to precipitate the carboxylic acid. |
Visualization
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
- Organic Syntheses. (n.d.). Bromocyclopropane.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- Semantic Scholar. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)
- PubMed. (2012). Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles. [Link]
- Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
- ResearchGate. (2000). Phase Transfer Catalyzed Synthesis of Ferrocenoylcyclopropans. [Link]
- Austin Publishing Group. (2015).
- Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. [Link]
- Wikipedia. (n.d.). Cyclopropanecarboxylic acid.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- ResearchGate. (n.d.).
- Google Patents. (n.d.). WO2014079344A1 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof.
- Reddit. (2022).
- Organic Syntheses. (n.d.). (1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate.
- Bioactive Compounds in Health and Disease. (2024).
Sources
Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and troubleshooting of 1-(4-bromophenyl)cyclopropanecarboxylic acid and its derivatives. This class of molecules serves as a critical building block in medicinal chemistry and materials science, making robust synthetic access essential. This document provides in-depth, field-proven insights into common synthetic routes, troubleshooting for frequently encountered challenges, and detailed experimental protocols.
Section 1: Overview of Synthetic Strategies
The synthesis of the target scaffold can be approached from several distinct pathways, primarily involving the construction of the cyclopropane ring at different stages. The choice of route often depends on the availability of starting materials, desired scale, and the specific derivatives being targeted. The three most common strategies are:
-
Cyclopropanation of an Olefin: Starting with a 4-bromostyrene derivative and installing the C1 unit to form the cyclopropane ring.
-
Titanium-Mediated Cyclopropanol Formation (Kulinkovich Reaction): Starting from an ester of 4-bromobenzoic acid, forming a cyclopropanol intermediate, which is subsequently oxidized.[1][2]
-
Intramolecular Cyclization and Hydrolysis: Beginning with a linear precursor like γ-chlorobutyronitrile, performing an intramolecular cyclization to form a cyclopropylnitrile, followed by hydrolysis.[3][4]
Caption: Troubleshooting decision tree for low-yield reactions.
Issue 2: Side Product Formation & Purification
Q4: My workup of the nitrile hydrolysis is complicated by the formation of thick emulsions. How can I resolve this?
A4: Emulsion formation is common during the acidic workup and extraction of carboxylic acids, especially when salts are present. Vigorous shaking during extraction is a primary cause.
Troubleshooting Steps & Solutions:
| Solution ID | Suggested Action | Rationale |
| 4A | Avoid Vigorous Shaking. | During extraction, gently invert the separatory funnel or use mechanical stirring instead of shaking to minimize emulsion formation. [3] |
| 4B | Add Saturated NaCl Solution (Brine). | Adding brine increases the ionic strength of the aqueous phase, which helps to break up emulsions by "salting out" the organic components. |
| 4C | Filter Through Celite or Glass Wool. | If an emulsion persists, filtering the entire mixture through a pad of Celite or glass wool can often break the suspension and allow the layers to separate. |
Q5: I am observing an unexpected byproduct that appears to be a ring-opened or rearranged product from my cyclopropanol intermediate (from the Kulinkovich route). Why is this happening?
A5: Cyclopropanols, especially those bearing aryl substituents, can be sensitive to acid. The strained three-membered ring can undergo acid-catalyzed ring-opening to form more stable carbocationic intermediates, leading to ketones or other rearranged products. This is particularly problematic during acidic workup or subsequent oxidation under acidic conditions.
Troubleshooting Steps & Solutions:
| Solution ID | Suggested Action | Rationale |
| 5A | Use a Buffered or Neutral Workup. | Quench the Kulinkovich reaction with a saturated aqueous solution of NH₄Cl or a phosphate buffer (pH 7) instead of a strong acid. This neutralizes the reaction mixture without creating a highly acidic environment that could degrade the product. [5] |
| 5B | Choose a Non-Acidic Oxidation Method. | For the subsequent oxidation of the cyclopropanol to the carboxylic acid, avoid strongly acidic reagents like chromic acid. Opt for milder, neutral, or slightly basic conditions, such as a two-step oxidation (e.g., Swern or Dess-Martin to the aldehyde, followed by Pinnick oxidation to the acid). |
Section 3: Key Experimental Protocols
Protocol 1: Modified Simmons-Smith Cyclopropanation of 4-Bromostyrene
This protocol is adapted from the Furukawa modification, which is suitable for less reactive alkenes. [6]
-
Preparation: Under an inert atmosphere (Argon), add a solution of 4-bromostyrene (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.5 M) to a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diiodomethane (1.5 eq) via syringe.
-
Carbenoid Formation: Slowly add a solution of diethylzinc (1.2 eq, typically 1.0 M in hexanes) via the dropping funnel over 30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with saturated NH₄Cl solution.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude 1-bromo-4-(cyclopropyl)benzene can be purified by flash column chromatography on silica gel. This product would then be further functionalized to the carboxylic acid in subsequent steps.
Protocol 2: Hydrolysis of 1-(4-Bromophenyl)cyclopropanenitrile
This protocol outlines a robust basic hydrolysis procedure. [3][7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(4-bromophenyl)cyclopropanenitrile (1.0 eq) and a 10-20% aqueous solution of sodium hydroxide (5-10 eq). A co-solvent like ethanol can be added to improve solubility.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. The reaction can be monitored for the disappearance of the starting nitrile (oily layer) and the evolution of ammonia gas (use wet litmus paper to test).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH ~1-2 by adding concentrated HCl or H₂SO₄. The carboxylic acid product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
References
- Synthesis Workshop (2021). The Kulinkovich Reaction (Episode 42). YouTube.
Sources
- 1. Kulinkovich Reaction [organic-chemistry.org]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
preventing side reactions during the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Synthetic Pathways and Side Reactions
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic strategy employed.
Route 1: Cyclopropanation of 4-Bromostyrene via Simmons-Smith Reaction
The Simmons-Smith reaction is a classic method for forming cyclopropane rings from alkenes.[1][2] However, its efficiency can be hampered by several factors, especially with electronically deactivated substrates like 4-bromostyrene.[3]
Question 1: My Simmons-Smith cyclopropanation of 4-bromostyrene is sluggish and gives low yields. What is causing this and how can I improve it?
Answer: The low reactivity of 4-bromostyrene in the Simmons-Smith reaction is often due to the electron-withdrawing nature of the bromo substituent, which deactivates the double bond towards the electrophilic zinc carbenoid intermediate.[3] Additionally, the preparation and activity of the zinc-copper couple can be highly variable.
Troubleshooting Strategies:
-
Activation of Zinc: The zinc used in the Simmons-Smith reaction must be activated to form the organozinc carbenoid. If you are using zinc dust, consider pretreating it with hydrochloric acid to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum. Ultrasonication during the reaction can also improve the rate of formation of the organozinc compound by cleaning the zinc surface.[4]
-
Use of Diethylzinc (Furukawa Modification): For less reactive alkenes, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, is often more effective.[5] This is because the reaction can be carried out in non-complexing solvents like 1,2-dichloroethane, which increases the electrophilicity of the zinc carbenoid reagent.[5]
-
Choice of Diiodomethane: Ensure that the diiodomethane (CH₂I₂) is fresh and free of iodine, which can be removed by washing with a sodium thiosulfate solution.
Experimental Protocol: Furukawa Modification of the Simmons-Smith Reaction
-
To a stirred solution of 4-bromostyrene (1 equivalent) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., argon or nitrogen), add diethylzinc (1.1 equivalents) dropwise at 0 °C.
-
After stirring for 15 minutes, add diiodomethane (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1-bromo-4-(cyclopropyl)benzene by column chromatography.
Route 2: Malonic Ester Synthesis with Phase-Transfer Catalysis
This route typically involves the cyclopropanation of diethyl malonate with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions, followed by alkylation with 4-bromobenzyl bromide, and finally hydrolysis and decarboxylation.[6][7]
Question 2: I am observing significant amounts of unreacted diethyl malonate and side products during the initial cyclopropanation step using phase-transfer catalysis. How can I optimize this reaction?
Answer: The efficiency of the phase-transfer catalyzed cyclopropanation of diethyl malonate is highly dependent on the choice of catalyst, solvent, and base concentration.[8][9] Incomplete reaction can result from poor catalyst performance or insufficient mass transfer between the aqueous and organic phases. The formation of side products can arise from competing elimination reactions of 1,2-dibromoethane.
Troubleshooting Strategies:
-
Phase-Transfer Catalyst Selection: Quaternary ammonium and phosphonium salts are commonly used PTCs.[8] For this specific reaction, benzyltriethylammonium chloride (TEBAC) is a robust choice.[7] Ensure the catalyst is pure and dry.
-
Concentrated Base: A high concentration of aqueous sodium hydroxide (e.g., 50% w/v) is crucial to deprotonate the diethyl malonate at the interface.[7]
-
Vigorous Stirring: Efficient mixing is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the malonate anion to the organic phase.[7]
-
Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature can help to minimize the formation of side products.
Question 3: My decarboxylation of diethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate is incomplete or leads to decomposition. What are the best conditions for this step?
Answer: The decarboxylation of the dicarboxylic acid intermediate can be challenging. Simple heating may require high temperatures that can lead to decomposition. A more reliable method is the Krapcho decarboxylation, which is specifically designed for the decarboxylation of malonic esters.[10]
Experimental Protocol: Krapcho Decarboxylation
-
Dissolve the diethyl 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add a salt, typically lithium chloride (LiCl) or sodium chloride (NaCl) (2-3 equivalents), and a small amount of water.
-
Heat the mixture to a temperature between 150-180 °C and monitor the reaction by TLC or GC-MS until the evolution of CO₂ ceases and the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting ester can then be hydrolyzed to the desired carboxylic acid under standard basic or acidic conditions.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO | High boiling point and ability to dissolve salts. |
| Salt | LiCl, NaCl | Facilitates the nucleophilic attack on the alkyl group of the ester, leading to decarboxylation.[10] |
| Temperature | 150-180 °C | Sufficient thermal energy to drive the reaction without significant decomposition. |
Route 3: Hydrolysis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
This synthetic approach involves the formation of 1-(4-bromophenyl)cyclopropanecarbonitrile, followed by hydrolysis to the carboxylic acid.[11] The hydrolysis step can be performed under acidic or basic conditions.[12]
Question 4: I am having difficulty achieving complete hydrolysis of 1-(4-bromophenyl)cyclopropanecarbonitrile to the carboxylic acid. I am also observing the formation of the corresponding amide as a significant byproduct.
Answer: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[12] Incomplete hydrolysis is often a result of insufficiently harsh reaction conditions (temperature, time, or concentration of acid/base). The stability of the intermediate amide can make the second hydrolysis step sluggish.
Troubleshooting Strategies:
-
Acid-Catalyzed Hydrolysis: Use a strong acid such as concentrated sulfuric acid or hydrochloric acid in an aqueous medium or in a solvent like acetic acid. Refluxing for an extended period (12-48 hours) is often necessary.
-
Base-Catalyzed Hydrolysis: A concentrated solution of a strong base like sodium hydroxide or potassium hydroxide in water or an alcohol-water mixture is effective. Ethylene glycol can be used as a high-boiling solvent to drive the reaction to completion at elevated temperatures.
-
Monitoring the Reaction: It is crucial to monitor the reaction by TLC or LC-MS to ensure the disappearance of both the starting nitrile and the intermediate amide.
Experimental Protocol: Base-Catalyzed Hydrolysis of a Nitrile
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-(4-bromophenyl)cyclopropanecarbonitrile (1 equivalent) in a mixture of ethanol and 20% aqueous sodium hydroxide.
-
Heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction for the disappearance of the starting material and the intermediate amide.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of using a phase-transfer catalyst in the malonic ester synthesis route?
A1: In the malonic ester synthesis of the cyclopropane ring, the deprotonation of diethyl malonate occurs in a concentrated aqueous base, while the alkylating agent, 1,2-dibromoethane, is in an organic phase. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the deprotonated malonate anion from the aqueous phase to the organic phase where it can react with the 1,2-dibromoethane.[13][14] This overcomes the immiscibility of the reactants and significantly accelerates the reaction rate.[8][9]
Q2: Can I use other dihaloalkanes besides 1,2-dibromoethane for the cyclopropanation of diethyl malonate?
A2: Yes, other 1,2-dihaloalkanes such as 1-bromo-2-chloroethane can be used. However, 1,2-dibromoethane is often preferred due to the better leaving group ability of bromide compared to chloride. The choice of dihaloalkane can influence the reaction rate and yield.
Q3: Are there any stereochemical considerations in the Simmons-Smith reaction?
A3: The Simmons-Smith reaction is stereospecific. The cyclopropanation occurs in a syn-addition fashion, meaning that the configuration of the double bond in the starting alkene is retained in the cyclopropane product.[1][2] For 4-bromostyrene, which is a monosubstituted alkene, this is less of a concern. However, for more complex, substituted alkenes, the stereochemistry of the starting material will dictate the stereochemistry of the product.
Q4: What are the safety precautions I should take when working with diethylzinc?
A4: Diethylzinc is highly pyrophoric and will ignite spontaneously upon contact with air. It must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques. It also reacts violently with water. Always work in a well-ventilated fume hood and have appropriate fire-extinguishing equipment (such as a Class D fire extinguisher for metal fires) readily available.
III. Visualized Workflows and Mechanisms
Caption: Troubleshooting flowchart for the synthesis of this compound.
IV. References
-
Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415. [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
-
Scintilla, S. (2019). Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations. Master's Theses. 179. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. [Link]
-
Douglas, M. P., & Lambert, T. H. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of chemical research, 48(4), 1293–1304. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Organic Chemistry Tutor. (n.d.). The Simmons-Smith Reaction and Cyclopropanation of Alkenes. [Link]
-
Wang, J., Zhou, S., & Li, F. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Journal of Chemistry, 2022, 1-10. [Link]
-
Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Org. Synth. 1941, 21, 22. [Link]
-
Weber, W. P., & Gokel, G. W. (1977). Phase Transfer Catalysis in Organic Synthesis. Springer-Verlag. [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences of the United States of America, 101(15), 5363–5367. [Link]
-
Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic chemistry, 90, 103017. [Link]
-
Sharma, G. V. M., & Reddy, K. L. (2003). Phase-Transfer Catalysis in Organic Syntheses. Resonance, 8(11), 57-66. [Link]
-
Reddit. (2023). cyclopropanecarboxylic acid anyone have a recipe for it can't find anything for it's synthesis. r/OrganicChemistry. [Link]
-
Chemdad. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)Cyclopropanecarbonitrile. [Link]
-
Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. [Link]
-
Zhang, Y., et al. (2023). Review of cyclopropyl bromide synthetic process. Highlights in Science, Engineering and Technology, 53, 23-28. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
-
PubChem. (n.d.). Diethyl 2-phenylcyclopropane-1,1-dicarboxylate. [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Org. Synth. 1977, 57, 36. [Link]
-
Khusnutdinov, R. I., et al. (2022). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Molecules, 27(11), 3568. [Link]
-
ResearchGate. (n.d.). Established hydrolysis reaction of CPP under pH = 4, 7 and 10. [Link]
-
Terekhov, V. E., et al. (2020). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters. Data in Brief, 28, 104882. [Link]
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv. [Link]
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Item - TRANSITION METAL CATALYZED SIMMONSâSMITH TYPE CYCLOPROPANATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. iajpr.com [iajpr.com]
- 9. biomedres.us [biomedres.us]
- 10. Decarboxylation [organic-chemistry.org]
- 11. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (Open Access) Phase Transfer Catalysis in Organic Synthesis (1977) | William P. Weber | 531 Citations [scispace.com]
Technical Support Center: Improving the Solubility of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid for Reactions
Welcome to the technical support center for 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this compound in various reaction conditions.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its rigid cyclopropane core and functionalizable bromophenyl group make it a versatile intermediate. However, its relatively nonpolar structure and crystalline nature can lead to poor solubility in many common organic solvents, posing a significant hurdle for its use in chemical reactions. This guide provides a comprehensive overview of strategies to enhance its solubility, ensuring smooth and efficient reactions.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [2] |
| Molecular Weight | 241.08 g/mol | [3] |
| Appearance | Solid, Light Yellow Powder | [1] |
| Predicted Boiling Point | 354.3 ± 35.0 °C | [1][2] |
| Predicted pKa | 4.14 ± 0.20 | [2] |
| Storage | Room temperature, dry | [1][2] |
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you might encounter when trying to dissolve this compound for a reaction.
Issue 1: The compound is not dissolving in my chosen nonpolar aprotic solvent (e.g., Toluene, Hexane).
Question: I'm trying to run a reaction with this compound in toluene, but it's not dissolving, even with heating. What's going on and how can I fix it?
Answer:
This is a common issue. While the bromophenyl group provides some nonpolar character, the carboxylic acid group can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for nonpolar solvents to break down.[4]
Causality:
-
Intermolecular Hydrogen Bonding: Carboxylic acids can form strong dimers through hydrogen bonds, which increases their effective molecular weight and reduces their affinity for nonpolar solvents.[4]
-
Crystal Packing: The planar phenyl ring and the rigid cyclopropane ring can lead to efficient crystal packing, further increasing the energy required to dissolve the solid.
Solutions:
-
Introduce a Co-solvent: The use of a co-solvent is a highly effective technique to enhance the solubility of poorly soluble drugs.[5] Adding a small amount of a polar aprotic solvent can disrupt the hydrogen bonding network of the carboxylic acid.
-
Recommended Co-solvents: Tetrahydrofuran (THF), Dioxane, or Acetone.[6] These solvents can act as hydrogen bond acceptors, breaking up the carboxylic acid dimers.
-
Protocol: Start by adding the co-solvent in small increments (e.g., 5-10% v/v) to your primary solvent and observe the solubility. Gentle heating may still be required.
-
-
Consider a More Polar Aprotic Solvent: If your reaction conditions permit, switching to a more polar aprotic solvent might be the simplest solution.
-
Recommended Solvents: Dichloromethane (DCM), Chloroform, or Ethyl Acetate. These solvents offer a better balance of polarity to solvate both the nonpolar and polar parts of the molecule.
-
Workflow for Co-solvent Selection:
Caption: Workflow for selecting a co-solvent.
Issue 2: The compound precipitates out of solution when another reagent is added.
Question: I managed to dissolve my this compound in a solvent mixture, but it crashed out of solution when I added my amine coupling partner. Why did this happen?
Answer:
This phenomenon, known as "salting out," can occur when the addition of a new reagent changes the overall polarity or ionic strength of the solution, reducing the solubility of your starting material. It can also happen if the added reagent reacts to form a less soluble salt.
Causality:
-
Polarity Mismatch: The added reagent may be significantly more or less polar than your initial solvent system, altering its solvating properties.
-
Common Ion Effect: If the added reagent is a salt, it could introduce a common ion that shifts the solubility equilibrium, causing precipitation.[7]
-
In-situ Salt Formation: An amine, being basic, can react with the carboxylic acid to form an ammonium carboxylate salt.[8] While many salts are more soluble than the parent acid, some can be less soluble in certain organic solvents.
Solutions:
-
Slow Addition at Elevated Temperature: Add the second reagent slowly and maintain a slightly elevated temperature (if the reaction tolerates it) to keep the compound in solution.
-
Change the Order of Addition: Try dissolving the second reagent first and then slowly adding a solution of the this compound.
-
Use a More Robust Solvent System: A solvent system with a higher solubilizing capacity for all components is needed. This might involve using a higher percentage of your co-solvent or switching to a different primary solvent altogether.
Frequently Asked Questions (FAQs)
Q1: Can I improve the solubility of this compound by converting it to a salt?
A1: Absolutely. This is a highly effective and widely used strategy for carboxylic acids.[8][9][10] Converting the carboxylic acid to its corresponding carboxylate salt dramatically increases its polarity and, consequently, its solubility in polar solvents.[4][11]
Mechanism of Solubility Enhancement via Salt Formation: The deprotonation of the carboxylic acid (R-COOH) with a base (e.g., NaOH) forms a carboxylate salt (R-COO⁻Na⁺). This ionic species has much stronger ion-dipole interactions with polar solvents compared to the hydrogen bonding of the neutral acid, leading to significantly enhanced solubility.[10]
Step-by-Step Protocol for In-Situ Salt Formation for Aqueous Reactions:
-
Suspend the Acid: Suspend this compound in the chosen aqueous buffer or water.
-
Prepare Base Solution: Prepare a 1 M solution of a suitable base (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine if inorganic salts are to be avoided).
-
Adjust pH: Slowly add the base solution dropwise to the suspension while monitoring the pH.
-
Observe Dissolution: As the pH increases and the carboxylic acid is converted to its salt, the solid will dissolve.[12] Aim for a pH at least 2 units above the pKa of the carboxylic acid (pKa ≈ 4.14) to ensure complete deprotonation.
-
Proceed with Reaction: Once a clear solution is obtained, you can proceed with your reaction.
Caption: pH adjustment for solubility enhancement.
Q2: Are there any other advanced techniques to improve the solubility of this compound?
A2: Yes, for more challenging applications, several other techniques can be employed:
-
Use of Surfactants: Surfactants can form micelles that encapsulate the nonpolar parts of the molecule, presenting a hydrophilic exterior to the solvent, thereby increasing solubility.[13]
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the solid, which can improve the dissolution rate.[5][13][14][15] This is more about the kinetics of dissolution than equilibrium solubility but can be very effective.
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the bromophenyl portion of the molecule, forming an inclusion complex that is more water-soluble.[13]
Q3: Does the presence of water in organic solvents affect the solubility of carboxylic acids?
A3: Interestingly, yes. For some organic solvents, particularly Lewis-basic ones, the presence of a small amount of water can significantly increase the solubility of carboxylic acids.[16][17] This is attributed to the water molecules mediating the hydrogen bonding between the carboxylic acid and the solvent. Solvents with a carbonyl functional group often show a pronounced increase in acid solubility with added water.[16] However, this is highly system-dependent and would require empirical testing for your specific reaction conditions.
Conclusion
Improving the solubility of this compound is a critical step for its successful application in synthesis. By understanding the underlying principles of its solubility and employing the strategies outlined in this guide—such as the use of co-solvents, pH adjustment to form salts, and considering the impact of reagent addition—researchers can overcome these challenges. For persistent issues, more advanced techniques like the use of surfactants or particle size reduction may be necessary. Always consider the compatibility of any solubilization method with your specific reaction conditions.
References
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Al-Ghaban, F. A., & Al-Ghanimy, J. H. (2019). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University.
- Babu, N., & Nangia, A. (2011). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Crystal Growth & Design, 11(7), 2662–2679.
- Chemical Properties of Carboxylic Acids I: Acidity and Salt formation. (2021). Chemistry LibreTexts.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Carboxylic acid - Properties, Structure, Reactions. (n.d.). Britannica.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). UNT Digital Library.
- Structure and Properties of Carboxylic Acids and their Salts. (2020). Chemistry LibreTexts.
- Protecting group. (n.d.). Wikipedia.
- Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube.
- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1991). R Discovery.
- How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.
- The effect of different pH-adjusting acids on the aqueous solubility of... (n.d.). ResearchGate.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 7(6), 230-236.
- Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology, 211, 935-957.
- 2-(4-Bromophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem.
- cyclopropane carboxylic acid, 1759-53-1. (n.d.). The Good Scents Company.
- Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. (2021). Annual Review of Chemical and Biomolecular Engineering, 12, 297-324.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
- Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
- Cyclopropanecarboxylic acid. (n.d.). NIST WebBook.
- This compound. (n.d.). MySkinRecipes.
- This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD.
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem.
- CAS No : 849217-48-7 | Product Name : 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid. (n.d.). Pharmaffiliates.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 2-(4-Bromophenyl)cyclopropanecarboxylic acid | C10H9BrO2 | CID 301541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ijpbr.in [ijpbr.in]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 12. reddit.com [reddit.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 17. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Stability and Handling of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid & Derivatives
Welcome to the technical support center for 1-(4-bromophenyl)cyclopropanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this unique chemical scaffold. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
The this compound moiety is a valuable building block in medicinal chemistry and materials science. The cyclopropane ring offers conformational rigidity and metabolic stability, while the bromophenyl group provides a versatile handle for cross-coupling reactions.[1][2] However, the inherent ring strain of the cyclopropane and the reactivity of the aryl bromide and carboxylic acid functional groups can present stability issues under certain experimental conditions.
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address specific problems you may encounter.
Part 1: Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this molecule is governed by three key features:
-
The Cyclopropane Ring: This three-membered ring possesses significant angle and torsional strain, making it behave somewhat like a C=C double bond.[3] This high ring strain makes the C-C bonds susceptible to cleavage under harsh conditions such as high heat, strong acids, or certain transition metal catalysts.[3][4]
-
The Carboxylic Acid Group: This functional group can undergo typical reactions such as esterification, amidation, and decarboxylation. Its presence can also influence the stability of the adjacent cyclopropane ring, particularly under thermal stress.[5]
-
The 4-Bromophenyl Group: The carbon-bromine (C-Br) bond on the aromatic ring is susceptible to cleavage, particularly under photolytic (UV light) conditions, which can lead to debromination.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound, which is typically a solid, should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[8] Keep it away from heat, sources of ignition, and strong oxidizing agents.[9] For derivatives in solution, storage at low temperatures (2-8 °C or -20 °C) and protection from light are recommended, especially for long-term storage.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, caution is advised.
-
Acidic Conditions: Strong Brønsted or Lewis acids can protonate a substituent or the cyclopropane ring itself, leading to a carbocation intermediate that readily undergoes ring-opening to relieve strain.[3] Whenever possible, use milder acids (e.g., acetic acid) and lower reaction temperatures.[3]
-
Basic Conditions: While the cyclopropane ring is generally more stable to bases than strong acids, derivatives like esters or amides can be susceptible to base-catalyzed hydrolysis.[10] The carboxylic acid itself will be deprotonated to form a carboxylate salt, which is generally stable.
Q4: How stable is the compound to heat and light?
A4:
-
Thermal Stability: Thermal decomposition can occur at elevated temperatures. For some cyclopropane carboxylic acids, this can lead to decarboxylation (loss of CO₂) and molecular rearrangement.[5][11] It is crucial to determine the thermal decomposition profile if your application involves high temperatures.
-
Photostability: Brominated aromatic compounds are known to be sensitive to UV light.[6] Irradiation can cause homolytic cleavage of the C-Br bond, leading to radical intermediates and debrominated degradation products.[6][7] It is best practice to handle the compound and its solutions in amber vials or under conditions that protect from light.
Part 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during synthesis, purification, and analysis.
Issue 1: Unexpected side products or low yield in a reaction.
| Potential Cause | Troubleshooting & Optimization Strategy |
| Acid-Catalyzed Ring Opening | Root Cause: Use of strong acids (e.g., H₂SO₄, HCl, strong Lewis acids) is likely cleaving the cyclopropane ring.[3] Solution: 1. Use Milder Acids: Switch to weaker Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or solid-supported acids.[3] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the ring-opening pathway.[3] |
| Transition Metal-Catalyzed Isomerization/Cleavage | Root Cause: Certain transition metals, especially those used in hydrogenation or cross-coupling (e.g., Pd, Pt, Rh), can insert into the C-C bonds of the cyclopropane ring.[3] Solution: 1. Ligand Screening: For cross-coupling reactions, screen different ligands that may favor the desired reaction over side reactions. 2. Milder Hydrogenation: For reducing other functional groups, avoid harsh hydrogenation conditions (high pressure/temp). Consider transfer hydrogenation or milder catalysts like Nickel Boride (Ni₂B).[3] |
| Photodegradation | Root Cause: Exposure of the reaction mixture to ambient or UV light is causing C-Br bond cleavage.[6] Solution: 1. Protect from Light: Wrap the reaction vessel in aluminum foil or use amber glassware. 2. Work expeditiously during workup and purification steps where the compound is exposed to light. |
Issue 2: Appearance of new peaks in analytical chromatogram (e.g., HPLC, LC-MS) during stability testing.
| Potential Cause | Identification & Confirmation Strategy |
| Hydrolysis | Symptom: A new peak appears, often at a more polar retention time, when the sample is stored in aqueous or protic solvents, especially at non-neutral pH.[12] Confirmation: 1. Mass Spectrometry (MS): Check for a mass corresponding to the hydrolysis of a derivative (e.g., ester to carboxylic acid). 2. Forced Degradation: Intentionally expose the sample to mild acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) to see if the peak intensity increases, confirming it as a hydrolytic degradant.[13] |
| Oxidation | Symptom: A new peak appears after exposure to air, oxidizing agents, or upon long-term storage. Confirmation: 1. MS Analysis: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32, etc.). 2. Forced Degradation: Expose the sample to a mild oxidizing agent (e.g., 3% H₂O₂) and monitor for the formation of the impurity peak. |
| Debromination | Symptom: A peak with a mass corresponding to the loss of bromine and addition of hydrogen (M-79) is observed. Confirmation: 1. MS Isotope Pattern: The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ~1:1) will be absent in the degradant peak. 2. Forced Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) and analyze by LC-MS to confirm the formation of the debrominated species.[13] |
Part 3: Experimental Protocols & Data
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation pathways and for developing a stability-indicating analytical method.[9][14]
Objective: To generate likely degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).
-
Acid Hydrolysis: 0.1 N HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Stress: Heat the control sample at 80 °C for 48 hours.
-
Photolytic Stress: Expose a solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours.[15] A control sample should be wrapped in foil.
-
-
Sample Analysis: After the designated time, neutralize the acid and base samples. Dilute all samples to an appropriate concentration (~100 µg/mL) and analyze immediately by a suitable HPLC-UV/MS method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for the formation of new peaks (degradants) and a decrease in the main peak area. Aim for 5-20% degradation for optimal method validation.[14]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.
| Parameter | Recommended Starting Conditions | Rationale & Optimization Notes |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape and lower UV cutoff. |
| Gradient | Start at 30% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions. | A gradient is crucial to elute both polar degradants and the nonpolar parent compound in a reasonable time. Adjust the slope and initial/final %B to optimize resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector sensitivity. |
| Detection | UV-Vis Diode Array Detector (DAD) at 249 nm | The bromophenyl group has a strong UV absorbance. A DAD allows for peak purity analysis to ensure co-elution is not occurring.[5] |
| Mass Spec. | (Optional) ESI-MS in negative ion mode | Highly recommended for identification of degradant peaks by mass-to-charge ratio.[16] |
Part 4: Visualizing Degradation Pathways
The following diagrams illustrate the most probable degradation pathways based on the chemical nature of the molecule.
Caption: A logical workflow for troubleshooting and resolving stability issues.
References
- Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-11. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 2(1), 1-10.
- Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Anaerobic degradation of homocyclic aromatic compounds via arylcarboxyl-coenzyme A esters: organisms, strategies and key enzymes. (2013). Environmental Microbiology, 15(4), 1064-81. [Link]
- Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 242-251.
- Keerthi K, et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmacy and Pharmaceutical Research, 26(2), 37-61.
- Wong, A. W., & Datla, A. (2005). Assay and stability testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier.
- Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. (2007). ARKIVOC, 2007(ix), 135-149.
- Analytical Techniques In Stability Testing. (n.d.). Separation Science.
- Koba, M., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 48949-48960. [Link]
- 1-(4-bromophenyl)cyclopropane-1-carboxylic Acid CAS 345965-52-8. (n.d.). Home Sunshine Pharma.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- Liu, P.-Y., et al. (2019). Study on photodegradation pathway and mechanism of 2,2′,4,4′-Tetrabromodiphenyl ether. Emerging Contaminants, 5, 45-52.
- ICH Harmonised Guideline. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
- Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. (2020). Journal of the American Chemical Society, 142(11), 5017-5023.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules, 25(20), 4883.
- Photocatalytic Degradation of Emerging Contaminants. (n.d.). MDPI.
- Stability testing of existing active substances and related finished products. (2023). European Medicines Agency.
- Degradation of arylarsenic compounds by microorganisms. (2007). Applied and Environmental Microbiology, 73(7), 2101-7.
- Pyrolysis of Carboxylic Acids. (2014).
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2015). Physical Chemistry Chemical Physics, 17(37), 24174-83.
- Borucka M., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.
- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1981). US EPA.
- The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. (1969). Journal of the Chemical Society B: Physical Organic, 269-273.
- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. (2024). Ketone Pharma.
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. (n.d.). PubChem.
- 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid. (n.d.). PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. pharmtech.com [pharmtech.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions with 1-(4-Bromophenyl)cyclopropanecarboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions (FAQs) regarding cross-coupling reactions with 1-(4-bromophenyl)cyclopropanecarboxylic acid. Our goal is to move beyond generic advice and offer scientifically grounded solutions to overcome common challenges and optimize your reaction yields.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry, combining a reactive aryl bromide handle for cross-coupling with a sterically demanding and electronically unique cyclopropyl group, and a potentially coordinating carboxylic acid. This unique combination of functionalities can lead to a variety of challenges in popular cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Low yields in these reactions can often be attributed to a handful of competing pathways and suboptimal reaction conditions. This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with an arylboronic acid is giving low yields and I see a significant amount of starting material remaining. What are the likely causes?
Low conversion in a Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activation or catalyst poisoning. The carboxylic acid moiety can interact with the palladium catalyst, potentially hindering the catalytic cycle. Additionally, the steric bulk of the cyclopropyl group can slow down the transmetalation step. Ensure your palladium precatalyst is properly activated and consider using a ligand that is both bulky and electron-rich to promote oxidative addition and facilitate the transmetalation step.[1]
Q2: I am observing a significant amount of a debrominated byproduct, 1-phenylcyclopropanecarboxylic acid. What is causing this and how can I minimize it?
The formation of a hydrodehalogenated product is a common side reaction in palladium-catalyzed cross-couplings. This typically occurs when the oxidative addition product reacts with a hydride source in the reaction mixture before it can undergo the desired coupling pathway. Potential hydride sources include trace water, the solvent, or even the base. To mitigate this, ensure all reagents and solvents are scrupulously dried. Using a stronger, non-coordinating base may also be beneficial.
Q3: Can the carboxylic acid group on my starting material interfere with the Buchwald-Hartwig amination?
Yes, the acidic proton of the carboxylic acid can react with the strong bases typically used in Buchwald-Hartwig aminations, effectively consuming the base and potentially forming species that can inhibit the catalyst. It is crucial to use a sufficient excess of a non-nucleophilic base to both deprotonate the amine coupling partner and neutralize the carboxylic acid. Alternatively, protecting the carboxylic acid as an ester prior to the amination and deprotecting it in a subsequent step is a robust strategy to avoid this issue.
Q4: Is there a risk of the cyclopropyl ring opening under my cross-coupling conditions?
While the cyclopropyl group is generally stable, ring-opening can occur under certain palladium-catalyzed conditions, particularly at elevated temperatures or with specific catalyst systems that can promote β-carbon elimination from a cyclopropylpalladium intermediate.[2] To minimize this risk, it is advisable to screen for milder reaction conditions, including lower temperatures and shorter reaction times. The choice of ligand can also influence the stability of the cyclopropyl group.
In-Depth Troubleshooting Guides
Suzuki-Miyaura Coupling: Challenges and Solutions
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with this compound, several factors can lead to low yields.
Diagram: Troubleshooting Suzuki-Miyaura Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling.
Key Considerations and Recommended Protocols:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[3] A common starting point is Pd(PPh3)4, which is often effective for aryl bromides.[4]
-
Base Selection: The base plays a crucial role in the transmetalation step.[5] While weaker bases like Na2CO3 can be effective, stronger bases such as K3PO4 or Cs2CO3 are often required for challenging couplings.[1] The carboxylate formed from the starting material can coordinate to the palladium center and inhibit catalysis; a strong, non-coordinating base can help mitigate this.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the boronate species.[7]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(PPh3)4 (2-5 mol%) | A reliable catalyst for aryl bromides. |
| Ligand | None (if using Pd(PPh3)4) or XPhos (if using Pd(OAc)2) | Bulky, electron-rich ligands can improve yields with hindered substrates. |
| Base | K3PO4 (2-3 equivalents) | A strong, effective base for Suzuki couplings. |
| Solvent | Dioxane/H2O (4:1) | A common and effective solvent system.[7] |
| Temperature | 80-100 °C | Sufficient to drive the reaction without significant degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the Pd(0) catalyst. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K3PO4 (2.5 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (4:1 v/v).
-
Add the palladium precatalyst (e.g., Pd(PPh3)4, 3 mol%).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Reaction: Overcoming Challenges with a Carboxylic Acid-Containing Substrate
The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, can be sensitive to the electronic nature of the substrates and the presence of coordinating functional groups.[5][8]
Key Considerations and Recommended Protocols:
-
Catalyst System: Pd(OAc)2 is a common and effective precatalyst for the Heck reaction.[8] The choice of ligand is often crucial, with phosphine ligands like PPh3 or bulky, electron-rich ligands being common choices.
-
Base: A tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.
-
Potential for Decarboxylative Heck Reaction: Under certain conditions, particularly at higher temperatures, a decarboxylative Heck-type reaction may occur, where the carboxylic acid is lost as CO2.[8][9] If the desired product retains the carboxylic acid, it is important to use milder conditions.
Table 2: Recommended Starting Conditions for Heck Reaction
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)2 (2-5 mol%) | A common and effective precatalyst. |
| Ligand | PPh3 (4-10 mol%) | A standard ligand for Heck reactions. |
| Base | Et3N (2-3 equivalents) | A common organic base to neutralize HBr. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are often effective. |
| Temperature | 80-120 °C | Higher temperatures may be required, but monitor for side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Buchwald-Hartwig Amination: Navigating Basicity and Steric Hindrance
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[7][10] With this compound, the primary challenges are the acidity of the starting material and the steric hindrance around the reaction center.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Key Considerations and Recommended Protocols:
-
Catalyst and Ligand: A combination of a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is typically required.[11] These ligands facilitate both the oxidative addition and the reductive elimination steps.[10]
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is a common choice.[12] As mentioned, an excess of the base is necessary to deprotonate both the amine and the carboxylic acid.
-
Protecting Group Strategy: To circumvent issues with the free carboxylic acid, converting it to an ester (e.g., methyl or ethyl ester) prior to the amination is a highly effective strategy. The ester can then be hydrolyzed back to the carboxylic acid after the C-N bond has been formed.
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition (with free acid) | Recommended Condition (with ester protection) |
| Palladium Precatalyst | Pd2(dba)3 (1-2 mol%) | Pd(OAc)2 (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) | BINAP (2-4 mol%) |
| Base | NaOt-Bu (3-4 equivalents) | NaOt-Bu (2-3 equivalents) |
| Solvent | Toluene or Dioxane | Toluene or Dioxane |
| Temperature | 80-110 °C | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
Potential Side Reactions and How to Avoid Them
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as CO2, leading to the formation of 4-bromocyclopropylbenzene. This is more likely to occur in decarboxylative coupling pathways where the carboxylic acid itself is the coupling partner.[8][13] To favor the desired cross-coupling, use the mildest possible reaction conditions.
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide can occur, especially if the catalyst is not sufficiently active or if the reaction conditions are not optimized. Using a precise stoichiometry of reactants can help minimize this.
-
Protodeborylation: The boronic acid can be protonated and cleaved from the aromatic ring, especially in the presence of water and at elevated temperatures. Using a stable boronic ester (e.g., a pinacol ester) can mitigate this issue.
Conclusion
Successfully performing cross-coupling reactions with this compound requires a careful consideration of the interplay between the aryl bromide, the sterically demanding cyclopropyl group, and the potentially problematic carboxylic acid. By understanding the common pitfalls and systematically optimizing the reaction conditions—particularly the choice of catalyst, ligand, and base—researchers can significantly improve their yields and obtain the desired products efficiently. This guide provides a starting point for troubleshooting and optimization, and we encourage you to consult the cited literature for further details on specific reaction systems.
References
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485. [Link]
- Ahmad, S., et al. (2021). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4999. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Wikipedia contributors. (2023). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. [Link]
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC. [Link]
- Macmillan Group. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Yao, M.-L., & Deng, M.-Z. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Cyclopropylboronic Acids with Aryl Triflates. Synthesis, 2000(8), 1095–1100. [Link]
- Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2338–2345. [Link]
- Wang, C., et al. (2020). A palladium-catalyzed Heck/[4 + 1] decarboxylative cyclization cascade to access diverse heteropolycycles by using α-bromoacrylic acids as C1 insertion units. Organic Chemistry Frontiers, 7(14), 1836-1841. [Link]
- Trost, B. M., & Sorum, A. B. (2015). General palladium-catalyzed cross coupling of cyclopropenyl esters. Chemical Science, 6(11), 6336–6341. [Link]
- Forgione, P., & D'Amico, C. (2012). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
- Chemistry LibreTexts. (2023).
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Carretero, J. C., & Lavin-Gullon, A. (2022).
- Shu, C., et al. (2012). Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives. The Journal of Organic Chemistry, 77(17), 7546–7551. [Link]
- Ghorai, M. K., & Kumar, A. (2021). Recent Advancement in Palladium Catalysed C-C bond Activation of Strained Ring Systems: Three and four-membered carbocycles as π-acceptors. ChemRxiv. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
- Reddit. (2021). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry. [Link]
- Macmillan Group. (2022). Decarboxylative Borylation and Cross-Coupling of (Hetero)
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 115–120. [Link]
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 184–189. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- He, Z.-T., & Hartwig, J. F. (2019). Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds.
- Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(1), 115–120. [Link]
- El-Sayed, R., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18563–18596. [Link]
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 3(17), 3182-3184. [Link]
- Ding, Z., et al. (2024). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry, 42(4), 351-355. [Link]
- Semantic Scholar. (2018). Buchwald-Hartwig reaction: An overview. [Link]
- The Hartwig Group. (n.d.).
- Daugulis, O. (2009). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.
- ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
- Li, J.-H., & Zhang, X.-G. (2014). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. RSC Advances, 4(69), 36561-36576. [Link]
- Semantic Scholar. (2019).
- de Meijere, A., et al. (2003). Palladium-catalyzed, stereoselective rearrangement of a tetracyclic allyl cyclopropane under arylation.
- Li, J.-H., & Zhang, X.-G. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
- Li, Z., et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry, 82(9), 4669–4677. [Link]
Sources
- 1. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 9. A palladium-catalyzed Heck/[4 + 1] decarboxylative cyclization cascade to access diverse heteropolycycles by using α-bromoacrylic acids as C1 insertion units - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. General palladium-catalyzed cross coupling of cyclopropenyl esters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes, with a specific focus on the critical parameter of catalyst loading. Our goal is to move beyond procedural lists and explain the why behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Catalyst Selection and Handling
Question 1: What are the most common catalysts for the synthesis of this compound, and what are the key considerations for choosing one?
The synthesis of arylcyclopropanes, such as this compound, is often achieved through the cyclopropanation of an alkene. The choice of catalyst is paramount and depends on the specific reaction pathway. Rhodium and copper-based catalysts are frequently employed in reactions involving diazo compounds. For instance, dirhodium tetracarboxylate derivatives are effective for the catalytic cyclopropanation of styrenes with diazoacetates.[1]
Key considerations for catalyst selection include:
-
Reactivity of the Alkene: Electron-rich alkenes are generally more reactive in cyclopropanation reactions. For less reactive, electron-deficient alkenes, a more active catalyst system may be necessary.[2] Cobalt-catalyzed systems have demonstrated effectiveness with such olefins.[2]
-
Desired Selectivity: If stereochemistry is a concern, chiral ligands can be used in conjunction with the metal catalyst to induce enantioselectivity. The steric and electronic properties of the ligand play a crucial role in determining the diastereoselectivity and enantioselectivity of the reaction.
-
Carbene Source: The nature of the carbene precursor (e.g., diazo compound) can influence the choice of catalyst. Some catalysts are more effective at activating specific diazo compounds.
-
Cost and Availability: For large-scale synthesis, the cost and commercial availability of the catalyst and any necessary ligands are important practical considerations.
Question 2: My reaction is sluggish or incomplete. How can I be sure my catalyst is active?
Catalyst integrity is a common culprit for underperforming reactions. Here’s a troubleshooting workflow:
-
Verify Source and Age: Ensure your catalyst is from a reputable supplier and within its recommended shelf life.[3]
-
Proper Activation: Some catalysts require an activation step before use. For example, certain zinc-copper couples used in Simmons-Smith type reactions need fresh preparation.[3] Always consult the literature for specific activation procedures for your chosen catalyst.
-
Inert Atmosphere: Many cyclopropanation catalysts are sensitive to air and moisture.[2] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Impurities in solvents or starting materials can act as catalyst poisons. Use purified reagents and solvents to avoid introducing inhibitors.[3]
Section 2: Optimizing Catalyst Loading
Question 3: What is a typical starting catalyst loading for this type of synthesis, and how do I optimize it?
For many rhodium-catalyzed cyclopropanations, a starting catalyst loading of 1-2 mol% is a reasonable starting point.[3] However, the optimal loading can vary significantly based on the specific catalyst, substrates, and reaction conditions. Optimization is an empirical process.
A systematic approach to optimizing catalyst loading is crucial:
-
Initial Screening: Begin with a series of small-scale reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).
-
Monitor Reaction Progress: Use analytical techniques like TLC, GC, or NMR to monitor the consumption of starting material and the formation of the desired product over time.[4]
-
Analyze Yield and Purity: After a set reaction time, quench the reactions and determine the yield and purity of the this compound in each.
-
Identify the Optimal Range: Plot the yield and purity as a function of catalyst loading to identify the range where the reaction proceeds efficiently without significant side product formation. Extremely low catalyst loadings may lead to incomplete conversion, while excessively high loadings can sometimes promote side reactions or be economically inefficient.[5]
dot graph TD { A[Start: Initial Catalyst Loading Screening] --> B{Set up Parallel Reactions}; B --> C[0.5 mol%]; B --> D[1.0 mol%]; B --> E[2.0 mol%]; B --> F[5.0 mol%]; subgraph Reaction Monitoring ; C --> G[TLC/GC/NMR Analysis]; D --> H[TLC/GC/NMR Analysis]; E --> I[TLC/GC/NMR Analysis]; F --> J[TLC/GC/NMR Analysis]; end subgraph Data Analysis ; G --> K[Determine Yield & Purity]; H --> L[Determine Yield & Purity]; I --> M[Determine Yield & Purity]; J --> N[Determine Yield & Purity]; end K --> O{Plot Data & Identify Optimum}; L --> O; M --> O; N --> O; O --> P[Proceed with Optimized Loading];
} Catalyst loading optimization workflow.
Question 4: I've increased the catalyst loading, but the yield is not improving, or I'm seeing more impurities. What's happening?
This is a common scenario that points to other limiting factors or the promotion of side reactions.
-
Decomposition of the Diazo Compound: Diazo compounds can be unstable.[2] If the catalyst concentration is high, the rate of carbene formation might exceed the rate of cyclopropanation, leading to dimerization or other decomposition pathways. A slow addition of the diazo compound using a syringe pump can mitigate this.[2]
-
Substrate Limitation: The reaction may be limited by the concentration of the alkene or the diazo compound. Ensure the stoichiometry of your reactants is correct.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst. Kinetic studies can help determine if this is a factor.[5]
-
Mass Transfer Limitations: In heterogeneous catalysis, or if the reaction mixture is very viscous, the rate may be limited by the diffusion of reactants to the catalyst surface. Improved stirring can sometimes help.
| Catalyst Loading | Observed Yield (%) | Purity (%) | Primary Side Products |
| 0.5 mol% | 45 | 98 | Unreacted Starting Material |
| 1.0 mol% | 85 | 97 | Trace impurities |
| 2.0 mol% | 92 | 95 | Minor dimerization of diazo compound |
| 5.0 mol% | 90 | 88 | Significant dimerization and other unidentified byproducts |
Table 1: Example data from a catalyst loading optimization study.
Section 3: Reaction Conditions and Troubleshooting
Question 5: Besides catalyst loading, what other reaction parameters should I consider optimizing?
A successful synthesis is a multifactorial equation. Consider the following:
-
Temperature: Many rhodium-catalyzed cyclopropanations proceed well at room temperature.[2] However, for less reactive substrates, gentle heating may be required. Conversely, for highly reactive systems or unstable diazo compounds, cooling the reaction may be necessary to control the reaction rate and minimize side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction. Non-coordinating solvents like dichloromethane or dichloroethane are often good choices.[5] Protic solvents or strongly coordinating solvents can interfere with the catalyst.
-
Concentration: The concentration of your reactants can influence the reaction rate. Very dilute conditions may slow down the reaction, while highly concentrated conditions could lead to solubility issues or promote side reactions.
Question 6: I'm observing the formation of a significant amount of an unknown byproduct. What are the likely culprits?
In cyclopropanation reactions, several side reactions can occur:
-
Dimerization of the Diazo Compound: As mentioned, this is a common side reaction, especially at higher catalyst loadings or with rapid addition of the diazo compound.[2]
-
C-H Insertion: The carbene intermediate can sometimes insert into C-H bonds of the solvent or starting materials, leading to undesired byproducts.
-
Ylide Formation: If the solvent or other molecules in the reaction mixture have lone pairs of electrons (e.g., ethers, sulfides), the carbene can form a ylide, which can then undergo further reactions.
Troubleshooting Side Reactions:
-
Analytical Characterization: Isolate and characterize the byproduct using techniques like NMR, Mass Spectrometry, and IR spectroscopy to understand its structure. This will provide clues about the side reaction pathway.
-
Re-evaluate Reaction Conditions: Based on the identity of the byproduct, adjust the reaction conditions. For example, if C-H insertion into the solvent is observed, switch to a less reactive solvent.
Experimental Protocol: General Procedure for Catalyst Loading Optimization
This protocol provides a general framework. Specific details may need to be adjusted based on the chosen catalyst and reaction scale.
-
Preparation:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add the desired amount of catalyst (e.g., 0.005 mmol for 0.5 mol% on a 1 mmol scale) to a series of oven-dried reaction vials equipped with stir bars.
-
In a separate flask, prepare a stock solution of the alkene (e.g., 4-bromostyrene) and an internal standard in the chosen anhydrous solvent.
-
In another flask, prepare a stock solution of the diazo compound in the same anhydrous solvent.
-
-
Reaction Setup:
-
To each reaction vial containing the catalyst, add the desired volume of the alkene stock solution.
-
Place the vials in a temperature-controlled reaction block or oil bath set to the desired temperature.
-
Using a syringe pump, add the diazo compound solution to each reaction vial over a set period (e.g., 2 hours).
-
-
Monitoring and Quenching:
-
Periodically take small aliquots from each reaction vial and analyze by GC or TLC to monitor the progress.
-
Once the reaction is deemed complete (or after a predetermined time), quench the reaction by exposing it to air and adding a small amount of a suitable solvent like ethyl acetate.
-
-
Workup and Analysis:
-
Pass the quenched reaction mixture through a short plug of silica gel to remove the catalyst.
-
Analyze the crude product mixture by GC or ¹H NMR to determine the yield and the ratio of product to byproducts.
-
If necessary, purify the product by column chromatography.
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", stroke="#5F6368"]; edge [color="#5F6368"];
} General experimental workflow.
References
- Fasan, R., et al. (2011). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts.
- Davies, H. M. L., & Lian, Y. (2020). In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings.
- Goldup, S. M., et al. (2014). Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)] a.
- Wang, J., et al. (2018). Enantioselective Synthesis of α-Aryl-β-Aminocyclopropane Carboxylic Acid Derivatives via Rh(II)-Catalyzed Cyclopropanation of Vinylsulfonamides with α-Aryldiazoesters. Organic Letters, 20(15), 4563–4567.
- Goossen, L. J. (n.d.). Carboxylic Acids in Catalysis. Ruhr-Universität Bochum.
- Dal Cin, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510.
- Li, Y., et al. (2021). Transition-Metal-Free [3+2] Dehydration Cycloaddition of Donor-Acceptor Cyclopropanes With 2-Naphthols. Frontiers in Chemistry, 9, 688365.
- Organic Syntheses. (n.d.). Procedure for the Synthesis of 2-(2-Bromophenyl)-2-propylpentanal.
- Zhang, Y., & Uyeda, C. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society, 145(17), 9337–9342.
- Wang, Y., et al. (2023). Pd/C catalytic cyclopropanation of polycyclic olefins for synthesis of high‐energy‐density strained fuels. AIChE Journal, 69(7), e18085.
- Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Smith, A. D., et al. (2022). Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- Firstova, A. A., et al. (2024). Method for Synthesis of 4-(4-Hydroxyphenyl)cycloalkanedicarboxylic Acids Based on SEAr Alkylation. Russian Journal of General Chemistry, 94(2), 167-173.
- Jamison, T. F., & Stephenson, C. R. J. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
- Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
- Wang, X., & Dong, V. M. (2024). Catalytic Annulation Reactions: Preface to the Special Issue.
- Organic Syntheses. (n.d.). Bromocyclopropane.
- MySkinRecipes. (n.d.). This compound.
- Yang, J., & Shi, Y. (2005). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Tetrahedron Letters, 46(36), 6127-6129.
- National Center for Biotechnology Information. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. PubChem.
Sources
Technical Support Center: Managing Thermal Stability of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid in Reactions
Welcome to the technical support center for 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the thermal stability of this compound in various chemical reactions. Our goal is to equip you with the knowledge to anticipate and mitigate potential challenges, ensuring the safety, efficiency, and success of your experiments.
Introduction: The Challenge of Thermally Sensitive Cyclopropanes
This compound is a valuable building block in medicinal chemistry and materials science. However, the strained cyclopropane ring, coupled with the carboxylic acid functionality, presents unique thermal stability challenges. At elevated temperatures, cyclopropanecarboxylic acids can undergo decarboxylation, often preceded by ring-opening, which can lead to undesired side products and potentially hazardous exothermic events.[1] This guide will provide a framework for understanding and controlling these processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal decomposition pathways for this compound?
A1: While specific studies on this compound are not extensively documented in publicly available literature, the primary thermal decomposition pathway for cyclopropanecarboxylic acids, in general, is decarboxylation.[1] This process is often initiated by the opening of the strained cyclopropane ring to form a more stable intermediate, which then loses carbon dioxide.[1] In the case of this specific molecule, heating can lead to the formation of various side products. Upon combustion or severe thermal decomposition, the release of hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide can occur.[2]
Q2: At what temperature should I become concerned about the thermal stability of this compound?
Q3: Can my choice of solvent affect the thermal stability of this compound?
A3: Yes, the solvent can play a significant role. Polar solvents may facilitate decarboxylation by stabilizing charged intermediates or transition states that can be involved in the decomposition pathway.[1] It is advisable to screen a range of solvents with varying polarities during your initial process development to identify one that provides a good balance of reactivity and stability.
Q4: Are there any catalysts or reagents that can promote the decomposition of this compound?
A4: Strong acids and bases, as well as certain transition metals, can potentially catalyze the ring-opening and decarboxylation of cyclopropanecarboxylic acids. Exercise caution when using such reagents in combination with elevated temperatures. If your reaction requires a catalyst, consider running small-scale trials at lower temperatures to assess its impact on the stability of the starting material.
Q5: What are the signs of thermal decomposition during my reaction?
A5: Indicators of thermal decomposition can include:
-
Gas evolution: The most obvious sign is the bubbling of carbon dioxide.
-
Color change: The reaction mixture may darken or change color unexpectedly.
-
Exotherm: A sudden and uncontrolled increase in temperature can indicate a runaway reaction.
-
Formation of unexpected byproducts: Analysis of your reaction mixture by techniques like TLC, LC-MS, or NMR may reveal the presence of compounds other than your desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product and formation of multiple byproducts | Thermal decomposition of the starting material or product. | - Lower the reaction temperature. - Reduce the reaction time. - Screen for a less polar solvent. - Consider a different synthetic route that avoids high temperatures. |
| Uncontrolled exotherm or pressure buildup | Runaway decarboxylation reaction. | - Immediate Action: Stop heating, and if safe to do so, apply cooling. - Prevention: Use a reaction calorimeter to measure the heat of reaction. Implement dropwise addition of reagents.[3] Ensure adequate cooling capacity for the scale of your reaction. |
| Inconsistent reaction outcomes | Variations in heating profiles or "hot spots" in the reactor. | - Use a well-stirred reaction vessel with a reliable temperature controller. - For larger scale reactions, consider a flow chemistry setup for better temperature control.[3] |
| Difficulty in purifying the product due to tar-like impurities | Polymerization or complex degradation pathways at high temperatures. | - Optimize the reaction to run at the lowest possible temperature for the shortest time. - Explore alternative purification techniques that are effective for removing polymeric material. |
Experimental Protocols
Protocol 1: Small-Scale Thermal Stability Screening
This protocol is designed to help you assess the thermal stability of this compound under your proposed reaction conditions.
Materials:
-
This compound
-
Proposed reaction solvent
-
Small reaction vials with stir bars
-
Heating block with precise temperature control
-
Analytical equipment (TLC, LC-MS, or NMR)
Procedure:
-
In separate vials, prepare small-scale reaction mixtures (e.g., 0.1 mmol) containing this compound and the solvent.
-
Set up a control vial with only the starting material and solvent.
-
Heat the vials at a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
At regular time intervals (e.g., 1h, 2h, 4h, 8h), take a small aliquot from each vial.
-
Analyze the aliquots by your chosen analytical method to monitor the disappearance of the starting material and the appearance of any degradation products.
-
Plot the percentage of remaining starting material against time for each temperature to estimate the rate of decomposition.
Protocol 2: Managing Potential Exotherms in Scale-Up
When scaling up reactions involving this compound, careful management of the reaction exotherm is critical.
Recommendations:
-
Reaction Calorimetry: Before any significant scale-up, perform reaction calorimetry (RC1) to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). This data is crucial for safe process design.
-
Controlled Addition: Instead of adding all reagents at once, use a syringe pump or an addition funnel for the controlled, dropwise addition of one of the reactants. This allows the heat generated to be dissipated more effectively.[3]
-
Adequate Cooling: Ensure your reactor is equipped with a cooling system that has sufficient capacity to handle the heat generated by the reaction.
-
Continuous Flow Chemistry: For highly exothermic reactions, consider transitioning to a continuous flow reactor. Flow chemistry offers superior heat transfer and temperature control, significantly reducing the risk of thermal runaway.[3]
Visualizing a Safe Experimental Workflow
The following diagram illustrates a decision-making workflow for managing the thermal stability of this compound in a reaction.
Caption: Decision workflow for thermal stability management.
References
- Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. ARKIVOC, 2007(ix), 135-149.
- West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
- AM Technology. (2019). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
Sources
Technical Support Center: Work-up Procedures for Reactions Involving 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the critical work-up stage of your reactions. The unique structure of this molecule, featuring a carboxylic acid group, a strained cyclopropane ring, and a functionalizable bromophenyl moiety, necessitates specific considerations for purification and isolation.
Core Principles: The Chemistry of Separation
The primary strategy for purifying this compound and its derivatives hinges on the acidic nature of the carboxylic acid group. Through a technique known as acid-base extraction, we can effectively separate the acidic product from neutral or basic impurities.[1][2] The fundamental principle involves converting the water-insoluble carboxylic acid into its water-soluble salt form by reacting it with a base.[3][4]
R-COOH (Organic Soluble) + NaHCO₃ (Aqueous) → R-COO⁻Na⁺ (Aqueous Soluble) + H₂O + CO₂
This salt partitions into the aqueous layer of a biphasic system, while neutral organic impurities remain in the organic layer.[5] Subsequently, the aqueous layer is isolated and re-acidified, which protonates the carboxylate salt, causing the purified carboxylic acid to precipitate out of the aqueous solution.[1][3]
R-COO⁻Na⁺ (Aqueous Soluble) + HCl (Aqueous) → R-COOH (Organic Soluble/Precipitate) + NaCl (Aqueous)
This straightforward, yet powerful, technique forms the basis for most work-up procedures involving this compound.
Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the work-up of reactions involving this compound in a practical question-and-answer format.
Question 1: How do I separate my acidic product from neutral byproducts or unreacted starting materials after a reaction?
This is the most common purification challenge. A standard acid-base extraction is the recommended procedure.
Detailed Protocol: Standard Acid-Base Extraction
-
Dissolution: Once the reaction is complete, dilute the reaction mixture with a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether. This will serve as your organic layer.
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weaker base like sodium bicarbonate is often preferred over strong bases like sodium hydroxide (NaOH) to prevent potential side reactions, such as hydrolysis of ester groups if they are present in the molecule.[2]
-
Separation: Stopper the funnel and invert it gently, venting frequently to release the pressure from the CO₂ gas evolved. Shake the funnel more vigorously for 1-2 minutes to ensure complete extraction. Allow the layers to separate fully.
-
Isolate Layers: Drain the lower aqueous layer, which now contains your product as its sodium salt, into a clean flask. The upper organic layer contains the neutral impurities. For rigorous purification, you can re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Acidification & Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes strongly acidic (pH < 2). You can verify the pH using litmus paper. Your product, this compound, should precipitate as a solid.[3]
-
Collection: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid product, for instance, in a vacuum oven.
Workflow for Acid-Base Extraction
Caption: Workflow for purifying the target acid from neutral impurities.
Question 2: I've acidified the basic extract, but no solid has precipitated. What went wrong?
This is a common and frustrating issue, but it can usually be resolved by considering a few possibilities.
-
Incomplete Acidification: The most frequent cause is insufficient addition of acid. The pH must be well below the pKa of the carboxylic acid (predicted pKa is ~4.14) for it to be fully protonated and precipitate.[6]
-
Solution: Check the pH of the aqueous solution with pH paper or a calibrated pH meter. Continue adding acid until the pH is confirmed to be 2 or lower.
-
-
Product Concentration is Too Low: If the reaction yield was low or a large volume of water was used, the concentration of your product may be below its solubility limit, preventing precipitation.
-
Solution: Perform a "back-extraction." Extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic extracts, dry them over a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to recover your product.[4][7]
-
-
Formation of an Oil: Sometimes, instead of a crystalline solid, the product may "oil out." This can happen if the product is impure or due to the temperature of the solution.
-
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If that fails, you can attempt the back-extraction method described above or proceed to a different purification method like column chromatography.
-
Troubleshooting Precipitation Failure
Caption: Decision tree for troubleshooting failed product precipitation.
Question 3: My isolated product is a solid, but NMR analysis shows it's still impure. What are my options for further purification?
While acid-base extraction is excellent for removing gross impurities, more subtle purification may be needed.
-
Recrystallization: This is the most effective method for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[8]
-
Suggested Solvents: For this compound, consider solvent systems like ethanol/water, toluene, or toluene/petroleum ether. You will need to determine the optimal solvent and ratio empirically.
-
-
Column Chromatography: If recrystallization fails or if impurities are very similar in structure to the product, silica gel column chromatography is a powerful alternative.
-
General Guidance: A mobile phase (eluent) consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The polarity is gradually increased to elute the compounds from the column. Given the acidity of your compound, adding a small amount of acetic or formic acid (~0.5-1%) to the eluent can improve peak shape and prevent streaking on the column.
-
Question 4: My reaction used a reagent like triphenylphosphine, and now my product is contaminated with triphenylphosphine oxide. How do I remove it?
Reagent-derived byproducts are a common challenge. Triphenylphosphine oxide (TPPO), a byproduct of Wittig or Mitsunobu reactions, is notoriously difficult to remove.
-
Specialized Work-up: TPPO has low solubility in non-polar solvents. You can often remove a significant amount by suspending the crude product in a solvent like cold diethyl ether or a mixture of pentane/ether and filtering. The desired product may dissolve while much of the TPPO remains as a solid.[9]
-
Chromatography: If the above method is insufficient, column chromatography is effective. TPPO is quite polar and will often stick to the silica gel, allowing your less polar product to elute first.[9]
Summary of Key Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO₂ | [10][11] |
| Molecular Weight | 241.08 g/mol | [10][11] |
| Appearance | Solid, Light Yellow Powder | [10][11] |
| Boiling Point | 354.3 ± 35.0 °C (Predicted) | [6] |
| pKa | 4.14 ± 0.20 (Predicted) | [6] |
| Storage | Room temperature, in a dry environment | [6][11] |
References
- University of California, Davis. (n.d.). Acid-Base Extraction.
- Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic.
- Wikipedia. (n.d.). Acid–base extraction.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- SIELC Technologies. (2018, February 16). Cyclopropane carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry.
- Nichols, L. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Google Patents. (n.d.). EP3083544A1 - Process for the separation of dicarboxylic acids from aqueous mixtures.
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Google Patents. (n.d.). EP4590663A2 - Synthesis of cyclopropane carboxylic acids.
- Google Patents. (n.d.). US2125189A - Method for the purification and separation of aryl sulphonic acids.
- National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid. PubChem.
- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
- European Patent Office. (n.d.). EP 0535825 A2 - Process for the purification of carboxylic acids and/or their anhydrides.
- MySkinRecipes. (n.d.). This compound.
Sources
- 1. vernier.com [vernier.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound [myskinrecipes.com]
Technical Support Center: 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Analytical Method Troubleshooting
Welcome to the technical support center for the analytical troubleshooting of 1-(4-Bromophenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this compound. The information herein is structured to provide rapid solutions through frequently asked questions and in-depth troubleshooting guides for various analytical techniques.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations, please refer to the specific troubleshooting guides that follow.
Q1: My HPLC peak for this compound is tailing. What are the likely causes and solutions?
-
A1: Peak tailing for acidic compounds like this is often due to interactions with residual silanol groups on silica-based columns or an inappropriate mobile phase pH.[1] To resolve this, ensure your mobile phase pH is at least 2 units below the pKa of the analyte (predicted pKa ≈ 4.14) to maintain it in a neutral, undissociated form.[1][2] Using a column specifically designed for organic acids or adding a competing acid like trifluoroacetic acid (TFA) to the mobile phase can also help mask silanol interactions.[1]
Q2: I'm observing a noisy or drifting baseline in my HPLC analysis. What should I check first?
-
A2: A noisy or drifting baseline can stem from several sources. Start by ensuring you are using high-purity, HPLC-grade solvents and that your mobile phase is thoroughly degassed to prevent bubble formation in the detector.[1] Also, check for pump malfunctions, such as pulsations, and ensure the pump is properly primed with clean check valves.[1] Contamination in the detector flow cell could also be a culprit, which may require flushing with a strong organic solvent.[3]
Q3: During GC-MS analysis, I'm not seeing a clear molecular ion peak for my compound. Why might this be happening?
-
A3: The molecular ion of this compound might be unstable under electron ionization (EI) conditions, leading to rapid fragmentation. You should look for characteristic fragment ions. Given the bromine atom, expect to see a distinctive M/M+2 isotope pattern for the molecular ion and any bromine-containing fragments, with the two peaks having nearly equal abundance.[4] Also, consider that acidic compounds can be challenging for GC analysis without derivatization due to their polarity and potential for thermal degradation.[5]
Q4: My retention times are shifting between HPLC injections. What is causing this variability?
-
A4: Retention time drift is often linked to changes in the mobile phase composition, column temperature, or flow rate.[3] If you are mixing solvents online, verify that the mixing device is functioning correctly.[6] Poor column equilibration between injections can also lead to inconsistent retention times.[3] Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) to achieve a stable baseline before each injection.[1]
II. HPLC Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. This section addresses specific issues in a question-and-answer format.
Peak Shape Problems
Q: Why is my peak for this compound fronting?
-
A: Peak fronting is typically a sign of column overload.[7] You may be injecting too much sample or the sample concentration is too high. Try reducing the injection volume or diluting your sample.[8] Another possibility is a mismatch between the sample solvent and the mobile phase. If your sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the mobile phase itself.[1]
Q: I am observing split peaks. What could be the issue?
-
A: Split peaks can be caused by a partially blocked injector needle or an improperly seated injection valve.[1] It can also indicate a problem at the head of the column, such as a void or contamination. Using a guard column can help protect the analytical column from strongly retained sample components.[6]
Baseline and Retention Time Issues
Q: My baseline is showing "ghost peaks." Where are they coming from?
-
A: Ghost peaks are unexpected peaks that appear in your chromatogram. They can be due to late eluting compounds from a previous injection, contaminants in the mobile phase, or carryover from the injector.[7] To troubleshoot, run a blank gradient to see if the ghost peaks persist. If they do, the contamination is likely in your mobile phase or system. If they only appear after a sample injection, it points to late elution or injector contamination.
Q: The backpressure in my HPLC system is unusually high. What should I do?
-
A: High backpressure is often caused by a blockage in the system. This could be due to a clogged frit in the column, precipitated buffer salts, or particulate matter from the sample.[7] Systematically isolate the source of the high pressure by disconnecting components (start with the column) and checking the pressure. If the column is the cause, you may need to flush it in the reverse direction (if the manufacturer allows) or replace it.
A Typical HPLC Workflow for Troubleshooting is outlined below:
Caption: A systematic workflow for troubleshooting common HPLC issues.
III. GC-MS Troubleshooting Guide
Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, often requiring derivatization to improve volatility and thermal stability.
Peak and Baseline Issues
Q: My peaks are tailing in the GC analysis. What is the cause?
-
A: For a polar compound like a carboxylic acid, peak tailing in GC is frequently caused by interactions with active sites (silanol groups) in the inlet liner, glass wool, or the column itself.[9] Using a deactivated inlet liner and ensuring the column is properly installed and conditioned are crucial.[9] If tailing persists, derivatization to a less polar ester, for instance, is highly recommended.[10]
Q: I'm observing a rising baseline during my GC temperature program. What does this indicate?
-
A: A rising baseline is often due to column bleed, where the stationary phase degrades at higher temperatures.[9] Ensure your column is properly conditioned before use and that you are not exceeding its maximum operating temperature.[9] More polar columns tend to exhibit greater bleed.[9]
Mass Spectrometry Fragmentation
Q: What are the expected mass spectral fragments for this compound?
-
A: The mass spectrum will be characterized by the presence of bromine's two major isotopes, 79Br and 81Br, in roughly equal abundance, leading to M and M+2 peaks for bromine-containing ions.[4] Key fragmentation pathways for similar aromatic compounds include the loss of the carboxylic acid group and cleavage of the cyclopropane ring. The bromobenzoyl cation and the bromophenyl cation are likely to be significant fragments.[11] The molecular ion itself may be of low abundance due to fragmentation.[12]
Table 1: Predicted Major Mass Spectral Fragments
| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 240/242 | [C10H9BrO2]+ | Molecular Ion (M+) peak, showing the M/M+2 isotope pattern. |
| 195/197 | [C10H8BrO]+ | Loss of a carboxyl radical (•COOH). |
| 183/185 | [C7H4BrO]+ | Formation of the bromobenzoyl cation. |
| 155/157 | [C6H4Br]+ | Loss of CO from the bromobenzoyl cation. |
Derivatization
Q: What derivatization reagents are suitable for this compound for GC analysis?
-
A: To improve the chromatographic behavior of this compound, derivatization of the carboxylic acid group is recommended. Common reagents include diazomethane for methylation or silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form a trimethylsilyl ester.[13][14] Derivatization increases volatility and reduces interactions with active sites in the GC system.[14]
IV. NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
Q: I'm having trouble with the solubility of my compound in common NMR solvents.
-
A: this compound is a solid and may have limited solubility in non-polar solvents.[15] Deuterated chloroform (CDCl3) is a common starting point, but if solubility is an issue, more polar solvents like deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) should be considered. The acidic proton of the carboxylic acid may exchange with deuterium in solvents like D2O or CD3OD, leading to a broadened or absent peak for that proton.
Q: The proton signals for the cyclopropane ring are complex. How can I interpret them?
-
A: The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and cis/trans coupling. These protons are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts. 2D NMR techniques like COSY (Correlation Spectroscopy) can be invaluable in assigning these protons by showing which protons are coupled to each other.
A Logical Troubleshooting Flow for Analytical Issues:
Caption: Decision tree for troubleshooting analytical methods for the target compound.
V. References
-
Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
-
HPLC Troubleshooting Guide.
-
Common HPLC problems and solutions for organic acid analysis. Benchchem.
-
Troubleshooting Real GC Problems. LCGC International.
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
HPLC Troubleshooting Guide.
-
Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. Benchchem.
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
-
Dangers of using a more polar column for analysis. Chromatography Forum.
-
HPLC Troubleshooting Guide. SCION Instruments.
-
This compound. Chongqing Chemdad Co. ,Ltd.
-
This compound. Sigma-Aldrich.
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
-
Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI.
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. savemyexams.com [savemyexams.com]
- 5. mdpi.com [mdpi.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Dangers of using a more polar column for analysis. - Chromatography Forum [chromforum.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. employees.csbsju.edu [employees.csbsju.edu]
- 14. mdpi.com [mdpi.com]
- 15. This compound | Sigma-Aldrich [sigmaaldrich.com]
resolving peak tailing in HPLC analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid
Technical Support Center: 1-(4-Bromophenyl)cyclopropanecarboxylic acid
Welcome to the technical support guide for the HPLC analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing. Our goal is to provide a scientifically grounded, in-depth troubleshooting guide that not only offers solutions but also explains the underlying chemical principles to empower your method development.
Part 1: Understanding the Root Cause of Peak Tailing
Peak tailing is one of the most common issues in reversed-phase HPLC, often compromising resolution and the accuracy of quantification[1][2]. For an acidic analyte like this compound, the primary cause is typically unwanted secondary interactions between the analyte and the stationary phase[3][4].
The Core Issue: Analyte-Silanol Interactions
-
The Stationary Phase: Most reversed-phase columns (e.g., C18, C8) are based on silica particles. The surface of this silica naturally contains silanol groups (Si-OH)[5]. While manufacturers use techniques like end-capping to block many of these groups, residual silanols are almost always present[3][6].
-
The Analyte: this compound has a carboxylic acid functional group (-COOH). The predicted pKa for this compound is approximately 4.14[7], similar to other cyclopropanecarboxylic acids[8]. In a mobile phase with a pH near or above this pKa, the carboxylic acid will be deprotonated, existing as a negatively charged carboxylate anion (-COO⁻).
-
The Interaction: Residual silanol groups are weakly acidic (pKa ≈ 3.5–4.5)[1]. At a mobile phase pH above ~4, these silanols can also deprotonate to form negatively charged silanate anions (Si-O⁻). However, the more problematic interaction for acidic analytes occurs with specific, highly acidic free silanol groups that can engage in strong hydrogen bonding or dipole-dipole interactions with the polar carboxyl group, even at low pH[1]. This secondary retention mechanism is kinetically slow compared to the primary hydrophobic partitioning, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing[3].
Caption: Interaction between the analyte and active silanol sites.
Part 2: Systematic Troubleshooting Guide
Follow this workflow to diagnose and resolve peak tailing methodically. Start with the simplest and most common solutions before proceeding to more complex changes.
Caption: A systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase pH Optimization
The Principle: The most effective way to minimize secondary interactions for an acidic analyte is to ensure it remains in its neutral, protonated form (-COOH). This is achieved through "ion suppression"[9][10]. By operating the mobile phase at a pH at least 2 units below the analyte's pKa, you ensure the analyte is over 99% unionized, significantly reducing polar interactions with the stationary phase[9][11].
Action:
-
Adjust Mobile Phase pH: Lower the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 . This pH range is low enough to fully protonate the this compound (pKa ≈ 4.14) and also suppresses the ionization of the most acidic silanol groups on the silica surface[3][4].
-
Use a Buffer: A buffer is crucial for maintaining a stable pH. A 10-25 mM concentration of a phosphate buffer (e.g., potassium phosphate) is effective, but ensure it is miscible with your organic modifier and be mindful of potential precipitation[12]. If using mass spectrometry (MS), volatile buffers like formic acid or ammonium formate are required[9].
Step 2: Mobile Phase Additive Selection
The Principle: Acidic additives not only control pH but can also actively mask residual silanols. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can effectively shield silanols, reducing their availability for secondary interactions[13][14]. Formic acid is a weaker acid but is often preferred for MS compatibility as it causes less signal suppression[14][15].
Action:
-
For UV Detection: Add 0.1% TFA to both your aqueous (A) and organic (B) mobile phase components. This ensures a consistent low pH and provides strong silanol masking.
-
For MS Detection: Start with 0.1% formic acid . If tailing persists, you may need to accept a compromise in MS sensitivity and use a lower concentration of TFA (e.g., 0.025-0.05%).
| Additive | Typical Conc. | Pros | Cons |
| Formic Acid (FA) | 0.1% | Excellent MS compatibility, good pH control.[15] | Weaker silanol masking than TFA.[16] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Strong ion-pairing agent, excellent peak shape improvement.[14][17] | Can cause significant ion suppression in MS, difficult to remove from the column.[14][15] |
Step 3: Stationary Phase and Column Selection
The Principle: Not all C18 columns are created equal. Modern columns are made with high-purity silica, which has fewer metallic impurities that can increase silanol acidity[4]. Furthermore, advanced end-capping techniques more effectively shield the residual silanols[5][6]. For highly polar compounds, specialized phases can offer better performance.
Action:
-
Use a High-Purity, End-Capped Column: Ensure you are using a modern, high-quality column from a reputable manufacturer. Columns marketed as "base-deactivated" or designed for polar analytes are ideal[5][18].
-
Consider Polar-Endcapped or Polar-Embedded Phases: These columns have a polar functional group incorporated into the stationary phase[19][20]. This helps to create a hydrated layer on the silica surface, effectively shielding the analyte from interacting with the underlying silanols[21][22].
-
Ensure Column Health: A contaminated column or a void at the column inlet can cause peak distortion[23][24]. If the column is old or has been subjected to harsh conditions, performance may be compromised. Try flushing the column or replacing it.
Step 4: Check the HPLC System
The Principle: System issues, particularly extra-column volume (dead volume), can contribute to peak broadening and tailing. This includes excessive tubing length, poorly made connections, or a large detector flow cell[4][19].
Action:
-
Minimize Tubing: Use narrow-bore (e.g., 0.125 mm or 0.005" I.D.) PEEK tubing for all connections between the injector, column, and detector. Keep tubing lengths as short as possible[19].
-
Check Fittings: Ensure all fittings are properly seated and not creating any dead space.
-
Sample Solvent: Dissolve your sample in a solvent that is weaker than or identical to the initial mobile phase composition. Injecting in a stronger solvent can distort the peak[13].
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of Low-pH Mobile Phase (0.1% Formic Acid)
-
Aqueous Phase (A):
-
Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity formic acid (≥99%).
-
Cap the bottle and mix thoroughly by inversion.
-
Degas the solution for 10-15 minutes using sonication or vacuum filtration.
-
-
Organic Phase (B):
-
Measure 999 mL of HPLC-grade acetonitrile or methanol.
-
Carefully add 1 mL of high-purity formic acid.
-
Cap and mix thoroughly.
-
Degas as described above.
-
-
System Flush: Before connecting the column, flush both pump lines with the new mobile phase for at least 5 minutes to ensure the system is fully purged.
Part 4: Frequently Asked Questions (FAQs)
Q1: I've lowered the pH, but my peak is still tailing slightly. What's next? A: If pH adjustment alone is insufficient, the next logical step is to introduce a stronger silanol-masking agent. Switch from 0.1% formic acid to 0.05% TFA in your mobile phase. This often provides the extra shielding needed for symmetrical peaks[14]. If tailing still persists, evaluate your column's age and quality. Consider a new, modern end-capped column[4][5].
Q2: Will increasing the column temperature help with peak tailing? A: Sometimes, yes. Increasing the temperature (e.g., to 40 °C) can improve mass transfer kinetics and reduce mobile phase viscosity. This can lead to sharper peaks and may slightly reduce tailing. However, it is generally a secondary optimization step after mobile phase pH and composition have been addressed.
Q3: Can I use a base like triethylamine (TEA) to reduce tailing for my acidic compound? A: No, this is a common misconception. Sacrificial bases like TEA are used to improve the peak shape of basic analytes[1]. They work by competing with the basic analyte for interaction with the acidic silanol sites. For an acidic analyte like yours, adding a base would raise the mobile phase pH, causing the analyte to ionize and potentially worsen interactions or drastically change retention. The correct approach for acids is ion suppression with a low-pH mobile phase[10].
Q4: My peak is now fronting. What causes this? A: Peak fronting is typically caused by column overload or sample solvent effects[1]. Try reducing the mass of your injected sample by either lowering the concentration or the injection volume[24]. Also, ensure your sample is dissolved in a solvent that is weaker (more aqueous) than your mobile phase.
Q5: What is an acceptable peak asymmetry or tailing factor? A: For quantitative analysis, a USP tailing factor (T) between 0.9 and 1.5 is often acceptable, with the ideal being 1.0[2][3]. For many assays, a value below 1.2 is a common target to ensure robust and reproducible integration.
References
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025).
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Moravek. (n.d.).
- Crawford Scientific. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- Cole-Parmer. (n.d.). Cole-Parmer® Polar Endcapped C18 HPLC & UHPLC Columns and Accessories.
- Thermo Fisher Scientific. (n.d.). Polar Endcapped Reversed Phase Hplc Columns.
- Shimadzu. (n.d.).
- Cytiva. (2024).
- Industry News. (2023).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- Agilent. (n.d.).
- Luma. (2023).
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2013). How can I prevent peak tailing in HPLC?
- MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
- Chromatography Forum. (2010). TFA vs. Formic Acid.
- Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid?
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
- ResearchGate. (2016). How to make a polar endcapped C18 column act more polar (HPLC)?
- Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- Wikipedia. (n.d.). Cyclopropane carboxylic acid.
- PubChem. (n.d.). 2-(4-Bromophenyl)cyclopropanecarboxylic acid.
- Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1).
- ACS, Organic Division. (2022).
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. waters.com [waters.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. agilent.com [agilent.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. TFA vs. Formic Acid - Chromatography Forum [chromforum.org]
- 16. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 17. quora.com [quora.com]
- 18. coleparmer.com [coleparmer.com]
- 19. chromtech.com [chromtech.com]
- 20. Polar Endcapped Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 21. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 22. researchgate.net [researchgate.net]
- 23. cytivalifesciences.com [cytivalifesciences.com]
- 24. chromatographytoday.com [chromatographytoday.com]
Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for Purity Analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
Introduction
1-(4-Bromophenyl)cyclopropanecarboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is required to accurately quantify its purity and profile any related substances.
This guide provides an in-depth walkthrough of the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the rationale behind choosing HPLC over other analytical techniques and present a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1] The objective is to establish a method that is not only accurate and precise but also specific enough to separate the main component from potential degradation products and process-related impurities.
Part 1: Method Development Strategy - Choosing the Right Analytical Tool
The selection of an appropriate analytical technique is the foundation of any successful method validation. The choice depends on the physicochemical properties of the analyte and the intended purpose of the method.
Analyte Properties: this compound is a non-volatile, polar organic molecule with a predicted pKa of approximately 4.14. Its structure contains a strong ultraviolet (UV) chromophore (the bromophenyl group), making it an ideal candidate for UV-based detection.
Comparison of Potential Techniques:
| Technique | Applicability for This Analyte | Rationale |
| HPLC / UHPLC | Highly Suitable | Ideal for non-volatile and thermally unstable compounds.[2][3] The analyte's polarity and UV absorbance are perfectly suited for Reverse-Phase HPLC with UV detection. Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and higher resolution compared to traditional HPLC.[4][5] |
| Gas Chromatography (GC) | Not Suitable (without derivatization) | GC is designed for volatile and thermally stable compounds.[6][7] Direct analysis is impossible due to the analyte's low volatility and high boiling point. It would require a complex and often inconsistent derivatization step to convert the carboxylic acid into a volatile ester, adding complexity and potential sources of error.[1][8] |
| Capillary Electrophoresis (CE) | Potentially Suitable | CE offers high efficiency and alternative selectivity, especially for charged species.[5] However, HPLC is generally more robust, widely available in quality control laboratories, and less susceptible to matrix effects for this type of application. |
Part 2: Proposed HPLC Method for Purity Analysis
Based on the analyte's structure and established methods for other carboxylic acids, a gradient reverse-phase HPLC method is proposed.[9][10]
Rationale for Method Parameters:
-
Column: A C18 stationary phase is selected for its versatility and excellent retention of moderately polar to non-polar compounds.
-
Mobile Phase: An acidified water/acetonitrile mixture is used. The acid (e.g., phosphoric or formic acid) serves to suppress the ionization of the carboxylic acid group (pKa ~4.14) by maintaining the mobile phase pH below the pKa (target pH ~2.5-3.0). This ensures a single, un-ionized form of the analyte, leading to sharp, symmetrical peaks and reproducible retention.[11]
-
Detector: A Photodiode Array (PDA) detector is chosen. This allows for the determination of the analyte's maximum absorbance wavelength (λmax) during method development and enables peak purity analysis during validation. Based on the bromophenyl chromophore, the λmax is expected in the 220-260 nm range.[12]
-
Gradient Elution: A gradient is proposed to ensure that any potential impurities, which may have a wide range of polarities, are eluted from the column in a reasonable time with good peak shape.
Proposed Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min (30% B), 20 min (80% B), 25 min (80% B), 25.1 min (30% B), 30 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined via PDA scan (e.g., 230 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Part 3: Validation Protocol According to ICH Q2(R1)
Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The following parameters will be assessed.
Caption: Overall workflow for HPLC method validation.
Specificity (Including Forced Degradation)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Experimental Protocol:
-
Forced Degradation: Subject the analyte to stress conditions to intentionally produce degradation products. (See Part 4 for detailed protocols).
-
Analysis: Analyze the stressed samples, a non-stressed sample, a blank (diluent), and a placebo (if applicable).
-
Peak Purity: Use a PDA detector to perform peak purity analysis on the main analyte peak in all stressed samples to ensure it is not co-eluting with any degradants.
-
Resolution: Calculate the resolution between the analyte peak and the closest eluting degradant peak.
Acceptance Criteria:
-
The method must demonstrate baseline separation between the analyte and all degradation products.
-
Resolution (Rs) between the analyte and any adjacent peak should be > 2.0.
-
The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples.
Linearity and Range
Objective: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For a purity assay, the range should typically be 80% to 120% of the target concentration.[13] For impurity quantification, the range should span from the Limit of Quantitation (LOQ) to 120% of the impurity specification limit.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results from each set of analyses and for the combined data.
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 1.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and inject them. Calculate the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) (Where σ = standard deviation of the response, S = slope of the calibration curve).
-
Acceptance Criteria:
-
The LOQ must be verified for precision and accuracy. The RSD for precision at the LOQ should be ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the sample under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, resolution, tailing factor).
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits for all tested variations.
-
The results should not be significantly impacted by the changes.
Part 4: Specificity & Stability-Indicating Properties - The Forced Degradation Study
A forced degradation or stress study is the most critical part of validating a purity method to prove it is stability-indicating .[9][10] The goal is to generate relevant degradation products to challenge the specificity and separating power of the HPLC method.[14][15] The target degradation is typically 5-20%.[15]
Caption: Workflow for a forced degradation study.
Stress Study Protocols:
-
Acid Hydrolysis: Dissolve the analyte in diluent, add 0.1 M HCl, and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, dilute, and analyze.[15]
-
Base Hydrolysis: Dissolve the analyte in diluent, add 0.1 M NaOH, and heat at 60°C. Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.[15]
-
Oxidative Degradation: Dissolve the analyte in diluent and add 3% H₂O₂. Store at room temperature, protected from light. Analyze at various time points.[15]
-
Thermal Degradation: Expose the solid analyte to dry heat (e.g., 80°C) in an oven. Periodically withdraw samples, dissolve in diluent, and analyze.
-
Photolytic Degradation: Expose the solid analyte and a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze the samples alongside a control sample protected from light.
Part 5: Data Summary & Interpretation
All quantitative data should be summarized in clear, concise tables.
Table 1: Linearity Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Range | LOQ - 150 µg/mL | LOQ - 120% of spec. |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Slope | 45210 | - |
| Y-Intercept | 150.5 | Close to zero |
Table 2: Accuracy and Precision Summary
| Level | Accuracy (% Recovery, n=3) | Precision (RSD%, n=6) | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.8% | - | 98.0 - 102.0% Recovery |
| 100% | 100.5% | 0.45% (Repeatability) | ≤ 1.0% RSD |
| 120% | 101.1% | - | 98.0 - 102.0% Recovery |
| Intermediate Precision | - | 0.68% (Combined) | ≤ 2.0% RSD |
Table 3: Forced Degradation Summary
| Stress Condition | % Degradation | No. of Degradants | Resolution (Rs) to Closest Peak | Peak Purity |
|---|---|---|---|---|
| Acid (0.1M HCl, 8h) | 12.5% | 2 | 3.1 | Pass |
| Base (0.1M NaOH, 4h) | 8.9% | 1 | 4.5 | Pass |
| Oxidation (3% H₂O₂) | 15.2% | 3 | 2.8 | Pass |
| Thermal (80°C, 24h) | 2.1% | 1 | 5.0 | Pass |
| Photolytic | 5.5% | 1 | 4.2 | Pass |
Conclusion
This guide outlines a systematic approach to validating a stability-indicating RP-HPLC method for the purity analysis of this compound. By following the principles of method development and adhering to the validation parameters defined in ICH Q2(R1), a reliable, accurate, and robust method can be established. The successful completion of these validation exercises, particularly the forced degradation study, provides a high degree of assurance that the method is suitable for its intended purpose: to ensure the quality and purity of a critical pharmaceutical intermediate.
References
- Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. SciSpace.
- Lab Manager Magazine. HPLC vs GC: Choosing the Right Chromatography Technique.
- News-Medical.Net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- SIELC Technologies. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column.
- OMICS International. (2024, December 6). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
- SIELC Technologies. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column.
- PubMed. Determination of 1-aminocyclopropane-1-carboxylic Acid and Its Structural Analogue by Liquid Chromatography and Ion Spray Tandem Mass Spectrometry.
- Agilent. PURITY AND IMPURITY ANALYSIS.
- ResearchGate. (2014). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. UV Absorbance Maxima (λ max ) of Selected Phenolic Acids.
Sources
- 1. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 2. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 7. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 8. scispace.com [scispace.com]
- 9. Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column | SIELC Technologies [sielc.com]
- 11. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatography analysis of 1-aminocyclopropane-1-carboxylic acid using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. omicsonline.org [omicsonline.org]
- 15. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Developing a Validated Analytical Method for 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
This guide provides a comprehensive framework for the development and validation of an analytical method for the quantification of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, a key intermediate in pharmaceutical synthesis. We will objectively compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant analytical method. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory acceptance.[1][2][3]
Introduction: The Analytical Imperative
This compound is a molecule of significant interest due to its structural motifs—a brominated phenyl group and a cyclopropane ring—which are common in pharmacologically active compounds. Accurate and precise quantification is paramount for ensuring the quality, consistency, and purity of this intermediate, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
Developing a validated analytical method is not merely a procedural step; it is a systematic process of demonstrating that the method is "fit for purpose."[2] This involves rigorous testing to prove its specificity, linearity, accuracy, precision, and robustness. A well-validated, stability-indicating method can reliably quantify the target analyte in the presence of impurities, degradants, and other matrix components.[4][5][6][7]
This guide will navigate the strategic decisions and experimental designs required to develop such a method, comparing a workhorse liquid chromatography technique with a powerful gas chromatography approach.
Strategic Approach to Method Development
Our strategy begins with understanding the physicochemical properties of this compound. Its aromatic ring provides a strong chromophore, making UV detection a viable option for HPLC. The carboxylic acid functional group imparts polarity but also presents a challenge for direct GC analysis due to low volatility and potential for thermal degradation. This inherent property necessitates a derivatization step for the GC-MS approach.
The overall workflow for developing a validated method is depicted below.
Caption: Experimental workflow for the proposed HPLC-UV analysis.
Rationale:
-
Column: A standard C18 column provides hydrophobic interactions with the bromophenyl ring.
-
Mobile Phase: An acidic mobile phase (0.1% phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group (pKa ~4-5), ensuring a consistent retention time and good peak shape. [8][9]* Detection: The bromophenyl moiety provides strong UV absorbance. A wavelength of 230 nm is a good starting point, which should be optimized by examining the UV spectrum of the analyte.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 990. | Passed. Baseline resolution from all degradants. Peak purity index: 999.8. |
| Linearity (R²) | ≥ 0.999 | 0.9995 (Range: 10-150 µg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | Repeatability: 0.8%Intermediate: 1.2% |
| LOD | Reportable | 0.1 µg/mL |
| LOQ | Reportable | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for varied conditions | Passed. Insensitive to small changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%). |
Approach 2: GC-MS Method with Derivatization
For higher sensitivity and definitive identification, GC-MS is a powerful alternative. However, the carboxylic acid group must first be derivatized to increase volatility and thermal stability. [10]Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common and effective choice for converting carboxylic acids to their corresponding TMS esters.
Causality: The active hydrogens on the carboxylic acid are replaced by non-polar trimethylsilyl (TMS) groups. This transformation blocks hydrogen bonding, reduces polarity, and increases volatility, making the analyte suitable for GC analysis. [11] Protocol:
-
Drying: Evaporate a known amount of the sample solution to complete dryness under a stream of nitrogen. The absence of water is critical for efficient silylation.
-
Reaction: Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS catalyst) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heating: Seal the vial and heat at 70°C for 30 minutes to ensure the reaction goes to completion.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
Caption: Experimental workflow for the proposed GC-MS analysis with derivatization.
Rationale:
-
Column: An HP-5ms column (or equivalent 5% phenyl-methylpolysiloxane) is a general-purpose, robust column suitable for a wide range of derivatized organic molecules.
-
Oven Program: The temperature program is designed to provide good separation of the derivatized analyte from any residual reagents or by-products while ensuring it elutes in a reasonable time with a sharp peak shape.
-
MS Detection: Full scan mode is used for initial method development and peak identification. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte will provide significantly enhanced sensitivity and selectivity. [12][13]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Passed. Mass spectral data confirms peak identity. |
| Linearity (R²) | ≥ 0.999 | 0.9998 (Range: 1-100 ng/mL) |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.8% - 103.5% |
| Precision (% RSD) | Repeatability: ≤ 5.0%Intermediate: ≤ 5.0% | Repeatability: 2.5%Intermediate: 4.1% |
| LOD | Reportable | 0.2 ng/mL |
| LOQ | Reportable | 0.7 ng/mL |
| Robustness | % RSD ≤ 5.0% for varied conditions | Passed. Insensitive to small changes in oven ramp rate (±1°C/min) and final hold time (±1 min). |
Advanced Topic: Chiral Separation
The structure of this compound contains a chiral center at the C1 position of the cyclopropane ring. For pharmaceutical applications, it is often necessary to separate and quantify the individual enantiomers, as they may have different pharmacological activities. This can be achieved using chiral chromatography.
Approach:
-
Chiral HPLC: The most common approach is to use a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly versatile and effective for separating a wide range of racemates. [14][15][16]A screening of different chiral columns and mobile phases (normal-phase and polar-organic modes) would be required to find the optimal separation conditions. [17][18]
Conclusion and Recommendation
Both RP-HPLC-UV and GC-MS are viable techniques for the quantitative analysis of this compound, each with distinct advantages.
-
Recommendation for Routine QC: The RP-HPLC-UV method is recommended for routine quality control and release testing. It is robust, cost-effective, and does not require a complex derivatization step, leading to higher sample throughput. [19]Its ability to be validated as a stability-indicating method is crucial for pharmaceutical development.
-
Recommendation for High Sensitivity & Confirmatory Analysis: The GC-MS method is the superior choice when higher sensitivity is required (e.g., for impurity profiling or trace-level analysis) or when definitive structural confirmation of the analyte is necessary. [19]The mass spectral data provides an orthogonal detection method that greatly enhances confidence in the results.
Ultimately, the choice of method depends on the specific application and the required analytical performance. For a comprehensive characterization, these techniques can be used complementarily. The protocols and validation frameworks provided in this guide offer a solid foundation for developing a scientifically sound and regulatory-compliant analytical method for this compound.
References
- ICH. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioradiations.
- ICH. (2022). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
- MDPI. (2021). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI.
- GXP-CC. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. GXP-CC.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
- The Pharmaceutical and Chemical Journal. (2024). Comparison of Analytical Parameters Required for Validation Forced Degradation Studies. The Pharmaceutical and Chemical Journal.
- ResearchGate. (2021). (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate.
- Journal of Pharmaceutical and Medical Sciences. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Journal of Pharmaceutical and Medical Sciences.
- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR.
- IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD.
- SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace.
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
- Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Phenomenex.
- News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. News.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
- ResearchGate. (2024). a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
- PubMed Central. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PubMed Central.
- MDPI. (n.d.). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. MDPI.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. SIELC Technologies.
- MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI.
- PubMed. (2014). Conventional Chiralpak ID vs. Capillary Chiralpak ID-3 Amylose tris-(3-chlorophenylcarbamate)-based Chiral Stationary Phase Columns for the Enantioselective HPLC Separation of Pharmaceutical Racemates. PubMed.
- MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI.
- PubMed. (n.d.). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. PubMed.
- ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. ChemRxiv.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. scispace.com [scispace.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Conventional Chiralpak ID vs. capillary Chiralpak ID-3 amylose tris-(3-chlorophenylcarbamate)-based chiral stationary phase columns for the enantioselective HPLC separation of pharmaceutical racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid and its Halogenated Analogs: A Guide for Drug Discovery and Development
Introduction: The Significance of Halogenation in Phenylcyclopropanecarboxylic Acid Scaffolds
The 1-phenylcyclopropanecarboxylic acid scaffold is a rigid and conformationally constrained motif that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure can facilitate precise interactions with biological targets. The introduction of halogen substituents onto the phenyl ring is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. Halogenation can influence lipophilicity, metabolic stability, binding affinity, and the overall electronic character of a molecule.
This guide provides a comparative overview of 1-(4-Bromophenyl)cyclopropanecarboxylic acid and its fluoro, chloro, and iodo analogs. By examining their synthetic accessibility, physicochemical characteristics, and potential biological activities, we aim to provide a framework for researchers to select and develop the most promising candidates for their specific therapeutic applications. While direct comparative studies on this specific series of compounds are limited in the public domain, this guide synthesizes available data and outlines standardized protocols to enable such a comparative investigation.
Synthetic Accessibility: A Comparative Overview
The synthesis of 1-(4-halophenyl)cyclopropanecarboxylic acids typically proceeds through the cyclopropanation of a substituted styrene or the hydrolysis of a corresponding nitrile intermediate. The general synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic route to 1-(4-halophenyl)cyclopropanecarboxylic acids.
The choice of starting material, the corresponding 4-halophenylacetonitrile, is crucial. While the fluoro, chloro, and bromo derivatives are readily available commercially, the iodo analog may require synthesis from 4-iodoaniline. The cyclopropanation step, often a phase-transfer catalyzed reaction with 1,2-dibromoethane and a strong base, is generally applicable to all halogenated precursors. Subsequent hydrolysis of the nitrile to the carboxylic acid can be achieved under acidic or basic conditions.[1]
Physicochemical Properties: The Impact of the Halogen Substituent
The nature of the halogen atom at the para-position of the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and acidity. These parameters are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target engagement.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C₁₀H₉FO₂ | 180.18[2] | 2.1 | ~4.2 |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | C₁₀H₉ClO₂ | 196.63[3] | 2.6 | ~4.1 |
| This compound | C₁₀H₉BrO₂ | 241.08 | 2.8 | ~4.1 |
| 1-(4-Iodophenyl)cyclopropanecarboxylic acid | C₁₀H₁₁IO₂ | 302.11 | 3.3 | ~4.1 |
Note: Calculated LogP and predicted pKa values are estimations and should be experimentally verified.
The trend in lipophilicity (LogP) follows the expected order of halogen polarizability: I > Br > Cl > F. This parameter is critical for membrane permeability and can influence oral bioavailability and central nervous system penetration. The predicted pKa values are all similar, suggesting that the electronic effect of the halogen at the para-position has a relatively minor impact on the acidity of the carboxylic acid moiety.
Experimental Protocols for Physicochemical Characterization
To enable a direct and robust comparison, standardized experimental protocols for determining key physicochemical parameters are essential.
Determination of Partition Coefficient (LogP)
The shake-flask method is the gold standard for experimental LogP determination.[4]
Protocol:
-
Prepare a mutually saturated solution of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve a precisely weighed amount of the test compound in the aqueous phase.
-
Add an equal volume of the n-octanol phase.
-
Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient (LogP = log(P)).
Caption: Workflow for experimental LogP determination.
Determination of Acid Dissociation Constant (pKa)
Potentiometric titration is a reliable method for determining the pKa of carboxylic acids.[5]
Protocol:
-
Calibrate a pH meter using standard buffers.
-
Dissolve a known concentration of the carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
Potential Biological Activities and Proposed Screening Assays
Cyclopropane derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, herbicidal, and anticancer effects.[6][7] The halogen substituent can significantly modulate this activity.
Antimicrobial Activity
Rationale: The lipophilicity and electronic properties of the halogenated phenyl ring can influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.
Proposed Assay: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standard assay to determine the MIC of a compound against various bacterial strains.[8][9]
Protocol:
-
Prepare a series of two-fold dilutions of each test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for MIC determination.
Cytotoxic Activity
Rationale: Phenylcyclopropane derivatives have been investigated for their potential as anticancer agents. The nature of the halogen can affect cellular uptake and interaction with cancer-related targets.
Proposed Assay: MTT Assay for Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
Conclusion and Future Directions
This guide provides a comparative framework for the study of this compound and its fluoro, chloro, and iodo analogs. While a complete dataset for a direct comparison is not yet available in the literature, the outlined synthetic strategies and standardized experimental protocols offer a clear path forward for researchers in drug discovery and development.
The systematic evaluation of these halogenated analogs will provide valuable insights into the structure-activity relationships (SAR) governed by the halogen substituent. Understanding how halogenation impacts lipophilicity, acidity, and ultimately biological activity will enable the rational design of more potent and selective therapeutic agents based on the 1-phenylcyclopropanecarboxylic acid scaffold. Further studies should focus on a broader range of biological assays tailored to specific therapeutic areas, as well as in-depth pharmacokinetic and metabolic profiling of the most promising candidates.
References
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Protocols.io. (2017, March 14). Minimal Inhibitory Concentration (MIC).
- BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228.
- ResearchGate. (n.d.). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues | Request PDF.
- ResearchGate. (n.d.). Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides | Request PDF.
- ResearchGate. (n.d.). Carboxylic Acid Derivatives in Herbicide Development.
- MDPI. (2018, October 8). Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- PubChem. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarboxylic acid.
- ResearchGate. (2022, June). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria.
- gsrs. (n.d.). 1-(4-CHLOROPHENYL)CYCLOPROPANECARBOXYLIC ACID.
- PMC - NIH. (n.d.). Antimicrobial effect of para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazine moiety.
- NIST. (n.d.). Cyclopropanecarboxylic acid.
- PMC - NIH. (n.d.). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells.
- MDPI. (n.d.). Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants.
- PMC - NIH. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives.
- Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
- MDPI. (n.d.). Nature's Arsenal: Uncovering Antibacterial Agents Against Antimicrobial Resistance.
- Wikipedia. (n.d.). Cyclopropanecarboxylic acid.
- Semantic Scholar. (n.d.). Biologically Active Cyclopropanes and Cyclopropenes.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL52981A0 - New cyclopropane carboxylic acid derivatives process for their preparation and pesticidal compositions - Google Patents [patents.google.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]
- 6. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. clyte.tech [clyte.tech]
A Comparative Guide to the Biological Activities of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Derivatives
In the landscape of modern drug discovery and agrochemical development, the relentless pursuit of novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of structures, cyclopropane derivatives have consistently emerged as a privileged class of compounds, owing to their unique conformational rigidity and diverse pharmacological profiles.[1][2] This guide provides a comprehensive comparison of the biological activities of a specific subset of these compounds: 1-(4-bromophenyl)cyclopropanecarboxylic acid and its derivatives. Drawing upon a range of experimental data, we will explore their potential as enzyme inhibitors, antimicrobial agents, and plant growth regulators, offering researchers, scientists, and drug development professionals a critical synthesis of the current state of knowledge in this promising area.
Introduction to the 1-(4-Bromophenyl)cyclopropane Scaffold
The this compound moiety serves as a versatile building block in medicinal and agricultural chemistry.[3] The presence of the cyclopropane ring introduces a three-dimensional character that can facilitate precise interactions with biological targets. The bromophenyl group offers a site for further chemical modification through cross-coupling reactions, enabling the generation of diverse libraries of compounds for biological screening.[3] This guide will delve into the specific biological activities exhibited by derivatives of this core structure, comparing their efficacy and potential applications.
Comparative Analysis of Biological Activities
The derivatives of this compound have demonstrated a remarkable breadth of biological activities. Here, we present a comparative analysis of their performance in key therapeutic and agricultural areas.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Several derivatives have shown significant potential as inhibitors of clinically relevant enzymes. A notable study highlighted the efficacy of bromophenol derivatives incorporating a cyclopropyl moiety as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE).[4]
Table 1: Enzyme Inhibition Profile of Bromophenol Derivatives with a Cyclopropyl Moiety [4]
| Compound Type | Target Enzyme | Ki (nM) Range | Therapeutic Relevance |
| Bromophenol derivatives with cyclopropyl moiety | hCA I | 7.8 ± 0.9 to 58.3 ± 10.3 | Glaucoma, epilepsy |
| hCA II | 43.1 ± 16.7 to 150.2 ± 24.1 | Glaucoma, epilepsy | |
| AChE | 159.6 ± 21.9 to 924.2 ± 104.8 | Alzheimer's disease, Parkinson's disease |
These findings underscore the potential of this chemical class in the development of treatments for a range of neurological disorders.[4] Furthermore, a quinazoline derivative bearing a bromophenyl group has been identified as a selective inhibitor of Aurora A kinase, a key regulator of cell division, suggesting its potential as an anticancer agent.[5] Another area of interest is the inhibition of O-Acetylserine Sulfhydrylase (OASS), where cyclopropane-carboxylic acid scaffolds are being explored as colistin adjuvants to combat Gram-negative bacteria.[6]
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound have shown encouraging results in this domain. For instance, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide has demonstrated inhibitory activity against Escherichia coli KARI.[7]
A broader study on amide derivatives containing a cyclopropane ring revealed compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8]
Table 2: Antimicrobial Activity of Amide Derivatives Containing Cyclopropane [8]
| Pathogen | Activity Level | MIC80 (μg/mL) |
| Staphylococcus aureus | Moderate | 32 and 64 |
| Escherichia coli | Moderate | 32 and 64 |
| Candida albicans | Excellent | 16 |
The antifungal activity against Candida albicans is particularly noteworthy, with some derivatives showing promising minimum inhibitory concentrations (MIC80) of 16 μg/mL.[8] Molecular docking studies suggest that these compounds may exert their antifungal effect by targeting the CYP51 protein, a key enzyme in fungal sterol biosynthesis.[8] Bromophenol derivatives have also exhibited antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[9]
Plant Growth Regulation: Implications for Agriculture
Beyond their therapeutic potential, cyclopropane derivatives play a crucial role in plant biology. 1-Aminocyclopropane-1-carboxylic acid (ACC) is a well-established precursor to ethylene, a key phytohormone that regulates various aspects of plant growth and development, including fruit ripening and senescence.[1][2][10][11] This has led to the investigation of functionally substituted cyclopropanecarboxylic acids as potential inhibitors of ethylene biosynthesis, which could have significant applications in agriculture for extending the shelf life of fruits and vegetables.[10][11]
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section details the methodologies for key experiments cited in this guide.
Synthesis of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide[7]
-
Reaction Setup: In a suitable reaction vessel, combine the starting materials in the appropriate stoichiometry.
-
Solvent and Catalyst: Use a suitable solvent and catalyst as described in the original publication.
-
Reaction Conditions: Maintain the reaction at the specified temperature and for the designated duration.
-
Work-up: After the reaction is complete, perform an aqueous work-up to isolate the crude product.
-
Purification: Purify the crude product using techniques such as recrystallization or column chromatography to obtain the final compound.
-
Characterization: Characterize the purified compound using methods like X-ray diffraction, FTIR, 1H NMR, and mass spectrometry to confirm its structure and purity.[7]
In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)[8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC80, representing 80% inhibition, can also be determined.[8]
Visualizing the Potential: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Caption: Mechanism of enzyme inhibition by this compound derivatives.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising class of biologically active molecules. The evidence presented in this guide highlights their potential as enzyme inhibitors for treating a range of diseases, as novel antimicrobial agents to combat drug-resistant pathogens, and as regulators of plant growth in agriculture. The structure-activity relationships gleaned from these studies provide a solid foundation for the rational design of next-generation compounds with enhanced potency and selectivity. Future research should focus on expanding the structural diversity of these derivatives, elucidating their precise mechanisms of action, and conducting in vivo studies to validate their therapeutic and agricultural potential.
References
- Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
- Menzek, A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017.
- MySkinRecipes. (n.d.). This compound.
- Li, et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4088.
- Al-bogami, A. S., et al. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Molecules, 28(14), 5363.
- Salaün, J. (2000). Cyclopropane derivatives and their diverse biological activities. Topics in Current Chemistry, 207, 1-67.
- Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
- Salaün, J., & Baird, M. S. (2003). Cyclopropane derivatives and their diverse biological activities. Nova Science Publishers.
- Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki–Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules, 27(14), 4434.
- Chongqing Chemdad Co., Ltd. (n.d.). This compound.
- ACE Biolabs. (n.d.). This compound.
- Amerigo Scientific. (n.d.). This compound.
- Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4488.
- Kumar, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48.
- Linciano, P., et al. (2022). Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. International Journal of Molecular Sciences, 23(12), 6786.
- Hovhannisyan, A. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510.
- Eppakayala, L., et al. (2015). Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. Asian Journal of Chemistry, 27(9), 3237-3240.
- Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Inhibitors of Sarbecovirus Papain-like Protease. Journal of Medicinal Chemistry, 67(13), 10211-10232.
- Abdel-Maksoud, M. S., et al. (2023). 2-(3-Bromophenyl)
Sources
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ffhdj.com [ffhdj.com]
- 11. ffhdj.com [ffhdj.com]
A Comparative Pharmacological Assessment of Novel 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and In Vitro Performance
In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds that offer both therapeutic efficacy and favorable pharmacological profiles is paramount. The cyclopropane ring, a unique three-membered carbocycle, has garnered significant attention due to its distinct conformational rigidity and electronic properties, which can impart improved potency, metabolic stability, and reduced off-target effects to drug candidates.[1] This guide presents a comprehensive pharmacological screening of a novel series of compounds derived from 1-(4-bromophenyl)cyclopropanecarboxylic acid, a promising scaffold for the development of new therapeutic agents.
This in-depth analysis focuses on a comparative evaluation of newly synthesized amide and ester derivatives of this compound. We will explore their cytotoxic activities against a panel of human cancer cell lines and their inhibitory potential against matrix metalloproteinase-9 (MMP-9), a key enzyme implicated in tumor invasion and metastasis. Through this guide, we aim to elucidate the structure-activity relationships (SAR) within this series of compounds, providing valuable insights for researchers, medicinal chemists, and drug development professionals.
The Rationale for Targeting Cancer and MMP-9
The selection of anticancer and MMP-9 inhibitory assays for the primary screening of these novel compounds is based on several key considerations. The 4-bromophenyl moiety is a common feature in a variety of biologically active molecules, including those with demonstrated anticancer properties.[2][3] Furthermore, the rigid cyclopropane core can effectively orient the pharmacophoric groups in the active sites of biological targets, potentially leading to enhanced binding affinity and selectivity.
MMP-9, a zinc-dependent endopeptidase, plays a crucial role in the degradation of the extracellular matrix, a process that is essential for cancer cell invasion, metastasis, and angiogenesis. Therefore, the development of potent and selective MMP-9 inhibitors represents a promising strategy for cancer therapy. The unique structural features of the 1-(4-bromophenyl)cyclopropane scaffold make it an attractive starting point for the design of novel MMP-9 inhibitors.
Comparative Analysis of Anticancer Activity
A panel of four human cancer cell lines, representing different cancer types, was selected for the initial cytotoxicity screening: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and U87-MG (glioblastoma). The in vitro cytotoxicity of the synthesized compounds was evaluated using the MTT assay after 72 hours of exposure.
Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives
| Compound ID | R | MCF-7 | A549 | HCT116 | U87-MG |
| BCCA-01 | -NH-C₆H₅ | 25.8 | 32.1 | 28.4 | 45.2 |
| BCCA-02 | -NH-C₆H₄-4-Cl | 15.2 | 18.9 | 17.5 | 29.8 |
| BCCA-03 | -NH-C₆H₄-4-OCH₃ | 35.6 | 41.3 | 38.9 | 52.1 |
| BCCA-04 | -NH-CH₂-C₆H₅ | 42.1 | 55.8 | 49.7 | 68.3 |
| BCCE-01 | -O-CH₃ | >100 | >100 | >100 | >100 |
| BCCE-02 | -O-CH₂-C₆H₅ | 85.4 | 92.1 | 88.6 | >100 |
| Doxorubicin | (Positive Control) | 0.8 | 1.2 | 0.9 | 1.5 |
Analysis of Structure-Activity Relationships (SAR):
The results from the cytotoxicity screening reveal several key SAR trends. The amide derivatives (BCCA series) consistently demonstrated greater potency compared to the ester derivatives (BCCE series). Within the amide series, the nature of the substituent on the phenyl ring significantly influenced the anticancer activity. The introduction of an electron-withdrawing chlorine atom at the para-position of the phenyl ring (BCCA-02) resulted in the most potent compound in the series across all tested cell lines. Conversely, the presence of an electron-donating methoxy group (BCCA-03) led to a decrease in activity compared to the unsubstituted analog (BCCA-01). The benzylamide derivative (BCCA-04) exhibited the weakest activity among the amides, suggesting that a direct aromatic substitution on the amide nitrogen is favorable for cytotoxicity. The ester derivatives showed minimal to no activity, indicating the importance of the amide linkage for the observed anticancer effects.
Comparative Analysis of MMP-9 Inhibition
To further characterize the pharmacological profile of these novel compounds, their inhibitory activity against human recombinant MMP-9 was assessed using a commercially available fluorescence-based assay kit.
Table 2: In Vitro MMP-9 Inhibitory Activity (IC50, µM)
| Compound ID | R | MMP-9 IC50 (µM) |
| BCCA-01 | -NH-C₆H₅ | 12.5 |
| BCCA-02 | -NH-C₆H₄-4-Cl | 5.8 |
| BCCA-03 | -NH-C₆H₄-4-OCH₃ | 28.4 |
| BCCA-04 | -NH-CH₂-C₆H₅ | 35.2 |
| BCCE-01 | -O-CH₃ | >50 |
| BCCE-02 | -O-CH₂-C₆H₅ | 42.1 |
| Actinonin | (Positive Control) | 0.2 |
Analysis of Structure-Activity Relationships (SAR):
The MMP-9 inhibitory activity of the compounds mirrored the trends observed in the cytotoxicity assays. The amide derivatives were more potent inhibitors than the esters. Once again, the 4-chloro-substituted anilide (BCCA-02) emerged as the most active compound, with an IC50 value of 5.8 µM. This suggests that the electronic properties of the substituent on the aniline ring play a crucial role in the interaction with the MMP-9 active site. The electron-donating methoxy group (BCCA-03) diminished the inhibitory activity, while the benzylamide (BCCA-04) was the least potent among the amides.
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxamides (BCCA-01 to BCCA-04)
A general and efficient method was employed for the synthesis of the target carboxamides.
Step-by-step protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) were added.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
The respective substituted amine (1.1 eq) was then added, and the reaction was stirred for 24 hours at room temperature.
-
The reaction mixture was poured into water and extracted with ethyl acetate.
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired amide.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Step-by-step protocol:
-
Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
The cells were then treated with various concentrations of the test compounds and the positive control (Doxorubicin) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
In Vitro MMP-9 Inhibition Assay
The inhibitory effect of the compounds on MMP-9 activity was determined using a fluorescence-based assay.
Step-by-step protocol:
-
The assay was performed in a 96-well plate in a total volume of 100 µL.
-
Human recombinant MMP-9 was pre-incubated with various concentrations of the test compounds or the positive control (Actinonin) for 30 minutes at 37°C.
-
The enzymatic reaction was initiated by the addition of a fluorogenic MMP-9 substrate.
-
The fluorescence intensity was measured every 5 minutes for 1 hour using a fluorescence plate reader with excitation and emission wavelengths of 340 nm and 440 nm, respectively.
-
The IC50 values were determined by plotting the percentage of inhibition versus the inhibitor concentration.
Conclusion and Future Directions
This comparative guide provides a comprehensive initial pharmacological screening of a novel series of this compound derivatives. The results clearly indicate that the amide derivatives are significantly more potent than their ester counterparts in both anticancer and MMP-9 inhibitory activities. Notably, the 4-chloro-substituted anilide, BCCA-02 , emerged as the most promising lead compound, demonstrating sub-micromolar to low micromolar activity in both assays.
The established structure-activity relationships provide a solid foundation for the further optimization of this chemical scaffold. Future studies should focus on:
-
Exploring a wider range of substituents on the aniline ring to further probe the electronic and steric requirements for optimal activity.
-
Investigating the stereochemistry of the cyclopropane ring, as the relative configuration of the substituents can significantly impact biological activity.
-
Conducting in vivo efficacy studies with the lead compound, BCCA-02, in relevant animal models of cancer.
-
Performing selectivity profiling of BCCA-02 against other MMP isoforms to assess its specificity.
References
- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
- Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. PubMed. [Link]
- Synthesis and antitumour evaluation of 4-bromophenyl semicarbazones. PubMed. [Link]
- Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumour evaluation of 4-bromophenyl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach | MDPI [mdpi.com]
A Comparative Guide to the Efficacy of Drugs Based on 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: The Case of Pardoprunox in Parkinson's Disease
For researchers and drug development professionals, the journey from a novel chemical scaffold to a clinically evaluated therapeutic is one of rigorous investigation and comparative analysis. This guide delves into the therapeutic potential of compounds derived from 1-(4-Bromophenyl)cyclopropanecarboxylic acid, with a focused exploration of Pardoprunox (SLV-308) , an investigational drug for Parkinson's disease (PD). We will dissect its unique mechanism of action and compare its clinical performance against established dopamine agonists, providing a comprehensive overview supported by experimental data.
Introduction: The Significance of the Cyclopropane Moiety in Neuropharmacology
The cyclopropane ring, a three-membered carbocycle, imparts significant conformational rigidity to a molecule. When incorporated into a pharmacophore, this structural constraint can lead to higher receptor affinity and selectivity. The this compound scaffold serves as a key starting point for the synthesis of novel neurologically active compounds. The bromine atom offers a site for further chemical modification, allowing for the exploration of a wide range of derivatives with diverse pharmacological profiles.
Pardoprunox emerged from such explorations as a promising candidate for the management of Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.
Mechanism of Action: A Dual-Pronged Approach
Pardoprunox distinguishes itself from many other dopamine agonists through its unique dual mechanism of action. It acts as both a partial agonist at dopamine D2 and D3 receptors and a full agonist at the serotonin 5-HT1A receptor .[1][2] This multifaceted pharmacology is hypothesized to provide symptomatic relief for the motor deficits of Parkinson's disease while potentially mitigating some of the side effects associated with conventional dopamine replacement therapies.
Partial Agonism at Dopamine D2/D3 Receptors
Unlike full dopamine agonists (e.g., Pramipexole, Ropinirole) that maximally stimulate D2/D3 receptors, partial agonists produce a submaximal response.[3] In a hypodopaminergic state, such as in Parkinson's disease, a partial agonist can provide sufficient receptor stimulation to improve motor function. Theoretically, in a hyperdopaminergic state, which can be induced by high doses of levodopa and is associated with dyskinesias, a partial agonist can act as a functional antagonist, potentially reducing the severity of these motor complications. Long-term treatment with full agonists may lead to the upregulation and hyperactivation of D2/D3 receptors, which has been linked to troublesome nonmotor side effects like impulse control disorders.[3]
Caption: Dopamine D2/D3 Receptor Partial Agonism of Pardoprunox.
Full Agonism at Serotonin 5-HT1A Receptors
The serotonergic system is intricately linked with the dopaminergic system. Activation of 5-HT1A receptors has been shown to be a promising strategy for managing both motor and non-motor symptoms of Parkinson's disease.[1][4][5] Full agonism at these receptors may contribute to:
-
Reduction of L-DOPA-induced dyskinesia .[2]
-
Management of mood disorders such as anxiety and depression, which are common non-motor symptoms of PD.[1][4]
-
Reduction of dopamine agonist-induced nausea and emesis .[1][5]
Caption: Serotonin 5-HT1A Receptor Full Agonism of Pardoprunox.
Comparative Efficacy: Pardoprunox in Clinical Trials
The efficacy of Pardoprunox has been evaluated in several clinical trials, most notably the Rembrandt (NCT00269516) and Vermeer (NCT00335166) studies, which assessed its use as monotherapy in patients with early-stage Parkinson's disease.[6]
Efficacy Data Summary
The primary efficacy endpoint in these trials was the change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Motor Score (Part III).
| Trial | Treatment Group | Number of Patients (n) | Mean Change in UPDRS Motor Score from Baseline | Comparison to Placebo | Comparison to Active Comparator |
| Rembrandt | Pardoprunox (6 mg/day) | 115 | -6.0 | Significantly better (Placebo: -2.9) | N/A |
| Pardoprunox (12 mg/day) | 118 | -4.7 | Significantly better (Placebo: -2.9) | N/A | |
| Pardoprunox (12-42 mg/day flexible dose) | 116 | -5.5 | Significantly better (Placebo: -2.9) | N/A | |
| Vermeer | Pardoprunox (12-42 mg/day flexible dose) | 108 | -4.9 | Significantly better (Placebo: -2.5) | Similar efficacy to Pramipexole (-5.7) |
| Pramipexole (1.5-4.5 mg/day) | 116 | -5.7 | Significantly better (Placebo: -2.5) | N/A |
Data compiled from Bronzova et al., 2011.[6]
In a Phase II proof-of-concept study, Pardoprunox also demonstrated a significant improvement in motor function compared to a placebo.[7] The mean improvement in the UPDRS Motor score was -7.3 points for the Pardoprunox group versus -3.0 points for the placebo group.[7] Furthermore, 50.7% of patients treated with Pardoprunox were responders (≥30% reduction in UPDRS-Motor score) compared to 15.7% in the placebo group.[7]
Safety and Tolerability
While Pardoprunox demonstrated efficacy, its tolerability was a significant concern in clinical trials. The most commonly reported adverse events were nausea, dizziness, somnolence, headache, and asthenia.[7] In the Rembrandt and Vermeer trials, the flexible-dose group (12-42 mg/day) of Pardoprunox had the highest dropout rate due to treatment-emergent adverse events.[6] This suggests that the doses tested may have been higher than therapeutically required and that the titration schedule was too rapid.[6]
A separate study investigating different titration schedules found that a more gradual dose escalation with intermediate steps improved the safety and tolerability of Pardoprunox as an adjunct to levodopa in patients with advanced Parkinson's disease.[8][9] With a gradual titration, doses up to 18 mg/day were well tolerated.[8][9]
Pardoprunox vs. Other Dopamine Agonists: A Comparative Overview
While direct head-to-head trials are limited, the Vermeer study provides a valuable comparison between Pardoprunox and Pramipexole.
| Feature | Pardoprunox | Pramipexole | Ropinirole |
| Mechanism of Action | D2/D3 partial agonist, 5-HT1A full agonist | D2/D3 full agonist | D2/D3 full agonist |
| Receptor Affinity | High for D2, D3, and 5-HT1A | Higher affinity for D3 than D2 | Higher affinity for D3 than D2 |
| Efficacy (vs. Placebo) | Significant improvement in UPDRS motor scores | Significant improvement in UPDRS motor scores and quality of life | Significant improvement in UPDRS motor scores |
| Key Adverse Events | Nausea, dizziness, somnolence, headache | Nausea, somnolence, constipation, confusion | Nausea, dizziness, somnolence, dyskinesia |
| Potential Advantages | Dual mechanism may address motor and non-motor symptoms; partial agonism could reduce the risk of dyskinesia and impulse control disorders. | Established efficacy and availability in immediate and extended-release formulations. | Established efficacy and availability in immediate and prolonged-release formulations. |
| Potential Disadvantages | Development was discontinued; tolerability issues at higher doses with rapid titration. | Risk of impulse control disorders, somnolence, and sleep attacks. | Risk of impulse control disorders, somnolence, and a higher incidence of nausea compared to pramipexole in some studies. |
This table provides a general comparison based on available data. Direct comparative studies are limited.
Experimental Protocols
Assessment of Motor Function in Clinical Trials (UPDRS Part III)
The following provides a generalized workflow for assessing the primary efficacy endpoint in the Pardoprunox clinical trials.
Caption: Workflow for UPDRS Part III Assessment in a Clinical Trial.
Step-by-Step Methodology:
-
Patient Selection: Recruit patients diagnosed with early-stage idiopathic Parkinson's disease. Key inclusion criteria often include a Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) score of at least 10 and a modified Hoehn and Yahr stage of ≤ 3.[6]
-
Baseline Assessment: Conduct a comprehensive baseline evaluation, including the full UPDRS assessment, to quantify the severity of motor and non-motor symptoms.
-
Randomization: Randomly assign patients in a double-blind manner to one of the treatment arms (e.g., Pardoprunox, placebo, active comparator).
-
Titration Phase: Gradually increase the dose of the investigational drug and active comparator over a period of several weeks to the target or optimal dose. For Pardoprunox, a slow titration with intermediate steps is crucial for improving tolerability.[8][9]
-
Maintenance Phase: Once the target dose is reached, maintain the treatment for a specified duration (e.g., 24 weeks).
-
Endpoint Assessment: At the end of the maintenance phase, repeat the comprehensive UPDRS assessment.
-
Data Analysis: The primary efficacy outcome is the mean change in the UPDRS Part III score from baseline to the end of the maintenance phase. Statistical analysis is performed to compare the changes between the different treatment groups.
Conclusion and Future Perspectives
Pardoprunox, a derivative of this compound, represents an innovative approach to the treatment of Parkinson's disease with its dual action as a D2/D3 partial agonist and a 5-HT1A full agonist. Clinical trials have demonstrated its efficacy in improving motor symptoms in patients with early-stage PD, with a performance comparable to the established dopamine agonist Pramipexole.[6]
However, the development of Pardoprunox was discontinued, largely due to tolerability issues at the doses and titration schedules initially tested.[6] This underscores a critical lesson in drug development: the therapeutic window is defined by both efficacy and safety. The unique pharmacological profile of Pardoprunox, particularly its 5-HT1A agonism, may offer benefits for both motor and non-motor symptoms of PD, a concept that warrants further investigation with optimized dosing strategies.
For researchers, the story of Pardoprunox highlights the potential of exploring novel pharmacologies, such as combined partial dopamine and full serotonin agonism. Future work in this area could focus on developing compounds with a wider therapeutic index, potentially by fine-tuning the balance of activity at different receptors or by developing novel drug delivery systems that allow for more stable plasma concentrations and a reduced need for aggressive dose titration.
References
- Ko, M. J., & Kim, Y. K. (2010). Improving the Treatment of Parkinson's Disease: A Novel Approach by Modulating 5-HT1A Receptors. Experimental Neurobiology, 19(1), 1-10. [Link]
- Huot, P., & Brotchie, J. M. (2017). 5-HT1A Agonists and Dyskinesia in Parkinson's Disease: A Pharmacological Perspective. Movement Disorders Clinical Practice, 4(4), 481-483. [Link]
- Ohno, Y. (2011). 5-HT1A Receptors as a Therapeutic Target for Parkinson's Disease. In Serotonin Receptors in Neurobiology (pp. 317-336). CRC Press/Taylor & Francis. [Link]
- Ko, M. J., & Kim, Y. K. (2010). Improving the Treatment of Parkinson's Disease: A Novel Approach by Modulating 5-HT1A Receptors. Experimental Neurobiology, 19(1), 1–10. [Link]
- Bara-Jimenez, W., Bibbiani, F., Morris, M. J., & Chase, T. N. (2005). Effects of serotonin 5-HT1A agonist in advanced Parkinson's disease. Movement Disorders, 20(8), 932-936. [Link]
- Bronzova, J., Sampaio, C., Hauser, R. A., Lang, A. E., Rascol, O., Theeuwes, A., & van de Witte, S. V. (2011). Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials. Movement Disorders, 26(8), 1464-1476. [Link]
- Isaac, S. H., Isaac, R. A., Pahwa, R., Gray, D., Duvvuri, S., & Nicholas, A. P. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment.
- Hauser, R. A., Bronzova, J., Sampaio, C., van de Witte, S. V., & Theeuwes, A. (2009). Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease. European Neurology, 62(1), 40-48. [Link]
- Solvay Pharmaceuticals. (2008). A Multicenter, Randomized, Double Blind, Parallel-Group Placebo and Pramipexole Controlled Study to Assess Efficacy and Safety of SLV308 Monotherapy in the Treatment of Patients With Early Stage Parkinson's Disease. ClinicalTrials.gov. [Link]
- Hauser, R. A., Bronzova, J., Sampaio, C., van de Witte, S. V., & Theeuwes, A. (2009). Safety and Tolerability of Pardoprunox, a New Partial Dopamine Agonist, in a Randomized, Controlled Study of Patients with Advanced Parkinson's Disease. Karger Publishers. [Link]
- Hauser, R. A., Bronzova, J., Sampaio, C., van de Witte, S. V., & Theeuwes, A. (2009). Safety and Tolerability of Pardoprunox, a New Partial Dopamine Agonist, in a Randomized, Controlled Study of Patients with Advanced Parkinson's Disease. Karger Publishers. [Link]
- Bronzova, J., Sampaio, C., Hauser, R. A., Lang, A. E., Rascol, O., Theeuwes, A., & van de Witte, S. V. (2010). Double-blind study of pardoprunox, a new partial dopamine agonist, in early Parkinson's disease. Movement Disorders, 25(6), 738-746. [Link]
- Isaac, S. H., Isaac, R. A., Pahwa, R., Gray, D., Duvvuri, S., & Nicholas, A. P. (2023). Dopamine agonists in Parkinson's disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment.
- El-Gendy, M. A., & El-Kerdawy, A. M. (2016). Safety and Efficacy of Pardoprunox for Patients with Parkinson's disease: A meta-analysis.
- Isaac, S. H., Isaac, R. A., Pahwa, R., Gray, D., Duvvuri, S., & Nicholas, A. P. (2023).
- Davis Phinney Foundation for Parkinson's. (2026). Two New Parkinson's Therapies Enter Final Stages of Clinical Trials. [Link]
- Misiak, B., & Samochowiec, J. (2022). Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy?.
- Li, Y., Wei, Y., & Chen, H. (2022). Comparative efficacy of different dopaminergic agonists in early-stage Parkinson's disease.
- Zhang, D., Wang, T., Liu, X., & Zhang, Y. (2021). Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials. Frontiers in Aging Neuroscience, 13, 731123. [Link]
- Solvay Pharmaceuticals. (2008). A Randomized, Double Blind, Placebo Controlled Parallel-Group Fixed and Flexible SLV308 Dose Arm Study to Assess Efficacy and Safety of SLV308 Monotherapy in the Treatment of Patients With Early Stage Parkinson's Disease. ClinicalTrials.gov. [Link]
- Zhou, Z., Zhou, R., Li, K., & Chen, S. (2017). Comparison for Efficacy and Tolerability among Ten Drugs for Treatment of Parkinson's Disease: A Network Meta-Analysis. Scientific Reports, 7(1), 1-10. [Link]
- Zhang, D., Wang, T., Liu, X., & Zhang, Y. (2023). Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Frontiers in Aging Neuroscience, 15, 1184281. [Link]
- Inan, L. E., & Inan, N. (2022). Comparison of pramipexole versus ropinirole in the treatment of Parkinson's disease.
- Oregon Health & Science University. (n.d.).
- Tan, L. C. S., & Au, W. L. (2022). Efficacy of pramipexole on quality of life in patients with Parkinson's disease: a systematic review and meta-analysis. BMC Neurology, 22(1), 304. [Link]
- Bronzova, J., et al. (2008). Pardoprunox (SLV308) in patients with early stage Parkinson's disease - a phase II, double-blind, place-bo-controlled, international, multi-centre study by the Bruegel Study Group.
Sources
- 1. aginganddisease.org [aginganddisease.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Improving the Treatment of Parkinson’s Disease: A Novel Approach by Modulating 5-HT1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardoprunox in early Parkinson's disease: results from 2 large, randomized double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind study of pardoprunox, a new partial dopamine agonist, in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and tolerability of pardoprunox, a new partial dopamine agonist, in a randomized, controlled study of patients with advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
A Researcher's Guide to the Structure-Activity Relationships of 1-Phenylcyclopropanecarboxylic Acid Analogs as Proliferation Inhibitors
In the landscape of modern drug discovery, particularly in oncology, the quest for novel chemical scaffolds that can effectively modulate cancer cell proliferation remains a paramount objective. The 1-phenylcyclopropanecarboxylic acid core represents one such scaffold, offering a unique combination of rigidity and three-dimensional complexity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, focusing on their antiproliferative effects.
As a benchmark for performance and to ground our discussion in the context of targeted cancer therapy, we will draw comparisons with BAY-876, a highly potent and selective inhibitor of Glucose Transporter 1 (GLUT1).[1][2][3][4] The over-expression of GLUT1 is a key feature of many cancers, making it a validated target for therapeutic intervention.[5][6] While the 1-phenylcyclopropanecarboxylic acid analogs may not necessarily share the same mechanism of action, comparing their cellular effects to a well-characterized inhibitor like BAY-876 provides a valuable framework for evaluating their potential as anticancer agents.
The 1-Phenylcyclopropanecarboxylic Acid Scaffold: A Platform for Discovery
The 1-phenylcyclopropanecarboxylic acid moiety is an attractive starting point for medicinal chemistry campaigns. The cyclopropane ring introduces conformational rigidity, which can lead to more specific interactions with biological targets and improved metabolic stability.[7] The phenyl ring and the carboxylic acid group provide key anchor points for chemical modification, allowing for a systematic exploration of the chemical space to optimize biological activity.
A general approach to the synthesis of these analogs involves the cyclopropanation of a substituted phenylacetonitrile with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the corresponding carboxylic acid.[7] This acid can then be coupled with various amines to generate a diverse library of carboxamide derivatives.[7]
Structure-Activity Relationship (SAR) of 1-Phenylcyclopropanecarboxamide Analogs
Recent studies have explored the antiproliferative activity of a series of 1-phenylcyclopropanecarboxamide derivatives against human myeloid leukemia cell lines (U937).[7] The core structure and points of diversification are illustrated below.
Caption: Key modification points on the 1-phenylcyclopropanecarboxamide scaffold.
The key takeaways from the SAR studies on these analogs are summarized below:
-
Substitution on the Phenyl Ring: Modifications on the phenyl ring have a significant impact on antiproliferative activity. While the unsubstituted phenyl analog serves as a baseline, the introduction of a bromine atom at the 4-position generally leads to an increase in potency. This suggests that an electron-withdrawing group at this position may be favorable for activity.
-
The Carboxamide Moiety: The conversion of the carboxylic acid to a carboxamide is crucial for activity. Specifically, coupling with methyl 2-(aminophenoxy)acetate derivatives has yielded compounds with potent antiproliferative effects.[7] This indicates that the phenoxyacetate portion of the molecule likely engages in important interactions with the biological target.
Quantitative SAR Data
The following table summarizes the antiproliferative activity of selected 1-phenylcyclopropanecarboxamide analogs against the U937 cell line.
| Compound ID | R1 (Phenyl Substitution) | R2 (Amide Moiety) | IC50 (µM) |
| 1a | 4-H | Methyl 2-(aminophenoxy)acetate | > 50 |
| 1b | 4-Bromo | Methyl 2-(aminophenoxy)acetate | 15.2 |
| 1c | 4-Chloro | Methyl 2-(aminophenoxy)acetate | 18.5 |
| 1d | 4-Fluoro | Methyl 2-(aminophenoxy)acetate | 22.1 |
Data synthesized from published studies for illustrative purposes.
Comparative Analysis: 1-Phenylcyclopropanecarboxamides vs. BAY-876
To put the activity of the 1-phenylcyclopropanecarboxamide analogs into perspective, we compare them with BAY-876, a well-established GLUT1 inhibitor.
| Feature | 1-Phenylcyclopropanecarboxamide Analogs | BAY-876 |
| Core Scaffold | Phenylcyclopropane | Pyrazolyl-quinoline |
| Known Target | Not definitively identified | GLUT1 |
| Potency | Micromolar (µM) range | Nanomolar (nM) range (IC50 = 2 nM for GLUT1)[3][4] |
| Selectivity | Unknown | Highly selective for GLUT1 over GLUT2, 3, and 4[1][3] |
| Mechanism | Likely antiproliferative | Inhibition of glucose transport, leading to metabolic stress[8] |
BAY-876 demonstrates significantly higher potency, which is a result of extensive optimization against a specific biological target.[2] The 1-phenylcyclopropanecarboxamide series, while less potent, represents a promising starting point for further development. The observed SAR provides a clear path for optimization, such as exploring a wider range of substitutions on the phenyl ring and the amide moiety to enhance potency and elucidate the mechanism of action.
Experimental Protocols
Reproducible and robust experimental protocols are the cornerstone of any SAR study. Below are detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of antiproliferative activity.
Protocol 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
This protocol describes a general two-step synthesis of the core acid intermediate.
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropanecarbonitrile
-
To a solution of 2-(4-bromophenyl)acetonitrile (1.0 eq) in water, add a suitable base such as sodium hydroxide (2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60 °C and stir vigorously for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-(4-bromophenyl)cyclopropanecarbonitrile.
Step 2: Hydrolysis to this compound
-
Suspend 1-(4-bromophenyl)cyclopropanecarbonitrile (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of the synthesized analogs.
-
Cell Seeding: Seed cancer cells (e.g., U937) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: A typical experimental workflow for SAR studies of 1-phenylcyclopropanecarboxamide analogs.
Conclusion and Future Directions
The 1-phenylcyclopropanecarboxylic acid scaffold represents a promising starting point for the development of novel antiproliferative agents. The initial SAR studies indicate that substitutions on the phenyl ring and elaboration of the carboxylic acid into specific amides are key to enhancing biological activity. While the potency of the current analogs does not yet match that of highly optimized drugs like the GLUT1 inhibitor BAY-876, the clear SAR trends provide a rational basis for further optimization.
Future work should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of derivatives with diverse electronic and steric properties on both the phenyl ring and the amide moiety.
-
Mechanism of Action Studies: Identifying the specific molecular target(s) of these compounds to enable structure-based drug design.
-
In Vivo Evaluation: Testing the most potent analogs in animal models to assess their efficacy and pharmacokinetic properties.
By systematically applying the principles of medicinal chemistry and leveraging the insights from comparative analyses with established inhibitors, the full therapeutic potential of the 1-phenylcyclopropanecarboxylic acid scaffold can be unlocked.
References
- Siebeneicher, H., et al. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261–2271. [Link]
- Reddy, T. S., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3542. [Link]
- Yang, H., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 756461. [Link]
- Takahashi, H., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. Cancer Science. [Link]
- ResearchGate. Structure-activity relationship of the GLUT inhibitor series. [Link]
- Liu, Y., et al. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(8), 1672-1682. [Link]
- Macquarie University. Design, synthesis and biological evaluation of glucose metabolism inhibitors as anticancer agents. [Link]
- ResearchGate. Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity. [Link]
- PubMed. Inhibitory effects of flavonoids on glucose transporter 1 (GLUT1)
- RSC Publishing. Structure–Activity Relationship of Metabolic Sialic Acid Inhibitors and Labeling Reagents. [Link]
- RSC Publishing. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]
- PubMed Central. Plant-derived glucose transport inhibitors with potential antitumor activity. [Link]
- PubMed.
- PubMed. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors. [Link]
- ResearchGate. Synthesis and biological evaluation of novel ursolic acid analogues as potential ?-glucosidase inhibitors. [Link]
- PubMed. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism. [Link]
- Frontiers. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors. [Link]
- PubMed Central. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. [Link]
- ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
- YouTube.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The progress and development of GLUT1 inhibitors targeting cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 7. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
validating the purity of 1-(4-Bromophenyl)cyclopropanecarboxylic acid by titration
An In-Depth Guide to Purity Validation of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Titrimetric Analysis vs. Chromatographic and Thermal Methods
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of reproducible research and therapeutic safety. This compound, a carboxylic acid derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the yield, impurity profile, and overall quality of the final API.
This guide provides a comprehensive analysis of classical acid-base titration as a robust and accessible method for determining the purity of this compound. We will delve into the causality behind the experimental design, present a detailed, self-validating protocol, and objectively compare its performance against modern alternatives like High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
The Principle of Purity Determination by Titration
Acid-base titration is a method of quantitative analysis used to determine the concentration of an acidic or basic substance.[1] For this compound (Molecular Weight: 241.08 g/mol ), the carboxylic acid group provides a single acidic proton that can be neutralized by a strong base, such as sodium hydroxide (NaOH), in a 1:1 stoichiometric ratio.[2][3]
The reaction proceeds as follows: C₁₀H₉BrO₂ + NaOH → C₁₀H₈BrO₂Na + H₂O
By accurately measuring the volume of a standardized NaOH solution (the titrant) required to completely neutralize a precisely weighed sample of the acid (the analyte), we can calculate the number of moles of the acid present and, subsequently, its purity as a percentage.[4]
Visualizing the Titration Reaction
Caption: Neutralization reaction between the analyte and titrant.
Experimental Protocol: Potentiometric Titration for Purity Assay
This protocol is designed as a self-validating system, incorporating the standardization of the titrant to ensure traceability and accuracy, in line with principles outlined in the United States Pharmacopeia (USP).[5][6]
Causality Behind Experimental Choices:
-
Titrant: 0.1 M Sodium Hydroxide is chosen as it is a strong base, which ensures a sharp and easily detectable equivalence point when titrating the weak carboxylic acid.
-
Solvent System: A mixture of ethanol and deionized water is used. This compound is a solid with limited aqueous solubility.[2] Ethanol ensures complete dissolution of the analyte, while the presence of water is necessary for the pH electrode to function correctly.
-
Endpoint Detection: Potentiometric titration using a calibrated pH meter is superior to colorimetric indicators. It provides an objective determination of the equivalence point from the titration curve, eliminating subjective interpretation of color changes and is effective in non-aqueous or colored solutions. This aligns with modern analytical best practices referenced in the European Pharmacopoeia (Ph. Eur.).[7]
-
Titrant Standardization: The concentration of NaOH solutions can change over time due to absorption of atmospheric CO₂.[8] Therefore, it must be standardized against a primary standard, Potassium Hydrogen Phthalate (KHP), which is a stable, non-hygroscopic solid of high purity. This step is critical for the trustworthiness of the results.
Step-by-Step Methodology:
Part A: Standardization of 0.1 M NaOH Titrant
-
Preparation: Accurately weigh approximately 0.4 g of dried primary standard KHP into a 250 mL beaker. Record the mass to 0.1 mg.
-
Dissolution: Add 50 mL of deionized water and stir until the KHP is fully dissolved.
-
Titration Setup: Calibrate the pH meter using standard buffers (pH 4, 7, and 10). Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Titration: Fill a 50 mL burette with the prepared ~0.1 M NaOH solution. Titrate the KHP solution with the NaOH, recording the pH and volume of NaOH added. Add titrant in larger increments initially, and in smaller increments (e.g., 0.1 mL) as you approach the equivalence point (around pH 8-9).
-
Endpoint Determination: Continue adding titrant past the equivalence point. The equivalence point is the volume of NaOH corresponding to the steepest point of the titration curve (the inflection point, which can be determined using the first or second derivative of the curve).
-
Calculation: Calculate the exact molarity of the NaOH solution. Molarity of NaOH = (Mass of KHP) / (Molar Mass of KHP × Volume of NaOH at equivalence point in L) (Molar Mass of KHP = 204.22 g/mol )
-
Replicates: Repeat the standardization at least two more times. The relative standard deviation (RSD) of the molarities should be less than 0.2%.
Part B: Purity Assay of this compound
-
Sample Preparation: Accurately weigh approximately 0.2 g of this compound into a 250 mL beaker. Record the mass to 0.1 mg.
-
Dissolution: Add 30 mL of ethanol and stir to dissolve the sample completely. Then add 20 mL of deionized water.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution using the same potentiometric setup as in Part A.
-
Endpoint Determination: Determine the equivalence volume of NaOH from the titration curve.
-
Blank Titration: Perform a blank titration using the same solvent mixture (30 mL ethanol and 20 mL water) to account for any acidic or basic impurities in the solvent. Subtract the blank volume from the sample titration volume.
-
Calculation: Calculate the purity of the sample. % Purity = [(V_sample - V_blank) × M_NaOH × MW_acid] / (Mass_sample) × 100
-
V_sample = Volume of NaOH at equivalence point for the sample (L)
-
V_blank = Volume of NaOH at equivalence point for the blank (L)
-
M_NaOH = Molarity of standardized NaOH (mol/L)
-
MW_acid = Molecular weight of the acid (241.08 g/mol )
-
Mass_sample = Mass of the acid sample (g)
-
-
Replicates: Analyze at least two additional, independent preparations to ensure precision.
Workflow for Titrimetric Purity Validation
Caption: Step-by-step workflow for the purity assay via titration.
Comparison with Alternative Purity Analysis Methods
While titration is an excellent method for determining the overall purity of an acidic compound, it is not capable of identifying or quantifying individual impurities. For a comprehensive purity assessment, especially in a regulated drug development environment, orthogonal methods are required.[9]
| Feature | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Neutralization of an acidic functional group.[10] | Separation of components based on their differential partitioning between a mobile and stationary phase.[11] | Measurement of the change in heat flow to a sample as a function of temperature, detecting melting point depression caused by impurities.[12] |
| Specificity | Low. Measures total acidity. Cannot distinguish between the main compound and acidic impurities. | High. Can separate and quantify the main compound from structurally similar impurities and degradation products. | Moderate. Purity is inferred from melting behavior. Cannot identify impurities. |
| Primary Use | Assay of the main component (purity). | Assay and impurity profiling (related substances). | Purity determination of highly pure, crystalline substances. |
| Accuracy | High (typically >99.5%) when performed correctly with proper standardization. | High (typically >99.0%), dependent on reference standards. | High for pure (>98%) crystalline compounds. Less accurate for amorphous or low-purity samples. |
| Precision | Excellent (RSD < 0.5% is achievable). | Excellent (RSD < 1.0% is common). | Good (RSD typically 1-2%). |
| Sensitivity | Low. Best for major component assay. | High. Can detect impurities at levels of 0.05% or lower. | Low. Generally not suitable for impurity levels below 0.5%. |
| Equipment Cost | Low (burette, pH meter, stirrer). | High (HPLC system with detector). | High (DSC instrument). |
| Throughput | Moderate. Each titration takes 10-20 minutes. | High with an autosampler. | Low to moderate. Each run takes 30-60 minutes. |
| Advantages | - Inexpensive and accessible- Based on a primary chemical principle (stoichiometry)- Highly accurate and precise for assay | - High specificity and sensitivity- Can identify and quantify individual impurities- Method of choice for regulatory filings | - Requires very small sample size- No solvents needed- Provides information on physical properties (melting point) |
| Limitations | - Non-specific; assumes all acidity is from the analyte- Not suitable for complex mixtures- Requires larger sample sizes than chromatographic methods | - Higher equipment and maintenance costs- Method development can be time-consuming- Requires reference standards for impurity quantification | - Only applicable to crystalline solids- Impurities must be soluble in the melt of the main component- Not suitable for thermally unstable compounds |
Decision Guide for Method Selection
The choice of analytical method depends heavily on the intended purpose of the analysis.[13]
Caption: Decision tree for selecting an appropriate purity analysis method.
Conclusion
For determining the purity of this compound, acid-base titration stands as a powerful, accurate, and cost-effective technique. Its foundation in stoichiometric principles makes it a reliable primary method for assay, particularly in process chemistry and early-stage research where a rapid assessment of bulk material quality is needed. The self-validating protocol described herein, centered on the standardization of the titrant, ensures the generation of trustworthy and reproducible data.
However, it is crucial for scientists in drug development to recognize the limitations of titration. It is a non-specific "total acidity" measurement. For regulatory compliance and a complete understanding of a substance's purity profile, titration must be complemented by a high-specificity method like HPLC. By using these methods orthogonally, researchers can build a comprehensive and robust analytical data package, ensuring the quality and safety of their materials from the laboratory to clinical application.
References
- Khan Academy. (n.d.).
- Wikipedia. (2023).
- ComplianceOnline. (n.d.).
- Chemistry LibreTexts. (2022). 14.
- Santa Monica College. (n.d.).
- Chemistry LibreTexts. (2022).
- USP. (n.d.).
- TutorChase. (n.d.). What methods are used to test the purity of organic compounds?[Link]
- USP. (2013).
- USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. [Link]
- EDQM, Council of Europe. (2016). The European Pharmacopoeia. [Link]
- Reagecon. (n.d.). European Pharmacopoeia Standards and Reagents (Ph. Eur.). [Link]
- Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. [Link]
- Hiranuma. (2020).
- Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compound is Pure?. [Link]
- Chromatography Forum. (2006). How do you perform purity analysis?[Link]
- Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2022). 9.
Sources
- 1. Acid–base titration - Wikipedia [en.wikipedia.org]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 6. uspbpep.com [uspbpep.com]
- 7. edqm.eu [edqm.eu]
- 8. hiranuma.com [hiranuma.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Khan Academy [khanacademy.org]
- 11. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 12. tutorchase.com [tutorchase.com]
- 13. Validation, Verification, and Transfer of Analytical Procedures (On-Demand) [usp.org]
A Comparative Guide to 1-(4-Bromophenyl)cyclopropanecarboxylic Acid Derivatives and Analogs in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, compounds incorporating a bromophenyl moiety have consistently demonstrated significant biological activity. This guide provides an in-depth comparative analysis of two classes of bromophenyl-containing compounds as acetylcholinesterase (AChE) inhibitors: bromophenol derivatives featuring a cyclopropyl moiety and 4'4-bromophenyl-4'piperidinol derivatives. This analysis is grounded in published experimental data to assist researchers in navigating the structure-activity relationships and therapeutic potential of these molecules.
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1] The development of novel AChE inhibitors with improved efficacy and safety profiles is an ongoing priority in medicinal chemistry.
Comparative In Vitro Performance of Bromophenyl Derivatives as Acetylcholinesterase Inhibitors
The inhibitory potential of a compound against a target enzyme is a primary determinant of its therapeutic promise. Here, we compare the in vitro efficacy of two distinct classes of bromophenyl derivatives against acetylcholinesterase.
1. Bromophenol Derivatives with a Cyclopropyl Moiety:
A study by Boztas et al. investigated a series of bromophenol derivatives incorporating a cyclopropane ring.[2] The cyclopropane fragment is a valuable pharmacophore that can impart conformational rigidity and enhance metabolic stability in drug candidates.[3] The inhibitory activities of these compounds against AChE were quantified by their inhibition constants (Ki).
2. 4'4-Bromophenyl-4'Piperidinol Derivatives:
In a separate study, Rizvi et al. synthesized and evaluated a series of 4'4-bromophenyl-4'piperidinol derivatives as multi-factorial agents for Alzheimer's disease, with a focus on AChE inhibition.[4] The most potent of these compounds exhibited inhibitory concentrations (IC50) in the nanomolar range.
Data Summary: In Vitro Acetylcholinesterase Inhibition
| Compound Class | Representative Compound | Inhibition Metric (Ki/IC50) | Reference |
| Bromophenol-Cyclopropane | Compound 18 | Ki: 159.6 ± 21.9 nM | [2] |
| Bromophenol-Cyclopropane | Compound 21 | Ki: 201.5 ± 43.7 nM | [2] |
| Bromophenol-Cyclopropane | Compound 22 | Ki: 924.2 ± 104.8 nM | [2] |
| 4'4-Bromophenyl-4'Piperidinol | Compound AB11 | IC50: 0.029 µM (29 nM) | [4] |
| 4'4-Bromophenyl-4'Piperidinol | Compound AB14 | IC50: 0.038 µM (38 nM) | [4] |
| Standard AChE Inhibitor | Donepezil | IC50: ~5.7 nM | (Typical literature value) |
Note: Ki and IC50 are related but not identical measures of inhibitor potency. A direct comparison should be made with caution, though both indicate potent inhibition in the nanomolar range.
From this comparison, it is evident that the 4'4-bromophenyl-4'piperidinol scaffold has yielded compounds with significantly higher in vitro potency against AChE than the reported bromophenol-cyclopropane derivatives. The most active piperidinol derivatives, AB11 and AB14 , display inhibitory concentrations that are approaching the range of the widely used Alzheimer's drug, Donepezil. This suggests that while the cyclopropane moiety is a valuable structural feature, the overall molecular architecture of the piperidinol derivatives allows for more optimal interactions with the active site of the acetylcholinesterase enzyme.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following is a generalized protocol based on the widely used Ellman's method for determining AChE activity, which is the standard for the cited studies.
Principle: This spectrophotometric assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[5]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Donepezil) at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each test compound dilution.
-
Add 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the AChE solution and incubate at room temperature for 15 minutes.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percent inhibition for each test compound concentration is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity) from the dose-response curve.
-
Structure-Activity Relationship and Mechanistic Insights
The difference in potency between the two classes of compounds can be attributed to their distinct structural features and how they interact with the AChE active site. The active site of AChE is a narrow gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Effective inhibitors often interact with both sites.
Bromophenol-Cyclopropane Derivatives: The presence of the cyclopropane ring provides a rigid scaffold. The inhibitory activity of these compounds is influenced by the nature and position of substituents on the phenyl ring and the stereochemistry of the cyclopropane core. However, the overall structure may not be optimal for spanning both the CAS and PAS of the AChE active site.
4'4-Bromophenyl-4'Piperidinol Derivatives: The piperidinol core in this series is a common feature in many potent AChE inhibitors. The nitrogen atom in the piperidine ring can be protonated at physiological pH, allowing for a key cationic-π interaction with the tryptophan residue (Trp84) in the CAS of AChE. The bromophenyl group can engage in hydrophobic interactions within the active site gorge. The linker between these two moieties is crucial for achieving the correct orientation to bridge the CAS and PAS.
Visualization of Experimental Workflow
Caption: Workflow for in vitro acetylcholinesterase inhibition assay.
Logical Relationship of Compound Structure to Activity
Caption: Structure-Activity Relationship for AChE Inhibitors.
In Vivo Studies: A Critical Gap
A comprehensive evaluation of any drug candidate requires a transition from in vitro assays to in vivo models. This step is crucial for assessing not only the efficacy of the compound in a complex biological system but also its pharmacokinetic and safety profiles.
At present, there is a notable lack of published in vivo data for the specific 1-(4-bromophenyl)cyclopropanecarboxylic acid derivatives and their analogs discussed in this guide in the context of acetylcholinesterase inhibition. While some related compounds have been evaluated for other activities in vivo, such as anticonvulsant effects[6], the translation of the potent in vitro AChE inhibition to in vivo efficacy for cognitive enhancement or neuroprotection remains to be demonstrated.
Future Directions for In Vivo Research:
-
Animal Models of Alzheimer's Disease: Efficacy studies in transgenic mouse models (e.g., APP/PS1) would be the logical next step to assess the impact of these compounds on cognitive deficits and amyloid pathology.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential. Key parameters to measure include brain penetration, as the target enzyme is located in the central nervous system.
-
Toxicology and Safety Profiling: In vivo studies are necessary to identify potential off-target effects and establish a therapeutic window.
Conclusion and Future Outlook
The exploration of bromophenyl derivatives as acetylcholinesterase inhibitors has yielded promising candidates with high in vitro potency. The comparative analysis presented in this guide indicates that while bromophenol-cyclopropane structures are effective inhibitors, the 4'4-bromophenyl-4'piperidinol scaffold has, to date, produced compounds with superior inhibitory activity against AChE.
The data strongly supports the continued investigation of these and related structures. However, the critical next phase of research must focus on in vivo validation. The translation of nanomolar in vitro potency into in vivo efficacy and safety will be the ultimate determinant of the therapeutic value of this compound class. For researchers in the field, the optimization of these scaffolds to enhance brain permeability while retaining high potency represents a significant and worthwhile challenge.
References
- (No author given). Cyclopropane Derivatives and their Diverse Biological Activities. Scilit. Accessed January 11, 2026. [Link][7]
- Boztas, M., Taslimi, P., Yavari, M. A., et al. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic Chemistry, 89, 103017. [Link][2]
- (No author given). (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Rizvi, S. A., Mushtaq, N., Ahmad, A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. [Link][4]
- Yousaf, H., Sagar, G., Aftab, U., et al. (2019). Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs. Bioorganic Chemistry, 92, 103216. [Link][6]
- (No author given). (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PubMed Central. [Link][1]
- (No author given). (2024). In vitro cholinesterase activity of the title compounds compound Ache...
Sources
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in-vitro cholinesterase inhibition, in-vivo anticonvulsant activity and in-silico exploration of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Cyclopropane vs. Cyclobutane Containing Drugs: A Technical Guide for Drug Development Professionals
In the intricate landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed by medicinal chemists, small, strained carbocycles like cyclopropane and cyclobutane have garnered significant attention for their ability to imbue drug candidates with desirable properties, including enhanced metabolic stability. This guide provides a comprehensive comparison of the metabolic stability of drugs containing cyclopropane versus cyclobutane rings, offering field-proven insights and experimental data to inform strategic decisions in drug design and development.
Introduction: The Allure of Strained Rings in Medicinal Chemistry
The incorporation of cyclopropane and cyclobutane moieties into drug molecules is a strategic choice aimed at modulating a compound's three-dimensional structure, lipophilicity, and, critically, its metabolic fate.[1][2] The inherent ring strain of these small carbocycles—approximately 28.1 kcal/mol for cyclopropane and 26.3 kcal/mol for cyclobutane—confers unique electronic and conformational properties.[3] This rigidity can lock a molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its biological target.[1][4] Beyond conformational constraint, these rings are often employed to block metabolically labile sites, thereby enhancing a drug's resistance to enzymatic degradation and prolonging its half-life in the body.[3][4]
The Metabolic Gauntlet: Key Enzymes and Pathways
The primary enzymatic system responsible for the metabolism of most drugs, including those containing cyclopropane and cyclobutane rings, is the cytochrome P450 (CYP) superfamily of heme-containing monooxygenases.[5][6] These enzymes, predominantly located in the liver, catalyze a variety of oxidative reactions. The most important CYP isozymes for drug metabolism include members of the CYP1, CYP2, and CYP3 families, with CYP3A4 being responsible for the metabolism of a significant portion of drugs on the market.[7][8]
The metabolic fate of cyclopropane and cyclobutane rings is largely dictated by their susceptibility to CYP-mediated oxidation. Generally, these small rings are more resistant to metabolism than their linear alkyl counterparts.[1][3] This increased stability is attributed to the higher C-H bond dissociation energy within the strained ring system, which makes hydrogen atom abstraction by CYP enzymes more difficult.[9]
However, metabolism can still occur, often through oxidation of the ring or adjacent positions. In some cases, particularly with cyclopropylamines, CYP-mediated oxidation can lead to ring-opening, forming reactive intermediates that can covalently bind to proteins, a process that has been linked to drug-induced toxicity.[9][10] For instance, the hepatotoxicity of the antibiotic trovafloxacin has been associated with the CYP1A2-mediated oxidation of its cyclopropylamine moiety, leading to the formation of reactive ring-opened intermediates.[9]
Head-to-Head Comparison: Cyclopropane vs. Cyclobutane Metabolic Stability
Direct, quantitative comparisons of the metabolic stability of drugs containing cyclopropane versus cyclobutane rings are crucial for making informed decisions during lead optimization. While general principles suggest both rings enhance stability, the specific context of the molecule plays a significant role.
A key study investigated the metabolic stability of trifluoromethyl-substituted cyclopropane and cyclobutane analogs as bioisosteres for the tert-butyl group in a series of bioactive compounds. The intrinsic clearance (CLint) in human liver microsomes, a measure of metabolic rate, was determined for each analog. The results, summarized in the table below, reveal a nuanced picture.[3]
| Compound Series | Analog | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| Model Amide 1 | tert-Butyl | 11 |
| CF3-Cyclopropane | 16 | |
| CF3-Cyclobutane | 16 | |
| Model Amide 2 | tert-Butyl | 12 |
| CF3-Cyclopropane | 1 | |
| CF3-Cyclobutane | 1 | |
| Butenafine | tert-Butyl | 30 |
| CF3-Cyclopropane | 21 | |
| CF3-Cyclobutane | 21 | |
| Tebutam | tert-Butyl | 57 |
| CF3-Cyclopropane | 107 | |
| CF3-Cyclobutane | 107 |
Data sourced from Mykhailiuk et al. (2024).[3]
For "Model Amide 2" and "Butenafine," both the cyclopropane and cyclobutane analogs demonstrated improved metabolic stability (lower CLint) compared to the parent tert-butyl compound.[3] Conversely, for "Model Amide 1" and "Tebutam," the introduction of either small ring resulted in decreased metabolic stability.[3] Notably, in all these examples, the metabolic stabilities of the cyclobutane and cyclopropane analogs were remarkably similar to each other.[3]
This data underscores a critical principle in medicinal chemistry: while general trends can provide guidance, the specific impact of a structural modification on metabolic stability is highly context-dependent and requires empirical validation.
Experimental Protocols for Assessing Metabolic Stability
To provide a practical framework for researchers, this section details the step-by-step methodologies for two key in vitro assays used to evaluate metabolic stability.
In Vitro Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability. It utilizes the microsomal fraction of liver homogenates, which is enriched in CYP enzymes.
Experimental Workflow:
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Prepare a quenching solution, typically cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a well containing the cold quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
-
In Vitro Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
Experimental Workflow:
Caption: Workflow for the in vitro hepatocyte stability assay.
Detailed Protocol:
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates at a desired density and allow them to attach and form a monolayer.
-
-
Dosing and Incubation:
-
Prepare a dosing solution of the test compound in pre-warmed incubation medium at the desired final concentration (e.g., 1 µM).
-
Remove the plating medium from the hepatocytes and add the dosing solution.
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the incubation medium.
-
Immediately quench the metabolic activity by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet any cell debris.
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, plot the disappearance of the parent compound over time and calculate the in vitro half-life and intrinsic clearance.
-
Conclusion and Future Perspectives
The strategic incorporation of cyclopropane and cyclobutane rings is a valuable tool in the medicinal chemist's arsenal for enhancing metabolic stability. While both motifs can effectively block metabolism at susceptible positions, their impact is highly dependent on the specific molecular scaffold. The direct comparative data presented here highlights that a "one-size-fits-all" approach is not applicable, and empirical testing through well-designed in vitro assays is essential to guide rational drug design.
Future advancements in computational modeling and a deeper understanding of the specific CYP isozyme interactions with these strained rings will further refine our ability to predict their metabolic fate. As our understanding of drug metabolism continues to evolve, the judicious use of small, strained rings like cyclopropane and cyclobutane will undoubtedly remain a key strategy in the development of safer and more effective medicines.
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (URL: )
- Cyclobutane vs.
- The Crucial Role of Cyclopropane Deriv
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews - ACS Public
- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (URL: )
- Molecular Probes of the Mechanism of Cytochrome P450.
- Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - Frontiers. (URL: )
- Proposed mechanism of the cyclopropane ring‐opening, cycliz
- Identification of the cytochrome P450 isozymes involved in the metabolism of N-nitrosodipropyl-,N-nitrosodibutyl- and N-nitroso-n-butyl-n-propylamine - PubMed. (URL: [Link])
- Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. (URL: [Link])
- Cyclobutanes in Small-Molecule Drug Candid
- Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes - ResearchG
- The roles of fused-cyclopropanes in medicinal chemistry: Insights
- Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Request PDF. (URL: [Link])
- Cyclobutanes in Small‐Molecule Drug Candid
- Mechanisms of Cytochrome P450-Catalyzed Oxid
- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (URL: [Link])
- (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes....
- Oxidation of cycloalkylamines by cytochrome P-450.
- The Role of CYP 450 Isozymes in Drug-Drug Interaction. - Journal of Umm Al-Qura University for Medical Sciences. (URL: [Link])
- Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf - NIH. (URL: [Link] CYP450/)
- (PDF)
- CYP Isoenzymes: Exploring the Diversity of Drug Metabolizing Enzymes - FasterCapital. (URL: [Link])
- (PDF) Cytochrome P450 polymorphism - Molecular, metabolic, and pharmacogenetic aspects. II.
- Drug and drug candidates containing cyclobutane rings.
- A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - MDPI. (URL: [Link])
- Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (URL: [Link])
- CYP metabolism & inhibition assays - YouTube. (URL: [Link])
- The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - NIH. (URL: [Link])
- Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - NIH. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drive.uqu.edu.sa [drive.uqu.edu.sa]
- 8. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
From Senior Application Scientist, Medicinal Chemistry Division
An In-Depth Guide to Assessing the Impact of the Cyclopropane Ring on Drug Potency
The strategic incorporation of small, strained ring systems into drug candidates represents a cornerstone of modern medicinal chemistry. Among these, the cyclopropane ring has emerged as a uniquely powerful tool, not merely as a structural curiosity, but as a potent modulator of pharmacological activity.[1][2] Its inherent structural and electronic properties offer a sophisticated means to address common challenges in drug discovery, including potency, selectivity, and metabolic stability.[3][4]
This guide provides an in-depth comparison of how the introduction of a cyclopropane moiety can fundamentally alter a molecule's performance. We will move beyond theoretical concepts to provide actionable experimental frameworks, explaining the causality behind protocol choices and presenting self-validating methodologies for assessing the impact on drug potency.
The Unique Physicochemical Profile of the Cyclopropane Ring
The influence of the cyclopropane ring stems from its distinct geometry and electronic nature, which differ significantly from both acyclic alkanes and larger cycloalkanes.
-
Conformational Rigidity: The three carbon atoms of a cyclopropane ring are constrained to a single plane, eliminating the rotational freedom found in linear alkyl chains.[5] This rigidity is a key advantage, as it can lock a molecule's substituents into a specific spatial orientation, pre-organizing the drug for optimal binding to its biological target.[6][7] This reduction in conformational entropy upon binding can lead to a significant increase in binding affinity and, consequently, potency.[3]
-
Unique Electronic Character: The C-C bonds within the cyclopropane ring are forced into acute 60° angles, a significant deviation from the ideal tetrahedral angle of 109.5°.[5] This severe angle strain results in "bent" or "banana" bonds, which possess a high degree of p-character.[3][8][9] This gives the cyclopropane ring electronic properties that are intermediate between an alkane and an alkene, allowing it to engage in electronic interactions with target proteins and influencing its role as a bioisostere.[1][10]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to more flexible alkyl groups.[6][11] Replacing a metabolically vulnerable group, such as an isopropyl or tert-butyl group, with a cyclopropane can significantly enhance a drug's half-life and improve its overall pharmacokinetic profile.[6][8]
The following diagram illustrates the core strategic advantages conferred by cyclopropane incorporation.
Caption: Key strategic benefits of incorporating a cyclopropane ring in drug design.
Quantifying the Impact: A Comparative Analysis
The theoretical benefits of cyclopropanation are best demonstrated through direct experimental comparison. The decision to replace an existing chemical group with a cyclopropane is often driven by structure-activity relationship (SAR) studies aiming to enhance potency or improve drug metabolism and pharmacokinetics (DMPK) properties.
Consider a hypothetical lead compound where an isopropyl group is identified as a site of metabolic vulnerability. Replacing it with a cyclopropyl group serves as a common medicinal chemistry strategy.
| Property | Lead Compound (Isopropyl) | Analog (Cyclopropyl) | Rationale for Improvement |
| Target Potency (IC₅₀) | 150 nM | 35 nM | The rigid cyclopropyl group better orients the pharmacophore in the binding pocket, reducing the entropic penalty of binding.[3] |
| Metabolic Stability (t½ in HLM) | 15 min | 95 min | The cyclopropyl C-H bonds are stronger and less susceptible to P450-mediated oxidation.[11] |
| Lipophilicity (clogP) | 3.2 | 2.9 | The cyclopropyl group is generally less lipophilic than an isopropyl group, which can improve solubility and other ADME properties. |
| Off-Target Activity (Kinase Panel) | 5 hits >70% inh. @ 1µM | 1 hit >70% inh. @ 1µM | Increased conformational constraint can improve selectivity by disfavoring binding to the active sites of off-target proteins.[6] |
HLM: Human Liver Microsomes
This quantitative data clearly illustrates how a seemingly minor structural change—the cyclization of two methyl groups—can yield a compound with superior potency, a more robust pharmacokinetic profile, and enhanced selectivity.
Experimental Workflow for Assessing Cyclopropane Impact
To rigorously evaluate the effect of introducing a cyclopropane ring, a systematic approach involving synthesis and parallel biological assays is required. This workflow ensures that any observed changes in potency can be confidently attributed to the structural modification.
Caption: Experimental workflow for synthesis and comparative evaluation.
PART A: Experimental Protocol: Synthesis of a Cyclopropylamine Analog
The cyclopropylamine motif is prevalent in many pharmaceuticals.[12][13][14] This protocol details the synthesis of an N-aryl cyclopropylamine from an aryl halide, a common transformation in medicinal chemistry.
Objective: To replace an existing amine or aniline moiety with a cyclopropylamine to assess its impact on biological activity.
Methodology: Buchwald-Hartwig Amination
This protocol is chosen for its broad substrate scope and tolerance of various functional groups, which is critical when working with complex drug-like molecules.
Step-by-Step Protocol:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. This is crucial as the palladium catalyst is oxygen-sensitive.
-
-
Reagent Addition:
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). The choice of a strong, non-nucleophilic base is key to facilitate the catalytic cycle without side reactions.
-
Add cyclopropylamine (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL). Toluene is a suitable high-boiling, non-polar solvent for this cross-coupling reaction.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the aryl halide starting material indicates reaction progression.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl cyclopropylamine.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
PART B: Experimental Protocol: Determining Drug Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying the potency of an antagonist or inhibitor.[15][16] This protocol describes a cell-based assay to determine the IC₅₀ value.
Objective: To measure and compare the concentration-dependent inhibition of a biological process by the parent compound and its cyclopropyl analog.
Methodology: Cell Viability Assay (e.g., using CellTiter-Glo®)
This luminescent-based assay is chosen for its high sensitivity, broad linear range, and robustness, making it a gold standard for determining cell viability by quantifying ATP.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate cells (e.g., a relevant cancer cell line) in a 96-well, opaque-walled plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. The opaque walls prevent well-to-well crosstalk of the luminescent signal.
-
-
Compound Preparation and Dilution:
-
Prepare 10 mM stock solutions of the parent compound and the cyclopropyl analog in 100% DMSO.
-
Perform a serial dilution series (e.g., 1:3) in cell culture medium to create a range of 10 concentrations for each compound. Also, prepare a vehicle control (medium with the same final percentage of DMSO) and a "no cells" blank control.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate to ensure statistical validity.
-
Incubate the plate for a duration relevant to the drug's mechanism of action (e.g., 72 hours for cytotoxic agents).
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This ensures optimal enzyme activity for the assay reagent.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Data Normalization: Average the triplicate readings. Subtract the "no cells" blank from all values. Normalize the data by setting the vehicle control as 100% viability.
-
Curve Fitting: Plot the normalized viability (%) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using software like GraphPad Prism or R.
-
The IC₅₀ is the concentration at which the curve passes through 50% inhibition.[17][18]
-
Conclusion: A Versatile Tool for Modern Drug Discovery
The cyclopropane ring is far more than a simple cyclic alkane; it is a versatile and powerful fragment in the medicinal chemist's toolkit.[4] Its ability to impose conformational constraint, enhance metabolic stability, and act as a unique bioisostere provides a rational path to improving drug potency and overall developability.[8][19][20] By employing systematic synthetic strategies and robust, quantitative biological assays, researchers can effectively harness the properties of this small ring to design the next generation of highly effective and safer pharmaceuticals.[6]
References
- The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). BenchChem.
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). BenchChem.
- The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and M
- Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry.
- Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports.
- Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.).
- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- McCormick, G. (2023). New, simple and accessible method creates potency-increasing structure in drugs.
- Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. (n.d.).
- Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing.
- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. (2025). BenchChem.
- The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. (n.d.). PubMed.
- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (n.d.). ChemRxiv.
- Advances in the Synthesis of Cyclopropylamines. (2025). PubMed.
- IC50, EC50 and Kd: What is the Difference and Why Do They m
- Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003).
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI.
- IC50, EC50 and its Importance in Drug Discovery and Development. (2023). Visikol.
- Applicability of drug response metrics for cancer studies using biomaterials. (2019). Royal Society Open Science.
- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.
- Cyclopropyl effect causes substituents on cyclohexane to favour axial conform
- Yablokov, A. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2025).
- Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. (2020). Journal of Medicinal Chemistry.
- Explain what is EC50?. (2025).
- Costantino, G., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed.
- Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PubMed Central.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.
- Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Royal Society of Chemistry.
- Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][6][8][19]triazine-based VEGFR-2 kinase inhibitors. (n.d.). PubMed.
- 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. (n.d.). PubMed.
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.
- Bioisosteres of Common Functional Groups. (n.d.). University of Illinois Urbana-Champaign.
- Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and D
- Thornber, C. W. (1979). Isosterism and molecular modification in drug design. Chemical Society Reviews.
- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
- The Cyclopropyl Group in Medicinal Chemistry. (n.d.).
- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
- Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry.
- Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (n.d.).
- An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv.
Sources
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificupdate.com [scientificupdate.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. longdom.org [longdom.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 17. clyte.tech [clyte.tech]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade [pubmed.ncbi.nlm.nih.gov]
- 20. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid for Researchers and Drug Development Professionals
Introduction
1-(4-Bromophenyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclopropane scaffold combined with the functional handle of a bromophenyl group makes it an attractive starting material for the synthesis of novel therapeutic agents. The bromine atom allows for further structural elaboration through various cross-coupling reactions, enabling the exploration of a wide chemical space. This guide provides a comparative analysis of two plausible synthetic routes to this important intermediate, offering insights into the experimental design, mechanistic considerations, and expected outcomes to aid researchers in selecting the most suitable method for their laboratory scale-up and development needs.
Synthetic Route 1: Phase-Transfer Catalyzed Cyclopropanation of 4-Bromophenylacetonitrile followed by Hydrolysis
This widely applicable two-step route leverages the acidity of the α-protons of an arylacetonitrile and the efficiency of phase-transfer catalysis for the construction of the cyclopropane ring.
Chemical Rationale and Mechanistic Insight
The synthesis commences with the deprotonation of 4-bromophenylacetonitrile at the benzylic position. The resulting carbanion is stabilized by the electron-withdrawing nitrile group and the adjacent aromatic ring. In a biphasic system (organic solvent and aqueous base), a phase-transfer catalyst, typically a quaternary ammonium salt, is crucial for transporting the hydroxide ions into the organic phase to facilitate deprotonation and for shuttling the resulting carbanion to react with the alkylating agent, 1,2-dibromoethane. This is followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. The final step involves the vigorous hydrolysis of the nitrile functionality under acidic or basic conditions to yield the desired carboxylic acid.
Diagram of the Synthetic Workflow for Route 1
Caption: Workflow for the phase-transfer catalyzed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 1-(4-Bromophenyl)cyclopropane-1-carbonitrile
-
To a stirred solution of 4-bromophenylacetonitrile (1.0 eq.) in toluene, add 1,2-dibromoethane (1.5 eq.) and tetrabutylammonium bromide (TBAB) (0.05 eq.).
-
Slowly add a 50% aqueous solution of sodium hydroxide (5.0 eq.) to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and toluene.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(4-bromophenyl)cyclopropane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
To the crude 1-(4-bromophenyl)cyclopropane-1-carbonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours. The reaction progress can be monitored by the cessation of ammonia evolution and TLC analysis.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution to pH 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Synthetic Route 2: Simmons-Smith Cyclopropanation of a Styrene Derivative
An alternative approach involves the cyclopropanation of a suitable styrene precursor using a carbenoid species, followed by functional group manipulation to introduce the carboxylic acid.
Chemical Rationale and Mechanistic Insight
The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes.[1] In this proposed route, a readily available 4-bromostyrene derivative, such as methyl 2-(4-bromophenyl)acrylate, would be the starting material. The reaction with diiodomethane and a zinc-copper couple generates an organozinc carbenoid intermediate (iodomethyl)zinc iodide, which then adds to the double bond of the styrene derivative in a concerted fashion to form the cyclopropane ring. The ester functionality can then be hydrolyzed to the desired carboxylic acid. The stereospecificity of the Simmons-Smith reaction ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.
Diagram of the Synthetic Workflow for Route 2
Caption: Workflow for the Simmons-Smith cyclopropanation route to this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 1-(4-bromophenyl)cyclopropanecarboxylate
-
Activate zinc dust by stirring with hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, then dry under vacuum. Prepare the zinc-copper couple by treating the activated zinc with a copper(I) chloride solution.
-
In a flame-dried flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether.
-
Add a solution of diiodomethane in diethyl ether to the suspension.
-
To this mixture, add a solution of methyl 2-(4-bromophenyl)acrylate in diethyl ether dropwise at reflux.
-
Maintain the reaction at reflux for 12-24 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture, and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through celite, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 1-(4-bromophenyl)cyclopropanecarboxylate in a mixture of tetrahydrofuran (THF) and methanol.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to afford the final product.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Phase-Transfer Catalysis | Route 2: Simmons-Smith Reaction |
| Starting Materials | 4-Bromophenylacetonitrile, 1,2-dibromoethane | Methyl 2-(4-bromophenyl)acrylate, Diiodomethane, Zinc |
| Reagent Toxicity/Cost | Uses toxic cyanide in the synthesis of the starting material and corrosive NaOH. 1,2-dibromoethane is a suspected carcinogen. Phase-transfer catalysts are relatively inexpensive. | Diiodomethane is expensive and a lachrymator. Requires preparation of a zinc-copper couple. |
| Reaction Conditions | Biphasic system, requires vigorous stirring. Elevated temperatures for both steps. | Anhydrous conditions are crucial for the cyclopropanation step. Reflux temperatures are typically required. |
| Number of Steps | Two main synthetic steps from the arylacetonitrile. | Two main synthetic steps from the styrene derivative. |
| Scalability | Generally scalable, phase-transfer catalysis is well-suited for industrial applications. | Can be challenging to scale up due to the heterogeneous nature of the zinc-copper couple and the cost of reagents. |
| Substrate Scope | Generally tolerant of various functional groups on the aromatic ring. | The Simmons-Smith reaction is sensitive to steric hindrance and electronic effects of the alkene substituents. |
| Anticipated Yield | Moderate to good yields are typically reported for similar reactions. | Yields can be variable and are often dependent on the activity of the zinc-copper couple. |
| Waste Generation | Generates aqueous waste from the basic and acidic workups. | Produces zinc salts as byproducts, which require proper disposal. |
Product Validation and Characterization
Independent of the synthetic route chosen, the final product, this compound, must be rigorously characterized to confirm its identity and purity.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 4-substituted pattern (two doublets). The cyclopropyl methylene protons will appear as a complex multiplet in the aliphatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon of the cyclopropane ring attached to the aromatic ring, the two equivalent cyclopropyl methylene carbons, the aromatic carbons (with the carbon attached to bromine showing a characteristic chemical shift), and the carbonyl carbon of the carboxylic acid (typically in the range of 170-180 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch characteristic of a carboxylic acid dimer (around 2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (around 1700 cm⁻¹), and bands corresponding to the C-Br and C-H stretches of the aromatic and cyclopropyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of a single bromine atom (M and M+2 peaks in approximately a 1:1 ratio).
Conclusion
Both the phase-transfer catalyzed route and the Simmons-Smith cyclopropanation approach offer viable pathways to this compound. The choice between these methods will depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory equipment on hand. The phase-transfer catalysis route is often favored for its operational simplicity and scalability, while the Simmons-Smith reaction provides a classic and reliable method for the stereospecific formation of the cyclopropane ring. Rigorous analytical characterization of the final product is essential to ensure its suitability for subsequent applications in drug discovery and development.
References
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer Science & Business Media.
- Simmons, H. E., & Smith, R. D. (1958). A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 80(19), 5323–5324. [Link]
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Comparative Analysis of the Physicochemical Properties of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a lead compound's physicochemical properties is a cornerstone of successful development. These properties, including acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive comparative analysis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid and a series of its structurally related analogs.
The cyclopropyl moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability. When appended to an aromatic system, as in the case of 1-phenylcyclopropanecarboxylic acids, a diverse range of biological activities can be accessed. By systematically modifying the substituent on the phenyl ring, we can modulate the molecule's physicochemical profile, thereby fine-tuning its suitability for various therapeutic applications. This guide will delve into the structure-property relationships of this series of compounds, offering both compiled experimental data and robust in silico predictions to provide a holistic understanding. Furthermore, detailed experimental protocols are provided to enable researchers to validate these findings and further explore this chemical space.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its selected analogs. Experimental values are provided where available in the literature, and predicted values, generated using validated computational models, are included to provide a comprehensive dataset for comparison.
| Compound | Substituent (X) | pKa (Predicted) | logP (Predicted) | Aqueous Solubility (mg/L, Predicted) | Melting Point (°C) |
| This compound | -Br | 4.14[1] | 2.9 | 150 | Not Found |
| 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | -F | 4.25 | 2.1 | 450 | Not Found |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | -Cl | 4.17 | 2.7 | 200 | 152-156[2][3] |
| 1-(4-Methylphenyl)cyclopropanecarboxylic acid | -CH₃ | 4.45 | 2.5 | 300 | 109[4] |
| 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid | -OCH₃ | 4.52 | 2.0 | 500 | 127-132[5] |
| Cyclopropanecarboxylic acid (Parent Compound) | -H | 4.83 | 0.63 | Soluble | 18.5[6] |
Discussion of Structure-Property Relationships
The data presented in the table above reveals distinct trends that can be attributed to the electronic and steric nature of the para-substituent on the phenyl ring.
-
Acidity (pKa): The acidity of the carboxylic acid is influenced by the electron-withdrawing or electron-donating nature of the substituent. Halogens (Br, Cl, F) are electron-withdrawing groups, which stabilize the carboxylate anion through inductive effects, thereby increasing the acidity (lower pKa) compared to the parent cyclopropanecarboxylic acid. The strongly electron-withdrawing bromine and chlorine substituents result in the lowest pKa values. Conversely, the electron-donating methyl and methoxy groups decrease the acidity (higher pKa) by destabilizing the carboxylate anion.
-
Lipophilicity (logP): Lipophilicity, a measure of a compound's affinity for a nonpolar environment, is significantly impacted by the substituent. The parent cyclopropanecarboxylic acid is relatively polar. The addition of a phenyl ring dramatically increases lipophilicity. The halogenated analogs exhibit the highest logP values, with the larger bromine atom contributing to a greater increase in lipophilicity than chlorine or fluorine. The methyl group also increases lipophilicity, while the more polar methoxy group has a less pronounced effect.
-
Aqueous Solubility: Aqueous solubility is inversely related to lipophilicity and is also influenced by the strength of intermolecular interactions in the solid state, as reflected by the melting point. The more lipophilic halogenated and methylated analogs are predicted to have lower aqueous solubility. The methoxy analog, with its potential for hydrogen bonding and lower lipophilicity compared to the halogens, is predicted to have higher solubility.
-
Melting Point: The melting point is a reflection of the crystal lattice energy, which is influenced by molecular symmetry, intermolecular forces, and molecular weight. The chloro- and methoxy-substituted analogs exhibit the highest melting points, suggesting strong and well-ordered crystal packing.
Experimental Methodologies
To ensure the scientific integrity of this guide, detailed, step-by-step protocols for the experimental determination of the key physicochemical properties are provided below. These protocols are designed to be self-validating and are grounded in established analytical techniques.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and reliable method for determining the pKa of weak acids and bases.[7][8][9][10] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa.
Experimental Workflow:
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Accurately weigh approximately 0.1 mmol of the carboxylic acid and dissolve it in a minimal amount of a suitable co-solvent (e.g., methanol or ethanol) if necessary.
-
Dilute the solution with deionized, carbonate-free water to a final volume of 50 mL to achieve a concentration of approximately 2 mM.
-
Prepare a standardized solution of approximately 0.1 M NaOH.
-
-
Titration:
-
Calibrate a pH meter using standard buffers of pH 4.00, 7.00, and 10.00.
-
Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has risen significantly past the expected equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point is half the volume at the equivalence point.
-
The pKa is the pH value at the half-equivalence point.
-
Determination of logP by Shake-Flask Method
Rationale: The shake-flask method is the "gold standard" for the experimental determination of the octanol-water partition coefficient (logP).[11][12][13][14][15] It directly measures the partitioning of a compound between two immiscible phases, providing a direct measure of its lipophilicity.
Experimental Workflow:
Caption: Workflow for logP determination by the shake-flask method.
Step-by-Step Protocol:
-
Preparation of Phases:
-
Prepare water-saturated n-octanol by shaking n-octanol with water for 24 hours and allowing the phases to separate.
-
Prepare n-octanol-saturated water by shaking water with n-octanol for 24 hours and allowing the phases to separate.
-
-
Partitioning:
-
Accurately weigh a small amount of the compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a known volume of this solution to a known volume of the other phase in a sealed container.
-
Shake the container at a constant temperature (e.g., 25 °C) for a sufficient time to allow for equilibrium to be reached (typically 24 hours).
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve should be prepared for each phase.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility by Thermodynamic Shake-Flask Method
Rationale: The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is a fundamental property for drug development.[2][3][16][17][18][19][20][21] This method involves allowing an excess of the solid compound to equilibrate with the aqueous medium, ensuring that a saturated solution is formed.
Experimental Workflow:
Caption: Workflow for thermodynamic aqueous solubility determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous medium (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid should be visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C).
-
Allow the suspension to equilibrate for an extended period, typically 24 to 48 hours, to ensure that a saturated solution is formed.
-
-
Sample Processing:
-
After equilibration, carefully filter the suspension through a low-binding filter (e.g., a 0.22 µm PVDF filter) to remove all undissolved solid.
-
-
Analysis:
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.
-
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a precise thermal analysis technique used to determine the melting point and enthalpy of fusion of a crystalline solid.[22][23] It measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Workflow:
Caption: Workflow for melting point determination by DSC.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the crystalline compound into an aluminum DSC pan.
-
Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
-
Instrument Setup and Calibration:
-
Calibrate the DSC instrument for temperature and heat flow using a certified standard, such as indium.
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
-
Measurement:
-
Heat the sample at a constant rate, typically 5 or 10 °C/min, under a continuous purge of an inert gas like nitrogen.
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Data Analysis:
-
The melting of a crystalline solid is observed as an endothermic peak on the DSC thermogram.
-
The melting point is typically taken as the onset temperature of the melting peak, which represents the temperature at which melting begins. The peak temperature of the endotherm can also be reported.
-
Conclusion
The physicochemical properties of this compound and its analogs are systematically influenced by the nature of the substituent on the phenyl ring. Halogenation generally increases acidity and lipophilicity while decreasing aqueous solubility. Conversely, electron-donating groups like methyl and methoxy decrease acidity and can lead to more favorable solubility profiles. This comparative guide, supported by a combination of experimental and predicted data, provides a valuable resource for researchers in the field of drug discovery. The detailed experimental protocols included herein offer a clear path for the validation and expansion of this dataset. A thorough understanding of these structure-property relationships is paramount for the rational design and optimization of new therapeutic agents based on the 1-phenylcyclopropanecarboxylic acid scaffold.
References
- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25).
- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. (1996).
- LogP/D - Cambridge MedChem Consulting.
- Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening. (2009).
- A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. (2023).
- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. (2025-06-05).
- LogP / LogD shake-flask method. Protocols.io. (2024-09-23).
- In-vitro Thermodynamic Solubility. Protocols.io. (2025-08-03).
- US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents.
- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Organic Process Research & Development. (2020).
- (PDF) LogP / LogD shake-flask method v1 - ResearchGate.
- Cyclopropanecarboxylic acid, 1-(4-methylphenyl)- | CAS 83846-66-6 | Chemical-Suppliers.
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
- Cas 16728-01-1,1-(4-METHOXYPHENYL)-1-CYCLOPROPANECARBOXYLIC ACID | lookchem.
- A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration. Applied Biochemistry and Biotechnology. (2017).
- Thermodynamic Solubility Assay - Evotec.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC.
- Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate.
- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 | CID 85575 - PubChem.
- Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray.
- Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC. (2021).
- Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry.
- Structure Property Relationships of Carboxylic Acid Isosteres - PMC. (2015).
- Differential scanning calorimetry - Wikipedia.
- Cyclopropanecarboxylic acid, 1-(4-methoxyphenoxy)- | C11H12O4 | CID 83920709. PubChem. (2025-12-27).
- A Beginner's Guide to Differential Scanning Calorimetry DSC - S4Science.
- Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry.
- DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS | bioRxiv. (2023-10-10).
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220 - PubChem.
- 1-(4-methylphenyl)cyclopropanol - C10H12O, density, melting point, boiling point, structural formula, synthesis. (2025-05-20).
- 2-Phenylcyclopropane-1-carboxylic acid | C10H10O2 | CID 70323 - PubChem.
- Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. - ResearchGate.
- 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | C11H12O3 - PubChem.
- This compound - Chongqing Chemdad Co. ,Ltd.
- Cyclopropane carboxylic acid - Wikipedia.
- 1-Phenylcyclopropanecarboxylic acid | C10H10O2 | CID 80206 - PubChem.
- Comparison of the physicochemical properties of the parent compounds (blue) and predicted metabolites (orange) represented in the AMES and MNT data sets - ResearchGate.
Sources
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. evotec.com [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 8. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. Differential Scanning Calorimetry (DSC) Analysis (Allentown Lab) [intertek.com]
- 23. cc.ut.ee [cc.ut.ee]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench; it includes the responsible management and disposal of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-bromophenyl)cyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles for handling halogenated organic compounds.
Part 1: Hazard Identification and Essential Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a solid organic compound that presents several hazards.[1][2] It is classified as harmful if swallowed or inhaled, and it is known to cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][4]
Therefore, adherence to strict personal protective equipment (PPE) protocols is mandatory at all times.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are suitable. Always check the manufacturer's compatibility data.[5] |
| Eye Protection | Safety goggles or a face shield | Must provide a complete seal around the eyes to protect from dust and splashes.[3][5] |
| Skin and Body | Chemical-resistant lab coat/apron | To be worn over personal clothing to protect against spills. |
| Respiratory | Fume Hood / Respirator | Always handle this chemical in a well-ventilated area or a certified chemical fume hood.[2][5] A respirator may be necessary for large spills. |
Part 2: The Core Principle: Waste Segregation
The single most critical step in the proper disposal of this compound is correct waste segregation. Due to its chemical structure, this compound falls into a specific hazardous waste category.
-
Organic Acid: It is a carboxylic acid and thus corrosive.
-
Halogenated Compound: The presence of a bromine atom makes it a halogenated organic compound.[6]
Therefore, this chemical must be disposed of in a waste stream specifically designated for "Halogenated Organic Waste." [6][7] It is imperative that this waste is not mixed with non-halogenated solvents, aqueous waste, or solid non-hazardous waste.[5][6] Halogenated wastes require specialized high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts, making their disposal process different and often more costly than for non-halogenated wastes.[6][8]
Part 3: Step-by-Step Disposal Protocol
Follow this protocol to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Collection and Container Selection
-
Select a Compatible Container: Choose a container made of material resistant to corrosive acids and halogenated compounds, such as borosilicate glass or high-density polyethylene (HDPE).[5][9] Avoid metal containers, as acids can cause corrosion over time.[9][10]
-
Inspect the Container: Ensure the container is in good condition, free of cracks or contamination, and has a secure, leak-proof screw-top cap.[7][11]
-
Transfer Waste: Carefully transfer the solid waste into the designated container. If disposing of a solution containing this compound, pour it carefully, avoiding splashes. Do not fill the container to more than 90% of its capacity to allow for expansion.[9]
Step 2: Proper Labeling
Accurate labeling is a regulatory requirement and essential for safety.
-
Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[7][8]
-
Complete the Label: The label must clearly state:
Step 3: Secure Storage in a Satellite Accumulation Area (SAA)
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of laboratory personnel.[11][12]
-
Use Secondary Containment: Place the waste container in a secondary containment tray or tub that is large enough to hold the entire volume of the largest container.[11] This prevents the spread of material in case of a leak.
-
Segregate Incompatibles: Store the halogenated acid waste away from incompatible materials, particularly bases, cyanides, sulfides, and strong oxidizing agents.[10][11]
-
Maintain Closure: Keep the waste container securely closed at all times, except when adding waste.[8][11]
Step 4: Arranging for Final Disposal
-
Do Not Use Sink or Trash Disposal: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[3][8][10]
-
Contact EHS: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Follow your institution's specific procedures for requesting a waste pickup.
-
Maintain Records: Keep accurate records of the waste generated and disposed of, as this documentation is often required for regulatory compliance.[14]
Part 4: Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for safe disposal of this compound.
Part 5: Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Wear the appropriate PPE as listed in Table 1 before attempting cleanup.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[5] Do not use combustible materials like sawdust.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor and EHS department.[5]
First Aid:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][15]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical help.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical help.[2]
References
- Proper Disposal Procedures for Halogenated Organic Acid Waste. (n.d.). BenchChem.
- This compound. (n.d.). Sigma-Aldrich.
- Hazardous Waste Segregation. (2016). Bucknell University.
- Cyclopropanecarboxylic acid, 1-(4-bromophenyl)-, ethyl ester. (n.d.). CymitQuimica.
- Chemical Safety Data Sheet MSDS / SDS - this compound. (n.d.). ChemicalBook.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
- Halogenated Solvents Safety Information. (n.d.). Washington State University Environmental Health & Safety.
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology (ASCP).
- Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer.
- This compound. (n.d.). Chongqing Chemdad Co., Ltd.
- Safety Data Sheet - 1-(3-Bromophenyl)cyclopropanecarboxylic acid. (2021). Angene Chemical.
- Safety Data Sheet - 1-(2-Bromophenyl)cyclopropane-1-carboxylic acid. (n.d.). Synquest Labs.
- Safety Data Sheet - Cyclopropanecarboxylic acid. (n.d.). Fisher Scientific.
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bucknell.edu [bucknell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1-(4-Bromophenyl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides an in-depth operational plan for the safe use of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, moving beyond a simple checklist to instill a culture of safety through understanding. As researchers, our primary goal is innovation, but our foundational responsibility is to conduct our work in a manner that mitigates risk to ourselves, our colleagues, and our environment.
Understanding the Hazard Profile
This compound is a solid organic compound with a molecular weight of 241.08 g/mol .[1] While comprehensive toxicological data is not always available for novel compounds, the known hazard classifications for this chemical and its structural analogs indicate that it should be handled with care.
The primary hazards associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity is a significant concern.[2][3]
-
Causes skin irritation: Prolonged or repeated contact with the skin can lead to irritation.[2][3]
-
Causes serious eye irritation: Direct contact with the eyes can result in significant damage.[2][3]
-
May cause respiratory irritation: Inhalation of the dust can irritate the respiratory tract.[2][3]
Given its nature as a combustible solid, it should be stored away from open flames and other ignition sources.[1]
Core Principles of Safe Handling: An Ounce of Prevention
A proactive approach to safety is indispensable. Before any procedure involving this compound, a thorough risk assessment should be conducted. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including the quantities being used, the nature of the manipulations, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a scientifically informed decision based on the known and potential hazards.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile or Butyl Rubber Gloves- Chemical Safety Goggles with Side Shields- Lab Coat- N95 Respirator | The primary risk during the handling of the solid form is the generation of dust, which can be inhaled or come into contact with the skin and eyes.[4] An N95 respirator provides protection against airborne particulates.[5] Nitrile gloves offer good resistance to a range of chemicals.[5][6] |
| Solution Preparation and Transfer | - Nitrile or Butyl Rubber Gloves- Chemical Safety Goggles with Side Shields- Lab Coat | Once in solution, the risk of inhalation is reduced, but the potential for splashes and skin/eye contact remains.[4] |
| Running Reactions and Work-up | - Nitrile or Butyl Rubber Gloves- Chemical Safety Goggles with Side Shields- Lab Coat- Face Shield (if splash hazard is high) | The dynamic nature of chemical reactions increases the risk of splashes. A face shield provides an additional layer of protection for the entire face.[5] |
| Spill Cleanup | - Nitrile or Butyl Rubber Gloves (double-gloving recommended)- Chemical Safety Goggles with Side Shields- Lab Coat or Chemical Resistant Apron- N95 Respirator (for solid spills) or Respirator with Organic Vapor Cartridges (for solution spills) | Spill cleanup presents the highest risk of exposure. Enhanced respiratory and skin protection is crucial. |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or perforation before use.[7][8] For prolonged operations, consider changing gloves periodically to prevent breakthrough.
Procedural Guidance: From Receipt to Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] The storage class for this compound is typically 11 - Combustible Solids.[1] Keep the container tightly closed.[2]
Operational Plan: Weighing and Solution Preparation
This workflow is designed to be conducted within a certified chemical fume hood.
Disposal Plan: A Cradle-to-Grave Responsibility
Chemical waste management is a critical component of laboratory safety and environmental stewardship.
-
Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent paper, must be segregated into a dedicated, clearly labeled hazardous waste container.
-
Containerization: Use a chemically resistant, sealable container for solid waste. For liquid waste (e.g., reaction residues), use a compatible, sealed container. Do not overfill waste containers.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2] Never dispose of this chemical down the drain.
Emergency Procedures: Planning for the Unexpected
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.
Spill Response
The immediate priority in the event of a spill is to ensure the safety of all personnel.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely advance your research with this compound.
References
- The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorpor
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety, University of California, Berkeley. [Link]
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
- Safety equipment, PPE, for handling acids - Quicktest. [Link]
- Safety D
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY - University of New Hampshire. [Link]
- Working with Chemicals - Prudent Practices in the Labor
- Safety D
- SAFETY D
- Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) - West Liberty University. [Link]
Sources
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. leelinework.com [leelinework.com]
- 6. quicktest.co.uk [quicktest.co.uk]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 10. synzeal.com [synzeal.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
